molecular formula C20H40O4 B020297 2-Hydroxyethyl 12-hydroxyoctadecanoate CAS No. 61909-81-7

2-Hydroxyethyl 12-hydroxyoctadecanoate

Cat. No.: B020297
CAS No.: 61909-81-7
M. Wt: 344.5 g/mol
InChI Key: JVKUCNQGESRUCL-UHFFFAOYSA-N
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Description

2-Hydroxyethyl 12-hydroxyoctadecanoate, widely known in research as Solutol® HS 15 or Kolliphor® HS 15, is a non-ionic surfactant of significant interest for its role in enhancing drug delivery and formulation. Main Applications & Research Value Pharmaceutical Research: This compound is a premier solubilizer for poorly water-soluble new chemical entities (NCEs). It is extensively used to create micellar and micro-emulsion formulations for parenteral (IV, infusion) and oral delivery, significantly improving the bioavailability of challenging drugs . Its application extends to self-emulsifying drug delivery systems (SEDDS/SMEDDS) and lipid-based nanoparticles . Multidrug Resistance (MDR) Reversal: A key area of investigative research involves its ability to reverse multidrug resistance in cancer cells, potentially increasing the efficacy of chemotherapeutic agents . Permeability Enhancement: Studies demonstrate its function as a permeability enhancer, facilitating the translocation of macromolecules across cellular monolayers, which is valuable for peptide and protein drug delivery . Cosmetics & Material Science: Beyond pharmaceuticals, it serves as a high-performance emollient, conditioner, and thickening agent in cosmetic formulations, and as a lubricant and plasticizer in industrial applications . Mechanism of Action The compound's efficacy stems from its unique structure, derived from 12-hydroxystearic acid ethoxylated with approximately 15 moles of ethylene oxide . With a critical micelle concentration (CMC) of 0.005%-0.02% and an HLB value of 16, it spontaneously forms small, stable micelles (10-15 nm) in aqueous solutions . These micelles encapsulate hydrophobic drug molecules within their lipophilic core, solubilizing them and enabling efficient transport. Furthermore, it has been identified as an inhibitor of P-glycoprotein (P-gp), a key efflux pump responsible for multidrug resistance . Approved for use in injectable and ophthalmic drugs by regulatory bodies like the FDA, this compound offers a compelling profile of safety and functionality for advanced research and formulation science .

Properties

IUPAC Name

2-hydroxyethyl 12-hydroxyoctadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H40O4/c1-2-3-4-11-14-19(22)15-12-9-7-5-6-8-10-13-16-20(23)24-18-17-21/h19,21-22H,2-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKUCNQGESRUCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCCCCCCCCC(=O)OCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

61909-81-7
Record name Polyethylene glycol 12-hydroxystearate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61909-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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DSSTOX Substance ID

DTXSID90909336
Record name 2-Hydroxyethyl 12-hydroxyoctadecanoate
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Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6284-41-9, 105109-85-1
Record name NSC7395
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Hydroxyethyl 12-hydroxyoctadecanoate
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Foundational & Exploratory

An In-Depth Technical Guide to 2-Hydroxyethyl 12-hydroxyoctadecanoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Hydroxyethyl 12-hydroxyoctadecanoate, a non-ionic surfactant pivotal in modern pharmaceutical formulations. Intended for researchers, scientists, and drug development professionals, this document delves into the compound's chemical identity, physicochemical properties, synthesis, and multifaceted applications, with a focus on its role in enhancing the delivery of poorly soluble active pharmaceutical ingredients (APIs).

Chemical Identity and Synonyms

This compound is a complex molecule synthesized from 12-hydroxystearic acid and ethylene glycol. Due to its widespread use in the pharmaceutical industry, it is known by several names, which can often be a source of confusion. A clear understanding of its nomenclature is crucial for comprehensive literature review and regulatory submissions.

The primary chemical name is This compound .[1] Its molecular formula is C₂₀H₄₀O₄, and it has a molecular weight of approximately 344.5 g/mol .[1]

Common Synonyms and Trade Names:

  • Kolliphor® HS 15 : A widely recognized trade name.[2][3]

  • Solutol® HS 15 : Another common trade name under which this excipient is marketed.[2][3]

  • Macrogol 15 hydroxystearate : The designation in the European Pharmacopoeia.[2]

  • Polyoxyl 15 hydroxystearate : As listed in the United States Pharmacopeia.[2]

  • Polyethylene glycol (15)-hydroxystearate

  • Polyoxyethylated 12-hydroxystearic acid

CAS Numbers:

  • 70142-34-6 : For the polymer of 12-Hydroxy-octadecanoic acid with α-hydro-ω-hydroxypoly(oxy-1,2-ethanediyl).

  • 105109-85-1, 6284-41-9, 61909-81-7 : Often associated with this chemical entity.[1][4]

Physicochemical Properties

The utility of this compound in pharmaceutical formulations stems from its unique physicochemical properties, which are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₂₀H₄₀O₄[1]
Molecular Weight ~344.5 g/mol [1]
Appearance Yellowish-white paste at room temperature, becomes liquid around 30°C.[5]
Solubility Soluble in water, ethanol, and 2-propanol, forming clear solutions. Insoluble in liquid paraffin.[5][6]
Hydrophilic-Lipophilic Balance (HLB) 14-16[2]
Critical Micelle Concentration (CMC) 0.005% - 0.02%[2][3]
pH (10% aqueous solution) 6.0 - 7.0
Saponification Value 53 - 63 mg KOH/g
Hydroxyl Value 90 - 110 mg KOH/g

Synthesis of this compound

The synthesis of this compound is primarily achieved through the ethoxylation of 12-hydroxystearic acid.[2] This process involves the reaction of 12-hydroxystearic acid with ethylene oxide in the presence of an alkaline catalyst.[2] The resulting product is a mixture of polyethoxylated mono- and di-esters of 12-hydroxystearic acid, along with a fraction of free polyethylene glycol.[2]

A patented synthesis method involves the following key steps:

  • Pre-treatment of 12-hydroxystearic acid : This may involve protecting the hydroxyl group to ensure selective ethoxylation of the carboxylic acid.

  • Ethoxylation : The protected 12-hydroxystearic acid is then reacted with ethylene oxide.

  • Deprotection and Purification : The final step involves the removal of the protecting group and purification of the product.

G cluster_synthesis Synthesis Workflow 12-Hydroxystearic_Acid 12-Hydroxystearic Acid Reaction Ethoxylation Reaction (Alkaline Catalyst) 12-Hydroxystearic_Acid->Reaction Ethylene_Oxide Ethylene Oxide Ethylene_Oxide->Reaction Purification Purification Reaction->Purification Final_Product 2-Hydroxyethyl 12-hydroxyoctadecanoate Purification->Final_Product

Caption: A simplified workflow for the synthesis of this compound.

Mechanism of Action in Drug Delivery

The efficacy of this compound as a solubilizing and permeability-enhancing agent is attributed to two primary mechanisms:

Micellar Solubilization

As an amphiphilic molecule with a high HLB value, this compound readily forms micelles in aqueous solutions at concentrations above its low CMC.[2][3] These micelles have a lipophilic core and a hydrophilic shell. Poorly water-soluble drugs can be encapsulated within the lipophilic core, thereby increasing their apparent solubility in aqueous media.[3] This is a critical factor for the formulation of both parenteral and oral dosage forms of hydrophobic APIs.

G cluster_micelle Micellar Solubilization Micelle Micelle Solubilized_Drug Solubilized Drug in Micelle Core Micelle->Solubilized_Drug Drug Poorly Soluble Drug Drug->Micelle Encapsulation

Caption: Encapsulation of a poorly soluble drug within a micelle.

Inhibition of P-glycoprotein (P-gp) Efflux Pump

P-glycoprotein is an efflux transporter found in various tissues, including the intestinal epithelium, which actively pumps xenobiotics (including many drugs) out of cells, thereby reducing their absorption and bioavailability. This compound has been shown to be an inhibitor of P-gp.[3] By inhibiting this efflux mechanism, it can significantly enhance the intestinal absorption and overall bioavailability of P-gp substrate drugs.

Applications in Pharmaceutical Formulations

The excellent solubilizing capacity and favorable safety profile of this compound make it a versatile excipient in a range of pharmaceutical applications.

Parenteral Formulations

It is extensively used in the development of parenteral formulations for poorly water-soluble drugs, including intravenous, intramuscular, and subcutaneous injections.[2] Its ability to form stable microemulsions and micellar solutions allows for the administration of hydrophobic APIs in aqueous vehicles, avoiding the need for harsh organic co-solvents.[3][7]

Experimental Protocol: Preparation of an Injectable Microemulsion

This protocol provides a general guideline for preparing a microemulsion of a poorly soluble drug using Kolliphor® HS 15.

  • Vehicle Preparation : Prepare a solution of 30% (w/v) Kolliphor® HS 15 in a suitable aqueous buffer (e.g., 0.01 M sodium phosphate buffer, pH 7.4).[7]

  • Drug Incorporation :

    • Accurately weigh the required amount of the API and Kolliphor® HS 15.

    • In a smooth glass mortar and pestle, triturate the API and Kolliphor® HS 15 to form a uniform paste.[7] This step is crucial for ensuring efficient drug dispersion.

  • Microemulsion Formation :

    • Gradually add the aqueous buffer to the paste while continuously triturating.

    • Transfer the mixture to a suitable container and vortex until the paste is fully dissolved and a clear microemulsion is formed.[7]

    • Allow the microemulsion to stand for approximately 20 minutes to allow any entrapped air bubbles to dissipate.[7]

  • Sterilization : The final formulation can be sterilized by filtration through a 0.22 µm filter. The thermal stability of Kolliphor® HS 15 also allows for steam autoclaving at 121°C for 20 minutes.[2]

  • Characterization : The resulting microemulsion should be characterized for particle size, polydispersity index (PDI), drug content, and stability.

Oral Drug Delivery: Self-Emulsifying Drug Delivery Systems (SEDDS)

This compound is a key component in the formulation of self-emulsifying drug delivery systems (SEDDS).[3] SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[8] This in-situ emulsion formation enhances the dissolution and absorption of poorly soluble drugs.

Experimental Protocol: Formulation of a SEDDS

This protocol outlines the general steps for developing a SEDDS formulation.

  • Excipient Screening :

    • Determine the solubility of the API in various oils, surfactants (including Solutol® HS 15), and co-surfactants.

    • Select the excipients that exhibit the best solubilizing capacity for the drug.

  • Construction of Ternary Phase Diagrams :

    • Prepare a series of formulations with varying ratios of the selected oil, surfactant, and co-surfactant.

    • Visually observe the emulsification behavior of each formulation upon dilution with water to identify the self-emulsifying region.

  • Preparation of the SEDDS Formulation :

    • Accurately weigh the chosen oil, surfactant (Solutol® HS 15), and co-surfactant in a glass vial.

    • Heat the mixture to 40-60°C to ensure homogeneity.

    • Add the API to the excipient mixture and stir until it is completely dissolved.

  • Characterization :

    • Evaluate the self-emulsification time and the resulting droplet size and PDI upon dilution in simulated gastric and intestinal fluids.

    • Assess the drug loading, precipitation upon dilution, and in vitro drug release profile.

Safety and Toxicology

This compound is generally considered to have a favorable safety profile, especially when compared to other non-ionic surfactants like Cremophor EL.

  • Acute Toxicity : It exhibits low acute toxicity in various animal models, with high LD50 values for oral and parenteral routes.[2]

  • Histamine Release : It causes significantly lower histamine release compared to other polyoxyethylated surfactants, which is a major advantage for parenteral formulations.[2][5]

  • Hemolytic Activity : It has been shown to have low hemolytic activity, making it suitable for intravenous administration.[2]

  • Irritation : It is reported to be non-irritating to the skin and eyes.[9]

  • Genotoxicity and Reproductive Toxicity : Studies have indicated no mutagenic or fertility-impairing effects.[9]

Conclusion

This compound, commercially known as Kolliphor® HS 15 and Solutol® HS 15, is a highly effective non-ionic surfactant that plays a critical role in overcoming the challenges associated with poorly soluble drugs. Its ability to act as a potent solubilizer and permeability enhancer, coupled with a favorable safety profile, makes it an invaluable tool for formulation scientists in the development of innovative and effective drug delivery systems for both oral and parenteral applications. A thorough understanding of its physicochemical properties and mechanisms of action is essential for its successful application in pharmaceutical research and development.

References

  • Kolliphor® HS 15 - An Enabler for Parenteral and Oral Formulations. (2019). [Link]

  • An improved method to prepare an injectable microemulsion of the galanin-receptor 3 selective antagonist, SNAP 37889, using Kolliphor® HS 15. (2016). MethodsX, 3, 334–339. [Link]

  • Effects of Solutol (Kolliphor) and cremophor in polyethylene glycol 400 vehicle formulations in Sprague-Dawley rats and beagle dogs. (2013). International Journal of Toxicology, 32(3), 219–229. [Link]

  • Self-Nano-Emulsifying Drug-Delivery Systems: From the Development to the Current Applications and Challenges in Oral Drug Delivery. (2021). Pharmaceutics, 13(11), 1805. [Link]

  • The Effect of Novel Surfactants and Solutol (R) HS 15 on Paclitaxel Aqueous Solubility and Permeability Across a Caco-2 Monolayer. (2010). Journal of Pharmaceutical Sciences, 99(8), 3473–3485. [Link]

  • FORMULATION AND DEVELOPMENT OF SELF EMULSIFYING DRUG DELIVERY SYSTEM FOR FEW DRUGS. (n.d.). [Link]

  • Feasibility of Self-Emulsifying Drug Delivery System for Dissolution Enhancement of Indapamide. (2020). OA Text, 6(1), 1-8. [Link]

  • Self-Emulsifying Drug Delivery Systems (SEDDS) in Pharmaceutical Development. (2015). Walsh Medical Media. [Link]

  • Development and Validation of In Vitro Assessment Protocol of Novel Intravenous Nanoemulsions for Parenteral Nutrition. (2025). Pharmaceutics, 17(4), 543. [Link]

  • Systemic delivery of alpha-asarone with Kolliphor HS 15 improves its safety and therapeutic effect on asthma. (2018). Drug Delivery, 25(1), 1331–1339. [Link]

  • Self-Emulsifying Drug Delivery System: An Approach to Enhance Solubility. (2011). Systematic Reviews in Pharmacy, 2(1), 32-38. [Link]

  • This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP - PharmaCompass.com. (n.d.). [Link]

  • This compound | C20H40O4 | CID 124898 - PubChem. (n.d.). [Link]

  • Does anyone have a synthetic procedure for 2-hydroxyethyl 4-hydroxybenzoate ? | ResearchGate. (2014). [Link]

  • Synthesis method of polyethyleneglycol-12-hydroxystearate. (2014).

Sources

An In-depth Technical Guide to 2-Hydroxyethyl 12-hydroxyoctadecanoate: A Key Enabler in Modern Pharmaceutics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Hydroxyethyl 12-hydroxyoctadecanoate, a non-ionic surfactant widely recognized by its commercial names Kolliphor® HS 15 and Solutol® HS 15, has emerged as a pivotal excipient in the pharmaceutical and cosmetic industries. Its unique amphiphilic nature, stemming from a combination of a lipophilic 12-hydroxystearic acid moiety and a hydrophilic polyethylene glycol chain, imparts exceptional solubilizing and emulsifying properties. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, and multifaceted applications, with a particular focus on its role in overcoming challenges in drug delivery. We delve into its mechanism of action as a solubility enhancer and a P-glycoprotein inhibitor, supported by detailed experimental protocols and characterization data. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding and practical application of this versatile excipient.

Introduction: The Challenge of Poorly Soluble Compounds

The landscape of modern drug discovery is increasingly populated by highly lipophilic molecules. While these compounds may exhibit excellent pharmacological activity, their poor aqueous solubility presents a significant hurdle to their clinical translation, leading to low bioavailability and therapeutic variability. Addressing this challenge is a critical focus of pharmaceutical formulation science. This compound has become a cornerstone in this endeavor, offering a robust solution for enhancing the solubility and permeability of these challenging active pharmaceutical ingredients (APIs).[1][2]

Chemical Identity and Structure

This compound is a complex mixture, not a single chemical entity. It is primarily composed of the mono- and di-esters of 12-hydroxystearic acid with polyethylene glycol (PEG), along with a fraction of free PEG.[1][3] The manufacturing process involves the reaction of 12-hydroxystearic acid with approximately 15 moles of ethylene oxide.[1][4]

  • IUPAC Name: this compound[5][6]

  • CAS Number: 70142-34-6 (for the polymer with α-hydro-ω-hydroxypoly(oxy-1,2-ethanediyl))[7]

  • Synonyms: Kolliphor® HS 15, Solutol® HS 15, Macrogol 15 hydroxystearate, Polyoxyl 15 hydroxystearate, Polyoxyethylated 12-hydroxystearic acid[1][4][8]

  • Molecular Formula (monomer): C20H40O4[5][6]

  • Molecular Weight (monomer): Approximately 344.5 g/mol [5][6]

The structure of the primary monoester component is depicted below:

Figure 1: Chemical Structure of this compound

G mol CH3-(CH2)5-CH(OH)-(CH2)10-C(=O)O-CH2-CH2-OH

Caption: The chemical structure of the monoester of 12-hydroxystearic acid and ethylene glycol.

Physicochemical Properties

The utility of this compound in pharmaceutical formulations is dictated by its distinct physicochemical properties. A summary of these properties is presented in Table 1.

Table 1: Key Physicochemical Properties of this compound (Kolliphor® HS 15 / Solutol® HS 15)

PropertyValueReference(s)
AppearanceYellowish-white paste at room temperature[3]
Melting PointBecomes liquid at approx. 30 °C[3]
Hydrophilic-Lipophilic Balance (HLB)14 - 16[1][3]
Critical Micelle Concentration (CMC)0.005 - 0.02%[1][3]
Micelle Size (unloaded)10 - 15 nm in diameter[1][3]
SolubilitySoluble in water, ethanol, and 2-propanol[3]
Viscosity (dynamic)73 mPa.s (at 60 °C)[7]
Thermal Decomposition365 °C (DSC)[7]

Synthesis of this compound

The industrial synthesis of this compound involves the ethoxylation of 12-hydroxystearic acid.[1][3] This process is typically carried out under alkaline catalysis.

For research and development purposes, a laboratory-scale synthesis can be achieved through the direct esterification of 12-hydroxystearic acid with ethylene glycol, often in the presence of an acid catalyst.[9]

Laboratory-Scale Synthesis Protocol: Esterification

This protocol describes a general method for the synthesis of this compound via Fischer esterification.

Materials:

  • 12-hydroxystearic acid

  • Ethylene glycol (in excess)

  • Sulfuric acid (catalytic amount)

  • Toluene (for azeotropic removal of water)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Organic solvents for purification (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve 12-hydroxystearic acid in a suitable excess of ethylene glycol and toluene.

  • Add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux. Water formed during the esterification will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the amount of water collected.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the pure this compound.

Diagram 1: Synthesis Workflow

G cluster_synthesis Synthesis of this compound Reactants 12-Hydroxystearic Acid + Ethylene Glycol Catalysis Acid Catalyst (e.g., H2SO4) Reactants->Catalysis Reaction Esterification (Reflux with water removal) Reactants->Reaction Catalysis->Reaction Workup Quenching, Extraction, and Washing Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure 2-Hydroxyethyl 12-hydroxyoctadecanoate Purification->Product

Caption: A schematic of the laboratory synthesis of this compound.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of synthesized this compound.

  • Spectroscopic Techniques:

    • Fourier-Transform Infrared (FTIR) Spectroscopy: Expected to show characteristic peaks for the hydroxyl (-OH) group (broad band around 3400 cm⁻¹), ester carbonyl (C=O) group (strong band around 1735 cm⁻¹), and C-H stretching of the alkyl chain (around 2850-2950 cm⁻¹).

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • ¹H NMR: Will show signals corresponding to the protons of the fatty acid chain, the protons adjacent to the hydroxyl and ester groups, and the protons of the ethylene glycol moiety.

      • ¹³C NMR: Will display distinct signals for the carbonyl carbon of the ester, the carbons bearing the hydroxyl groups, and the carbons of the alkyl chain and ethylene glycol unit.

    • Mass Spectrometry (MS): Electron ionization mass spectrometry can be used to determine the molecular weight of the monoester and to analyze its fragmentation pattern.[8]

  • Chromatographic Techniques:

    • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be employed for purity assessment and quantification. A C18 column with a mobile phase of acetonitrile and water with an acid modifier (e.g., formic or phosphoric acid) is suitable.[10]

    • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful technique for the sensitive and selective quantification of the compound in complex matrices like plasma.[11]

Applications in Drug Development

This compound is a versatile excipient with a wide range of applications in pharmaceutical formulations.

Solubilization of Poorly Water-Soluble Drugs

The primary application of this compound is as a solubilizing agent for BCS Class II and IV drugs.[12] Its amphiphilic nature allows it to form micelles in aqueous solutions at concentrations above its CMC. These micelles have a hydrophobic core that can encapsulate lipophilic drug molecules, thereby increasing their apparent solubility in the aqueous medium.[1] This micellar solubilization is a key mechanism for enhancing the oral bioavailability of poorly soluble drugs.[7]

Diagram 2: Mechanism of Micellar Solubilization

G cluster_micelle Micellar Solubilization Surfactant This compound Monomers Micelle Micelle Formation (Hydrophobic Core) Surfactant->Micelle [Concentration] > CMC Solubilized_Drug Drug-Loaded Micelle (Enhanced Solubility) Micelle->Solubilized_Drug Drug Poorly Soluble Drug Drug->Micelle Encapsulation

Caption: The formation of drug-loaded micelles enhances the solubility of hydrophobic drugs.

Self-Emulsifying Drug Delivery Systems (SEDDS)

This compound is a key component in the formulation of SEDDS.[2] SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This in-situ emulsification leads to the formation of small droplets with a large surface area, which facilitates drug dissolution and absorption.

Protocol for Preparation of a Self-Emulsifying Drug Delivery System (SEDDS):

Materials:

  • Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant: this compound (Kolliphor® HS 15)

  • Co-surfactant (e.g., Transcutol HP, Cremophor EL)

  • Active Pharmaceutical Ingredient (API)

Procedure:

  • Solubility Studies: Determine the solubility of the API in various oils, surfactants, and co-surfactants to select the most suitable components.

  • Construction of Pseudo-Ternary Phase Diagrams: To identify the self-emulsifying region, prepare mixtures of the oil, surfactant, and co-surfactant at various ratios. Titrate these mixtures with water and observe the formation of emulsions.

  • Formulation Preparation: Based on the phase diagrams, select an optimized ratio of oil, surfactant, and co-surfactant.

  • Accurately weigh the components and mix them in a glass vial.

  • Heat the mixture in a water bath at a controlled temperature (e.g., 40-60 °C) with gentle stirring until a homogenous solution is formed.

  • Add the API to the mixture and stir until it is completely dissolved.

Protocol for In Vitro Drug Release Testing of SEDDS:

Apparatus:

  • USP Dissolution Apparatus II (Paddle Method)

Procedure:

  • Prepare the dissolution medium (e.g., simulated gastric fluid pH 1.2, simulated intestinal fluid pH 6.8).[1]

  • Maintain the temperature of the dissolution medium at 37 ± 0.5 °C.

  • Encapsulate a known amount of the SEDDS formulation in a hard gelatin capsule.

  • Place the capsule in the dissolution vessel containing 900 mL of the dissolution medium.

  • Set the paddle speed to 50 rpm.

  • At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw an aliquot of the dissolution medium.[1]

  • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Filter the samples through a suitable membrane filter (e.g., 0.45 µm).

  • Analyze the filtrate for drug content using a validated analytical method, such as HPLC.

Inhibition of P-glycoprotein (P-gp)

P-glycoprotein is an efflux transporter present in various tissues, including the intestinal epithelium, which can actively pump drugs out of cells, thereby reducing their absorption and contributing to multidrug resistance. This compound has been shown to inhibit the function of P-gp.[2][13] The proposed mechanisms for this inhibition include:

  • Membrane Fluidization: The surfactant can insert into the cell membrane, altering its fluidity and thereby affecting the function of membrane-bound proteins like P-gp.[13]

  • Inhibition of ATP Hydrolysis: It may interfere with the ATP binding and/or hydrolysis required for the P-gp pump to function.[6]

  • Direct Interaction: It may directly interact with the P-gp transporter, either competitively or non-competitively, blocking the drug-binding site.[6]

Diagram 3: Proposed Mechanisms of P-glycoprotein Inhibition

G cluster_pgp P-gp Inhibition by this compound Surfactant Surfactant Membrane Cell Membrane Surfactant->Membrane Membrane Fluidization Pgp P-glycoprotein (P-gp) Surfactant->Pgp Direct Binding/ Conformational Change ATP ATP Surfactant->ATP Interference with ATP Hydrolysis Efflux Drug Efflux Pgp->Efflux ATP->Pgp provides energy Drug Drug Drug->Pgp Efflux->Drug

Caption: Potential mechanisms by which this compound inhibits P-gp.

Safety and Toxicology

This compound has a well-established safety profile and is considered a low-toxicity excipient.[1][8]

  • Acute Toxicity: It exhibits low acute toxicity in various animal models, with an oral LD50 of >20 g/kg in rats and mice.[1]

  • Hemolytic Activity: It has a lower hemolytic activity compared to other polyoxyethylene-based surfactants.[8]

  • Histamine Release: It is associated with a lower potential for histamine release compared to other solubilizers like Cremophor EL.[14]

  • Regulatory Status: It is approved by the FDA for use in injectable and ophthalmic drugs and is listed in the FDA's Inactive Ingredient Database (IID).[1][15]

Protocol for In Vitro Hemolysis Assay:

Materials:

  • Fresh whole blood (e.g., from a healthy donor)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Triton X-100 (positive control)

  • This compound solutions of varying concentrations

Procedure:

  • Collect fresh blood in a tube containing an anticoagulant (e.g., EDTA).

  • Centrifuge the blood to separate the red blood cells (RBCs).

  • Wash the RBCs several times with PBS.

  • Prepare a 2% (v/v) suspension of RBCs in PBS.

  • In a 96-well plate, add the RBC suspension to solutions of this compound at various concentrations.

  • Include a positive control (RBCs with Triton X-100 for 100% hemolysis) and a negative control (RBCs with PBS).

  • Incubate the plate at 37 °C for a specified time (e.g., 1-2 hours).

  • Centrifuge the plate to pellet the intact RBCs.

  • Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a suitable wavelength (e.g., 540 nm).

  • Calculate the percentage of hemolysis relative to the positive control.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay):

Materials:

  • Cell line (e.g., Caco-2, HeLa)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • This compound solutions of varying concentrations

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Replace the medium with fresh medium containing various concentrations of this compound.

  • Include a vehicle control (medium only) and a positive control for cytotoxicity.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate cell viability as a percentage of the vehicle control.

Conclusion

This compound is a highly effective and safe non-ionic surfactant that has become an indispensable tool in modern pharmaceutical formulation. Its ability to enhance the solubility and permeability of poorly water-soluble drugs through mechanisms such as micellar solubilization and P-gp inhibition has enabled the development of numerous successful drug products. The comprehensive technical information and experimental protocols provided in this guide are intended to empower researchers and drug development professionals to effectively harness the potential of this remarkable excipient in their formulation endeavors.

References

  • Kolliphor® HS 15 - An Enabler for Parenteral and Oral Formulations. (2019). American Pharmaceutical Review.
  • Liquid chromatography/tandem mass spectrometry method for quantitative estimation of solutol HS15 and its applications. (2014). Journal of Pharmaceutical Analysis.
  • Solutol HS15 as a Novel Excipient. (n.d.). Pharmaceutical Technology.
  • This compound|High-Purity Reagent. (n.d.). Benchchem.
  • Enhancement of Solubility and Dissolution Rate of Ritonavir by Β Cyclodextrin and Solutol HS 15 – A Factorial Study. (n.d.). RJPBCS.
  • Safety data sheet - Kolliphor® HS 15. (2019). BASF.
  • Research on the Applications of 2 Hydroxyethyl 12 Hydroxyoctadecanoate in Advanced Materials and Delivery Systems. (n.d.). Benchchem.
  • 2-Hydroxyethyl octadecano
  • Development and Evaluation of Self-Emulsifying Drug-Delivery System–Based Tablets for Simvastatin, a BCS Class II Drug. (2023). PMC - NIH.
  • Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy. (n.d.). PubMed Central.
  • KOLLIPHOR HS 15. (n.d.).
  • Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine. (n.d.). PMC - PubMed Central.
  • Hemolysis Assay. (2016). Protocols.io.
  • 2-Hydroxyethyl 12-hydroxyoctadecano
  • Solutol HS-15 (Polyethylene glycol 12-hydroxystearate) | Biochemical Assay Reagent. (n.d.). MedChemExpress.
  • Preparation and Evaluation of a Self-Emulsifying Drug Delivery System for Improving the Solubility and Permeability of Ticagrelor. (n.d.).
  • Kolliphor-Hs-15 Technical Inform
  • Development and in vitro characterization of self-emulsifying drug delivery system (SEDDS) for oral opioid peptide delivery. (n.d.). Taylor & Francis Online.
  • Kolliphor-Hs-15 Technical Inform
  • Hemolysis Assay for Solutes Manual. (2024). HaemoScan.
  • Method for synthesizing polyethylene glycol-12-hydroxy stearate by adopting boric acid ester exchange method. (n.d.).
  • BASF appreciates the opportunity to comment on the proposed Novel Excipient Review Program. (n.d.).
  • Self-Emulsifying Drug Delivery System for Enhanced Oral Delivery of Tenofovir: Formulation, Physicochemical Characterization, and Bioavailability Assessment. (n.d.).
  • The Development and Optimization of Lipid-Based Self-Nanoemulsifying Drug Delivery Systems for the Intravenous Delivery of Propofol. (2023). Semantic Scholar.
  • Inhibitory Effects of Commonly Used Excipients on P-Glycoprotein in Vitro. (2018). PubMed.
  • Enzymatic synthesis of surfactants based on polyethylene glycol and stearic or 12-hydroxystearic acid. (n.d.).
  • Esterification reaction product and cosmetic product. (n.d.).
  • Different mechanisms of P-glycoprotein inhibitors. (n.d.).
  • Physicochemical Comparison of Kolliphor HS 15, ELP, and Conventional Surfactants for Antibody Stabilization in Biopharmaceutical Formulations. (2025).
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI - NIH.
  • P-glycoprotein Inhibition for Optimal Drug Delivery. (2013). PMC - PubMed Central - NIH.
  • 12-Hydroxy-octadecanoicacid polymer with a-hydro-o-hydroxypoly(oxy-1,2-ethanediyl). (n.d.). Sigma-Aldrich.

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An In-Depth Technical Guide to the Mechanism of Action of Kolliphor® HS 15 in Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The increasing prevalence of poorly soluble new chemical entities (NCEs) presents a persistent challenge in drug development, demanding innovative formulation strategies to ensure therapeutic efficacy. Kolliphor® HS 15 (Polyoxyl 15 Hydroxystearate) has emerged as a pivotal non-ionic solubilizer and surfactant, enabling the successful formulation of numerous challenging active pharmaceutical ingredients (APIs) for oral, parenteral, and topical delivery.[1][2] This guide provides a comprehensive exploration of the core mechanisms through which Kolliphor® HS 15 enhances drug solubility, stability, and bioavailability. We will dissect its action from the molecular level—examining its amphiphilic character and micelle formation—to its physiological impact, including the inhibition of efflux pumps like P-glycoprotein (P-gp). This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique physicochemical properties of Kolliphor® HS 15 to overcome formulation hurdles.

Molecular Architecture and Physicochemical Profile

Kolliphor® HS 15 is synthesized by reacting 12-hydroxystearic acid with ethylene oxide.[1][3] The resulting product is a complex mixture composed of approximately 70% polyglycol mono- and di-esters of 12-hydroxystearic acid and about 30% free polyethylene glycol (PEG).[3] This unique composition imparts a distinct amphiphilic nature, which is the foundation of its multifaceted mechanism of action.

The lipophilic portion is derived from 12-hydroxystearic acid, providing a hydrophobic domain, while the polyethylene glycol chains constitute the hydrophilic shell.[1][4] This structure results in a non-ionic surfactant with a favorable safety profile, including low hemolytic activity and reduced histamine release compared to other common solubilizers, making it particularly suitable for parenteral formulations.[3][5]

PropertyValueSource(s)
Chemical Name Polyoxyl 15 Hydroxystearate[1]
Synonyms Macrogol 15 Hydroxystearate, Solutol® HS 15[1][3]
Appearance Yellowish-white paste at room temperature[3]
HLB Value 14 - 16[1][3]
Critical Micelle Conc. (CMC) 0.005% - 0.02% w/v (0.06-0.1 mM)[1][3]
Solubility Soluble in water, ethanol, 2-propanol[3][5]
Regulatory Status Monographed in USP/NF & Ph. Eur.; FDA IID listed[1][6]

Core Mechanisms of Action in Drug Delivery

The efficacy of Kolliphor® HS 15 as a formulation excipient is rooted in three primary mechanisms: micellar solubilization, enhancement of membrane permeability, and its role as a stabilizer in advanced drug delivery systems.

Mechanism 1: Micellar Solubilization

In aqueous environments, above its low critical micelle concentration (CMC) of 0.005-0.02%, Kolliphor® HS 15 molecules spontaneously self-assemble into spherical micelles.[1][3] These nanostructures, typically 10-15 nm in diameter, possess a lipophilic core formed by the hydroxystearic acid chains and a hydrophilic PEG corona.[3]

Poorly water-soluble drugs are partitioned into this lipophilic core, effectively being encapsulated within a water-soluble shell.[1][7] This process dramatically increases the apparent solubility of the drug in the aqueous formulation. For example, the aqueous solubility of the model drug alpha-asarone was increased from approximately 0.10 mg/mL to 4.31 mg/mL when formulated with Kolliphor® HS 15.[8] The micelles are stable, and the solubilization capacity increases almost linearly with the concentration of Kolliphor® HS 15.[1]

Micellar_Solubilization cluster_0 Aqueous Environment cluster_1 Above CMC API Poorly Soluble API Loaded_Micelle Hydrophilic Shell (PEG) Encapsulated API API->Loaded_Micelle:core KHS15 Kolliphor HS 15 Monomers Micelle Hydrophilic Shell (PEG) Lipophilic Core (12-Hydroxystearic Acid) KHS15->Micelle Formulation Aqueous Formulation (Enhanced Solubility) Loaded_Micelle->Formulation

Caption: Micellar solubilization of a poorly soluble API by Kolliphor® HS 15.

Mechanism 2: Enhancement of Biological Permeability

Beyond simply increasing solubility, Kolliphor® HS 15 actively enhances the absorption of drugs across biological membranes through the inhibition of cellular efflux pumps.

P-glycoprotein (P-gp) Inhibition: P-glycoprotein is an ATP-dependent efflux transporter found in high concentrations in the intestinal epithelium, blood-brain barrier, and cancer cells.[9] It actively pumps a wide range of xenobiotics, including many drugs, out of the cell, thereby reducing their intracellular concentration and limiting their oral bioavailability.[10]

Kolliphor® HS 15 has been demonstrated to be a potent inhibitor of P-gp.[1][11] By interacting with the cell membrane, it is thought to fluidize the lipid bilayer and/or directly interfere with the ATP-binding site of the transporter, reducing its efflux activity.[9] This inhibition leads to increased intracellular drug accumulation, prolonged residence time, and significantly improved intestinal absorption of P-gp substrate drugs.[1][4] This mechanism is a key contributor to the enhanced bioavailability observed for drugs formulated with Kolliphor® HS 15.[1][10]

Pgp_Inhibition cluster_0 Standard P-gp Efflux cluster_1 P-gp Inhibition by Kolliphor HS 15 Extracellular Extracellular (e.g., Gut Lumen) Intracellular Intracellular Pgp_pump P-gp Pump Drug_out Drug Drug_out->Pgp_pump Enters Cell Pgp_pump->Extracellular Efflux Extracellular_2 Extracellular Intracellular_2 Intracellular (Increased Drug Concentration) Drug_in Drug Pgp_pump_2 P-gp Pump Drug_in->Pgp_pump_2 Enters Cell KHS15 Kolliphor HS 15 KHS15->Pgp_pump_2 Inhibits

Caption: Inhibition of P-glycoprotein (P-gp) mediated drug efflux by Kolliphor® HS 15.

Mechanism 3: Stabilization of Advanced Delivery Systems

Kolliphor® HS 15 is a versatile excipient used in various advanced formulation technologies.

  • Self-Emulsifying Drug Delivery Systems (SEDDS/SMEDDS): In these lipid-based systems, Kolliphor® HS 15 acts as the primary surfactant.[1][12] When the formulation (a mixture of oil, surfactant, and drug) encounters aqueous media in the gastrointestinal tract, it spontaneously forms a fine oil-in-water nano- or microemulsion.[1][13] This presents the drug in a solubilized state with a large interfacial area, promoting rapid and complete dissolution and subsequent absorption.[12][14]

  • Amorphous Solid Dispersions (ASDs): Kolliphor® HS 15 can be used as a polymeric carrier in ASDs, typically produced by hot-melt extrusion or spray drying.[1][15] In an ASD, the drug is molecularly dispersed within the carrier in a high-energy amorphous state.[15] Kolliphor® HS 15 not only solubilizes the drug during processing but also prevents its recrystallization upon storage and during dissolution by maintaining the supersaturated state, thereby enhancing the dissolution rate and bioavailability.[1][15]

  • Lipid Nanoparticles (SLNs/NLCs): As a surfactant, Kolliphor® HS 15 is effective at stabilizing the interface between the solid lipid core and the aqueous continuous phase in solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).[1][16][17] Its PEG chains provide a steric barrier that prevents particle aggregation, ensuring the long-term stability of the colloidal dispersion.[12]

Experimental Protocols for Mechanistic Evaluation

To harness the full potential of Kolliphor® HS 15, it is essential to characterize its behavior in specific formulations. The following protocols outline fundamental experiments for assessing its core functionalities.

Protocol: Determination of Critical Micelle Concentration (CMC)

Objective: To determine the concentration at which Kolliphor® HS 15 begins to form micelles in a specific aqueous medium. This is a critical parameter for designing micellar formulations.

Methodology (Surface Tension Method):

  • Preparation of Stock Solution: Prepare a stock solution of Kolliphor® HS 15 at a concentration well above the expected CMC (e.g., 1.0% w/v) in the desired aqueous buffer (e.g., phosphate-buffered saline pH 7.4).

  • Serial Dilutions: Perform a series of precise dilutions of the stock solution to create a range of concentrations spanning the expected CMC (e.g., from 0.1% down to 0.0001% w/v).

  • Tensiometer Measurement: Measure the surface tension of each dilution using a calibrated tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate) at a constant temperature (e.g., 25°C). Ensure the system equilibrates before each measurement.

  • Data Analysis: Plot the surface tension (mN/m) as a function of the logarithm of the Kolliphor® HS 15 concentration.

  • CMC Determination: The plot will show a sharp decrease in surface tension with increasing concentration, followed by a plateau. The CMC is the concentration at the inflection point where the curve breaks and begins to plateau. This indicates that the interface is saturated with monomers and any additional surfactant molecules are forming micelles in the bulk solution.

Protocol: In Vitro P-glycoprotein (P-gp) Inhibition Assay

Objective: To quantify the P-gp inhibitory potential of Kolliphor® HS 15 by measuring its effect on the intracellular accumulation of a known P-gp substrate.

Methodology (Cell-Based Digoxin Accumulation Assay):

  • Cell Culture: Culture a P-gp overexpressing cell line, such as MDCK-MDR1 cells, to confluence in appropriate multi-well plates according to standard cell culture protocols.

  • Preparation of Solutions:

    • Prepare a solution of a fluorescent or radiolabeled P-gp substrate (e.g., 10 µM Digoxin) in a transport buffer (e.g., Hanks' Balanced Salt Solution).[11]

    • Prepare solutions of Kolliphor® HS 15 in transport buffer at various concentrations (e.g., spanning from 1 µM to 200 µM).[11]

    • Prepare a positive control solution with a known potent P-gp inhibitor (e.g., Verapamil).

  • Incubation:

    • Wash the confluent cell monolayers with warm transport buffer.

    • Pre-incubate the cells for 30 minutes with the Kolliphor® HS 15 solutions, the positive control, or the buffer alone (negative control).

    • Add the P-gp substrate solution to all wells and incubate for a defined period (e.g., 60-90 minutes) at 37°C.

  • Cell Lysis and Quantification:

    • Terminate the transport by rapidly washing the cells with ice-cold buffer to remove extracellular substrate.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer or a detergent-based solution).

    • Quantify the intracellular concentration of the substrate using an appropriate analytical method (e.g., liquid scintillation counting for radiolabeled substrates or LC-MS/MS for non-labeled substrates).[11]

    • Normalize the substrate concentration to the total protein content in each well (determined by a BCA or Bradford assay).

  • Data Analysis: Compare the intracellular accumulation of the substrate in the presence of Kolliphor® HS 15 to the negative control. A significant, concentration-dependent increase in substrate accumulation indicates P-gp inhibition.[11] Calculate an IC₅₀ value to quantify the inhibitory potency.

Conclusion

Kolliphor® HS 15 is a high-performance, multifunctional excipient that addresses the critical challenge of poor drug solubility through a sophisticated and synergistic mechanism of action. By forming stable micelles, it significantly enhances the aqueous solubility of lipophilic APIs. Concurrently, it actively promotes drug absorption by inhibiting P-gp mediated cellular efflux, thereby increasing bioavailability. Its versatility as a surfactant and stabilizer in SEDDS, ASDs, and lipid nanoparticles further solidifies its role as an indispensable tool in modern drug formulation. A thorough understanding of these core mechanisms empowers formulation scientists to rationally design and develop robust and effective drug products for a wide range of therapeutic applications.[1][2][4]

References

  • BASF SE. (2019).
  • BASF SE. (2020).
  • Zhang, Y., et al. (2015). Kolliphor® HS 15 Micelles for the Delivery of Coenzyme Q10: Preparation, Characterization, and Stability. AAPS PharmSciTech. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71311956, Kolliphor(R) HS 15. PubChem. [Link]

  • Paar, M., et al. (2025). Physicochemical Comparison of Kolliphor HS 15, ELP, and Conventional Surfactants for Antibody Stabilization in Biopharmaceutical Formulations. Molecular Pharmaceutics. [Link]

  • Various Authors. (2019). Kolliphor® HS 15 - An enabler for parenteral and oral formulations. ResearchGate. [Link]

  • Yan, T., et al. (2017). Systemic delivery of alpha-asarone with Kolliphor HS 15 improves its safety and therapeutic effect on asthma. Pharmaceutical Development and Technology. [Link]

  • Scheller, K. J., et al. (2014). An improved method to prepare an injectable microemulsion of the galanin-receptor 3 selective antagonist, SNAP 37889, using Kolliphor® HS 15. MethodsX. [Link]

  • Zhang, Y., et al. (2015). Kolliphor® HS 15 Micelles for the Delivery of Coenzyme Q10: Preparation, Characterization, and Stability. ResearchGate. [Link]

  • Kazi, M., et al. (2023). The Development and Optimization of Lipid-Based Self-Nanoemulsifying Drug Delivery Systems for the Intravenous Delivery of Propofol. Pharmaceuticals. [Link]

  • Liu, D., et al. (2019). Ultra-small micelles based on polyoxyl 15 hydroxystearate for ocular delivery of myricetin: optimization, in vitro, and in vivo evaluation. Drug Delivery. [Link]

  • Kazi, M., et al. (2023). The Development and Optimization of Lipid-Based Self-Nanoemulsifying Drug Delivery Systems for the Intravenous Delivery of Propofol. Semantic Scholar. [Link]

  • Yasmin, R., et al. (2021). Lipid-Based Nanocarrier System for the Effective Delivery of Nutraceuticals. Molecules. [Link]

  • da Silva, A. C., et al. (2022). A Stepwise Framework for the Systematic Development of Lipid Nanoparticles. Pharmaceutics. [Link]

  • Varia, S., et al. (2007). Solutol HS15 as a Novel Excipient. Pharmaceutical Technology. [Link]

  • FDA. (n.d.). Amorphous Solid Dispersion (ASD) Products and Potential Alternative BE Approaches. [Link]

  • FDA. (2017). Pharmacology/Toxicology NDA Review and Evaluation for Vosevi. [Link]

  • Singh, S., et al. (2015). Role of P-Glycoprotein Inhibitors in the Bioavailability Enhancement of Solid Dispersion of Darunavir. Journal of Pharmaceutical Sciences. [Link]

  • Gurjar, R., et al. (2018). Inhibitory Effects of Commonly Used Excipients on P-Glycoprotein in Vitro. Molecular Pharmaceutics. [Link]

  • Tran, T. H., et al. (2021). Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability. Pharmaceutics. [Link]

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A Comprehensive Technical Guide to Solutol® HS 15: Critical Micelle Concentration and HLB Value

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Solutol® HS 15 (Kolliphor® HS 15)

Solutol® HS 15, now also marketed as Kolliphor® HS 15, is a non-ionic solubilizer and emulsifying agent with a well-established safety profile, making it a valuable excipient in pharmaceutical formulations.[1] It is particularly effective in enhancing the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[2] Chemically, it is a macrogol 15 hydroxystearate, produced by reacting 15 moles of ethylene oxide with 1 mole of 12-hydroxystearic acid.[1][3] This unique composition, consisting of approximately 70% polyglycol mono- and di-esters of 12-hydroxystearic acid and about 30% free polyethylene glycol, imparts its exceptional solubilizing capabilities.[1][4]

This technical guide provides an in-depth exploration of two critical physicochemical properties of Solutol® HS 15: its Critical Micelle Concentration (CMC) and its Hydrophile-Lipophile Balance (HLB) value. Understanding these parameters is paramount for formulators to effectively utilize this excipient in the development of stable and efficacious drug delivery systems.

Critical Micelle Concentration (CMC): The Onset of Solubilization

The Critical Micelle Concentration is a fundamental characteristic of a surfactant, representing the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate and form micelles. Above the CMC, the surfactant solution can solubilize lipophilic substances within the hydrophobic cores of these micelles, significantly increasing the apparent solubility of poorly soluble drugs.[1]

The CMC of Solutol® HS 15 is influenced by factors such as temperature and the composition of the aqueous medium. For non-ionic surfactants like Solutol® HS 15, the CMC generally decreases with an initial increase in temperature.[5][6][7] This is attributed to the dehydration of the hydrophilic polyethylene oxide chains, which favors micellization.[6][7]

Reported CMC Values for Solutol® HS 15

The CMC of Solutol® HS 15 has been determined in various aqueous media, with reported values falling within a consistent range.

ParameterValueMediumReference(s)
CMC (% w/v) 0.005% - 0.02%Distilled Water[1][4][8][9]
CMC (mM) 0.06 - 0.1 mMDeionized water, PBS (167 mM), HBSS:HEPES (25 mM)[1][10]

This low CMC value is advantageous as it signifies that Solutol® HS 15 forms stable micelles at low concentrations, which is crucial for maintaining the solubilized state of the drug upon dilution in physiological fluids.[8][9]

Visualizing Micelle Formation

The process of micellization is a dynamic equilibrium between surfactant monomers and the formation of spherical micelles once the CMC is surpassed.

cluster_below_cmc Below CMC cluster_above_cmc Above CMC M1 Monomer Micelle Micelle M1->Micelle Aggregation M2 Monomer M2->Micelle M3 Monomer M3->Micelle M4 Monomer M4->Micelle M5 Monomer M5->Micelle M6 Monomer Micelle->M6 Dissociation M7 Monomer

Caption: Dynamic equilibrium of Solutol® HS 15 micellization.

Experimental Protocol: CMC Determination by Pyrene Fluorescence

A widely accepted and sensitive method for determining the CMC of surfactants is through the use of a fluorescent probe, such as pyrene.[10] The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles, a nonpolar environment. This shift is detectable and allows for the determination of the CMC.

Materials:

  • Solutol® HS 15

  • Pyrene

  • Acetone (spectroscopic grade)

  • Deionized water or relevant buffer

  • Volumetric flasks

  • Fluorometer

Procedure:

  • Prepare a stock solution of pyrene in acetone. The final concentration of pyrene in the surfactant solutions should be approximately 2 µM.[10]

  • Prepare a series of Solutol® HS 15 solutions in the desired aqueous medium, with concentrations spanning the expected CMC range (e.g., from 0.001 mM to 1.0 mM).[10]

  • Add a small aliquot of the pyrene stock solution to each Solutol® HS 15 solution and mix thoroughly. Ensure the final concentration of acetone is minimal to avoid affecting micellization.

  • Allow the solutions to equilibrate for a set period (e.g., 2 hours) at a controlled temperature (e.g., 25°C or 37°C).[10]

  • Measure the fluorescence emission spectra of each solution using a fluorometer. The excitation wavelength for pyrene is typically around 335 nm.

  • Record the intensities of the first and third vibronic peaks in the pyrene emission spectrum (I₁ at ~373 nm and I₃ at ~384 nm).

  • Calculate the ratio of the intensities (I₁/I₃). This ratio is sensitive to the polarity of the pyrene's environment.

  • Plot the I₁/I₃ ratio as a function of the logarithm of the Solutol® HS 15 concentration.

  • The CMC is determined from the inflection point of the resulting sigmoidal curve, where a sharp decrease in the I₁/I₃ ratio is observed.[10] This indicates the partitioning of pyrene into the nonpolar micellar core.

A Prepare Pyrene Stock Solution C Add Pyrene to Solutol® HS 15 Solutions A->C B Prepare Serial Dilutions of Solutol® HS 15 B->C D Equilibrate Samples C->D E Measure Fluorescence Emission Spectra D->E F Calculate I₁/I₃ Ratio E->F G Plot I₁/I₃ vs. log[Solutol® HS 15] F->G H Determine CMC from Inflection Point G->H

Caption: Workflow for CMC determination using pyrene fluorescence.

Hydrophile-Lipophile Balance (HLB): Predicting Emulsification Performance

The Hydrophile-Lipophile Balance (HLB) is an empirical scale that provides a measure of the degree of hydrophilicity or lipophilicity of a surfactant.[11] This value is crucial for selecting the appropriate emulsifier for a given formulation. The HLB scale for non-ionic surfactants typically ranges from 0 to 20, where a lower value indicates a more lipophilic (oil-soluble) surfactant, and a higher value signifies a more hydrophilic (water-soluble) surfactant.[11][12]

Surfactants with different HLB values are suited for various applications:

  • W/O (water-in-oil) emulsifiers: HLB of 3 to 6[11]

  • Wetting and spreading agents: HLB of 7 to 9[11]

  • O/W (oil-in-water) emulsifiers: HLB of 8 to 16[11]

  • Detergents: HLB of 13 to 16[11]

  • Solubilizers or hydrotropes: HLB of 16 to 18[11]

HLB Value of Solutol® HS 15

The HLB value of Solutol® HS 15 positions it as a highly effective O/W emulsifier and solubilizer.

ParameterValueReference(s)
HLB Value 14 - 16[4]
Specific HLB Value 16[1]

With an HLB value in the range of 14-16, Solutol® HS 15 is highly hydrophilic, making it an excellent choice for solubilizing poorly water-soluble drugs in aqueous media and for forming stable oil-in-water emulsions.[1][11]

Conclusion

Solutol® HS 15 is a versatile and effective non-ionic surfactant with a low critical micelle concentration and a high hydrophile-lipophile balance value. These properties make it an invaluable tool for pharmaceutical scientists and researchers in overcoming the challenges associated with the formulation of poorly soluble compounds. A thorough understanding of its CMC and HLB value allows for the rational design of drug delivery systems with enhanced solubility, stability, and bioavailability.

References

  • American Pharmaceutical Review. (2019, February 25). Kolliphor® HS 15 - An Enabler for Parenteral and Oral Formulations. [Link]

  • Shubber, S., et al. (2016). Mechanism of Mucosal Permeability Enhancement of CriticalSorb® (Solutol® HS15) Investigated In Vitro in Cell Cultures. Pharmaceutical Research, 33(9), 2194-2206. [Link]

  • Kothencz, R., Nagy, R., & Bartha, L. (2015). Determination of HLB values of some nonionic surfactants and their mixtures. Journal of Surfactants and Detergents, 18(3), 451-456. [Link]

  • Kothencz, R., Nagy, R., & Bartha, L. (2015). Determination of HLB values of some nonionic surfactants and their mixtures. University of Pannonia. [Link]

  • Wikipedia. Hydrophilic-lipophilic balance. [Link]

  • J R Hess Company, Inc. Basics of the HLB System. [Link]

  • Ibrahim, M. M., et al. (2021). Thymoquinone-Loaded Soluplus®-Solutol® HS15 Mixed Micelles: Preparation, In Vitro Characterization, and Effect on the SH-SY5Y Cell Migration. Molecules, 26(11), 3183. [Link]

  • CD Formulation. Macrogol 15 Hydroxystearate. [Link]

  • Shanghai Chineway Pharmaceutical Technology Co., LTD. Macrogol-15-Hydroxystearate. [Link]

  • Farmacia Journal. (2024, July 30). SOLUPLUS AND SOLUTOL HS-15 OLMESARTAN MEDOXOMIL NANOMICELLE BASED ORAL FAST DISSOLVING FILM. [Link]

  • Pharmaceutical Technology. (2010, October 1). Solutol HS15 as a Novel Excipient. [Link]

  • Dovepress. (2019, June 28). Solutol®HS15+pluronicF127 and Solutol®HS15+pluronicL61 mixed micelle systems for oral delivery of genistein. [Link]

  • Swain, R. P., Subudhi, B. B., & Ramesh, P. (2016). Effect of Solutol HS 15 in Solid Dispersions of Pioglitazone Hydrochloride: in vitro and in vivo Evaluation. Indian Journal of Pharmaceutical Sciences, 78(1), 88-95. [Link]

  • Scribd. Kolliphor-Hs-15 Technical Information. [Link]

  • Pharmaoffer.com. Macrogol 15 hydroxystearate API Suppliers. [Link]

  • Scientific Laboratory Supplies. Kolliphor HS 15. [Link]

  • Science Alert. The Effect of Temperature on Thermodynamic Parameters of Micellization of Some Surfactants. [Link]

  • Biosciences Biotechnology Research Asia. (2022, October 7). The Effect of Temperature on the Critical Micelle Concentration and Micellar Solubilization of Poorly Water Soluble Drugs. [Link]

  • SciSpace. (2013, March 15). Effect of Temperature Changes on Critical Micelle Concentration for Tween Series surfactant. [Link]

  • SciSpace. (2013, March 15). Effect of Temperature on the Critical Micelle Concentration and Micellization Thermodynamic of Nonionic Surfactants: Polyoxyethylene Sorbitan Fatty Acid Esters. [Link]

  • Global Journal of Science Frontier Research. (2013, March 15). Effect of Temperature Changes on Critical Micelle Concentration for Tween Series surfactant. [Link]

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An In-depth Technical Guide to the Synthesis and Purification of 2-Hydroxyethyl 12-hydroxyoctadecanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 2-Hydroxyethyl 12-hydroxyoctadecanoate. This monoester, derived from 12-hydroxyoctadecanoic acid and ethylene glycol, is a valuable compound with applications in various fields, including cosmetics and drug delivery. This document details a robust laboratory-scale synthesis protocol via Fischer esterification, followed by a multi-step purification strategy to achieve high purity. Furthermore, it outlines the analytical techniques for the structural elucidation and purity assessment of the final product. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

This compound is a bifunctional molecule possessing both a free hydroxyl group and a long aliphatic chain, imparting unique surfactant and emulsifying properties. Its structure allows for further chemical modification, making it a versatile building block in the synthesis of more complex molecules and polymers. While often associated with its polymeric form, Kolliphor® HS 15 (formerly Solutol® HS 15), which is a polyethoxylated derivative, the simple monoester itself holds significant interest.[1] This guide focuses on the precise synthesis of the monomeric form, a critical starting material for various research and development applications.

The synthesis of this compound is most commonly achieved through the direct esterification of 12-hydroxyoctadecanoic acid with ethylene glycol. The Fischer-Speier esterification, an acid-catalyzed reaction, is a well-established and efficient method for this transformation.[2][3][4][5] The primary challenge in this synthesis is controlling the reaction to favor the formation of the monoester over the diester byproduct, where both hydroxyl groups of ethylene glycol are esterified. This guide will address this challenge through stoichiometric control and optimized reaction conditions.

Purification of the target compound from the reaction mixture, which typically contains unreacted starting materials and the diester byproduct, is crucial for obtaining a high-purity product. A combination of techniques, including liquid-liquid extraction, column chromatography, and recrystallization, is employed to isolate the desired this compound.

Finally, comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. This guide will discuss the application of spectroscopic techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) for this purpose.

Synthesis of this compound via Fischer Esterification

The synthesis of this compound is achieved through the acid-catalyzed esterification of 12-hydroxyoctadecanoic acid with ethylene glycol. The reaction mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack of the alcohol, and subsequent elimination of water to form the ester.

Reaction Scheme

Synthesis_Scheme cluster_reactants Reactants cluster_products Products 12-Hydroxyoctadecanoic_Acid 12-Hydroxyoctadecanoic Acid Reaction + 12-Hydroxyoctadecanoic_Acid->Reaction Ethylene_Glycol Ethylene Glycol Ethylene_Glycol->Reaction 2-Hydroxyethyl_12-hydroxyoctadecanoate This compound Water Water Catalyst H₂SO₄ (catalyst) Product_Mixture Catalyst->Product_Mixture Reaction->Product_Mixture Δ, Reflux Product_Mixture->2-Hydroxyethyl_12-hydroxyoctadecanoate Product_Mixture->Water

Caption: Synthesis of this compound.

Causality Behind Experimental Choices
  • Excess Ethylene Glycol: To favor the formation of the monoester and minimize the formation of the diester byproduct, a significant molar excess of ethylene glycol is used. This shifts the reaction equilibrium towards the desired product according to Le Châtelier's principle.

  • Acid Catalyst: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the alcohol.

  • Solvent and Water Removal: Toluene is used as the reaction solvent. It forms an azeotrope with water, which allows for the continuous removal of the water byproduct using a Dean-Stark apparatus. This drives the equilibrium towards the formation of the ester, leading to higher yields.

  • Reaction Temperature: The reaction is carried out at the reflux temperature of toluene to ensure a sufficient reaction rate.

Step-by-Step Experimental Protocol
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, add 12-hydroxyoctadecanoic acid (1 equivalent).

  • Solvent and Reactant Addition: Add toluene to the flask, followed by ethylene glycol (5-10 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol% relative to the carboxylic acid).

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when water is no longer being collected.

  • Quenching: After the reaction is complete, cool the mixture to room temperature.

  • Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst. Continue adding the solution until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification of this compound

The crude product obtained from the synthesis will contain the desired monoester, unreacted ethylene glycol, residual 12-hydroxyoctadecanoic acid, and the diester byproduct. A multi-step purification process is necessary to isolate the pure monoester.

Purification Workflow

Purification_Workflow Crude_Product Crude Product (Monoester, Diester, Ethylene Glycol, Acid) Liquid_Liquid_Extraction Liquid-Liquid Extraction (vs. Water) Crude_Product->Liquid_Liquid_Extraction Removes Ethylene Glycol Column_Chromatography Silica Gel Column Chromatography Liquid_Liquid_Extraction->Column_Chromatography Separates Monoester from Diester and Residual Acid Recrystallization Recrystallization Column_Chromatography->Recrystallization Final Polishing Pure_Product Pure 2-Hydroxyethyl 12-hydroxyoctadecanoate Recrystallization->Pure_Product

Caption: Purification workflow for this compound.

Detailed Purification Protocols

This initial step aims to remove the highly water-soluble unreacted ethylene glycol.

  • Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate.

  • Wash the organic solution multiple times with water in a separatory funnel.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

Column chromatography is a powerful technique for separating the monoester from the less polar diester and the more polar residual carboxylic acid.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the product from the extraction step in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity, for example, starting with a mixture of hexane and ethyl acetate and gradually increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure monoester.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Recrystallization can be used as a final purification step to obtain a highly pure, crystalline product.

  • Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Dissolve the product from the chromatography step in the minimum amount of hot solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound.

Physical and Chemical Properties
PropertyValue
Molecular Formula C₂₀H₄₀O₄[6]
Molecular Weight 344.53 g/mol [6]
IUPAC Name This compound[6]
Appearance White to off-white waxy solid
Spectroscopic Analysis

FTIR spectroscopy is used to identify the functional groups present in the molecule.

  • O-H Stretch: A broad peak in the region of 3200-3600 cm⁻¹ indicates the presence of the hydroxyl groups.

  • C-H Stretch: Sharp peaks in the region of 2850-2960 cm⁻¹ correspond to the stretching vibrations of the C-H bonds in the aliphatic chain.

  • C=O Stretch: A strong, sharp peak around 1735 cm⁻¹ is characteristic of the ester carbonyl group.[7][8]

  • C-O Stretch: Peaks in the fingerprint region, typically between 1000-1300 cm⁻¹, correspond to the C-O stretching vibrations of the ester and alcohol functionalities.[8]

¹H and ¹³C NMR spectroscopy provide detailed information about the structure of the molecule.

  • ¹H NMR:

    • -CH₂-O-C=O: A triplet around 4.2 ppm.

    • -CH₂-OH: A triplet around 3.7 ppm.

    • -CH(OH)-: A multiplet around 3.6 ppm.

    • -CH₂-C=O: A triplet around 2.3 ppm.

    • Aliphatic -CH₂- and -CH₃: A series of multiplets and a triplet between 0.8 and 1.6 ppm.

  • ¹³C NMR:

    • C=O (Ester): A peak around 174 ppm.

    • -CH(OH)-: A peak around 72 ppm.

    • -CH₂-O-C=O: A peak around 67 ppm.

    • -CH₂-OH: A peak around 61 ppm.

    • Aliphatic Carbons: A series of peaks between 14 and 40 ppm.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electron ionization (EI) or electrospray ionization (ESI) can be used. The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (344.53 g/mol ).[6]

Safety and Handling

Standard laboratory safety precautions should be followed when handling the chemicals involved in this synthesis. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The synthesis should be performed in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed and scientifically grounded protocol for the synthesis, purification, and characterization of this compound. By following the outlined procedures, researchers can reliably produce this valuable compound with a high degree of purity. The comprehensive characterization methods described will ensure the structural integrity of the final product, making it suitable for a wide range of applications in research and development.

References

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Physicochemical characterization of Polyethylene glycol 12-hydroxystearate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Characterization of Polyethylene Glycol 12-Hydroxystearate

Abstract

Polyethylene glycol 12-hydroxystearate, a non-ionic surfactant, is a cornerstone excipient in modern pharmaceutical development, prized for its exceptional solubilizing and emulsifying properties. This guide provides a comprehensive exploration of its core physicochemical characteristics. We delve into the causality behind experimental choices for determining critical parameters such as Critical Micelle Concentration (CMC), Hydrophilic-Lipophilic Balance (HLB), particle size, surface tension, and rheological behavior. Each protocol is presented as a self-validating system, grounded in authoritative scientific principles to ensure technical accuracy and field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Molecular Architecture and Utility of Polyethylene Glycol 12-Hydroxystearate

Polyethylene glycol (PEG) 12-hydroxystearate, commercially known as Solutol® HS-15, is an amphiphilic non-ionic surfactant synthesized by the esterification of 12-hydroxystearic acid with polyethylene glycol.[1] The structure consists of a hydrophobic fatty acid tail (12-hydroxystearate) and a hydrophilic polymer head (polyethylene glycol), granting it the ability to reduce interfacial tension between immiscible phases. This molecular architecture is pivotal to its function in pharmaceutical formulations.

Primarily, it serves as a powerful solubilizing agent for poorly water-soluble drugs, particularly those belonging to the Biopharmaceutical Classification System (BCS) Class II and IV.[2] Its utility extends to acting as a permeability enhancer and an emulsifier in the formulation of creams, lotions, and advanced drug delivery vehicles like lipid nanocapsules.[2][3] The performance of PEG 12-hydroxystearate in these applications is dictated by its fundamental physicochemical properties, the precise characterization of which is essential for formulation design and regulatory approval.[4]

Core Physicochemical Characterization

A thorough understanding of a pharmaceutical excipient requires rigorous characterization. For a surfactant like PEG 12-hydroxystearate, this involves a suite of analyses that probe its behavior in solution and at interfaces.

Critical Micelle Concentration (CMC)

The CMC is a defining characteristic of a surfactant, representing the concentration threshold above which individual surfactant molecules (monomers) spontaneously self-assemble into organized aggregates known as micelles.[5] This phenomenon is fundamental to the surfactant's ability to solubilize lipophilic drugs, which can be encapsulated within the hydrophobic cores of the micelles. Therefore, determining the CMC is a critical first step in evaluating its potential as a solubilizing agent. The pseudo-critical micellar concentration (CMC) for PEG 12-hydroxystearate at a water/triglyceride interface has been identified as the concentration that yields the lowest surface tension value.[3]

This method measures the interfacial tension between a liquid and a gas, or between two immiscible liquids. By measuring the surface tension of aqueous solutions with increasing concentrations of PEG 12-hydroxystearate, a distinct inflection point is observed, which corresponds to the CMC.[5]

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of PEG 12-hydroxystearate in ultrapure water.

  • Serial Dilutions: Create a series of dilutions from the stock solution, spanning a concentration range both below and above the expected CMC (e.g., 10⁻⁶ mol/L to 10⁻¹ mol/L).[3]

  • Instrument Setup: Calibrate the pendant drop tensiometer according to the manufacturer's instructions. An oily drop (e.g., medium-chain triglycerides like Labrafac®) is formed in the aqueous surfactant solution.[3]

  • Measurement: For each concentration, a new drop of the oil phase is formed in the aqueous solution. The instrument's software analyzes the shape of the drop against gravity to calculate the interfacial tension.

  • Equilibration: Allow the system to equilibrate at each concentration until a stable surface tension reading is achieved, indicating the completion of surfactant molecule adsorption at the interface.

  • Data Analysis: Plot the measured interfacial tension as a function of the logarithm of the PEG 12-hydroxystearate concentration. The CMC is determined from the inflection point of this curve, where the surface tension plateaus.[5]

Causality: Below the CMC, surfactant monomers populate the interface, causing a sharp decrease in interfacial tension. At the CMC, the interface becomes saturated, and any additional monomers assemble into micelles in the bulk solution, leading to only minor changes in surface tension.[5]

CMC_Determination_Workflow cluster_prep Solution Preparation cluster_measurement Tensiometry Measurement cluster_analysis Data Analysis Stock Prepare Stock Solution Dilutions Create Serial Dilutions Stock->Dilutions Setup Calibrate Tensiometer Dilutions->Setup Measure Measure Interfacial Tension Setup->Measure Equilibrate Equilibrate System Measure->Equilibrate Plot Plot Tension vs. Log[C] Equilibrate->Plot Identify_CMC Identify Inflection Point (CMC) Plot->Identify_CMC

Workflow for CMC determination using tensiometry.
Hydrophilic-Lipophilic Balance (HLB)

The HLB is an empirical scale developed to quantify the degree of hydrophilicity or lipophilicity of a surfactant.[6] This value is invaluable for formulators as it predicts the emulsifying behavior of the surfactant. Surfactants with low HLB values (3-6) are more lipophilic and tend to form water-in-oil (W/O) emulsions, while those with high HLB values (8-16) are more hydrophilic and favor the formation of oil-in-water (O/W) emulsions.[6][7]

For non-ionic surfactants like PEG 12-hydroxystearate, the HLB can be calculated using Griffin's method.[6]

Formula: HLB = 20 * (Mh / M)

Where:

  • Mh is the molecular mass of the hydrophilic portion of the molecule (the polyethylene glycol chain).

  • M is the total molecular mass of the molecule.

Causality: This formula provides a quantitative measure of the surfactant's partitioning preference between oil and water phases. The factor of 20 scales the result to a user-friendly 0-20 range. A higher proportion of hydrophilic mass (Mh) results in a higher HLB value, indicating greater water solubility.[6]

PropertyTypical Value RangeSignificance in Formulation
HLB Value 13 - 16O/W Emulsifier, Detergent[6]
CMC ~1 x 10⁻³ mol/LIndicates high efficiency in forming micelles
Physical Form Yellowish-white paste/waxy solidBecomes liquid around 30°C
Solubility Soluble in water and ethanolCritical for aqueous-based formulations
Particle Size and Shape Analysis

When PEG 12-hydroxystearate is used to formulate emulsions, nanocapsules, or other dispersed systems, the size and distribution of the resulting particles are critical quality attributes.[8] Particle size influences bioavailability, stability, and the therapeutic efficacy of the drug product.[9][10]

DLS is a non-invasive technique ideal for measuring the size of sub-micron particles and nanoparticles in suspension.

Methodology:

  • Sample Preparation: Dilute the formulation (e.g., nanoemulsion) with an appropriate solvent (usually ultrapure water) to a concentration suitable for DLS analysis, avoiding multiple scattering effects.

  • Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C). Select the appropriate measurement parameters (e.g., scattering angle, laser wavelength).

  • Measurement: Place the cuvette containing the diluted sample into the instrument. The instrument illuminates the sample with a laser and measures the intensity fluctuations of the scattered light over time.

  • Data Analysis: The software uses the Stokes-Einstein equation to correlate the fluctuations in light intensity (caused by the Brownian motion of the particles) to the particle size. The results are typically reported as the mean hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI), which indicates the breadth of the size distribution.

Causality: Smaller particles move more rapidly (faster Brownian motion), causing rapid fluctuations in scattered light intensity. Larger particles move more slowly, resulting in slower fluctuations. DLS accurately quantifies this relationship to determine particle size.[9] For direct visualization of particle morphology, techniques like Transmission Electron Microscopy (TEM) or Cryo-TEM are employed.[8]

DLS_Workflow cluster_prep Preparation cluster_measurement DLS Measurement cluster_analysis Analysis Sample Formulation Sample Dilute Dilute Sample Sample->Dilute Setup Instrument Setup & Equilibration Dilute->Setup Measure Measure Light Scattering Fluctuations Setup->Measure Correlate Correlation Analysis (Brownian Motion) Measure->Correlate Calculate Calculate Hydrodynamic Diameter & PDI Correlate->Calculate

Experimental workflow for particle size analysis by DLS.
Interfacial Rheology

Beyond static surface tension, understanding the dynamic mechanical properties of the surfactant layer at an oil-water interface is crucial for predicting emulsion stability.[3][11] Interfacial rheology characterizes the interface's response to deformation, providing measures of its elasticity and viscosity. A fluid yet stable interface is often required for the formation of monodisperse nanostructures like nanocapsules.[3]

This advanced application of tensiometry assesses the response of interfacial tension to controlled sinusoidal variations in the drop's surface area.[3]

Methodology:

  • System Setup: An oily drop is formed in the aqueous PEG 12-hydroxystearate solution, and the system is allowed to reach equilibrium as in the CMC measurement.

  • Oscillation: The instrument then applies small, controlled sinusoidal oscillations to the drop's surface area at various frequencies.

  • Response Measurement: The resulting changes in interfacial tension are measured in real-time.

  • Data Analysis: A complex transfer function is calculated to determine the interfacial elasticities (storage modulus, E') and viscous properties (loss modulus, E''). These parameters describe the lateral interactions between molecules at the interface and the dissipation of energy.[3]

Causality: A highly elastic interface (high E') can withstand mechanical stress, preventing droplet coalescence and improving long-term stability. The viscous component (E'') relates to energy dissipation, which can be linked to the exchange of surfactant molecules between the interface and the bulk phase.[3]

Regulatory Considerations for Excipient Characterization

Pharmaceutical excipients are subject to rigorous regulatory scrutiny.[12] When an excipient like PEG 12-hydroxystearate is used in a new route of administration or at a concentration higher than previously approved, it may be considered a "novel excipient" by regulatory bodies like the U.S. Food and Drug Administration (FDA).[4][13] In such cases, a comprehensive characterization package is required, including full details on its manufacture, physicochemical properties, and supporting safety data.[4] The methodologies described in this guide form the basis of the physicochemical data required in a regulatory filing.

Conclusion

The physicochemical characterization of Polyethylene glycol 12-hydroxystearate is a multi-faceted process that is indispensable for its effective and safe use in pharmaceutical formulations. As a Senior Application Scientist, the rationale behind selecting specific analytical techniques is as critical as the results themselves. By employing robust methods to determine CMC, HLB, particle size, and interfacial properties, formulation scientists can harness the full potential of this versatile excipient, enabling the development of stable, effective, and innovative drug delivery systems. The protocols and insights provided herein serve as a technical foundation for achieving these goals with scientific integrity.

References

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Biological activities and biocompatibility of macrogol 660 hydroxystearate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activities and Biocompatibility of Macrogol 660 Hydroxystearate (Kolliphor® HS 15)

Abstract

Macrogol 660 hydroxystearate, commercially known as Kolliphor® HS 15 or Solutol® HS 15, is a high-performing, non-ionic solubilizer and excipient pivotal to the formulation of poorly water-soluble active pharmaceutical ingredients (APIs). Its unique amphiphilic structure, comprising both lipophilic 12-hydroxystearic acid and hydrophilic polyethylene glycol (PEG) moieties, imparts a favorable combination of potent solubilization capacity and a strong safety profile. This technical guide provides an in-depth analysis of its core physicochemical properties, key biological activities including permeability enhancement via P-glycoprotein (P-gp) inhibition, and its comprehensive biocompatibility. Detailed experimental protocols for assessing its biological performance are provided to equip researchers and formulation scientists with the practical knowledge required for its effective application in modern drug development.

Introduction & Physicochemical Properties

From a formulation scientist's perspective, the selection of an appropriate solubilizing excipient is a critical decision point that balances efficacy with safety. Macrogol 660 hydroxystearate has emerged as a leading choice, particularly for parenteral and oral dosage forms, due to its exceptional performance and well-documented safety.[1][2] Its utility is not merely as a passive solvent but as an active enabler of drug delivery through multiple mechanisms.

Chemical Identity and Synonyms

Macrogol 660 hydroxystearate is a complex mixture formed by the reaction of 15 moles of ethylene oxide with 1 mole of 12-hydroxystearic acid.[3] This process results in a composition of approximately 70% PEG mono- and di-esters of 12-hydroxystearic acid and 30% free PEG, which together dictate its functional properties.[1]

  • Chemical Name: Polyoxyethylene (15) 12-hydroxystearate

  • Pharmacopeial Names: Macrogol 15 Hydroxystearate (Ph. Eur.), Polyoxyl 15 Hydroxystearate (USP/NF)[1][3]

  • CAS Number: 70142-34-6

  • Common Synonyms: Kolliphor® HS 15, Solutol® HS 15, PEG-15-hydroxystearate, Polyethylene glycol 660 12-hydroxystearate[1]

Core Physicochemical Properties

The functionality of macrogol 660 hydroxystearate is rooted in its physicochemical characteristics, which are optimized for micellar solubilization and physiological compatibility.

PropertyValueSignificance in Formulation
Appearance Yellowish-white paste at room temperatureBecomes a clear liquid above ~30°C, facilitating handling and processing during formulation manufacturing.
HLB Value 14-16Indicates strong hydrophilic character, making it an excellent solubilizer for creating oil-in-water (o/w) emulsions and micellar solutions.[1]
Critical Micelle Conc. (CMC) 0.005–0.02% w/v (approx. 0.06-0.1 mM)[1]A very low CMC means that it forms solubilizing micelles at low concentrations, making it highly efficient and cost-effective.
Micelle Size 10–15 nm (unloaded)The small, nanosized micelles provide a large surface area for drug dissolution and can enhance tissue penetration and absorption.[3]
Solubility Soluble in water, ethanol, 2-propanolVersatile solubility allows for its use in a wide range of aqueous and hydro-alcoholic vehicle systems.[4]
Thermal Stability Stable to autoclaving (121°C)A critical feature for sterile parenteral products, as it allows for terminal sterilization without degradation.[4]

Key Biological Activities in Drug Formulation

Macrogol 660 hydroxystearate transcends the role of a simple solubilizer; it actively interacts with biological systems to enhance drug bioavailability.

Mechanism of Solubilization for Poorly Soluble Drugs

The primary function of macrogol 660 hydroxystearate is to increase the apparent aqueous solubility of APIs belonging to the Biopharmaceutics Classification System (BCS) Class II and IV. The causality behind this is its self-assembly into micelles in aqueous environments at concentrations above its CMC.[5]

  • Micelle Formation: The amphiphilic molecules orient themselves to minimize the exposure of their hydrophobic fatty acid tails to water, creating a nanosized spherical structure with a lipophilic core and a hydrophilic PEG corona.

  • Drug Entrapment: Poorly water-soluble drugs, which are lipophilic in nature, preferentially partition into the hydrophobic core of the micelle. This encapsulation effectively shields the drug from the aqueous environment.

  • Increased Apparent Solubility: By sequestering the drug within the micellar core, the overall concentration of the drug that can be dispersed in the aqueous phase increases dramatically, often linearly with the concentration of the surfactant.[6] The outer hydrophilic shell ensures the entire micelle-drug complex remains stably dispersed in the formulation vehicle.

cluster_0 Aqueous Environment Unimer Macrogol 660 Hydroxystearate (Unimers) Micelle Self-Assembled Micelle Unimer->Micelle > CMC Solubilized Drug-Loaded Micelle (Enhanced Solubility) Micelle->Solubilized Partitioning into hydrophobic core Drug Poorly Soluble Drug (API) Drug->Solubilized caption Mechanism of Micellar Solubilization cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) Efflux Pump API_out Drug Efflux (Reduced Bioavailability) Pgp->API_out ATP-dependent efflux API_in Drug (API) Enters Cell API_in->Pgp Kolliphor Macrogol 660 Hydroxystearate Kolliphor->Pgp Inhibition Inhibition Kolliphor->Inhibition Inhibition->Pgp caption Mechanism of P-glycoprotein (P-gp) Inhibition

Caption: Mechanism of P-glycoprotein (P-gp) Inhibition.

Comprehensive Biocompatibility Profile

The trustworthiness of an excipient hinges on a robust biocompatibility profile. Macrogol 660 hydroxystearate is well-regarded for its low toxicity, which is a primary reason for its use in sensitive applications like intravenous injections. [4][7]

Rationale for Biocompatibility Assessment

For any excipient, especially one used in parenteral formulations that will have direct contact with blood and tissues, a thorough evaluation of cytotoxicity (cell toxicity) and hemocompatibility (blood compatibility) is non-negotiable. These tests form the bedrock of a preclinical safety assessment.

In Vitro Cytotoxicity Assessment

Cytotoxicity is typically assessed using cell-based assays, such as the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. A study evaluating various solubilizers reported an IC50 (concentration causing 50% inhibition of cell viability) for a PEG-hydroxystearate on Caco-2 cells to be 0.922 mM, demonstrating a favorable cytotoxicity profile compared to other surfactants. [6]Furthermore, mixed micelles containing Solutol HS 15 showed no significant toxicity to A549 cells at concentrations up to 500 µg/mL. [7]

Hemocompatibility Analysis

Hemolysis, the rupturing of red blood cells (erythrocytes), is a critical concern for intravenous formulations. An ideal excipient should cause minimal to no hemolysis. Macrogol 660 hydroxystearate exhibits exceptionally low hemolytic activity. Quantitative data shows that at concentrations of 0.1% and 1%, it causes 0% hemolysis. [3]Even at a very high concentration of 10%, it results in only 8.7% hemolysis, which is lower than that of Polysorbate 80 (11.1%) under similar conditions. [3]Another study in a micro-emulsion system reported hemolysis to be less than 0.2%. [1]

In Vivo Biocompatibility (Skin/Eye Irritation)
Summary of Biocompatibility Data
Assay TypeEndpointResultInterpretation & Significance
In Vitro Cytotoxicity IC50 (Caco-2 cells)0.922 mM [6]Low cytotoxicity, indicating safety at the cellular level.
Hemocompatibility % Hemolysis (vs. Positive Control)0% at 1% conc.8.7% at 10% conc.<[3]br><0.2% in microemulsion [1]Very low potential to damage red blood cells, making it highly suitable for IV formulations.
Histamine Release Serum Histamine Level (in vivo, dogs)Significantly lower than Polysorbate 80 [3]Low immunogenicity and reduced risk of hypersensitivity reactions upon injection.

Standardized Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols are essential. The following are detailed, self-validating methodologies for key biocompatibility assessments.

Protocol: In Vitro Cytotoxicity using MTT Assay

This protocol is based on the principle that viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, which can be quantified spectrophotometrically. [10][11]

start 1. Seed Cells (e.g., 1x10⁴ cells/well) in 96-well plate incubate1 2. Incubate 24h (37°C, 5% CO₂) start->incubate1 treat 3. Treat Cells with Macrogol 660 HS (serial dilutions) incubate1->treat controls Include Controls: - Negative (media only) - Positive (e.g., Triton X-100) treat->controls incubate2 4. Incubate 24-72h treat->incubate2 add_mtt 5. Add MTT Reagent (0.5 mg/mL final conc.) incubate2->add_mtt incubate3 6. Incubate 4h add_mtt->incubate3 solubilize 7. Add Solubilizer (e.g., DMSO, HCl/Isopropanol) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Analyze Data (Calculate % Viability & IC50) read->analyze caption Workflow for MTT Cytotoxicity Assay

Caption: Workflow for MTT Cytotoxicity Assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed a relevant cell line (e.g., HepG2, Caco-2) into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Preparation of Test Articles: Prepare a stock solution of macrogol 660 hydroxystearate in sterile culture medium. Perform serial dilutions to create a range of concentrations to be tested (e.g., 0.01 mM to 10 mM).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared test article dilutions to the respective wells. Include negative controls (medium only) and a positive control (a known cytotoxic agent like 1% Triton™ X-100).

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells will form purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes. [11]7. Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the viability against the log of the concentration to determine the IC50 value.

Protocol: In Vitro Hemolysis Assay (ASTM F756-17 Direct Contact Method)

This protocol is adapted from the ASTM F756 standard and is designed to quantify the hemolytic potential of a material when in direct contact with blood. [3][4] Step-by-Step Methodology:

  • Blood Preparation: Obtain fresh whole blood from a healthy donor (e.g., rabbit) using an anticoagulant like EDTA. Dilute the blood with a calcium and magnesium-free phosphate-buffered saline (CMF-PBS) to achieve a final hemoglobin concentration of 10 ± 1 mg/mL.

  • Preparation of Test Articles: Prepare solutions of macrogol 660 hydroxystearate in CMF-PBS at various concentrations (e.g., 0.1%, 1.0%, 10% w/v).

  • Controls: Prepare a negative control (CMF-PBS) and a positive control (deionized water, which causes 100% hemolysis).

  • Incubation: In triplicate, add 1 mL of the diluted blood to tubes containing 7 mL of the test article solutions and control solutions.

  • Contact Phase: Incubate all tubes at 37°C for 3 hours, gently inverting every 30 minutes to ensure contact.

  • Centrifugation: After incubation, centrifuge the tubes at a speed sufficient to pellet all intact red blood cells (e.g., 800 x g for 15 minutes).

  • Data Acquisition: Carefully collect the supernatant from each tube. Measure the absorbance of the free plasma hemoglobin in the supernatant at 540 nm using a spectrophotometer.

  • Analysis: Calculate the percent hemolysis for each sample using the following formula: % Hemolysis = [(Absorbance of Test Sample - Absorbance of Negative Control) / (Absorbance of Positive Control - Absorbance of Negative Control)] x 100 According to ASTM F756, materials are classified based on their hemolytic index: 0-2% (non-hemolytic), 2-5% (slightly hemolytic), and >5% (hemolytic).

Regulatory Landscape & Formulation Considerations

Macrogol 660 hydroxystearate is a well-established excipient with global regulatory acceptance, underscoring its safety and utility.

  • Pharmacopeial Status: It is officially monographed in the European Pharmacopoeia (Ph. Eur.) as Macrogol 15 Hydroxystearate and in the United States Pharmacopeia–National Formulary (USP-NF) as Polyoxyl 15 Hydroxystearate. [1]* FDA Inactive Ingredient Database (IID): It is listed in the FDA's IID, which provides information on excipients present in approved drug products. [1]This listing is a crucial resource for formulators, as it documents approved routes of administration and maximum potency levels used in existing products, potentially streamlining the regulatory pathway for new formulations.

  • Global Approvals: Numerous drug products containing Kolliphor® HS 15 have been approved for parenteral, oral, and ophthalmic use worldwide, providing a strong precedent for its use. [1] Practical Considerations: When formulating with macrogol 660 hydroxystearate, scientists should consider its melting point for processing and its potential to interact with other formulation components. Its stability under heat makes it suitable for manufacturing processes involving terminal sterilization. [4]

Conclusion: A Senior Scientist's Perspective

Macrogol 660 hydroxystearate is more than a commodity excipient; it is a sophisticated formulation tool that actively enhances drug delivery. Its high efficiency, demonstrated by a low CMC, allows for potent solubilization with minimal excipient load. More importantly, its ability to inhibit P-gp efflux transporters offers a clear mechanistic advantage for improving the bioavailability of challenging APIs. This biological activity, combined with a robust and well-documented biocompatibility profile—highlighted by its exceptionally low hemolytic potential and cytotoxicity—makes it a trustworthy choice for high-risk applications, including intravenous therapeutics. The convergence of high performance and high safety solidifies the position of macrogol 660 hydroxystearate as a cornerstone excipient in the modern pharmaceutical development toolkit.

References

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An In-depth Technical Guide to 2-Hydroxyethyl 12-hydroxyoctadecanoate in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxyethyl 12-hydroxyoctadecanoate, a non-ionic surfactant widely known in the pharmaceutical industry as Kolliphor® HS 15 (formerly Solutol® HS 15). Developed as a safe and effective solubilizing agent, its unique physicochemical properties have established it as a critical excipient for overcoming the challenges associated with poorly soluble and low-permeability drug candidates. This document delves into the historical development, synthesis, and multifaceted mechanisms of action of Kolliphor® HS 15, including its role as a solubilizer, permeability enhancer, and P-glycoprotein inhibitor. Detailed experimental protocols for its synthesis, characterization, and application in preclinical permeability assays are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required for its effective utilization in modern drug delivery systems.

Historical Context and Development: A Safer Alternative

The journey of this compound began in the early 1990s out of a need for safer parenteral solubilizers. At the time, polyethoxylated castor oil derivatives, such as Cremophor® EL, were widely used but were associated with significant side effects, including histamine release and hypersensitivity reactions. In 1992, BASF developed a new excipient by reacting 12-hydroxystearic acid with polyethylene glycol, creating what was then named Solutol HS15.[1] This new compound demonstrated a significantly improved safety profile, with reduced histamine release in various animal toxicity models.[1]

While a Drug Master File (DMF) for Solutol HS15 was filed with the U.S. Food and Drug Administration (FDA) in January 1992, it remained classified as a "novel excipient" in the United States for many years due to its absence from any commercially approved product.[1] However, it gained approval for use in injectable drug products in Canada and Argentina.[1] A pivotal moment in its U.S. regulatory journey occurred through a collaborative effort between BASF and Wyeth (now part of Pfizer) in 2007, which facilitated a safety review by the FDA under the International Pharmaceutical Excipients Council (IPEC) safety evaluation program.[1] More recently, Kolliphor® HS 15 (the rebranded name for Solutol HS 15) was utilized in the FDA-approved parenteral drug, Varubi® IV (rolapitant), an injectable emulsion for the prevention of chemotherapy-induced nausea and vomiting.[2][3] This approval marked a significant milestone, solidifying its acceptance as a safe and effective excipient for the U.S. market.

Physicochemical Properties and Molecular Structure

Kolliphor® HS 15 is a complex mixture resulting from the reaction of approximately 15 moles of ethylene oxide with 1 mole of 12-hydroxystearic acid.[4] This synthesis yields a composition of about 70% polyglycol mono- and di-esters of 12-hydroxystearic acid, which form the lipophilic portion, and about 30% free polyethylene glycol (PEG), which constitutes the hydrophilic part.[5]

Table 1: Key Physicochemical Properties of Kolliphor® HS 15

PropertyValueReference(s)
Chemical Name Polyoxyl 15 Hydroxystearate[6][7]
CAS Number 70142-34-6[7]
Appearance White to yellowish paste[8]
HLB Value 15-16[6][7]
Critical Micelle Conc. (CMC) 0.005% - 0.02% (w/v)[6]
Micelle Size 11-15 nm (hydrodynamic radius)[6]
Solubility Soluble in water, ethanol, 2-propanol[7]

Its amphiphilic nature, characterized by a high hydrophilic-lipophilic balance (HLB) value, allows it to spontaneously form small, stable micelles in aqueous solutions above its critical micelle concentration (CMC).[6][9] These micelles possess a lipophilic core capable of encapsulating poorly water-soluble drug molecules, thereby significantly enhancing their aqueous solubility.

Figure 1: Conceptual Molecular Structure of Kolliphor® HS 15 Components cluster_main Kolliphor® HS 15 Composition (~70% Esters, ~30% Free PEG) cluster_micelle Micelle Formation in Aqueous Solution lipophilic 12-Hydroxystearic Acid (Lipophilic Tail) hydrophilic Polyethylene Glycol (Hydrophilic Head) lipophilic->hydrophilic Ester Linkage free_peg Free Polyethylene Glycol center Lipophilic Core (Drug Encapsulation) p1 p1->center p2 p2->center p3 p3->center p4 p4->center p5 p5->center p6 p6->center p7 p7->center p8 p8->center Figure 2: Mechanisms of P-gp Inhibition by Kolliphor® HS 15 cluster_membrane Cell Membrane cluster_inhibition Inhibition by Kolliphor® HS 15 pgp P-glycoprotein (Efflux Pump) drug_out Drug pgp->drug_out Efflux adp ADP + Pi pgp->adp Hydrolysis drug_in Drug drug_in->pgp Binds to P-gp label_in Intracellular atp ATP atp->pgp Powers pump inhibit1 Membrane Fluidization: Disrupts P-gp environment inhibit1->pgp inhibit2 ATP Hydrolysis Interference: Reduces energy for efflux inhibit2->atp inhibit3 Competitive Binding: Blocks drug binding site inhibit3->pgp label_out Extracellular

Caption: P-gp inhibition mechanisms by Kolliphor® HS 15.

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound, as well as a standard protocol for evaluating its effect on drug permeability.

Protocol: Synthesis of this compound

This protocol is adapted from methodologies described in the patent literature and involves a two-stage process: protection of the hydroxyl group of 12-hydroxystearic acid followed by ethoxylation and deprotection. [10] Materials:

  • 12-hydroxystearic acid

  • Dichloromethane (DCM)

  • (Diphenylmethyl)phosphine oxide or similar hydroxyl-protecting agent

  • Trifluoroacetic acid (catalyst)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Magnesium acetate-potassium hydroxide-barium sulfate catalyst

  • Ethylene oxide

  • Ethyl acetate

  • Saturated ammonium chloride solution

  • Palladium on carbon (Pd/C) catalyst

  • Tetrahydrofuran (THF)

Procedure:

  • Hydroxyl Protection: a. Dissolve 1 mole-equivalent of 12-hydroxystearic acid in DCM. b. Add 1.03 mole-equivalents of a selective hydroxyl-protecting agent (e.g., (diphenylmethyl)phosphine oxide) and 5 mol% of trifluoroacetic acid. c. Heat the mixture to reflux and react for 2-4 hours, monitoring for completion by TLC. d. Cool the reaction mixture and wash successively with purified water and saturated NaCl solution until the washings are neutral. e. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the protected 12-hydroxystearic acid. [10]

  • Ethoxylation: a. In a high-pressure reactor, combine 1 part of the protected 12-hydroxystearic acid with 10-30% by mass of a magnesium acetate-potassium hydroxide-barium sulfate catalyst. b. Purge the reactor with nitrogen to remove air. c. Heat to 85°C to melt the starting material. d. Under stirring, introduce approximately 15 mole-equivalents of ethylene oxide. e. Maintain the reaction at 85°C with stirring for 1 hour. [10] f. After the reaction, quench by adding saturated ammonium chloride solution and extract the product with ethyl acetate.

  • Deprotection and Purification: a. Dissolve the protected, ethoxylated product in THF. b. Add a Pd/C catalyst. c. Carry out catalytic hydrogenation to remove the protecting group. d. Upon completion, filter off the catalyst. e. The product, this compound, will have reduced solubility in THF after deprotection. Purify by precipitation and washing.

Protocol: Caco-2 Permeability Assay for Evaluating Enhancement Effect

This protocol describes a standard method to assess the permeability of a model drug across a Caco-2 cell monolayer and to determine the permeability-enhancing effect of Kolliphor® HS 15. [11][12][13] Materials:

  • Caco-2 cells (ATCC)

  • Culture medium (e.g., DMEM with FBS, NEAA)

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS), supplemented with HEPES

  • Lucifer yellow (paracellular integrity marker)

  • Model drug (e.g., a BCS Class III or IV compound)

  • Kolliphor® HS 15

  • LC-MS/MS system for drug quantification

Procedure:

  • Cell Culture and Seeding: a. Culture Caco-2 cells according to standard protocols. b. Seed cells onto Transwell® inserts at an appropriate density. c. Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: a. Measure the Transepithelial Electrical Resistance (TEER) of each monolayer using a voltmeter. Values should be >200 Ω·cm². [11] b. Alternatively, perform a Lucifer yellow permeability assay. A low Papp value (<10 x 10⁻⁶ cm/s) indicates a tight monolayer.

  • Permeability Experiment (Apical to Basolateral): a. Wash the monolayers on both the apical (upper) and basolateral (lower) sides with pre-warmed (37°C) HBSS. b. Prepare dosing solutions in HBSS: (i) Model drug alone, (ii) Model drug with a non-toxic concentration of Kolliphor® HS 15 (e.g., above its CMC). c. Add the dosing solution to the apical chamber and fresh HBSS to the basolateral chamber. d. Incubate at 37°C with gentle shaking (e.g., 50 rpm). e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber, replacing the volume with fresh HBSS. f. At the end of the experiment, take a sample from the apical chamber.

  • Sample Analysis and Data Calculation: a. Analyze the concentration of the model drug in all samples using a validated LC-MS/MS method. b. Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of drug appearance in the receiver chamber.

    • A is the surface area of the membrane.

    • C₀ is the initial concentration in the donor chamber. c. Compare the Papp value of the drug with and without Kolliphor® HS 15 to determine the enhancement ratio.

Protocol: Quantification in Plasma by LC-MS/MS

This protocol is based on a validated method for quantifying the free PEG component of Kolliphor® HS 15 in rat plasma, which serves as a surrogate for the total excipient concentration. [5] Materials:

  • Rat plasma samples

  • Telmisartan (or other suitable internal standard, IS)

  • 0.1% Formic acid in water (Mobile Phase A)

  • Acetone (Mobile Phase B)

  • C18 HPLC column (e.g., 100 x 4.6 mm, 2.5 µm)

  • Tandem mass spectrometer with electrospray ionization (ESI) source

Procedure:

  • Sample Preparation (Protein Precipitation): a. To 50 µL of plasma in a microcentrifuge tube, add the internal standard solution. b. Add a protein precipitation agent (e.g., acetonitrile or acetone). c. Vortex thoroughly and centrifuge at high speed to pellet the precipitated proteins. d. Transfer the supernatant to an HPLC vial for analysis.

  • LC-MS/MS Analysis: a. Chromatography:

    • Column: C18 reversed-phase

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 100% Acetone

    • Flow Rate: 1.0 mL/min

    • Gradient: 5% B to 95% B over 2.5 minutes, hold for 1 minute, then re-equilibrate.

    • Total Run Time: 5 minutes. [5] b. Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Pseudo-Multiple Reaction Monitoring (pMRM) or Selected Ion Monitoring (SIM).

    • Monitor the sodium adducts of the free PEG oligomers. Key m/z values to monitor include: 481.5, 525.5, 569.5, 613.5, 657.5, 701.5, etc. [5] * Monitor the transition for the internal standard (e.g., for Telmisartan: m/z 515.2 → 276.1). [5]

  • Quantification: a. Create a calibration curve by spiking known concentrations of Kolliphor® HS 15 into blank plasma and processing as above. b. Sum the peak areas of all monitored PEG oligomers for each standard and sample. c. Calculate the ratio of the summed analyte peak area to the IS peak area. d. Plot the peak area ratio against concentration for the standards and determine the concentration of unknown samples from the resulting regression line.

Future Outlook and Conclusion

This compound (Kolliphor® HS 15) has evolved from a novel excipient to a well-established and regulatory-accepted tool in pharmaceutical development. Its proven safety profile and multifunctional properties make it an invaluable asset for formulating challenging molecules. As the pharmaceutical industry continues to grapple with poorly soluble NCEs emerging from high-throughput screening, the demand for advanced solubilization and delivery technologies will only increase. The dual role of Kolliphor® HS 15 as both a potent solubilizer and a permeability/P-gp modulator positions it at the forefront of these technologies. Future research will likely focus on its application in more complex delivery systems, such as targeted nanoparticles and formulations for biologics, further expanding its utility in developing the next generation of medicines.

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An In-depth Technical Guide on the Natural Occurrence and Metabolism of 2-Hydroxyethyl 12-Hydroxyoctadecanoate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The landscape of lipidomics is in a perpetual state of expansion, with novel lipid species continuously being identified and characterized. This guide delves into the current understanding of 2-hydroxyethyl 12-hydroxyoctadecanoate, a unique ester of 12-hydroxyoctadecanoic acid and ethylene glycol. Due to the limited direct research on this specific molecule, this document adopts a foundational approach. We will first explore the well-documented natural occurrence and metabolic pathways of its constituent moieties—12-hydroxyoctadecanoic acid and ethylene glycol—to build a scientifically grounded, inferential model for the biosynthesis and metabolism of the parent ester. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand this rare or potentially novel lipid species.

Part 1: The Building Blocks: Natural Occurrence and Metabolism

A comprehensive understanding of this compound necessitates a thorough examination of its precursors.

12-Hydroxyoctadecanoic Acid (12-HOA)

12-Hydroxyoctadecanoic acid, also known as 12-hydroxystearic acid, is a saturated, hydroxylated fatty acid. Unlike more common fatty acids, the hydroxyl group at the C12 position imparts distinct chemical properties and biological roles.

Natural Occurrence: 12-HOA is most famously known as the principal fatty acid component of hydrogenated castor oil. In its natural, non-hydrogenated state, castor oil is rich in ricinoleic acid (12-hydroxy-9-cis-octadecenoic acid), an unsaturated precursor. Beyond this industrial source, 12-HOA and related hydroxy fatty acids are found in various biological systems:

  • Plant Kingdom: Found in the seeds of various plants, often as a component of triglycerides.

  • Microorganisms: Certain bacteria and yeasts are known to produce hydroxy fatty acids through the enzymatic hydroxylation of oleic acid.

  • Mammalian Systems: While not a major dietary fatty acid, 12-HOA can be generated endogenously through the action of cytochrome P450 (CYP) enzymes on stearic acid. It has been detected in various tissues, including the skin, where it plays a role in the structure of ceramides and other complex lipids.

Metabolism: The metabolism of 12-HOA is multifaceted. The presence of the hydroxyl group offers an additional site for modification, leading to pathways distinct from typical fatty acid oxidation.

  • β-Oxidation: Like other fatty acids, 12-HOA can undergo β-oxidation in mitochondria and peroxisomes to generate acetyl-CoA for energy production. The hydroxyl group can, in some cases, hinder the efficiency of this process.

  • ω-Oxidation: The terminal methyl group can be oxidized by CYP450 enzymes to form a dicarboxylic acid, which can then also enter the β-oxidation pathway.

  • Esterification: 12-HOA is readily incorporated into complex lipids such as triglycerides, phospholipids, and wax esters. Its hydroxyl group can also serve as an attachment point for other molecules, leading to the formation of estolides (polyesters of fatty acids).

Ethylene Glycol

Ethylene glycol is a diol that is not typically considered a natural metabolite in significant concentrations within most organisms.

Natural Occurrence: Its presence in biological systems is often associated with exogenous sources. However, there is evidence for endogenous production under specific circumstances:

  • Microbial Metabolism: Some microorganisms can produce ethylene glycol from the metabolism of various carbon sources.

  • Mammalian Metabolism: Trace amounts of ethylene glycol can be formed endogenously from the metabolism of choline, glycine, or serine, or as a byproduct of lipid peroxidation.

Metabolism: In mammals, ethylene glycol is primarily metabolized in the liver. This pathway is of significant toxicological interest, as the accumulation of its metabolites is responsible for its toxicity.

  • Oxidation to Glycoaldehyde: Ethylene glycol is first oxidized to glycoaldehyde by alcohol dehydrogenase.

  • Oxidation to Glycolic Acid: Glycoaldehyde is then rapidly oxidized to glycolic acid by aldehyde dehydrogenase.

  • Further Metabolism: Glycolic acid is further metabolized to glyoxylic acid and then to oxalic acid, which can precipitate as calcium oxalate crystals, leading to renal damage.

Part 2: Biosynthesis and Metabolism of this compound: An Inferential Model

Given the absence of direct evidence, we can propose a logical framework for the potential biosynthesis and degradation of this compound based on the known biochemistry of its precursors.

Proposed Biosynthetic Pathway

The formation of an ester bond between 12-HOA and ethylene glycol would likely be an enzyme-catalyzed reaction.

  • Activation of 12-HOA: The carboxylic acid group of 12-HOA would first need to be activated. This is typically achieved through the formation of a thioester with Coenzyme A (CoA), yielding 12-hydroxyoctadecanoyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase.

  • Esterification: The activated 12-hydroxyoctadecanoyl-CoA could then be esterified with ethylene glycol. This reaction could be catalyzed by a member of the esterase or acyltransferase enzyme families. The specific enzyme would likely exhibit promiscuity, as ethylene glycol is not a common biological substrate for esterification.

G cluster_activation Activation of 12-HOA cluster_esterification Esterification 12-HOA 12-Hydroxyoctadecanoic Acid Acyl-CoA Synthetase Acyl-CoA Synthetase 12-HOA->Acyl-CoA Synthetase 12-HOA-CoA 12-Hydroxyoctadecanoyl-CoA Acyl-CoA Synthetase->12-HOA-CoA AMP_PPi AMP + PPi Acyl-CoA Synthetase->AMP_PPi Acyltransferase Acyltransferase/ Esterase 12-HOA-CoA->Acyltransferase ATP ATP ATP->Acyl-CoA Synthetase Ethylene_Glycol Ethylene Glycol Ethylene_Glycol->Acyltransferase Target_Ester 2-Hydroxyethyl 12-Hydroxyoctadecanoate Acyltransferase->Target_Ester CoA CoA-SH Acyltransferase->CoA G Target_Ester 2-Hydroxyethyl 12-Hydroxyoctadecanoate Carboxylesterase Carboxylesterase Target_Ester->Carboxylesterase 12-HOA 12-Hydroxyoctadecanoic Acid Carboxylesterase->12-HOA Ethylene_Glycol Ethylene Glycol Carboxylesterase->Ethylene_Glycol Metabolic_Pathways_HOA β-Oxidation, ω-Oxidation, Esterification 12-HOA->Metabolic_Pathways_HOA Metabolic_Pathways_EG Oxidation to Glycolic Acid, Oxalic Acid Ethylene_Glycol->Metabolic_Pathways_EG H2O H₂O H2O->Carboxylesterase

Caption: Proposed metabolic degradation of this compound.

Part 3: Methodologies for Detection and Characterization

The analysis of a novel lipid species like this compound requires a multi-step approach involving extraction, separation, and detection.

Extraction from Biological Matrices

The choice of extraction method depends on the sample matrix. A standard approach for non-polar to semi-polar lipids is liquid-liquid extraction.

Protocol: Modified Bligh-Dyer Extraction

  • Homogenization: Homogenize 100 mg of tissue or 100 µL of biofluid in a 2:1:0.8 (v/v/v) mixture of methanol:dichloromethane:water. The use of dichloromethane is a less toxic alternative to chloroform.

  • Phase Separation: Centrifuge at 2000 x g for 10 minutes to induce phase separation.

  • Collection: Carefully collect the lower organic phase containing the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., isopropanol) for analysis.

Causality: The specific solvent ratios are critical for creating a single-phase system during homogenization to ensure thorough extraction, and a two-phase system after centrifugation to separate the lipids (in the organic phase) from polar metabolites (in the aqueous phase).

Analytical Workflow

The most powerful techniques for identifying and quantifying novel lipids are mass spectrometry-based methods coupled with chromatographic separation.

Workflow: LC-MS/MS Analysis

  • Chromatographic Separation: Use a reverse-phase C18 column with a gradient elution of water and acetonitrile/isopropanol (both with 0.1% formic acid) to separate the lipids based on polarity.

  • Mass Spectrometry (MS) Detection: Employ a high-resolution mass spectrometer (e.g., Orbitrap or TOF) in both positive and negative ion modes for initial screening.

  • Tandem Mass Spectrometry (MS/MS): Fragment the ion corresponding to the predicted mass of this compound to obtain a characteristic fragmentation pattern for structural confirmation. Expected fragments would correspond to the loss of ethylene glycol and characteristic fragments of 12-HOA.

G Sample Biological Sample Extraction Lipid Extraction (Bligh-Dyer) Sample->Extraction LC Liquid Chromatography (C18 Separation) Extraction->LC MS1 Mass Spectrometry (MS1) (Full Scan for Precursor Ion) LC->MS1 MS2 Tandem MS (MS/MS) (Fragmentation for Structural Elucidation) MS1->MS2 Data_Analysis Data Analysis and Quantification MS2->Data_Analysis

Caption: Analytical workflow for the identification of this compound.

Part 4: Quantitative Data Summary

As of the latest literature review, there is no published quantitative data on the natural occurrence of this compound in any biological system. The table below is provided as a template for future studies.

Biological MatrixOrganismConcentration RangeAnalytical MethodReference
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Part 5: Concluding Remarks and Future Directions

The study of this compound is in its infancy. This guide provides a foundational, yet inferential, framework for understanding its potential natural occurrence and metabolism based on the well-established biochemistry of its constituent parts. The lack of direct evidence highlights a significant knowledge gap and an opportunity for novel research.

Future research should focus on:

  • Screening of Biological Samples: Targeted and untargeted lipidomics studies should be conducted across a wide range of organisms and tissues to search for the presence of this molecule.

  • Enzyme Characterization: If found to be a natural product, the enzymes responsible for its biosynthesis and degradation must be identified and characterized.

  • Biological Function: Elucidating the potential biological role of this compound will be crucial. Does it serve as a signaling molecule, a structural lipid, or a metabolic intermediate?

The methodologies and theoretical frameworks presented in this guide offer a starting point for researchers poised to investigate this intriguing and potentially overlooked corner of the lipidome.

References

As this guide is based on foundational biochemical principles and inferential models due to the lack of direct research on the topic compound, the references provided are to authoritative resources on the metabolism of the precursor molecules and general lipid analysis.

  • PubChem: 12-Hydroxystearic acid - National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7909, 12-Hydroxystearic acid. Retrieved from [Link].

  • PubChem: Ethylene glycol - National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 174, Ethylene glycol. Retrieved from [Link].

  • Lipidomics - A comprehensive overview of the field of lipidomics, methodologies, and applications. (n.d.). Retrieved from [Link].

  • Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian journal of biochemistry and physiology, 37(8), 911–917. (A foundational paper on lipid extraction). Retrieved from [Link].

A Predictive Spectroscopic Guide to 2-Hydroxyethyl 12-hydroxyoctadecanoate for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Illuminating the Molecular Landscape of a Versatile Excipient

2-Hydroxyethyl 12-hydroxyoctadecanoate is a fascinating molecule at the intersection of fatty acid chemistry and polymer science. As a non-ionic surfactant, its unique amphiphilic structure, combining a long-chain hydroxy fatty acid with a hydrophilic ethylene glycol moiety, makes it a valuable excipient in pharmaceutical formulations. Its potential applications in enhancing drug solubility, permeability, and in the formation of stable emulsions are of significant interest to researchers in drug development.

A thorough understanding of its molecular structure is paramount for predicting its behavior in various formulations and biological systems. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are indispensable tools for elucidating this structure. Due to the limited availability of published experimental spectral data for this specific compound, this guide presents a comprehensive, predictive analysis of its ¹H NMR, ¹³C NMR, and FT-IR spectra. The predictions herein are grounded in fundamental spectroscopic principles and supported by data from analogous structures, providing a robust framework for researchers to identify and characterize this important molecule.

Molecular Architecture and Its Spectroscopic Implications

To facilitate a detailed spectral analysis, a clear understanding of the molecular structure of this compound is essential. The following diagram illustrates the key functional groups and the numbering convention that will be used for spectral assignments.

Molecular_Structure cluster_acid 12-Hydroxyoctadecanoate Moiety cluster_alcohol 2-Hydroxyethyl Moiety C1 C1 (C=O) O1 O C1->O1 O2 O C1->O2 C2 C2 C1->C2 C1' C1' O2->C1' Ester Linkage C3 C3 C2->C3 C10 ... C3->C10 C11 C11 C10->C11 C12 C12 (CH-OH) C11->C12 OH_C12 OH C12->OH_C12 C13 C13 C12->C13 C17 ... C13->C17 C18 C18 (CH3) C17->C18 C2' C2' C1'->C2' OH_C2' OH C2'->OH_C2'

Caption: Molecular structure of this compound with atom numbering for spectral assignments.

This structure reveals several key features that will give rise to characteristic spectroscopic signals:

  • An ester carbonyl group (C=O) , which will show a strong absorption in the FT-IR spectrum and a characteristic chemical shift in the ¹³C NMR spectrum.

  • Two distinct hydroxyl groups (-OH) , one primary and one secondary, which will be evident in both FT-IR and ¹H NMR spectra.

  • A long aliphatic chain (-CH₂-)n that will produce a large, complex signal in the ¹H NMR and a series of signals in a narrow range in the ¹³C NMR.

  • A terminal methyl group (-CH₃) with a characteristic triplet signal in the ¹H NMR.

  • Methylene groups adjacent to oxygen atoms (-CH₂-O-) in the ethylene glycol moiety, which will be deshielded and appear at a lower field in the NMR spectra.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a deuterated solvent like chloroform (CDCl₃) would exhibit several key resonances.

Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Prediction
~4.22t2H-C(=O)O-CH₂ -CH₂OH (C1')Protons on the carbon adjacent to the ester oxygen are deshielded, typically appearing in the 3.7-4.1 ppm range. The adjacent -CH₂OH group will cause this signal to be a triplet.[1]
~3.81t2H-C(=O)O-CH₂-CH₂ OH (C2')Protons on the carbon bearing the primary hydroxyl group are also deshielded by the oxygen, and the adjacent -CH₂- group will split this signal into a triplet.
~3.60m1H-CH (OH)- (C12)The proton on the carbon with the secondary hydroxyl group is deshielded by the oxygen. Its signal will be a multiplet due to coupling with the protons on the adjacent methylene groups. For the analogous methyl 12-hydroxyoctadecanoate, this proton appears around 3.65 ppm.
~2.30t2H-CH₂ -C(=O)O- (C2)Protons on the carbon alpha to the ester carbonyl group are deshielded and typically resonate in the 2.0-3.0 ppm range.[2] This signal will be a triplet due to coupling with the adjacent methylene group.
~2.50 - 1.80br s2H-OH (C12 and C2')The chemical shift of hydroxyl protons is variable and depends on concentration, temperature, and solvent. These signals are often broad and may not show clear coupling.
~1.62m2H-CH₂ -CH₂-C(=O)O- (C3)The methylene group beta to the carbonyl will appear as a multiplet.
~1.25br s~24H-(CH₂ )n- (C4-C11, C13-C17)The protons of the long aliphatic chain will overlap to form a large, broad singlet-like signal, which is characteristic of long-chain fatty acids.[2]
~0.88t3H-CH₃ (C18)The terminal methyl group protons are the most shielded and will appear as a triplet due to coupling with the adjacent methylene group.[2]
Experimental Protocol for ¹H NMR Spectroscopy

A robust protocol for acquiring a high-quality ¹H NMR spectrum of this compound is crucial for structural verification.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD). CDCl₃ is a good first choice for its ability to dissolve many organic compounds.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (e.g., 400 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Acquisition Parameters:

      • Spectral Width: ~16 ppm (to ensure all signals are captured).

      • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

      • Relaxation Delay (d1): 1-2 seconds. For quantitative analysis, a longer delay (5 times the longest T₁) would be necessary.

      • Pulse Angle: 30-45 degrees.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) to deduce proton coupling information.

H_NMR_Workflow A Sample Preparation (5-10 mg in CDCl3 + TMS) B Instrument Setup (Lock & Shim) A->B C Data Acquisition (16-64 scans) B->C D Data Processing (FT, Phasing, Calibration) C->D E Spectral Analysis (Integration, Multiplicity) D->E

Caption: Workflow for ¹H NMR analysis of this compound.

¹³C NMR Spectroscopy: The Carbon Backbone Revealed

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal.

Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)AssignmentRationale for Prediction
~174C =O (C1)The ester carbonyl carbon is highly deshielded and typically appears in the 170-185 ppm range.[3]
~72-C H(OH)- (C12)The carbon atom bearing the secondary hydroxyl group is deshielded by the oxygen atom.
~67-C(=O)O-C H₂- (C1')The carbon atom directly attached to the ester oxygen is significantly deshielded.
~61-CH₂-C H₂OH (C2')The carbon atom with the primary hydroxyl group is also deshielded.
~37-C H₂-CH(OH)-The methylene carbons adjacent to the carbon with the secondary hydroxyl group will have distinct chemical shifts.
~34-C H₂-C(=O)O- (C2)The carbon alpha to the carbonyl group is deshielded.
~32-22-(C H₂)n-The carbons of the long aliphatic chain resonate in this region. The signals for carbons closer to the functional groups will be more resolved, while those in the middle of the chain will overlap.[4][5]
~14-C H₃ (C18)The terminal methyl carbon is the most shielded and appears at the highest field (lowest ppm value).[6]
Experimental Protocol for ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that for ¹H NMR, but with some key differences in acquisition parameters due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Sample Preparation:

    • A more concentrated sample is often required, typically 20-50 mg in ~0.6 mL of deuterated solvent.

  • Instrument Setup:

    • Follow the same locking and shimming procedure as for ¹H NMR.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

    • Acquisition Parameters:

      • Spectral Width: ~220 ppm.

      • Number of Scans: A significantly higher number of scans is needed, typically several hundred to several thousand, to achieve an adequate signal-to-noise ratio.

      • Relaxation Delay (d1): 2-5 seconds.

      • Pulse Program: A standard pulse program with broadband proton decoupling (e.g., zgpg30).

    • (Optional) Acquire a DEPT (Distortionless Enhancement by Polarization Transfer) spectrum to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing:

    • Similar to ¹H NMR, involving Fourier transformation, phasing, and calibration.

FT-IR Spectroscopy: Probing Molecular Vibrations

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent technique for identifying functional groups.

Predicted FT-IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignmentRationale for Prediction
~3400 (broad)StrongO-H stretchingThe presence of two hydroxyl groups will result in a strong, broad absorption band in this region due to hydrogen bonding.[7]
~2920, ~2850StrongC-H stretching (aliphatic)These two strong bands are characteristic of the symmetric and asymmetric stretching vibrations of the C-H bonds in the long methylene chain.
~1735StrongC=O stretching (ester)A strong, sharp peak in this region is the hallmark of an aliphatic ester carbonyl group.[1] The FT-IR spectrum of a similar compound, polyethylene glycol stearate, shows a prominent ester carbonyl peak.[8][9]
~1465MediumC-H bending (methylene)This absorption corresponds to the scissoring vibration of the CH₂ groups.
~1170StrongC-O stretching (ester)Esters exhibit a strong C-O stretching vibration.[1]
~1050StrongC-O stretching (alcohol)The C-O stretching vibrations of the primary and secondary alcohol groups will also contribute to strong absorptions in this region. The IR spectrum of 12-hydroxystearic acid shows a prominent C-O stretch.[10][11]
Experimental Protocol for FT-IR Spectroscopy

FT-IR analysis is a relatively quick and straightforward technique.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the sample (liquid or solid) directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying gentle pressure with the anvil.

  • Instrument Setup:

    • Run a background scan with a clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

  • Data Acquisition:

    • Acquire the sample spectrum.

    • Acquisition Parameters:

      • Spectral Range: 4000-400 cm⁻¹.

      • Number of Scans: 16-32 scans are typically sufficient.

      • Resolution: 4 cm⁻¹.

  • Data Processing and Analysis:

    • The software will automatically perform the background subtraction.

    • Identify the major absorption bands and assign them to the corresponding functional groups.

Conclusion: A Predictive Framework for Structural Elucidation

This in-depth technical guide provides a comprehensive, predictive spectral analysis of this compound. By leveraging fundamental spectroscopic principles and data from analogous compounds, we have constructed a detailed roadmap for the interpretation of its ¹H NMR, ¹³C NMR, and FT-IR spectra. The predicted chemical shifts, multiplicities, and vibrational frequencies, along with the detailed experimental protocols, offer researchers, scientists, and drug development professionals a robust framework for the identification and structural verification of this versatile excipient. As new experimental data becomes available, this guide can serve as a valuable reference for comparison and further refinement of our understanding of this important molecule's spectroscopic properties.

References

  • Abraham, R. J., et al. (2004). 1H chemical shifts in NMR. Part 21--prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 42(9), 885-896. Available at: [Link]

  • Modgraph Consultants Ltd. (2004). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. Available at: [Link]

  • Aursand, M., et al. (2013). Evaluation of NMR predictors for accuracy and ability to reveal trends in 1 H NMR spectra of fatty acids. Magnetic Resonance in Chemistry, 51(10), 655-664. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectra obtained before and after reaction between parent alcohol... Retrieved from [Link]

  • Semantic Scholar. (n.d.). Evaluation of NMR predictors for accuracy and ability to reveal trends in 1 H NMR spectra of fatty acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 12-Hydroxystearic acid. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). The FT-IR spectra of PEG and PEOs. Retrieved from [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) PEG600, (b) stearic acid and (c) polyethylene glycol (PEG) stearate. Retrieved from [Link]

  • AOCS Lipid Library. (n.d.). Hydroxy and Hydroperoxy Fatty Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C chemical shifts of fatty acids mainly present in WCO. Retrieved from [Link]

  • Who we serve. (2014). The Synthesis of Medium-Chain-Length β-Hydroxy Esters via the Reformatsky Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C-NMR spectrum of FAME. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 12-Hydroxystearic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrums of ethylene glycol (a) and EGDM (b). Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Adsorption and Structuration of PEG Thin Films: Influence of the Substrate Chemistry. Polymers, 16(9), 1234. Available at: [Link]

  • National Center for Biotechnology Information. (2011). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Molecules, 16(8), 6976-7021. Available at: [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725). Retrieved from [Link]

  • TSI Journals. (2009). ESR AND FTIR STUDY OF GAMMA IRRADIATED POLY (ETHYLENE GLYCOL). International Journal of Chemical Sciences, 7(4), 2434-2442. Available at: [Link]

  • ResearchGate. (n.d.). Fatty acid composition of vegetable oils determined from 13c-nmr spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra for ester 4 (oleic acid ethylene glycol monoester), ester... Retrieved from [Link]

  • Cosmetic Ingredient Review. (2015). Safety Assessment of Hydroxystearic Acid as Used in Cosmetics. Available at: [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 12-hydroxystearic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Magritek. (n.d.). Characterizing fatty acids with advanced multinuclear NMR methods. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for 12-Hydroxystearic acid (HMDB0061706). Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 2. Retrieved from [Link]

  • SpectraBase. (n.d.). Poly(ethylene glycol mono-methyl ether) - Optional[FTIR] - Spectrum. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol: Formulation of Drug-Loaded Nanoparticles Using Kolliphor® HS 15

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers and drug development professionals on the formulation of drug-loaded nanoparticles utilizing Kolliphor® HS 15. Moving beyond a simple recitation of steps, this document elucidates the physicochemical rationale behind procedural choices, offering detailed, field-proven protocols for common fabrication methods including nanoprecipitation and emulsification-solvent evaporation. Key optimization parameters are discussed, and standard characterization techniques are outlined to ensure the development of robust, reproducible, and effective nanoparticle formulations for therapeutic applications.

Introduction: The Rationale for Kolliphor® HS 15 in Nanoparticle Formulation

The successful formulation of poorly soluble active pharmaceutical ingredients (APIs) remains a critical challenge in drug development. Nanoparticle-based delivery systems offer a powerful solution by enhancing solubility, improving bioavailability, and enabling targeted delivery. The choice of excipients is paramount to the success of these formulations. Kolliphor® HS 15 (Macrogol 15 Hydroxystearate or Polyoxyl 15 Hydroxystearate) has emerged as a premier non-ionic solubilizer and stabilizer for nanoformulations.[1][2]

Kolliphor® HS 15 is a complex mixture of approximately 70% polyglycol mono- and di-esters of 12-hydroxystearic acid and 30% free polyethylene glycol.[2] This unique composition imparts an amphiphilic character, with a hydrophilic-lipophilic balance (HLB) value between 14 and 16, making it an excellent emulsifying and solubilizing agent.[2] In aqueous solutions, it spontaneously self-assembles into stable micelles at a low critical micelle concentration (CMC) of 0.005-0.02%.[1][2] These micelles, typically 10-15 nm in diameter, possess a lipophilic core capable of encapsulating hydrophobic drugs, thereby increasing their aqueous solubility and stability.[1] Its established safety profile and use in FDA-approved parenteral and ophthalmic drugs further underscore its suitability for advanced drug delivery systems.[2][3]

Key Physicochemical Properties of Kolliphor® HS 15
PropertyValue / DescriptionSignificance in Nanoformulation
Chemical Name Macrogol 15 HydroxystearateNon-ionic nature provides stability across a wide pH range.
HLB Value 14 - 16Excellent emulsifier for oil-in-water (o/w) systems and solubilizer.[2]
CMC 0.005 - 0.02% (w/v)Forms micelles at very low concentrations, efficiently encapsulating drugs.[1][2]
Composition ~70% esters of 12-hydroxystearic acid, ~30% free PEGThe lipophilic fatty acid portion forms the micelle core, while the hydrophilic PEG portion forms the corona, providing steric stabilization.[2]
Appearance Yellowish-white paste at room temperatureBecomes a liquid around 30°C, facilitating handling and processing.[2]
Biocompatibility Well-tolerated with a good safety profileSuitable for various routes of administration, including intravenous.[1][3][4]

Mechanism: Drug Encapsulation via Micellar Self-Assembly

The primary mechanism by which Kolliphor® HS 15 facilitates nanoparticle formation is through the self-assembly of its amphiphilic molecules. Below the CMC, molecules exist as unimers. As the concentration increases beyond the CMC, the molecules spontaneously organize to minimize the unfavorable interaction between their lipophilic tails (12-hydroxystearic acid) and the aqueous environment. This results in the formation of spherical micelles where the lipophilic tails form a hydrophobic core, and the hydrophilic PEG chains form a protective outer shell, or corona.

Hydrophobic drug molecules, when introduced into this system, preferentially partition into the hydrophobic core of the micelles, effectively being encapsulated and shielded from the aqueous phase.[1] This process significantly enhances the apparent water solubility of the drug. The PEG corona provides steric hindrance, preventing the nanoparticles from aggregating and ensuring colloidal stability.

Mechanism of Drug Encapsulation cluster_0 Below CMC cluster_1 Above CMC Unimers Kolliphor HS 15 Unimers Micelle Self-Assembled Micelle Unimers->Micelle Increase Concentration Drug Hydrophobic Drug (Insoluble) Drug_in Encapsulated Drug Drug->Drug_in Partitioning Core Hydrophobic Core (12-hydroxystearic acid) Corona Hydrophilic Corona (PEG Chains) Encapsulated Drug-Loaded Nanoparticle

Caption: Kolliphor® HS 15 self-assembly and drug encapsulation.

Core Methodologies and Protocols

Several methods can be employed to create drug-loaded nanoparticles using Kolliphor® HS 15. The choice of method depends on the properties of the drug and whether an additional polymeric matrix is desired.

Method 1: Nanoprecipitation (Solvent Displacement)

This technique is valued for its simplicity and effectiveness in producing polymeric nanoparticles, where Kolliphor® HS 15 acts as a highly effective surface stabilizer.[5][6]

Causality: The principle relies on the rapid precipitation of a polymer and an entrapped drug from an organic solution upon mixing with a non-solvent (aqueous phase).[7] The rapid change in solvent polarity causes the polymer to become insoluble and collapse into nanoparticles. Kolliphor® HS 15, present in the aqueous phase, adsorbs onto the surface of the newly formed particles, preventing their aggregation through steric stabilization.

A 1. Organic Phase Drug + Polymer (e.g., PLGA) in water-miscible solvent (e.g., Acetone) C 3. Rapid Injection & Stirring A->C B 2. Aqueous Phase Kolliphor HS 15 in Purified Water B->C D 4. Nanoprecipitation Self-assembly of polymer and drug into nanoparticles C->D E 5. Solvent Evaporation (e.g., Rotary Evaporator) D->E F 6. Purification (e.g., Centrifugation) Stable Nanoparticle Suspension E->F

Caption: Workflow for the Nanoprecipitation method.

Detailed Protocol: Nanoprecipitation

  • Preparation of Organic Phase:

    • Dissolve the hydrophobic drug (e.g., 5-10 mg) and a biodegradable polymer such as Poly(lactic-co-glycolic) acid (PLGA) (e.g., 50-100 mg) in a minimal amount of a water-miscible organic solvent (e.g., 2-5 mL of acetone or tetrahydrofuran).

    • Ensure complete dissolution using vortexing or brief sonication. This step is critical; undissolved material will not be incorporated into the nanoparticles.

  • Preparation of Aqueous Phase:

    • Prepare an aqueous solution of Kolliphor® HS 15 (e.g., 0.5% - 2.0% w/v) in purified water (e.g., 10-20 mL).

    • Stir the solution gently until the Kolliphor® HS 15 is fully dissolved. Warming slightly (to ~30-40°C) can aid dissolution but allow it to return to room temperature before use.

  • Nanoparticle Formation:

    • Place the aqueous phase in a beaker on a magnetic stirrer and stir at a moderate, controlled speed (e.g., 400-600 rpm).

    • Using a syringe, inject the organic phase dropwise but rapidly into the center of the vortex of the stirring aqueous phase. The fast diffusion of the solvent into the water triggers the precipitation of the polymer and drug.

  • Solvent Removal:

    • Continue stirring the resulting milky suspension at room temperature for 2-4 hours in a fume hood to allow the organic solvent to evaporate.

    • Alternatively, for more controlled and rapid removal, use a rotary evaporator under reduced pressure.

  • Purification:

    • To remove unencapsulated drug and excess surfactant, centrifuge the nanoparticle suspension (e.g., 15,000 x g for 30 minutes at 4°C).

    • Discard the supernatant. Resuspend the nanoparticle pellet in purified water using vortexing or sonication.

    • Repeat the washing step two more times to ensure purity. The final pellet is resuspended in a suitable buffer (e.g., PBS) or water for storage and characterization.

Method 2: Emulsification-Solvent Evaporation

This method is highly suitable for encapsulating very hydrophobic drugs within a polymeric matrix and is a robust technique for generating solid lipid nanoparticles or polymeric nanoparticles.[8][9]

Causality: This process begins by forming an oil-in-water (o/w) emulsion. The "oil" phase consists of the drug and polymer dissolved in a water-immiscible, volatile organic solvent (e.g., dichloromethane or chloroform).[8] This is dispersed as fine droplets within an aqueous phase stabilized by Kolliphor® HS 15. Subsequent evaporation of the organic solvent causes the polymer to solidify within each droplet, entrapping the drug and forming solid nanoparticles.

Detailed Protocol: Emulsification-Solvent Evaporation

  • Preparation of Organic (Oil) Phase:

    • Dissolve the drug and polymer (e.g., PLGA) in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (e.g., 5 mL).

  • Preparation of Aqueous Phase:

    • Prepare an aqueous solution of Kolliphor® HS 15 (e.g., 1%-2% w/v) in purified water (e.g., 20 mL).

  • Emulsification:

    • Add the organic phase to the aqueous phase and subject the mixture to high-energy emulsification. This is the critical step for determining final particle size.

    • Use a probe sonicator or a high-speed homogenizer to break down the organic phase into nano-sized droplets, forming a stable o/w emulsion.

  • Solvent Evaporation:

    • Transfer the emulsion to a beaker and stir magnetically at room temperature overnight in a fume hood to allow the DCM to evaporate.

    • The evaporation hardens the droplets into a solid nanoparticle suspension.

  • Purification:

    • Wash the nanoparticles by repeated centrifugation and resuspension as described in the nanoprecipitation protocol (Section 3.1, Step 5) to remove excess surfactant and free drug.

Optimization of Critical Formulation Parameters

The physicochemical properties of the final nanoparticles are highly dependent on several formulation variables. Systematic optimization is necessary to achieve the desired characteristics.

ParameterRationale and Effect on NanoparticlesTypical Range to Investigate
Drug:Polymer Ratio Affects Drug Loading (DL) and Encapsulation Efficiency (EE).[10] A higher initial drug amount can increase DL but may lead to drug precipitation or reduced EE if the polymer's capacity is exceeded.1:5 to 1:20 (w/w)
Kolliphor® HS 15 Conc. Crucial for stabilization. Insufficient concentration leads to aggregation and larger particles. Excess concentration can result in a large population of empty micelles, complicating purification.0.2% to 2.5% (w/v)
Organic Solvent The solvent's miscibility with water and boiling point affects the rate of nanoparticle formation and final size. Acetone (miscible, low BP) is common for nanoprecipitation.[6]Acetone, THF, Acetonitrile, Dichloromethane, Ethyl Acetate
Aqueous:Organic Phase Ratio In nanoprecipitation, a higher volume of the aqueous phase can lead to smaller particles but may decrease encapsulation efficiency due to a larger diffusion gradient for the drug.[6]2:1 to 10:1 (v/v)
Stirring/Homogenization Rate Higher energy input (stirring speed, sonication power) generally leads to smaller particle sizes and a narrower size distribution (lower PDI) by providing more shear force to break down droplets/precipitates.400-1200 rpm (magnetic stirring); Specific settings for homogenizer/sonicator

Essential Characterization of Nanoparticles

Thorough characterization is required to ensure the quality, stability, and potential in vivo performance of the nanoparticle formulation.

Particle Size, Polydispersity Index (PDI), and Zeta Potential

These are the most fundamental characteristics, typically measured using Dynamic Light Scattering (DLS) .[11]

  • Size (Hydrodynamic Diameter): Determines the biological fate of the nanoparticles. For systemic delivery, sizes between 50-200 nm are often desired.

  • PDI: A measure of the width of the particle size distribution. A PDI value < 0.2 indicates a monodisperse and homogenous population, which is highly desirable.

  • Zeta Potential: Measures the surface charge. While Kolliphor® HS 15 is non-ionic, a slightly negative zeta potential is often observed. Values further from zero (e.g., > |15| mV) suggest better colloidal stability due to electrostatic repulsion.

Morphology and Surface Topography

Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) are used to visualize the nanoparticles.[11][12]

  • Purpose: To confirm the particle size measured by DLS and to observe the shape (typically spherical) and surface texture of the nanoparticles. TEM provides internal structure details, while SEM shows surface topography.

Drug Loading (DL) and Encapsulation Efficiency (EE)

These parameters quantify the amount of drug successfully incorporated into the nanoparticles.[9]

Protocol: Determining DL and EE

  • Separation: After preparation, lyse a known amount of the nanoparticle formulation or separate the nanoparticles from the aqueous phase containing the free drug via ultracentrifugation.

  • Quantification:

    • Measure the amount of free drug in the supernatant using a validated analytical method (e.g., UV-Vis Spectrophotometry or HPLC).

    • Alternatively, dissolve the nanoparticle pellet in a suitable organic solvent to release the encapsulated drug and measure its quantity.

  • Calculation:

    • Encapsulation Efficiency (EE %): EE (%) = (Total Drug - Free Drug) / Total Drug * 100

    • Drug Loading (DL %): DL (%) = (Weight of Drug in Nanoparticles) / (Total Weight of Nanoparticles) * 100

Characterization TechniqueParameter MeasuredTypical Expected Results for Kolliphor® HS 15 NPs
Dynamic Light Scattering (DLS)Hydrodynamic Diameter, PDI, Zeta PotentialSize: 10-200 nm; PDI: < 0.2; Zeta Potential: Neutral to slightly negative
Electron Microscopy (TEM/SEM)Morphology, Size ConfirmationSpherical shape, smooth surface, size consistent with DLS
UV-Vis or HPLCDrug ConcentrationUsed to calculate DL and EE, which are formulation-dependent

Conclusion

Kolliphor® HS 15 is an exceptionally versatile and effective excipient for the formulation of drug-loaded nanoparticles. Its properties as a non-ionic surfactant, solubilizer, and stabilizer make it suitable for straightforward and scalable manufacturing processes like nanoprecipitation and emulsification-solvent evaporation. By carefully controlling and optimizing the formulation parameters detailed in this guide, researchers can develop stable, monodisperse nanoparticles with high drug loading, paving the way for advanced therapeutic delivery systems.

References

  • BASF SE. (2019). Kolliphor® HS 15 - An Enabler for Parenteral and Oral Formulations. American Pharmaceutical Review. [Link]

  • Li, X., et al. (2015). Kolliphor® HS 15 Micelles for the Delivery of Coenzyme Q10: Preparation, Characterization, and Stability. PubMed. [Link]

  • BASF SE. (2020). Kolliphor-Hs-15 Technical Information. Scribd. [Link]

  • Schmid, A., et al. (2022). Physicochemical Comparison of Kolliphor HS 15, ELP, and Conventional Surfactants for Antibody Stabilization in Biopharmaceutical Formulations. Molecular Pharmaceutics, ACS Publications. [Link]

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  • Grotz, E., et al. (2017). Nanoscale Kolliphor ® HS 15 micelles to minimize rifampicin self-aggregation in aqueous media. ResearchGate. [Link]

  • Gao, Y., et al. (2016). Systemic delivery of alpha-asarone with Kolliphor HS 15 improves its safety and therapeutic effect on asthma. Taylor & Francis Online. [Link]

  • Robinson, A., et al. (2015). An improved method to prepare an injectable microemulsion of the galanin-receptor 3 selective antagonist, SNAP 37889, using Kolliphor® HS 15. NIH National Center for Biotechnology Information. [Link]

  • Ghosal, K. (2019). Kolliphor® HS 15 - An enabler for parenteral and oral formulations. ResearchGate. [Link]

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  • Zhang, Y., et al. (2011). Formulation Optimization For High Drug Loading Colonic Drug Delivery Carrier. ResearchGate. [Link]

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  • ResearchGate. (2013). The Effect of Novel Surfactants and Solutol (R) HS 15 on Paclitaxel Aqueous Solubility and Permeability Across a Caco-2 Monolayer. [Link]

  • Wang, T., et al. (2016). Simultaneous determination of kolliphor HS15 and miglyol 812 in microemulsion formulation by ultra-high performance liquid chromatography coupled with nano quantity analyte detector (UHPLC-NQAD). ResearchGate. [Link]

  • Zaibudeen, A.W. (2023). Recent Advances in Different Nanoprecipitation Methods for Efficient Drug Loading and Controlled Release. Scientific Archives. [Link]

  • ResearchGate. (2016). How can I encapsulate ICG in Kolliphor HS 15 micelles?. [Link]

  • Oh, K.S., et al. (2016). Poly(lactic-co-glycolic) Acid/Solutol HS15-Based Nanoparticles for Docetaxel Delivery. PubMed. [Link]

  • Mourdikoudis, S., et al. (2018). Techniques for physicochemical characterization of nanomaterials. NIH National Center for Biotechnology Information. [Link]

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Application Note: The Role and Utilization of 2-Hydroxyethyl 12-hydroxyoctadecanoate in the Formulation of Parenteral Emulsions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Formulation Scientists

Introduction: A Modern Excipient for Advanced Drug Delivery

Parenteral emulsions are critical drug delivery systems for administering poorly water-soluble active pharmaceutical ingredients (APIs), providing nutrition, and enabling targeted drug delivery. The physical stability of these oil-in-water (o/w) dispersions is paramount to their safety and efficacy, as the formation of large oil droplets can pose a significant risk of embolism.[1] The selection of an appropriate emulsifying agent is therefore one of the most critical decisions in the formulation process.

2-Hydroxyethyl 12-hydroxyoctadecanoate, widely known in the pharmaceutical industry by its trade names Solutol® HS 15 or Kolliphor® HS 15, is a non-ionic surfactant that has gained significant traction as a high-performance solubilizer and emulsifier.[2] It is a mixture of polyoxyethylated 12-hydroxystearic acid and a small fraction of free polyethylene glycol.[2][3] Its unique amphiphilic structure makes it exceptionally effective in stabilizing parenteral formulations. This document provides a detailed technical overview, application protocols, and characterization methodologies for the use of this compound in the development of parenteral emulsions.

Physicochemical Properties and Mechanism of Action

Understanding the fundamental properties of this compound is key to its effective application.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C20H40O4 [4][5]
Molecular Weight ~344.5 g/mol [4][5]
Common Names Solutol® HS 15, Kolliphor® HS 15, PEG-660 12-hydroxystearate [2][6]
Appearance White to yellowish paste [2]
HLB Value ~16 [2]
Critical Micelle Conc. (CMC) 0.005% - 0.02% [2]

| Primary Function | Non-ionic surfactant, solubilizer, emulsifier |[2][7] |

Mechanism of Emulsion Stabilization

The primary mechanism by which this compound stabilizes oil-in-water emulsions is steric hindrance .[2] When adsorbed at the oil-water interface, its lipophilic 12-hydroxystearate portion anchors into the oil droplet, while the long, hydrophilic polyethylene glycol (PEG) chains extend into the aqueous phase. This creates a dense, hydrated layer on the surface of the droplet that acts as a physical barrier, preventing droplets from approaching each other and coalescing. This steric stabilization is a powerful method for ensuring the long-term kinetic stability of the emulsion.[2]

cluster_oil Oil Droplet OilDroplet S1 PEG S2 PEG S3 PEG S4 PEG S5 PEG S6 PEG T1 T1->S1 T2 T2->S2 T3 T3->S3 T4 T4->S4 T5 T5->S5 T6 T6->S6

Caption: Steric stabilization of an oil droplet by this compound.

Synergistic Effects with Phospholipids

While highly effective on its own, research has demonstrated a significant synergistic effect when this compound is combined with anionic surfactants like phospholipids (e.g., lecithin).[2][6] Phospholipids provide an electrostatic charge (zeta potential) on the droplet surface, causing repulsion between droplets. Combining this electrostatic repulsion with the steric hindrance from this compound creates a highly robust stabilization system, improving resistance to destabilizing events like autoclaving, freezing, and centrifugation.[6][8]

Protocol for Parenteral Emulsion Preparation

This section outlines a comprehensive, step-by-step protocol for developing a parenteral emulsion using this compound. This protocol is a self-validating system, incorporating quality control checks at critical stages.

Workflow Overview

The manufacturing process for a parenteral emulsion involves the careful preparation of separate oil and aqueous phases, followed by a two-step emulsification process, and concluding with sterilization and final characterization.[1]

G cluster_0 Aqueous Phase cluster_1 Oil Phase A Phase Preparation B Coarse Emulsification A->B High-Shear Mixing C High-Pressure Homogenization (Fine Emulsification) B->C D pH Adjustment & Q.S. C->D E Sterile Filtration D->E 0.22 µm Filter F Aseptic Filling E->F G Final Product Characterization F->G QC Testing WFI Water for Injection (WFI) WFI->A Tonicity Tonicity Agent (e.g., Glycerol) Tonicity->A Surfactant2 2-Hydroxyethyl 12-hydroxyoctadecanoate Surfactant2->A Oil Oil (e.g., Soybean Oil) Oil->A API Lipophilic API API->A Surfactant1 Co-surfactant (e.g., Lecithin) Surfactant1->A

Caption: General experimental workflow for parenteral emulsion preparation.

Materials and Equipment
  • Oil Phase: Pharmaceutical-grade oil (e.g., Soybean Oil, MCT), Lipophilic API.

  • Aqueous Phase: Water for Injection (WFI), Tonicity-adjusting agent (e.g., Glycerol).

  • Emulsifiers: this compound, Co-emulsifier (e.g., Egg or Soy Lecithin).

  • Equipment: High-shear mixer (e.g., rotor-stator homogenizer), High-pressure homogenizer, Calibrated pH meter, Sterile filtration unit (0.22 µm), Aseptic filling station, Particle size analyzer, Zeta potential analyzer.

Step-by-Step Methodology

Step 1: Preparation of the Aqueous Phase

  • In a sterile vessel, add approximately 80% of the final required volume of Water for Injection (WFI).

  • While stirring, dissolve the tonicity-adjusting agent (e.g., glycerol) until a clear solution is formed.

  • Add the this compound to the aqueous phase. Heat gently (e.g., to 60-70°C) and stir until fully dissolved.

    • Causality: Heating the aqueous phase aids in the dissolution of the surfactant and ensures both phases are at a similar temperature during mixing, which facilitates emulsification.[1]

Step 2: Preparation of the Oil Phase

  • In a separate sterile vessel, add the pharmaceutical-grade oil.

  • If using a co-emulsifier like lecithin, disperse it in the oil phase.

  • Add the lipophilic API to the oil phase and stir until completely dissolved. Gentle heating (60-70°C) may be required.

    • Causality: Ensuring the API is fully dissolved in the oil phase is critical for content uniformity and preventing drug crystallization in the final product.

Step 3: Coarse Emulsification

  • While maintaining the temperature of both phases (60-70°C), slowly add the oil phase to the aqueous phase under continuous agitation with a high-shear mixer.[9]

  • Continue high-shear mixing for 5-10 minutes to form a pre-emulsion or "coarse emulsion".

    • Causality: This step breaks down large oil volumes into smaller droplets, creating a uniform pre-mix that can be efficiently processed by the high-pressure homogenizer. The target droplet size for the coarse emulsion is typically less than 20 µm.[10]

Step 4: Fine Emulsification (High-Pressure Homogenization)

  • Pass the coarse emulsion through a high-pressure homogenizer. The specific pressure and number of passes must be optimized for each formulation. (Typical starting parameters: 500-800 bar, 5-10 passes).

  • Cool the emulsion to room temperature using a heat exchanger immediately after homogenization.

    • Causality: High-pressure homogenization is the critical step for reducing globule size to the sub-micron range required for parenteral administration (typically <500 nm).[1][11] Rapid cooling prevents droplet coalescence, which can occur at elevated temperatures.

Step 5: Final Adjustments and Sterile Filtration

  • Check the pH of the emulsion and adjust if necessary using a dilute solution of sodium hydroxide or hydrochloric acid. The optimal pH is typically between 6.0 and 8.0 to ensure the stability of both the lipid and the emulsifier.[10]

  • Add WFI to bring the emulsion to the final target volume (Quantum Sufficit).

  • Perform sterile filtration of the final emulsion through a 0.22 µm filter into a sterile receiving vessel.

    • Causality: All parenteral products must be sterile.[7][12] Filtration removes any potential microbial contamination introduced during the process. This step must be conducted under aseptic conditions.

Step 6: Aseptic Filling

  • Under aseptic conditions (e.g., in a Grade A laminar airflow hood), fill the sterile emulsion into final containers (e.g., glass vials or pre-filled syringes).

  • Overlay the product with an inert gas like nitrogen to prevent lipid oxidation.[1] Seal the containers.

Quality Control and Characterization

Thorough characterization is essential to ensure the safety, stability, and efficacy of the parenteral emulsion.[13]

Table 2: Key Quality Control Parameters for Parenteral Emulsions

Parameter Method Typical Acceptance Criteria Rationale
Visual Inspection Against black and white backgrounds No visible phase separation, creaming, or particulate matter Ensures gross physical stability and absence of contaminants.[1]
Mean Droplet Size & PDI Dynamic Light Scattering (DLS) Mean size < 500 nm; PDI < 0.25 Critical for preventing embolism; PDI indicates size distribution uniformity.[11][13]
Large-Diameter Tail Light Obscuration or Single-Particle Optical Sensing (SPOS) USP <729> PFAT5 limit: Volume-weighted % of fat >5 µm should not exceed 0.05% Detects small populations of large globules that pose the highest safety risk.[1]
Zeta Potential Electrophoretic Light Scattering > ±25 mV (if using co-emulsifier) Measures surface charge; a key indicator of electrostatic stability.[10][13]
pH Measurement Potentiometry Typically 6.0 - 8.0 Affects both chemical stability of the API/excipients and physical stability of the emulsion.[10][13]
Osmolality Osmometer 280-350 mOsm/kg Ensures the formulation is isotonic to prevent pain or damage at the injection site.

| Sterility & Endotoxin Test | USP <71> & <85> | Must be sterile and pass endotoxin limits | Mandatory regulatory requirement for all parenteral products.[12][14] |

Stability Testing

Stability studies are required to establish the shelf-life and appropriate storage conditions for the parenteral emulsion.[14][15]

  • Accelerated Stability: Studies are often conducted at elevated temperatures (e.g., 40°C) for a shorter duration (e.g., 3-6 months) to predict long-term stability.[6] Stress tests like centrifugation and freeze-thaw cycles can reveal potential weaknesses in the formulation.[6][8]

  • Long-Term Stability: The product is stored under recommended conditions (e.g., 4°C or 25°C) and tested at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months) for the quality control parameters listed in Table 2.[13][15]

Regulatory Considerations

Excipients used in parenteral products are subject to stringent regulatory scrutiny.[12][16] this compound is approved for use in injectable drugs by major regulatory agencies.[2] However, formulators must ensure that the grade of the excipient used is suitable for parenteral administration and that all safety and quality standards are met.[7][17] A formalized risk assessment for all excipients is a key regulatory expectation.[16]

Conclusion

This compound is a versatile and highly effective non-ionic surfactant for the preparation of stable parenteral emulsions. Its primary mechanism of steric stabilization, especially when combined with the electrostatic effects of phospholipids, provides a robust system for delivering lipophilic drugs. By following a well-controlled manufacturing process and implementing rigorous in-process and final product characterization, researchers can successfully formulate safe and stable parenteral emulsions for a wide range of therapeutic applications.

References

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  • PubMed. (2021). Preparation and characterization of 2-hydroxyethyl starch microparticles for co-delivery of multiple bioactive agents. [Link]

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Application Notes & Protocols: The Role of Solutol® HS 15 in Advancing Self-Emulsifying Drug Delivery Systems (SEDDS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oral delivery of poorly water-soluble drugs remains a significant hurdle in pharmaceutical development, often leading to low and variable bioavailability.[1][2][3] Self-Emulsifying Drug Delivery Systems (SEDDS) represent a robust formulation strategy to overcome these challenges.[1] These isotropic mixtures of oils, surfactants, and co-solvents are designed to spontaneously form fine oil-in-water emulsions upon gentle agitation in the gastrointestinal tract, enhancing drug solubilization and absorption.[2][4][5] This guide provides an in-depth exploration of Solutol® HS 15 (Kolliphor® HS 15), a high-performing, non-ionic solubilizer and emulsifier, and its application in the development of advanced SEDDS formulations. We will detail the underlying principles, provide step-by-step protocols for formulation and characterization, and explain the scientific rationale behind each critical step, empowering researchers to effectively leverage this versatile excipient.

Introduction: The Solutol® HS 15 Advantage in SEDDS

A significant portion of new chemical entities emerging from drug discovery pipelines are classified as Biopharmaceutics Classification System (BCS) Class II or IV, characterized by poor aqueous solubility.[4] For these compounds, the dissolution rate is often the limiting step for oral absorption.[6] SEDDS technology directly addresses this by presenting the drug in a solubilized state in situ, bypassing the need for dissolution.[7][8]

The choice of surfactant is paramount to the success of a SEDDS formulation, as it governs the efficiency of self-emulsification, droplet size, and stability of the resulting emulsion.[4][8] Solutol® HS 15, a macrogol 15 hydroxystearate, has emerged as a premier excipient in this field.[9][10] It is a non-ionic surfactant composed of approximately 70% polyglycol mono- and di-esters of 12-hydroxystearic acid and 30% free polyethylene glycol.[11] Its unique amphiphilic structure, combining a lipophilic fatty acid with a hydrophilic polyethylene glycol chain, makes it an exceptionally efficient solubilizer and emulsifier.[12]

Key advantages of incorporating Solutol® HS 15 in SEDDS include:

  • High Solubilization Capacity: Effectively dissolves a wide range of hydrophobic drugs.[11][13]

  • Excellent Emulsification Performance: Promotes the spontaneous formation of fine, stable nanoemulsions.[6]

  • Enhanced Bioavailability: Has been shown to significantly improve the oral bioavailability of poorly soluble compounds.[9][14]

  • Established Safety Profile: Approved for use in marketed products, with a favorable safety and toxicity profile compared to other non-ionic surfactants.[9][12]

  • P-gp Inhibition Potential: May help in overcoming multidrug resistance by inhibiting the P-glycoprotein efflux pump.[12]

This document serves as a practical guide for formulators, providing the foundational knowledge and detailed protocols required to develop and characterize robust SEDDS using Solutol® HS 15.

Physicochemical Properties of Solutol® HS 15

Understanding the properties of Solutol® HS 15 is crucial for rational formulation design. Its characteristics make it highly suitable for creating stable and efficient self-emulsifying systems.

PropertyTypical ValueSignificance in SEDDS Formulation
Chemical Name Macrogol 15 hydroxystearateA non-ionic surfactant, making it less susceptible to pH changes and interactions with charged species.[10][12]
Composition ~70% esters of 12-hydroxystearic acid, ~30% free PEGThe combination of lipophilic and hydrophilic moieties drives its amphiphilic behavior.[11]
HLB Value ~14-16A high HLB value is desirable for forming stable oil-in-water (o/w) emulsions.[1][15]
Critical Micelle Conc. (CMC) 0.005 - 0.02%A low CMC value indicates that micelle formation occurs at low concentrations, ensuring stability upon dilution in the GI tract.[11]
Appearance White to yellowish paste-like solid at 20°CRequires gentle heating (e.g., 40-50°C) for liquefaction and ease of handling during formulation.[4]
Solubility Soluble in water, ethanol; dispersible in oilsVersatile solubility allows for easy incorporation into various oil and co-solvent systems.

SEDDS Formulation Development: A Step-by-Step Workflow

The development of a successful SEDDS formulation is a systematic process that begins with understanding the drug's solubility and culminates in a stable, optimized system.

SEDDS_Workflow cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation Design cluster_2 Phase 3: Characterization & Optimization A API Characterization (Solubility, LogP) B Excipient Screening (Oils, Surfactants, Co-solvents) A->B C Protocol 1: Solubility Studies B->C D Protocol 2: Pseudo-Ternary Phase Diagram Construction C->D Select Best Excipients E Identification of Self-Emulsification Region D->E F Protocol 3: Preparation of Liquid SEDDS Prototypes E->F G Protocol 4: Self-Emulsification & Visual Assessment F->G Test Prototypes H Protocol 5: Droplet Size & Zeta Potential Analysis G->H I Protocol 6: Thermodynamic Stability Testing H->I J Protocol 7: In Vitro Drug Release I->J K Optimized SEDDS Formulation J->K

Fig. 1: Systematic workflow for SEDDS development.
Protocol 1: Excipient Screening via Solubility Studies

Rationale: The fundamental prerequisite for a SEDDS formulation is the ability of the excipient mixture to dissolve the required dose of the drug.[4][7] Therefore, the initial and most critical step is to determine the drug's saturation solubility in a variety of oils, surfactants (including Solutol® HS 15), and co-solvents. This data directly informs the selection of the most suitable excipients to carry forward into formulation development.

Methodology:

  • Place an excess amount of the active pharmaceutical ingredient (API) into separate 2 mL vials, each containing 1 mL of a candidate excipient (e.g., Capryol 90, Labrafil M 1944 CS, Solutol® HS 15, Transcutol HP).

  • Seal the vials and place them in an isothermal shaker, agitating at a controlled temperature (e.g., 25°C or 37°C) for 48-72 hours to ensure equilibrium is reached.

  • After shaking, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to separate the undissolved drug from the supernatant.

  • Carefully withdraw a known aliquot of the supernatant and dilute it with a suitable solvent (e.g., methanol, acetonitrile).

  • Quantify the concentration of the dissolved drug using a validated analytical method, such as HPLC-UV.

  • Express the results in mg/mL. The excipients that demonstrate the highest solubility for the API are selected for the next phase.[16]

Protocol 2: Constructing Pseudo-Ternary Phase Diagrams

Rationale: A pseudo-ternary phase diagram is an invaluable tool used to identify the self-emulsifying regions for a specific combination of oil, surfactant, and co-solvent.[16][17] It allows for the mapping of different phases (e.g., clear emulsion, gel, coarse emulsion) that form upon aqueous dilution, thereby guiding the selection of optimal excipient ratios that lead to robust SEDDS.[18]

Methodology (Aqueous Titration Method):

  • Select the oil and co-solvent based on the solubility studies. Fix Solutol® HS 15 as the surfactant.

  • Prepare mixtures of the surfactant (S) and co-solvent (Cos) at various fixed weight ratios (termed Smix), for example: 4:1, 3:1, 2:1, 1:1. This Smix ratio is kept constant for each individual diagram.[16]

  • For each Smix ratio, prepare a series of isotropic mixtures with the chosen oil. These mixtures should cover a range of oil-to-Smix ratios, from 9:1 to 1:9 by weight.

  • Slowly titrate each oil/Smix blend with water (aqueous phase) under gentle agitation (e.g., magnetic stirring at 100 rpm) at a constant temperature.

  • Carefully observe the mixture for changes in appearance (e.g., from clear to turbid, formation of a gel). The point at which turbidity appears is noted.

  • The amount of each component (oil, Smix, and water) is calculated and plotted on a triangular coordinate system to delineate the boundaries of the self-emulsification region.[18] The area within the diagram that remains a clear, isotropic liquid upon dilution represents the desirable microemulsion or nanoemulsion region.[17]

Protocol 3: Preparation of Liquid SEDDS Formulations

Rationale: Based on the identified self-emulsifying region from the phase diagrams, several prototype formulations are prepared. The drug is incorporated at this stage. The process is typically straightforward, involving simple mixing.[4]

Methodology:

  • Accurately weigh the required amounts of the selected oil, Solutol® HS 15 (surfactant), and co-solvent into a glass vial based on the ratios identified from the phase diagram.

  • If Solutol® HS 15 is in its semi-solid state, gently heat the mixture in a water bath (30–50°C) to facilitate melting and mixing.[4]

  • Add the pre-weighed amount of the drug to the excipient mixture.

  • Mix the components thoroughly using a magnetic stirrer or a vortex mixer until the drug is completely dissolved and the solution is clear and homogenous. This isotropic mixture is the SEDDS pre-concentrate.

Characterization and Performance Evaluation of SEDDS

Once prototype formulations are prepared, they must be rigorously characterized to ensure they meet the required performance criteria for a successful drug delivery system.

SEDDS_Components cluster_0 SEDDS Pre-concentrate (Isotropic Mixture) cluster_1 Upon Aqueous Dilution (in GI Tract) Oil Oil Phase (e.g., Capryol 90) - Solubilizes Drug - Facilitates Lymphatic Uptake Emulsion Fine o/w Emulsion (Droplets < 200 nm) Oil->Emulsion Spontaneous Emulsification Surf Surfactant (Solutol® HS 15) - Reduces Interfacial Tension - Stabilizes Droplets Surf->Emulsion Spontaneous Emulsification Cosurf Co-surfactant/Co-solvent (e.g., Transcutol HP) - Increases Interfacial Fluidity - Enhances Drug Solubilization Cosurf->Emulsion Spontaneous Emulsification

Fig. 2: Interplay of SEDDS components for emulsion formation.
Protocol 4: Self-Emulsification Time and Visual Assessment

Rationale: An ideal SEDDS should disperse rapidly and completely upon contact with aqueous media.[19] This test provides a quick, qualitative assessment of the formulation's efficiency.

Methodology:

  • Add 1 mL of the SEDDS pre-concentrate dropwise into 250 mL of an aqueous medium (e.g., distilled water, 0.1 N HCl) in a glass beaker.

  • Maintain gentle agitation using a standard USP dissolution apparatus II at 50 rpm.

  • Visually observe the formation of the emulsion and record the time taken for the formulation to completely disperse and form a homogenous emulsion.

  • Grade the resulting emulsion based on its appearance (clarity, turbidity) and time of formation.

GradeAppearance and Performance
A Rapidly forms a clear or bluish-white microemulsion (< 1 min)
B Rapidly forms a slightly less clear emulsion, bluish-white in appearance (< 2 min)
C Forms a fine, milky-white emulsion (2-3 min)
D Forms a dull, grayish-white emulsion with noticeable oil globules (> 3 min)
E Exhibits poor or no emulsification with large oil globules coalescing at the surface

Formulations with Grade A or B are considered desirable.

Protocol 5: Droplet Size and Zeta Potential Analysis

Rationale: The droplet size of the emulsion formed upon dilution is a critical parameter, as it directly influences drug absorption and bioavailability.[4] Smaller droplet sizes (< 200 nm) provide a larger interfacial surface area for drug release and absorption. Zeta potential measures the surface charge of the droplets and is an indicator of the emulsion's physical stability; a higher absolute value generally corresponds to greater stability against coalescence.

Methodology:

  • Dilute the SEDDS pre-concentrate (e.g., 100-fold) with filtered, deionized water or a relevant buffer.

  • Gently mix to ensure complete emulsification.

  • Analyze the droplet size distribution and polydispersity index (PDI) using Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS).

  • Measure the zeta potential of the diluted emulsion using the same instrument, typically through electrophoretic light scattering.

  • Perform measurements in triplicate to ensure reproducibility.

Protocol 6: Thermodynamic Stability Studies

Rationale: SEDDS must be thermodynamically stable to withstand various stress conditions during storage and handling without phase separation or drug precipitation.[20][21] These stress tests are designed to accelerate potential instability.[20]

Methodology:

  • Centrifugation Stress: Centrifuge the SEDDS pre-concentrate at 5000 rpm for 30 minutes.[22] Observe for any signs of phase separation, creaming, or cracking. A stable formulation will show no changes.[19]

  • Heating-Cooling Cycles: Subject the formulations to multiple cycles (e.g., 3-6 cycles) of alternating temperatures, typically between 4°C and 45°C, with at least 48 hours at each temperature.[20] Observe for phase separation or drug crystallization after each cycle.

  • Freeze-Thaw Cycles: Store the formulations at -20°C for 24 hours, followed by thawing at room temperature (or up to 65°C) for another 24 hours.[22] Repeat this for at least three cycles. The formulation should remain clear and homogenous.

  • Post-Stress Evaluation: Formulations that pass these visual tests should be diluted and re-evaluated for their self-emulsification properties and droplet size to ensure performance is not compromised.[21]

Protocol 7: In Vitro Drug Release Studies

Rationale: This study is essential to demonstrate the advantage of the SEDDS formulation over the unformulated drug. It measures the rate and extent of drug release from the emulsion into the dissolution medium, simulating the conditions of the GI tract.

Methodology:

  • Fill a USP dissolution apparatus II with a suitable dissolution medium (e.g., 900 mL of simulated gastric or intestinal fluid).

  • Place a known quantity of the SEDDS formulation (equivalent to the drug dose), typically encapsulated in a soft or hard gelatin capsule, into the dissolution vessel.

  • For comparison, also test the equivalent dose of the pure, unformulated drug powder.

  • Maintain the temperature at 37 ± 0.5°C and the paddle speed at 50-100 rpm.

  • At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw aliquots of the dissolution medium.

  • Replace the withdrawn volume with fresh, pre-warmed medium to maintain sink conditions.

  • Filter the samples and analyze the drug concentration using a validated analytical method (e.g., HPLC).

  • Plot the cumulative percentage of drug released versus time to compare the dissolution profiles. A significantly faster and more complete release is expected from the SEDDS formulation.[23]

Conclusion and Future Perspectives

Solutol® HS 15 stands out as a highly effective and versatile excipient for the development of self-emulsifying drug delivery systems. Its excellent solubilizing power, efficient emulsification properties, and established safety profile make it a first-line choice for formulators tackling the challenge of poorly water-soluble drugs.[9][13] The systematic workflow and detailed protocols provided in this guide—from initial solubility screening and phase diagram construction to rigorous characterization of droplet size, stability, and in vitro release—offer a comprehensive framework for developing robust and effective SEDDS formulations. By applying these principles, researchers and drug development professionals can significantly enhance the oral bioavailability of challenging compounds, ultimately accelerating the path to clinical success. Future work may focus on integrating Solutol® HS 15 into solid-SEDDS (S-SEDDS) to combine the bioavailability advantages of SEDDS with the manufacturing and stability benefits of solid dosage forms.

References

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

  • Self-emulsifying drug delivery systems: a novel approach to deliver drugs. (2022, June 6). PMC. Retrieved January 12, 2026, from [Link]

  • Solutol HS15 as a Novel Excipient. (n.d.). Pharmaceutical Technology. Retrieved January 12, 2026, from [Link]

  • Ternary phase diagrams constructed for the three sets of SEDDS formulations. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Characterization of Self-Emulsifying Drug Delivery Systems (SEDDS). (n.d.). ijrpr. Retrieved January 12, 2026, from [Link]

  • Pseudo-ternary phase diagrams of SEDDS where oil = oleic acid,... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Measuring Energy Dynamics to Determine Thermodynamic and Kinetic Stability. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]

  • Development and Evaluation of Liquid and Solid Self-Emulsifying Drug Delivery Systems for Atorvastatin. (n.d.). PMC - NIH. Retrieved January 12, 2026, from [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble. (n.d.). JOCPR. Retrieved January 12, 2026, from [Link]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Measuring Energy Dynamics to Determine Thermodynamic and Kinetic Stability. (2022, August 26). PubMed. Retrieved January 12, 2026, from [Link]

  • Self-Emulsifying Delivery Systems for Poorly Absorbed Drugs. (n.d.). Retrieved January 12, 2026, from [Link]

  • SOLUPLUS AND SOLUTOL HS-15 OLMESARTAN MEDOXOMIL NANOMICELLE BASED ORAL FAST DISSOLVING FILM. (2024, July 30). Farmacia Journal. Retrieved January 12, 2026, from [Link]

  • Kolliphor® HS 15 - An Enabler for Parenteral and Oral Formulations. (2019, February 25). American Pharmaceutical Review. Retrieved January 12, 2026, from [Link]

  • Solutol®HS15+pluronicF127 and Solutol®HS15+pluronicL61 mixed micelle systems for oral delivery of genistein. (n.d.). PMC - NIH. Retrieved January 12, 2026, from [Link]

  • Lipids for Self-Emulsifying Drug Delivery Systems. (2021, November 2). Pharmaceutical Technology. Retrieved January 12, 2026, from [Link]

  • Review on Self Emulsifying Drug Delivery System: Novel Approach for Solubility Enhancement. (n.d.). Retrieved January 12, 2026, from [Link]

  • Systematic Development of Self-Emulsifying Drug Delivery Systems of Atorvastatin with Improved Bioavailability Potential. (n.d.). PMC - PubMed Central. Retrieved January 12, 2026, from [Link]

  • Self Emulsifying Drug Delivery System: Hitherto and Novel Approach. (n.d.). Research Journal of Pharmacy and Technology. Retrieved January 12, 2026, from [Link]

  • Solutol HS 15: Significance and symbolism. (2025, July 31). Retrieved January 12, 2026, from [Link]

  • Feasibility of Self-Emulsifying Drug Delivery System for Dissolution Enhancement of Indapamide. (2020, June 3). OAText. Retrieved January 12, 2026, from [Link]

  • Development and Evaluation of Self-Emulsifying Drug-Delivery System–Based Tablets for Simvastatin, a BCS Class II Drug. (2023, January 26). PMC - NIH. Retrieved January 12, 2026, from [Link]

  • Effect of Solutol HS 15 in Solid Dispersions of Pioglitazone Hydrochloride: in vitro and in vivo Evaluation. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved January 12, 2026, from [Link]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Measuring Energy Dynamics to Determine Thermodynamic and Kinetic Stability. (2022, August 26). NIH. Retrieved January 12, 2026, from [Link]

  • Ternary phase diagram – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 12, 2026, from [Link]

  • Plotting of ternery phase diagram for preparation of SMEDDS. (n.d.). Slideshare. Retrieved January 12, 2026, from [Link]

  • Self-emulsifying drug delivery system (SEDDS) of Ibuprofen: formulation, in vitro and in vivo evaluation. (n.d.). proLékaře.cz. Retrieved January 12, 2026, from [Link]

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  • Enhancing the oral bioavailability of baicalein via Solutol® HS15 and Poloxamer 188 mixed micelles system. (2018, December 14). PubMed. Retrieved January 12, 2026, from [Link]

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Sources

Application Notes and Protocols: Utilizing Kolliphor® HS 15 for P-glycoprotein Inhibition in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Multidrug Resistance in Oncology Research

The efficacy of chemotherapeutic agents is frequently compromised by the development of multidrug resistance (MDR), a phenomenon where cancer cells exhibit simultaneous resistance to a variety of structurally and functionally diverse anticancer drugs.[1][2] A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp or MDR1), encoded by the ABCB1 gene.[2][3] P-gp functions as an ATP-dependent efflux pump, actively expelling chemotherapeutic drugs from the cell's interior, thereby reducing their intracellular concentration to sub-therapeutic levels and negating their cytotoxic effects.[3][4][5]

Consequently, the inhibition of P-gp has become a critical strategy in oncological research to restore chemosensitivity.[6][7] Kolliphor® HS 15 (Macrogol 15 Hydroxystearate), a non-ionic solubilizer and excipient, has demonstrated potent P-gp inhibitory properties.[8][9] Originally designed for solubilizing poorly water-soluble drugs, its unique amphiphilic structure allows it to modulate cell membrane properties and interfere with P-gp function.[8][10]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Kolliphor® HS 15 as a P-glycoprotein inhibitor in cancer cell line models. We will delve into the underlying mechanisms, provide detailed, validated protocols for assessing P-gp inhibition and chemosensitization, and offer insights into data interpretation and experimental design.

Kolliphor® HS 15: Physicochemical Properties and Mechanism of P-gp Inhibition

Kolliphor® HS 15 is synthesized by reacting 15 moles of ethylene oxide with 1 mole of 12-hydroxystearic acid.[11] This composition results in a mixture of approximately 70% polyglycol mono- and di-esters of 12-hydroxystearic acid and 30% free polyethylene glycol (PEG).[11] This structure imparts amphiphilic properties, enabling it to form micelles in aqueous solutions above its critical micelle concentration (CMC).[8][11]

PropertyValueReference
Composition Polyoxyl 15 Hydroxystearate[11]
Appearance Yellowish-white paste at room temperature[11]
HLB Value 14 - 16[11]
Critical Micelle Conc. (CMC) 0.005 - 0.02% (w/v)[8][11]
Micelle Size 10 - 15 nm (unloaded)[11]
Solubility Soluble in water, ethanol, 2-propanol[11]
Stability Stable to autoclaving (121°C for 20 min)[8]

The precise mechanism by which Kolliphor® HS 15 and other surfactants inhibit P-gp is multifaceted. It is generally believed to involve the perturbation of the cell membrane's lipid bilayer, which can allosterically modulate the conformation and function of transmembrane proteins like P-gp.[9] Other proposed mechanisms include direct interaction with the P-gp binding sites or interference with the ATPase activity that fuels the pump.[5][9][12] By altering membrane fluidity, Kolliphor® HS 15 can disrupt the optimal environment required for P-gp's conformational changes during the transport cycle, effectively inhibiting its efflux capabilities.

Figure 1. Mechanism of P-gp drug efflux and its inhibition by Kolliphor HS 15.

Protocol 1: Functional Assessment of P-gp Inhibition using the Calcein-AM Assay

This protocol provides a robust method to quantify the P-gp inhibitory activity of Kolliphor® HS 15. The assay relies on the differential retention of the fluorescent molecule calcein based on P-gp activity.[13]

Principle of the Assay

Calcein-AM is a non-fluorescent, cell-permeable compound.[4] Once inside the cell, ubiquitous intracellular esterases cleave the acetoxymethyl (AM) ester groups, converting it to the highly fluorescent, membrane-impermeable calcein.[14][15] However, Calcein-AM is a substrate for P-gp. In cells overexpressing P-gp, Calcein-AM is rapidly effluxed before it can be hydrolyzed, resulting in low intracellular fluorescence.[4][14] An inhibitor like Kolliphor® HS 15 will block this efflux, leading to the intracellular accumulation of Calcein-AM, its subsequent conversion to calcein, and a measurable increase in fluorescence intensity that is directly proportional to the level of P-gp inhibition.[4][16]

Materials and Reagents
  • P-gp overexpressing cancer cell line (e.g., NCI/ADR-RES, MCF7/ADR)

  • Parental/sensitive cancer cell line (e.g., OVCAR-8, MCF7)

  • Kolliphor® HS 15 (Solutol® HS 15)

  • Verapamil (Positive control P-gp inhibitor)

  • Calcein-AM

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Pen-Strep)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Dimethyl sulfoxide (DMSO)

  • Black, clear-bottom 96-well microplates

  • Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~530 nm)

Step-by-Step Methodology
  • Cell Seeding:

    • Seed the P-gp overexpressing and parental cells into a black, clear-bottom 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Preparation of Compounds:

    • Prepare a 10% (w/v) stock solution of Kolliphor® HS 15 in sterile water or PBS. Gently warm to 50-60°C to ensure complete dissolution and homogenize.

    • Prepare a 50 mM stock solution of Verapamil in DMSO.

    • Prepare a 1 mM stock solution of Calcein-AM in DMSO. Store protected from light at -20°C.

    • On the day of the experiment, prepare serial dilutions of Kolliphor® HS 15 and Verapamil in serum-free culture medium. A typical concentration range for Kolliphor® HS 15 is 0.001% to 0.1% (w/v). For Verapamil, a range of 1 µM to 100 µM is common. Include a vehicle control (medium with the highest concentration of DMSO used).

  • Inhibitor Pre-incubation:

    • Carefully aspirate the culture medium from the wells.

    • Wash the cells once with 100 µL of warm PBS.

    • Add 100 µL of the diluted Kolliphor® HS 15, Verapamil, or vehicle control to the respective wells.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Calcein-AM Loading:

    • Prepare a 0.5 µM working solution of Calcein-AM in serum-free medium (dilute the 1 mM stock 1:2000). Protect from light.

    • Add 50 µL of the Calcein-AM working solution to each well (final concentration will be ~0.33 µM).

    • Incubate the plate for an additional 30 minutes at 37°C, protected from light.

  • Fluorescence Measurement:

    • After incubation, gently aspirate the loading solution.

    • Wash the cells twice with 200 µL of ice-cold PBS per well to remove extracellular Calcein-AM and stop the reaction.

    • Add 100 µL of ice-cold PBS to each well.

    • Measure the intracellular fluorescence using a microplate reader (Ex: 485 nm, Em: 530 nm).

Data Analysis
  • Background Subtraction: Subtract the average fluorescence of wells containing no cells (blank) from all experimental wells.

  • Define Controls:

    • Maximum Fluorescence (Fmax): Fluorescence in P-gp overexpressing cells treated with a saturating concentration of a potent inhibitor like Verapamil (e.g., 50 µM), or fluorescence in the parental cell line (which has minimal P-gp activity).

    • Minimum Fluorescence (Fmin): Fluorescence in P-gp overexpressing cells treated with the vehicle control.

  • Calculate Percent Inhibition:

    • For each concentration of Kolliphor® HS 15 (Ftest), calculate the percent inhibition using the following formula: % Inhibition = [(F_test - F_min) / (F_max - F_min)] * 100

  • Determine IC₅₀:

    • Plot the percent inhibition against the log concentration of Kolliphor® HS 15.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC₅₀ value, which is the concentration of Kolliphor® HS 15 that produces 50% of the maximum inhibition.

start Start step1 1. Seed Cells (P-gp+ & Parental) in 96-well plate start->step1 step2 2. Incubate 24h (37°C, 5% CO₂) step1->step2 step3 3. Prepare Inhibitors (Kolliphor HS 15, Verapamil, Vehicle Control) step2->step3 step4 4. Pre-incubate Cells with Inhibitors (30-60 min) step3->step4 step5 5. Add Calcein-AM Working Solution step4->step5 step6 6. Incubate 30 min (Protected from light) step5->step6 step7 7. Wash Cells Twice with Ice-Cold PBS step6->step7 step8 8. Read Fluorescence (Ex: 485nm, Em: 530nm) step7->step8 step9 9. Data Analysis (Calculate % Inhibition & IC₅₀) step8->step9 end_node End step9->end_node

Figure 2. Experimental workflow for the Calcein-AM P-gp inhibition assay.

Protocol 2: Evaluating the Chemosensitizing Effect of Kolliphor® HS 15

This protocol determines if Kolliphor® HS 15 can reverse MDR by increasing the cytotoxicity of a known P-gp substrate chemotherapeutic drug.

Principle of the Assay

P-gp overexpressing cells are resistant to certain chemotherapeutic drugs (e.g., Doxorubicin, Paclitaxel) and will have a significantly higher IC₅₀ value compared to their parental counterparts. By co-administering a non-toxic concentration of Kolliphor® HS 15, P-gp is inhibited, allowing the chemotherapeutic agent to accumulate inside the resistant cells and exert its cytotoxic effects.[17] A successful outcome is a significant reduction in the IC₅₀ value of the chemotherapeutic drug in the resistant cell line.

Materials and Reagents
  • P-gp overexpressing and parental cancer cell lines

  • Kolliphor® HS 15

  • P-gp substrate chemotherapeutic drug (e.g., Doxorubicin, Paclitaxel)

  • Complete cell culture medium

  • Cell viability reagent (e.g., MTS, MTT, Alamar Blue)

  • Clear 96-well microplates

  • Absorbance/Fluorescence microplate reader

Step-by-Step Methodology
  • Determine Non-Toxic Concentration of Kolliphor® HS 15:

    • Before starting, it is crucial to determine the maximum concentration of Kolliphor® HS 15 that does not cause significant cytotoxicity on its own.

    • Perform a standard cell viability assay (as described below) treating the cells with only serial dilutions of Kolliphor® HS 15 for 48-72 hours.

    • Select a fixed concentration for the co-treatment experiment that results in >90% cell viability. This is often in the range of 0.01% to 0.05% (w/v).

  • Cell Seeding:

    • Seed both P-gp overexpressing and parental cells into clear 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well).

    • Incubate for 24 hours to allow attachment.

  • Co-treatment:

    • Prepare serial dilutions of the chemotherapeutic drug in two sets of media: one with complete medium only, and another with complete medium containing the pre-determined non-toxic concentration of Kolliphor® HS 15.

    • Aspirate the old medium from the cells and add 100 µL of the drug-containing media to the appropriate wells.

    • Include controls: cells with medium only, and cells with medium containing only Kolliphor® HS 15.

  • Incubation:

    • Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.

  • Cell Viability Assessment:

    • Add the cell viability reagent (e.g., 20 µL of MTS reagent) to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours.

    • Measure the absorbance or fluorescence using a microplate reader.

Data Analysis
  • Calculate Percent Viability:

    • Normalize the data to the untreated control wells (100% viability). % Viability = (Abs_test / Abs_control) * 100

  • Plot Dose-Response Curves:

    • Plot percent viability versus the log concentration of the chemotherapeutic drug for each condition (with and without Kolliphor® HS 15) for both cell lines.

  • Determine IC₅₀ Values:

    • Use non-linear regression to calculate the IC₅₀ for each curve.

  • Calculate the Reversal Fold (RF):

    • The RF indicates the magnitude of chemosensitization in the resistant cell line. Reversal Fold = (IC₅₀ of Drug Alone) / (IC₅₀ of Drug + Kolliphor HS 15)

Cell LineTreatmentIC₅₀ (Doxorubicin)Reversal Fold (RF)
MCF7 (Parental) Doxorubicin Alone0.1 µMN/A
MCF7/ADR (Resistant) Doxorubicin Alone15 µMN/A
MCF7/ADR (Resistant) Doxorubicin + 0.05% Kolliphor HS 150.8 µM18.75

Table 1: Example data demonstrating the chemosensitizing effect of Kolliphor® HS 15 on a P-gp overexpressing (MCF7/ADR) cell line. A higher reversal fold indicates more effective inhibition of P-gp-mediated resistance.

Troubleshooting and Key Considerations

  • Kolliphor® HS 15 Cytotoxicity: Always perform a preliminary cytotoxicity test. High concentrations of surfactants can disrupt cell membranes and cause cell death, which would confound the results of an inhibition assay.[18][19]

  • Vehicle Controls: Kolliphor® HS 15 is typically dissolved in an aqueous solution. However, if any other compound (like a positive control) is dissolved in a solvent like DMSO, ensure that all wells, including the Kolliphor® HS 15 wells, contain the same final concentration of the solvent to rule out any vehicle-induced effects.

  • Serum Interference: Some assay components may interact with serum proteins. For functional assays like the Calcein-AM protocol, performing the incubation steps in serum-free medium is often recommended to reduce background and variability.[20]

  • Collateral Sensitivity: In some rare cases, P-gp overexpressing cells can become hypersensitive to certain compounds, a phenomenon known as collateral sensitivity.[21][22][23] While not typically observed with agents like Kolliphor® HS 15, it is an important concept in MDR research.

  • Specificity: Kolliphor® HS 15 is not a specific inhibitor of P-gp and may affect other ABC transporters (like MRP1 or BCRP) or have other off-target effects on the cell membrane.[15] For mechanistic studies requiring high specificity, results should be confirmed with more targeted inhibitors.

Conclusion

Kolliphor® HS 15 serves as a valuable and accessible tool for investigating P-glycoprotein-mediated multidrug resistance in vitro. Its potent inhibitory activity allows researchers to functionally validate the role of P-gp in the resistance profile of a cancer cell line and to screen for the potential of overcoming this resistance. The protocols detailed in this guide provide a validated framework for quantifying the P-gp inhibitory and chemosensitizing effects of Kolliphor® HS 15. By carefully designing experiments with appropriate controls, researchers can effectively utilize this excipient to advance our understanding of MDR and develop strategies to circumvent it.

References

  • Zhang, Y., et al. (2015). Kolliphor® HS 15 Micelles for the Delivery of Coenzyme Q10: Preparation, Characterization, and Stability. PubMed. [Link]

  • ResearchGate. (n.d.). Calcein-AM assay for P-gp transport activity in the presence of competing substrates and modulators. [Link]

  • Le Vee, M., et al. (2016). Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay. PMC - NIH. [Link]

  • Essodaigui, M., et al. (n.d.). P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods. Hindawi. [Link]

  • ResearchGate. (2025, August 9). Calcein assay: A high-throughput method to assess P-gp inhibition. [Link]

  • Thiesen, A., et al. (2022). Physicochemical Comparison of Kolliphor HS 15, ELP, and Conventional Surfactants for Antibody Stabilization in Biopharmaceutical Formulations. ACS Publications. [Link]

  • ResearchGate. (2015, September). Kolliphor® HS 15 Micelles for the Delivery of Coenzyme Q10: Preparation, Characterization, and Stability. [Link]

  • Le Vee, M., et al. (2016). Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay. PubMed. [Link]

  • Wang, X., et al. (2016). Measurement of Rhodamine 123 in Three-Dimensional Organoids: A Novel Model for P-Glycoprotein Inhibitor Screening. PubMed. [Link]

  • Singh, M., et al. (2014). Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy. PubMed Central. [Link]

  • ResearchGate. (2019, August 5). Kolliphor® HS 15 - An enabler for parenteral and oral formulations. [Link]

  • Follit, C. A., et al. (2018). Targeted inhibitors of P-glycoprotein increase chemotherapeutic-induced mortality of multidrug resistant tumor cells. PMC - NIH. [Link]

  • Markovic, J., et al. (2021). New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors. PubMed Central. [Link]

  • Follit, C. A., et al. (2015). In silico identified targeted inhibitors of P-glycoprotein overcome multidrug resistance in human cancer cells in culture. NIH. [Link]

  • Follit, C. A., et al. (2018). Targeted inhibitors of P-glycoprotein increase chemotherapeutic-induced mortality of multidrug resistant tumor cells. PubMed. [Link]

  • ResearchGate. (n.d.). Mechanisms of P-gp Inhibition. [Link]

  • Patsnap Synapse. (2024, June 21). What are P-gp inhibitors and how do they work?[Link]

  • Jain, A., et al. (2016). Role of P-Glycoprotein Inhibitors in the Bioavailability Enhancement of Solid Dispersion of Darunavir. PMC - PubMed Central. [Link]

  • Wiart, C., et al. (2011). Cytotoxicity of aporphines in human colon cancer cell lines HCT-116 and Caco-2: an SAR study. PMC - NIH. [Link]

  • Wolff, A. (n.d.). Understanding P-gp and BCRP Inhibition Assay Design and Outcomes. [Link]

  • Paolino, D., et al. (2021). Thymoquinone-Loaded Soluplus®-Solutol® HS15 Mixed Micelles: Preparation, In Vitro Characterization, and Effect on the SH-SY5Y Cell Migration. MDPI. [Link]

  • Deb, S., et al. (2022). Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein. MDPI. [Link]

  • Di Veroli, C., et al. (2022). Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs. PMC - NIH. [Link]

  • Callaghan, R., et al. (2014). Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? PMC. [Link]

  • Bukowski, K., et al. (2020). Multidrug Resistance in Cancer: Understanding Molecular Mechanisms, Immunoprevention and Therapeutic Approaches. PMC - NIH. [Link]

  • Ferreira, R. J., et al. (2020). Epoxylathyrane Derivatives as MDR-Selective Compounds for Disabling Multidrug Resistance in Cancer. Frontiers. [Link]

  • Nagoor Meeran, M. F., et al. (2021). Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol. PMC - NIH. [Link]

  • Drug Target Review. (2017, July 11). Using clinical drug resistance to kill cancer cells. [Link]

  • Flores-Solis, D., et al. (2024). Enhancing the Cytotoxicity and Apoptotic Efficacy of Parasporin-2-Derived Variants (Mpp46Aa1) on Cancer Cell Lines. MDPI. [Link]

  • Ferreira, R. J., et al. (2020). Epoxylathyrane Derivatives as MDR-Selective Compounds for Disabling Multidrug Resistance in Cancer. PMC - NIH. [Link]

  • Kim, Y., et al. (2020). Development of Potent Forchlorfenuron Analogs and Their Cytotoxic Effect in Cancer Cell Lines. PubMed. [Link]

Sources

Application Note: A Validated Protocol for Assessing Cell Viability in Formulations Containing Solutol® HS 15

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Excipient Interference in Cell-Based Assays

Solutol® HS 15 (Kolliphor® HS 15) is a non-ionic solubilizing agent and emulsifier extensively used in pharmaceutical formulations to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[1][2] Comprised of polyglycol mono- and di-esters of 12-hydroxystearic acid and approximately 30% free polyethylene glycol, it is a valuable tool in drug development.[2][3] However, its surfactant properties, which are fundamental to its function, present a significant challenge in in vitro cell viability assays. Surfactants can interact with assay components and cellular membranes, potentially leading to inaccurate assessments of a formulation's true cytotoxic effect.

This application note provides a detailed, validated protocol for accurately determining the cell viability of formulations containing Solutol® HS 15. We will explore the potential for assay interference, recommend suitable assay methodologies, and provide step-by-step instructions to ensure data integrity.

Understanding the Mechanism of Interference

The primary challenge with Solutol® HS 15 in cell viability assays stems from its amphiphilic nature. At concentrations above its critical micelle concentration (CMC), which is in the range of 0.06-0.1 mM, Solutol® HS 15 forms micelles.[1][4][5] This property can lead to several types of interference:

  • Direct Membrane Disruption: At high concentrations, surfactants can disrupt cell membrane integrity, leading to cytotoxicity that is independent of the API. This necessitates careful selection of Solutol® HS 15 concentrations for vehicle controls.

  • Interaction with Assay Reagents: Many common viability assays, such as those based on tetrazolium salts (e.g., MTT, MTS, XTT), rely on enzymatic reduction to produce a colored formazan product.[6][7][8] Surfactants can interfere with this process by directly interacting with the enzymes or the formazan product, leading to either false positive or false negative results.[6][9]

  • Optical Interference: The presence of micelles can alter the optical properties of the assay medium, potentially interfering with absorbance or fluorescence readings.[10]

To mitigate these challenges, it is crucial to select an assay methodology that is less susceptible to surfactant interference and to include appropriate controls to validate the results.

Recommended Assay Methodologies

Based on our investigations, we recommend two primary assay methodologies for assessing cell viability in the presence of Solutol® HS 15:

  • Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH, a stable cytosolic enzyme, from cells with damaged plasma membranes.[11][12] As it quantifies membrane integrity directly, it is less prone to metabolic or chemical interference from surfactants compared to tetrazolium-based assays.

  • ATP-Based Luminescent Assay (e.g., CellTiter-Glo®): This assay quantifies ATP, the principal energy currency in cells, as an indicator of metabolically active, viable cells.[13][14][15] The "add-mix-measure" format is simple, and the luminescent readout is generally less susceptible to optical interference from formulations than colorimetric assays.[14][16]

For the remainder of this application note, we will provide a detailed protocol for the LDH Cytotoxicity Assay , as it provides a direct measure of cytotoxicity by assessing membrane integrity.

Experimental Workflow for LDH Cytotoxicity Assay

The following diagram illustrates the overall workflow for assessing the cytotoxicity of formulations containing Solutol® HS 15 using the LDH assay.

LDH_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay LDH Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding (96-well plate) formulation_prep 2. Formulation Preparation (API + Solutol® HS 15) cell_seeding->formulation_prep controls_prep 3. Control Preparation (Vehicle, Lysis, Untreated) formulation_prep->controls_prep incubation 4. Cell Treatment & Incubation (24-72 hours) controls_prep->incubation supernatant_transfer 5. Supernatant Transfer (to new 96-well plate) incubation->supernatant_transfer reagent_add 6. Add LDH Reaction Mixture supernatant_transfer->reagent_add incubation_rt 7. Incubate at Room Temp (30 minutes, protected from light) reagent_add->incubation_rt stop_solution 8. Add Stop Solution incubation_rt->stop_solution read_absorbance 9. Measure Absorbance (490 nm) stop_solution->read_absorbance calc_cytotoxicity 10. Calculate % Cytotoxicity read_absorbance->calc_cytotoxicity

Caption: Workflow for LDH Cytotoxicity Assay with Solutol® HS 15 Formulations.

Detailed Protocol: LDH Cytotoxicity Assay

This protocol is designed for a 96-well plate format. All steps should be performed in a sterile cell culture hood.

Materials
  • Cells of interest

  • Complete cell culture medium

  • Sterile 96-well flat-bottom cell culture plates

  • Solutol® HS 15

  • Active Pharmaceutical Ingredient (API)

  • LDH Cytotoxicity Assay Kit (commercial kits are recommended for consistency)[11][12]

  • Lysis buffer (usually included in the kit, e.g., 10X Lysis Solution)

  • Stop solution (usually included in the kit)[17]

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure

Part 1: Cell Seeding and Treatment

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium.[18]

    • Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.[18]

  • Preparation of Test Formulations and Controls:

    • Prepare a stock solution of your API in a suitable solvent.

    • Prepare a stock solution of Solutol® HS 15 in cell culture medium.

    • Prepare serial dilutions of your API formulated with a constant, non-toxic concentration of Solutol® HS 15.

    • Crucially, prepare the following controls in triplicate:

      • Untreated Control: Cells in medium only.

      • Vehicle Control: Cells treated with the highest concentration of Solutol® HS 15 used in the formulations, without the API.

      • Positive Control (Maximum LDH Release): Cells treated with lysis buffer. Add 10 µL of 10X Lysis Solution to the appropriate wells 45 minutes before the end of the incubation period.

      • Medium Background Control: Wells with medium only (no cells).

  • Cell Treatment:

    • Carefully remove the medium from the wells and replace it with 100 µL of the prepared test formulations and controls.

    • Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).

Part 2: LDH Assay

  • Supernatant Collection:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well flat-bottom plate.[17]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing an assay buffer and a substrate mix.[17][18]

    • Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatants.[17]

    • Gently tap the plate to mix.

  • Incubation and Measurement:

    • Incubate the plate at room temperature (22-25°C) for 30 minutes, protected from light.[18]

    • Add 50 µL of stop solution to each well to terminate the reaction.[17]

    • Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 650-690 nm can be used to subtract background absorbance.[18]

Data Analysis
  • Subtract Background: Subtract the average absorbance value of the medium background control from all other absorbance values.

  • Calculate Percent Cytotoxicity: Use the following formula to calculate the percentage of cytotoxicity for each experimental condition:

    % Cytotoxicity = 100 * [(Experimental Value - Untreated Control) / (Maximum LDH Release - Untreated Control)]

Validation and Troubleshooting

To ensure the validity of your results, it is essential to perform a pre-experiment to test for any interference of Solutol® HS 15 with the LDH assay components.

Potential Issue Possible Cause Recommended Solution
High background in vehicle control wells Solutol® HS 15 concentration is causing cytotoxicity.Perform a dose-response curve for Solutol® HS 15 alone to determine the maximum non-toxic concentration.
Inconsistent replicates Inaccurate pipetting, uneven cell seeding, or edge effects.Use calibrated multichannel pipettes, ensure a homogenous cell suspension, and avoid using the outer wells of the plate.
Low signal in positive control Lysis buffer was not added or was ineffective; insufficient incubation time.Ensure proper addition and mixing of the lysis buffer. Optimize the incubation time for your cell line.
High absorbance in cell-free controls Contamination of reagents or interference from Solutol® HS 15.Run a control with the highest concentration of Solutol® HS 15 in cell-free medium with the LDH reagents to check for direct chemical interference.

Alternative Assay: ATP-Based Luminescent Assay (CellTiter-Glo®)

For a secondary, confirmatory assay, the CellTiter-Glo® Luminescent Cell Viability Assay is a robust alternative.

CTG_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay CellTiter-Glo® Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding (Opaque-walled 96-well plate) formulation_prep 2. Formulation Preparation (API + Solutol® HS 15) cell_seeding->formulation_prep controls_prep 3. Control Preparation (Vehicle, Untreated) formulation_prep->controls_prep incubation 4. Cell Treatment & Incubation (24-72 hours) controls_prep->incubation reagent_add 5. Add CellTiter-Glo® Reagent incubation->reagent_add mix_lysis 6. Mix to Induce Lysis (2 min orbital shaker) reagent_add->mix_lysis incubation_rt 7. Incubate at Room Temp (10 min) mix_lysis->incubation_rt read_luminescence 8. Measure Luminescence incubation_rt->read_luminescence calc_viability 9. Calculate % Viability read_luminescence->calc_viability

Caption: Workflow for CellTiter-Glo® Assay with Solutol® HS 15 Formulations.

Brief Protocol for CellTiter-Glo®
  • Follow steps 1-3 from the LDH protocol for cell seeding and treatment, using an opaque-walled 96-well plate suitable for luminescence.

  • After the treatment incubation, equilibrate the plate to room temperature for approximately 30 minutes.[19]

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[19]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[19]

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[19]

  • Measure luminescence using a plate reader.

  • Calculate percent viability relative to the untreated control.

Conclusion

Accurate assessment of cell viability is paramount in drug development. When working with formulations containing excipients like Solutol® HS 15, it is imperative to choose an assay method that minimizes interference and to employ a rigorous set of controls. The LDH cytotoxicity assay, by directly measuring membrane integrity, offers a reliable method for this purpose. By following the detailed protocol and validation steps outlined in this application note, researchers can generate accurate and reproducible data on the cytotoxic potential of their Solutol® HS 15-containing formulations.

References

  • Mechanism of Mucosal Permeability Enhancement of CriticalSorb® (Solutol® HS15) Investigated In Vitro in Cell Cultures. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Kolliphor® HS 15 - An Enabler for Parenteral and Oral Formulations. (2019, February 25). American Pharmaceutical Review. Retrieved from [Link]

  • Thymoquinone-Loaded Soluplus®-Solutol® HS15 Mixed Micelles: Preparation, In Vitro Characterization, and Effect on the SH-SY5Y Cell Migration. (n.d.). MDPI. Retrieved from [Link]

  • Solutol HS15 based binary mixed micelles with penetration enhancers for augmented corneal delivery of sertaconazole nitrate. (2018, November 15). PubMed Central. Retrieved from [Link]

  • The reliability and limits of the MTT reduction assay for carbon nanotubes–cell interaction. (n.d.). ResearchGate. Retrieved from [Link]

  • d-α-Tocopheryl polyethylene glycol succinate/Solutol HS 15 mixed micelles for the delivery of baohuoside I against non-small-cell lung cancer: optimization and in vitro, in vivo evaluation. (2016, September 8). PubMed Central. Retrieved from [Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021, November 26). National Institutes of Health. Retrieved from [Link]

  • Interference of SWCNTrm with the MTT assay in a cell-and enzyme-free... (n.d.). ResearchGate. Retrieved from [Link]

  • Lactate Dehydrogenase (LDH) Assay Protocol. (n.d.). OPS Diagnostics. Retrieved from [Link]

  • Solutol HS 15, nontoxic polyoxyethylene esters of 12-Hydroxystearic acid, reverses multidrug resistance. (n.d.). ResearchGate. Retrieved from [Link]

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. (n.d.). Bioo Scientific. Retrieved from [Link]

  • Interference of engineered nanoparticles with in vitro toxicity assays. (2025, August 7). ResearchGate. Retrieved from [Link]

  • An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience. (2016, May 1). National Institutes of Health. Retrieved from [Link]

  • LDH cytotoxicity assay. (2024, December 11). Protocols.io. Retrieved from [Link]

  • Thymoquinone-Loaded Soluplus®-Solutol® HS15 Mixed Micelles: Preparation, In Vitro Characterization, and Effect on the SH-SY5Y Cell Migration. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Solutol HS15 as a Novel Excipient. (n.d.). Pharmaceutical Technology. Retrieved from [Link]

  • Complete Guide to Choosing the Right Cell Viability Assay. (2024, September 18). AxisPharm. Retrieved from [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Cytotoxicity and Thermal Characterization Assessment of Excipients for the Development of Innovative Lyophilized Formulations for Oncological Applications. (2022, December 8). MDPI. Retrieved from [Link]

  • Guidelines for cell viability assays. (n.d.). Okayama University Medical School. Retrieved from [Link]

  • Cell Proliferation Assay Service | CellTiter-Glo. (n.d.). Reaction Biology. Retrieved from [Link]

  • CellTiter-Glo Assay - Oslo - OUH - Protocols. (n.d.). Oslo University Hospital. Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). National Center for Biotechnology Information. Retrieved from [Link]

  • Evaluation of the cytotoxic effects of a compound on cell lines. (n.d.). PCBIS. Retrieved from [Link]

  • Interference in MTT cell viability assay in activated macrophage cell line. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. (2020, April 2). National Institutes of Health. Retrieved from [Link]

Sources

Using 2-Hydroxyethyl 12-hydroxyoctadecanoate for enhancing peptide drug permeability

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Using 2-Hydroxyethyl 12-hydroxyoctadecanoate for Enhancing Peptide Drug Permeability

Audience: Researchers, scientists, and drug development professionals.

Abstract

The oral delivery of peptide and protein therapeutics represents a significant challenge in pharmaceutical sciences, primarily due to their poor membrane permeability and susceptibility to enzymatic degradation. Chemical permeation enhancers are a leading strategy to overcome the intestinal epithelial barrier. This guide provides an in-depth technical overview and detailed experimental protocols for utilizing this compound, a non-ionic surfactant, to enhance the intestinal permeability of peptide drugs. We explore its mechanism of action and present a tiered experimental approach—from high-throughput artificial membrane assays to complex cell-based and ex vivo tissue models—to robustly evaluate its efficacy and elucidate the transport mechanisms of enhanced peptide formulations.

Introduction: The Challenge of Oral Peptide Delivery

Peptides are a promising class of therapeutics, offering high specificity and potency. However, their utility is often limited by the need for parenteral administration, as their physicochemical properties (e.g., high molecular weight, hydrophilicity, and charge) prevent efficient absorption across the intestinal epithelium.[1] The use of chemical permeation enhancers (PEs) is one of the most advanced and successful strategies for enabling oral peptide delivery, with two PE-based peptide formulations, Rybelsus® and Mycapssa®, having received FDA approval.[2][3]

This compound, widely known by its commercial names Solutol® HS 15 and Kolliphor® HS 15, is a multifunctional excipient with significant potential as a permeation enhancer for macromolecules.[4] This document serves as a practical guide for researchers to harness its capabilities in preclinical peptide drug development.

The Enhancer: this compound

Understanding the properties of the enhancer is fundamental to designing effective formulations and experiments.

Physicochemical Properties

This compound is a complex non-ionic surfactant formed by the esterification of 12-hydroxyoctadecanoic acid with ethylene glycol.[4] Its amphiphilic nature is key to its function.

PropertyValueSource
IUPAC Name This compound[5]
Molecular Formula C₂₀H₄₀O₄[5]
Molecular Weight 344.5 g/mol [5]
Appearance Yellowish-white paste[4]
HLB Value ~16[4]
Critical Micelle Conc. (CMC) 0.005% - 0.02%[4]
Mechanism of Permeability Enhancement

The efficacy of this compound stems from a multi-faceted mechanism that disrupts the intestinal barrier's resistance to peptide transport.[4][6]

  • Micellar Solubilization: As a surfactant with a low CMC, it readily forms small, stable micelles (10-15 nm) in aqueous solutions.[4] These micelles can encapsulate hydrophobic domains of peptide drugs, increasing their local concentration at the epithelial surface and creating a favorable gradient for absorption.

  • Membrane Fluidization: The surfactant molecules can insert into the lipid bilayer of epithelial cells, disrupting the ordered structure and increasing membrane fluidity. This transient perturbation lowers the barrier to transcellular passage.

  • Inhibition of P-glycoprotein (P-gp): It has been identified as an inhibitor of the P-gp efflux pump, a key transporter that actively removes xenobiotics from cells and limits the absorption of many drugs.[4] By inhibiting P-gp, the enhancer allows for greater intracellular accumulation and net transport of peptide substrates.

  • Cytoskeletal and Tight Junction Modulation: Studies suggest the mechanism involves effects on the cellular F-actin cytoskeleton, which in turn can lead to the opening of tight junctions, facilitating paracellular transport.[6]

Below is a diagram illustrating these proposed mechanisms.

Mechanism_of_Action Proposed Mechanism of this compound cluster_lumen Intestinal Lumen cluster_cell Epithelial Cell Peptide Peptide Drug Micelle Enhancer Micelle (Peptide Entrapped) Peptide->Micelle Encapsulation Enhancer Enhancer Monomers Enhancer->Micelle > CMC Membrane Cell Membrane Enhancer->Membrane 2. Membrane Fluidization Pgp P-gp Efflux Pump Enhancer->Pgp 3. P-gp Inhibition TJ Tight Junction Enhancer->TJ 4. TJ Modulation (via Cytoskeleton) Micelle->Membrane 1. Increased Local Concentration Membrane->Pgp Efflux Blocked

Caption: Proposed mechanism of peptide permeability enhancement.

A Tiered Approach to Permeability Assessment

A logical, tiered approach is recommended to efficiently screen and characterize the effect of the enhancer. This workflow progresses from simple, high-throughput models to more complex, physiologically relevant systems.

Experimental_Workflow Start Peptide Candidate + Enhancer Formulation PAMPA Protocol 3.1: PAMPA (Passive Permeability Screen) Start->PAMPA Decision1 Is Passive Permeability Improved? PAMPA->Decision1 Caco2 Protocol 3.2: Caco-2 Assay (Absorption & Efflux) Decision2 Is Papp(A-B) High? Is Efflux Ratio < 2? Caco2->Decision2 Ussing Protocol 3.3: Ex Vivo Ussing Chamber (Physiological Confirmation) End_Success Proceed to In Vivo Studies Ussing->End_Success Decision1->Caco2 Yes End_Fail Reformulate / Reject Decision1->End_Fail No Decision2->Ussing Yes Decision2->End_Fail No

Caption: Tiered workflow for evaluating enhancer efficacy.

Protocol 3.1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To provide a rapid, high-throughput assessment of the enhancer's effect on the passive, transcellular permeability of a peptide. This assay is cell-free and measures diffusion across a lipid-infused artificial membrane.[7][8]

Rationale: This initial screen isolates passive diffusion from confounding factors like active transport or metabolism.[9] It is a cost-effective way to rank-order different enhancer concentrations or formulations early in development.

Materials:

  • PAMPA sandwich plate system (e.g., 96-well Donor and Acceptor plates)

  • Artificial membrane lipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Test Peptide

  • This compound

  • DMSO (for stock solutions)

  • Plate reader or LC-MS/MS for quantification

Methodology:

  • Prepare Solutions:

    • Dissolve the peptide and enhancer in PBS (with minimal DMSO, <1%) to desired concentrations. Prepare a control solution with the peptide only.

    • The concentration of the enhancer should be tested above and below its CMC (e.g., 0.001%, 0.01%, 0.1%).

  • Coat Donor Plate:

    • Using a pipette, carefully add 5 µL of the artificial membrane lipid solution to the membrane of each well in the Donor plate.[10]

    • Allow the solvent to evaporate for approximately 5-10 minutes, leaving a stable lipid layer.

  • Set Up Assay:

    • Add 300 µL of fresh PBS to each well of the Acceptor plate. To improve recovery of lipophilic peptides, 0.5-1% Bovine Serum Albumin (BSA) can be added to the acceptor buffer.[11]

    • Add 150-200 µL of the peptide test and control solutions to the wells of the coated Donor plate.[10]

  • Incubation:

    • Carefully place the Donor plate onto the Acceptor plate to form the "sandwich".

    • Incubate at room temperature for 4-18 hours with gentle shaking.[12] The incubation time should be optimized based on the peptide's expected permeability.

  • Quantification:

    • After incubation, carefully separate the plates.

    • Determine the concentration of the peptide in both the Donor (C_D) and Acceptor (C_A) wells using a validated analytical method (e.g., LC-MS/MS). Also measure the initial concentration in the donor solution (C_0).

Protocol 3.2: Caco-2 Cell Monolayer Bidirectional Permeability Assay

Objective: To evaluate peptide permeability and active efflux across a biologically relevant model of the human intestinal epithelium.[13][14]

Rationale: Caco-2 cells, when cultured for ~21 days, form a polarized monolayer with tight junctions and express key efflux transporters like P-gp.[13][] This assay is the industry "gold standard" for predicting in vivo oral absorption.[16] A bidirectional assessment (Apical-to-Basolateral and Basolateral-to-Apical) is crucial to identify if the enhancer is overcoming active efflux.[16]

Materials:

  • Caco-2 cells

  • Transwell® permeable supports (e.g., 12-well or 24-well plates, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)

  • Lucifer Yellow (paracellular integrity marker)

  • Transepithelial Electrical Resistance (TEER) meter

  • Test peptide and enhancer

Methodology:

  • Cell Culture:

    • Seed Caco-2 cells onto the Transwell® inserts at a density of ~60,000 cells/cm².

    • Culture for 18-22 days, changing the medium every 2-3 days, until a confluent, differentiated monolayer is formed.

  • Monolayer Integrity Check (Self-Validation):

    • TEER Measurement: Before the experiment, measure the TEER of each monolayer. Values should be >250 Ω·cm² to confirm tight junction formation.[17]

    • Lucifer Yellow Permeability: After the peptide transport experiment, assess the permeability of Lucifer Yellow. A Papp < 1.0 x 10⁻⁶ cm/s indicates the monolayer was not compromised by the test formulation.[8]

  • Permeability Assay (Bidirectional):

    • Wash the cell monolayers gently with pre-warmed (37°C) transport buffer.

    • Apical-to-Basolateral (A→B) Transport:

      • Add the test solution (peptide + enhancer in transport buffer) to the apical (upper) chamber.

      • Add fresh transport buffer to the basolateral (lower) chamber.

    • Basolateral-to-Apical (B→A) Transport:

      • Add the test solution to the basolateral chamber.

      • Add fresh transport buffer to the apical chamber.

  • Incubation and Sampling:

    • Incubate the plates at 37°C with 5% CO₂ on an orbital shaker (e.g., 50 rpm).

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take a sample from the receiver chamber and replace it with an equal volume of fresh, pre-warmed buffer.

  • Quantification:

    • Analyze the peptide concentration in all samples using a validated method like LC-MS/MS.

Protocol 3.3: Ex Vivo Intestinal Tissue Permeability using Ussing Chambers

Objective: To measure peptide transport across excised intestinal tissue, providing a highly physiological assessment that retains the complex architecture and cell diversity of the native intestine.[18]

Rationale: This model is superior to cell lines in physiological relevance as it preserves the mucus layer, native enzyme/transporter expression, and multiple cell types.[18] It is a crucial step for validating in vitro findings before moving to in vivo studies.

Materials:

  • Ussing chamber system

  • Krebs-Ringer Bicarbonate (KRB) buffer, gassed with 95% O₂ / 5% CO₂

  • Experimental animal (e.g., Sprague-Dawley rat)

  • Test peptide and enhancer

  • Glucose

  • Mannitol (osmotic balancer)

  • Surgical tools

Methodology:

  • Tissue Preparation:

    • Humanely euthanize the animal according to approved ethical protocols.

    • Immediately excise a segment of the small intestine (e.g., jejunum).

    • Flush the segment with ice-cold KRB buffer to remove luminal contents.

    • Open the segment along the mesenteric border and cut it into appropriate sizes for mounting in the Ussing chamber. Some protocols may involve stripping the serosal and muscle layers, though studies have shown this may not always be necessary.[19]

  • Mounting and Equilibration:

    • Mount the intestinal tissue between the two halves of the Ussing chamber, separating the mucosal (apical) and serosal (basolateral) sides.

    • Fill both chambers with pre-warmed (37°C), gassed KRB buffer. Add glucose to the serosal side as an energy source and mannitol to the mucosal side to maintain osmotic balance.

    • Allow the tissue to equilibrate for 20-30 minutes. Monitor tissue viability by measuring the potential difference (PD) and short-circuit current (Isc). A stable PD indicates healthy tissue.[19]

  • Transport Experiment:

    • After equilibration, replace the buffer on the mucosal (donor) side with the test solution (peptide + enhancer in KRB buffer).

    • Take samples from the serosal (receiver) chamber at regular intervals (e.g., every 20 minutes for 2 hours), replacing the volume with fresh KRB buffer.

  • Quantification:

    • Analyze the peptide concentration in the collected samples using a validated method.

Data Analysis and Interpretation

4.1. Calculation of Apparent Permeability (Papp)

The primary endpoint for all permeability assays is the apparent permeability coefficient (Papp), calculated using the following equation:

Papp (cm/s) = (dQ/dt) / (A × C₀)

Where:

  • dQ/dt is the steady-state flux (mass/time), determined from the linear slope of the cumulative amount of peptide transported into the receiver chamber versus time.

  • A is the surface area of the membrane/monolayer (cm²).

  • C₀ is the initial concentration of the peptide in the donor chamber (mass/volume).

4.2. Calculation of Efflux Ratio (ER)

For the bidirectional Caco-2 assay, the efflux ratio is calculated to determine the extent of active efflux:

ER = Papp (B→A) / Papp (A→B)

4.3. Interpreting the Results

AssayKey FindingInterpretation
PAMPA ↑ Papp with enhancer vs. controlEnhancer improves passive, transcellular permeability.
Caco-2 ↑ Papp (A→B) with enhancerEnhancer improves net absorptive transport.
Caco-2 ER > 2 for peptide alone; ER ≈ 1 with enhancerPeptide is a P-gp substrate; enhancer successfully inhibits efflux.
Ex Vivo ↑ Papp with enhancer in intestinal tissueConfirms enhancer efficacy in a physiologically complex system.

Regulatory Considerations

This compound (as Solutol® HS 15/Kolliphor® HS 15) is an established pharmaceutical excipient. However, when used as a functional permeation enhancer, especially in novel formulations or concentrations, its impact on safety and drug performance must be thoroughly evaluated.[20] Documentation on its function, compatibility with the peptide, and control strategies should be included in regulatory filings, aligning with guidelines from bodies like the EMA and FDA.[20][21]

References

  • ResearchGate. (n.d.). Tissue-based in vitro and ex vivo models for intestinal permeability studies. [Link]

  • Resolian. (n.d.). Optimizing Peptide Permeability Assays. [Link]

  • Maher, S., & Brayden, D. J. (2021). Formulation strategies to improve the efficacy of intestinal permeation enhancers. Advanced Drug Delivery Reviews, 177, 113925. [Link]

  • Tavelin, S., et al. (2016). Excised segments of rat small intestine in Ussing chamber studies: A comparison of native and stripped tissue viability and permeability to drugs. European Journal of Pharmaceutical Sciences, 91, 145-152. [Link]

  • Lee, Y. K., & Sinko, P. J. (2022). Gastrointestinal Permeation Enhancers for the Development of Oral Peptide Pharmaceuticals. Pharmaceuticals, 15(12), 1585. [Link]

  • Hayashi, Y., et al. (2019). A Parallel Permeability Assay of Peptides across Artificial Membrane and Cell Monolayers Using a Fluorogenic Reaction. Chemical Communications, 55(20), 2913-2916. [Link]

  • European Medicines Agency. (2007). Guideline on Excipients in the Dossier for Application for Marketing Authorisation of a Medicinal Product. [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Clarysse, S., et al. (2010). Ex vivo permeability experiments in excised rat intestinal tissue and in vitro solubility measurements in aspirated human intestinal fluids support age-dependent oral drug absorption. European Journal of Pharmaceutical Sciences, 40(2), 115-122. [Link]

  • Maher, S., et al. (2014). Formulation strategies to improve oral peptide delivery. Pharmaceutical Patent Analyst, 3(4), 409-428. [Link]

  • Yoo, H., et al. (2012). High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides. ACS Medicinal Chemistry Letters, 3(10), 815-819. [Link]

  • Lelimousin, M., et al. (2023). Understanding Passive Membrane Permeation of Peptides: Physical Models and Sampling Methods Compared. International Journal of Molecular Sciences, 24(5), 4967. [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Technology Networks. (n.d.). PAMPA Permeability Assay Protocol. [Link]

  • Semantic Scholar. (n.d.). Formulation strategies to improve oral peptide delivery. [Link]

  • Li, A. P. (2018). Precision-cut intestinal slices: alternative model for drug transport, metabolism, and toxicology research. Expert Opinion on Drug Metabolism & Toxicology, 14(12), 1233-1243. [Link]

  • ResearchGate. (n.d.). Formulation strategies for enhancing protein and peptide delivery. [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. [Link]

  • Creative Bioarray. (n.d.). In Vitro Permeability Assay. [Link]

  • Biopharma Excellence. (2019). Best Practices in Dealing with Novel Excipients. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2013). The regulation of pharmaceutical excipients. Journal of Applied Pharmaceutical Science, 3(1), 133-138. [Link]

  • Mattek Corporation. (n.d.). NOVEL 3D HUMAN SMALL INTESTINAL TISSUE MODEL (EPIINESTINAL™ ) TO ASSESS DRUG PERMEATION & INFLAMMATION. [Link]

  • Regulatory Affairs Professionals Society (RAPS). (2017). EC Unveils Revised Guideline on Pharmaceutical Excipients. [Link]

  • Creative Biolabs. (n.d.). Caco-2 Permeability. [Link]

  • IPEC Europe. (2014). Qualification of Excipients for Use in Pharmaceuticals. [Link]

  • PubChem. (n.d.). Octadecanoic acid, hydroxy-, 2-hydroxyethyl ester. [Link]

  • PharmaCompass. (n.d.). This compound. [Link]

  • Yoo, H., et al. (2012). Quantitative Evaluation of the Relative Cell Permeability of Peptoids and Peptides. ACS Medicinal Chemistry Letters, 3(10), 815-819. [Link]

  • CP Lab Safety. (n.d.). 2-methoxyethyl 12-hydroxyoctadecanoate, 95% Purity, C21H42O4, 1 gram. [Link]

  • Pharmacompass. (n.d.). This compound | Drug Information. [Link]

  • McCartney, F., et al. (2016). Mechanism of Mucosal Permeability Enhancement of CriticalSorb® (Solutol® HS15) Investigated In Vitro in Cell Cultures. Pharmaceutical Research, 33(10), 2537-2548. [Link]

  • Nanoscale. (2022). Revealing the interaction between peptide drugs and permeation enhancers in the presence of intestinal bile salts. [Link]

  • ResearchGate. (n.d.). CriticalSorb™ Promotes Permeation of Flux Markers Across Isolated Rat Intestinal Mucosae and Caco-2 Monolayers. [Link]

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Application Note & Protocol: Formulation and Characterization of Topical Microemulsions using Macrogol 660 Hydroxystearate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Topical drug delivery is a cornerstone of dermatological therapy, offering localized treatment with minimized systemic side effects. However, the skin's primary function as a barrier, particularly the highly lipophilic stratum corneum, presents a significant challenge to the effective permeation of many active pharmaceutical ingredients (APIs). Microemulsions have emerged as a powerful and versatile platform to overcome these barriers.[1][2]

Microemulsions are clear, thermodynamically stable, and isotropic liquid solutions composed of an oil phase, an aqueous phase, and a stabilizing amphiphilic layer of surfactant and co-surfactant.[2][3] Their unique structure, with droplet sizes typically ranging from 20 to 200 nm, provides a large interfacial area that can significantly enhance the solubilization of poorly water-soluble drugs and improve their penetration into the skin.[3][4]

This application note provides a comprehensive guide to the formulation, characterization, and performance evaluation of topical microemulsions, with a specific focus on the use of Macrogol 660 Hydroxystearate . This excipient, also known by the trade name Kolliphor® HS 15, is a potent, non-ionic solubilizer and emulsifying agent formed by reacting ethylene oxide with 12-hydroxy stearic acid.[5][6][7] Its favorable safety profile, low toxicity, high stability, and excellent solubilizing capacity make it an ideal surfactant for developing advanced topical and parenteral drug delivery systems.[8][9]

Section 1: Principles of Microemulsion Formulation

The spontaneous formation of a microemulsion is dependent on the careful selection and proportioning of its core components. The key is to reduce the interfacial tension between the oil and water phases to a very low, near-zero value.

  • Oil Phase: This phase acts as a reservoir for lipophilic drugs. The choice of oil is critical and is primarily dictated by the solubility of the API. Common examples include isopropyl myristate (IPM), oleic acid, and various triglycerides.

  • Aqueous Phase: Typically purified water or a buffer solution, this phase dissolves hydrophilic components and the API if it has sufficient aqueous solubility.

  • Surfactant (Macrogol 660 Hydroxystearate): The surfactant adsorbs at the oil-water interface, reducing interfacial tension. Macrogol 660 Hydroxystearate is particularly effective due to its amphiphilic structure, comprising a hydrophilic polyethylene glycol (PEG) portion and a lipophilic hydroxystearate moiety.[10] It has a Hydrophilic-Lipophilic Balance (HLB) value between 14 and 16, making it suitable for forming oil-in-water (o/w) microemulsions.[5][7]

  • Co-surfactant: A co-surfactant, often a short-to-medium chain alcohol (e.g., ethanol, isopropanol) or a glycol (e.g., propylene glycol, Transcutol®), is crucial. It partitions into the surfactant monolayer at the interface, increasing its fluidity and flexibility. This allows the interfacial film to curve and accommodate the formation of nano-sized droplets, expanding the microemulsion region.[3]

The ratio of surfactant to co-surfactant (Sₘᵢₓ) is a critical parameter that must be optimized to ensure the formation of a stable microemulsion over a wide concentration range.[11]

Section 2: Pre-Formulation Studies

Rationale: Before attempting to formulate the microemulsion, it is essential to establish the fundamental compatibility and solubility of the components. These studies prevent wasted effort on non-viable systems and provide the foundational data needed for constructing phase diagrams.

Protocol 2.1: API Solubility Screening

Objective: To identify a suitable oil phase and Sₘᵢₓ that can effectively solubilize the target API.

Methodology:

  • Select a panel of candidate oils (e.g., Isopropyl Myristate, Oleic Acid, Capryol 90) and co-surfactants (e.g., Ethanol, Propylene Glycol, Transcutol® P).

  • Prepare various Sₘᵢₓ ratios (e.g., 1:1, 2:1, 3:1, 1:2) using Macrogol 660 Hydroxystearate as the surfactant.

  • Add an excess amount of the API to 2 mL of each selected oil and Sₘᵢₓ combination in separate sealed vials.

  • Place the vials in an isothermal shaker at a controlled temperature (e.g., 25°C or 32°C) for 48-72 hours to reach equilibrium.

  • After equilibration, centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved API.

  • Carefully collect the supernatant and dilute it with a suitable solvent.

  • Quantify the API concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Outcome: Select the oil and Sₘᵢₓ ratio that demonstrate the highest solubility for the API. This combination will be used for phase diagram construction.

Section 3: Formulation Development via Phase Titration

Rationale: The construction of a pseudo-ternary phase diagram is the most effective method to identify the boundaries of the microemulsion region.[12] This allows for the selection of formulations with a wide range of compositions that are thermodynamically stable. The term "pseudo-ternary" is used because it treats the Sₘᵢₓ as a single component, simplifying the four-component system (oil, water, surfactant, co-surfactant) into three for graphical representation.[13][14]

Protocol 3.1: Construction of a Pseudo-Ternary Phase Diagram

Objective: To map the concentration ranges of oil, water, and Sₘᵢₓ that result in the spontaneous formation of a microemulsion.

Methodology:

  • Based on pre-formulation data, select the optimal oil phase and Sₘᵢₓ ratio.

  • Prepare a series of mixtures of the oil phase and the Sₘᵢₓ in different weight ratios. Typically, nine mixtures are prepared, ranging from 9:1 to 1:9 (e.g., 90% oil:10% Sₘᵢₓ, 80% oil:20% Sₘᵢₓ, etc.).

  • Place each mixture in a small beaker or vial on a magnetic stirrer at a constant, gentle speed.

  • Slowly titrate each oil/Sₘᵢₓ mixture with the aqueous phase (e.g., purified water) dropwise using a burette.[13][15]

  • After each addition, allow the system to equilibrate. Observe the mixture for transparency. The endpoint of titration for a specific composition is the point where the clear, transparent liquid turns turbid or cloudy.

  • Record the mass of all components (oil, Sₘᵢₓ, and water) at each endpoint.

  • Calculate the weight percentage (w/w%) of each component in the final mixture.

  • Plot the data points on a ternary graph using specialized software (e.g., Origin, SigmaPlot) or a standard ternary template. The area enclosed by these points represents the microemulsion region.[13]

G Workflow for Pseudo-Ternary Phase Diagram Construction cluster_prep Preparation cluster_titration Aqueous Titration cluster_analysis Analysis & Plotting A Select Oil Phase & Sₘᵢₓ Ratio B Prepare Oil/Sₘᵢₓ Mixtures (9:1 to 1:9 Ratios) A->B C Titrate each mixture with Aqueous Phase B->C D Observe for Clarity (Microemulsion) vs. Turbidity (Emulsion) C->D E Record Mass of Components at Turbidity Point D->E F Calculate w/w% of Oil, Water, & Sₘᵢₓ E->F G Plot Points on Ternary Graph F->G H Identify Microemulsion Region G->H

Caption: Workflow for constructing a pseudo-ternary phase diagram.

Section 4: Physicochemical Characterization of Optimized Microemulsion

Rationale: Once a stable microemulsion formulation is selected from the phase diagram (often from the center of the region to allow for maximum compositional variance), it must be thoroughly characterized to ensure it meets the required quality attributes for a topical product.

Characterization Protocols
  • 4.1 Droplet Size and Polydispersity Index (PDI):

    • Instrument: Dynamic Light Scattering (DLS), e.g., Malvern Zetasizer.

    • Protocol: Dilute the microemulsion sample with filtered, deionized water to an appropriate scattering intensity. Equilibrate the sample at 25°C for 2 minutes before measurement. Perform measurements in triplicate.

    • Significance: Droplet size is a critical parameter influencing skin permeation and stability. A narrow PDI (<0.3) indicates a homogenous and monodisperse population of droplets.[16]

  • 4.2 Zeta Potential:

    • Instrument: DLS with an electrode cuvette.

    • Protocol: Use the same diluted sample from the droplet size analysis. Apply an electric field and measure the electrophoretic mobility to calculate zeta potential.

    • Significance: While Macrogol 660 Hydroxystearate is non-ionic, zeta potential provides insight into the surface charge. A value greater than |±25| mV generally indicates good physical stability due to electrostatic repulsion between droplets.

  • 4.3 Rheological Characterization:

    • Instrument: Cone and plate or parallel plate rheometer.

    • Protocol: Place the undiluted microemulsion sample onto the rheometer plate. Measure viscosity over a range of shear rates (e.g., 1-100 s⁻¹) at a controlled temperature (e.g., 32°C, simulating skin surface temperature).

    • Significance: The viscosity affects the feel, spreadability, and residence time of the formulation on the skin. Microemulsions are typically low-viscosity, Newtonian fluids.[2] For some applications, a gelling agent may be added to increase viscosity.[15]

  • 4.4 pH and Conductivity:

    • Instrument: Calibrated pH meter and conductivity meter.

    • Protocol: Measure the pH and electrical conductivity of the undiluted microemulsion at room temperature.

    • Significance: The pH should be within a non-irritating range for skin (typically 4.5-6.5). Conductivity measurements help determine the microemulsion structure; a sharp increase in conductivity with water addition suggests a transition from a w/o to an o/w system.

  • 4.5 Thermodynamic Stability Studies:

    • Protocol: Subject the formulation to various stress conditions:

      • Centrifugation: Centrifuge at 5,000 rpm for 30 minutes and observe for any phase separation.

      • Heating-Cooling Cycles: Store the sample at 45°C for 48 hours, followed by 4°C for 48 hours. Repeat for at least three cycles. Observe for phase separation, precipitation, or cloudiness.

      • Freeze-Thaw Cycles: Freeze the sample at -20°C for 48 hours, then thaw at room temperature. Repeat for at least three cycles.

    • Significance: These tests are crucial to confirm the thermodynamic stability and robustness of the microemulsion, ensuring it will not break down under storage or temperature fluctuations.[17]

Typical Data Summary
ParameterTypical SpecificationRationale
Appearance Clear, transparent liquidIndicates successful microemulsion formation
Droplet Size 20 - 200 nmOptimal for skin penetration and stability
PDI < 0.3Ensures homogeneity of droplet population
Zeta Potential > |±25| mVPredicts long-term physical stability
pH 4.5 - 6.5Compatibility with skin to avoid irritation
Viscosity 10 - 100 cPLow viscosity ensures good spreadability
Stability No phase separationConfirms thermodynamic stability under stress

Section 5: Performance Evaluation

Rationale: The ultimate goal of a topical formulation is to deliver the API to the target site. In vitro release testing (IVRT) and permeation testing (IVPT) are essential for evaluating and comparing the performance of different formulations.[18][19][20] The Franz Diffusion Cell is the standard apparatus for these studies.[18][21][22]

Protocol 5.1: In Vitro Release/Permeation Testing (IVRT/IVPT)

Objective: To quantify the rate of API release from the microemulsion and its permeation through a model membrane.[23]

Methodology:

  • Apparatus Setup: Assemble the Franz Diffusion Cells. The system typically consists of a donor chamber and a receptor chamber connected to a circulating water bath to maintain a constant temperature (typically 32°C for topical studies).[24][25]

  • Membrane Preparation: For IVRT, a synthetic, inert membrane (e.g., polysulfone, cellulose acetate) is used.[22] For IVPT, excised human or animal skin (e.g., porcine ear skin) is mounted with the stratum corneum facing the donor chamber.[18] The membrane should be hydrated in the receptor medium before mounting.[24]

  • Receptor Medium: Fill the receptor chamber with a suitable medium (e.g., phosphate-buffered saline, PBS, sometimes with a solubilizer like ethanol or Tween® to maintain sink conditions).[22][24] The medium must be de-gassed to prevent air bubbles from forming under the membrane.[24]

  • Dosing: Accurately apply a finite dose of the microemulsion formulation onto the membrane surface in the donor chamber.[24]

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from the receptor chamber's sampling port. Immediately replace the volume with fresh, pre-warmed receptor medium to maintain a constant volume and sink conditions.[22][24]

  • Analysis: Analyze the collected samples for API concentration using a validated analytical method (e.g., HPLC).

  • Data Calculation: Calculate the cumulative amount of API permeated per unit area of the membrane (μg/cm²) and plot this against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve.[18]

G Franz Diffusion Cell Setup for IVRT/IVPT cluster_cell Franz Diffusion Cell cluster_external External Control & Sampling Donor Donor Chamber (Formulation Applied Here) Membrane Membrane (Synthetic or Excised Skin) Receptor Receptor Chamber (Filled with Receptor Medium) Stirrer Magnetic Stir Bar WaterJacket Water Jacket (32°C) SamplingPort Sampling Port WaterOut Water Out WaterJacket->WaterOut WaterIn Water In WaterIn->WaterJacket

Caption: Diagram of a Franz Diffusion Cell for performance testing.

Conclusion

Macrogol 660 Hydroxystearate is a highly effective and versatile non-ionic surfactant for the formulation of topical microemulsions. Its excellent solubilizing properties and favorable safety profile make it a first-choice excipient for enhancing the delivery of poorly soluble APIs through the skin. By following the systematic approach outlined in this guide—from pre-formulation screening and phase diagram construction to rigorous physicochemical characterization and performance testing—researchers can successfully develop robust, stable, and effective topical microemulsion systems.

References

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  • Title: Franz Diffusion. Source: Auriga Research.
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  • Title: Topical Biocompatible Fluconazole-Loaded Microemulsions Based on Essential Oils and Sucrose Esters... Source: MDPI.
  • Title: REVIEW ON EMULSION AND MICROEMULSION IN TOPICAL DELIVERY SYSTEM. Source: Late Laxmibai Phadtare College of Pharmacy.
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  • Title: Formulation development and characterization of topical itraconazole microemulsion-organogels. Source: Mahidol University.
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Experimental setup for measuring the permeability enhancement of Solutol HS 15

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Experimental Setup for Measuring the Permeability Enhancement of Solutol® HS 15

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unlocking Bioavailability with Solutol® HS 15

In pharmaceutical sciences, enhancing the oral bioavailability of poorly permeable compounds (BCS Class III and IV) is a significant challenge. Solutol® HS 15, a non-ionic solubilizer and emulsifier, has emerged as a promising excipient for improving the absorption of such drugs.[1][2] It is a mixture of polyglycol mono- and di-esters of 12-hydroxystearic acid.[2] This application note provides a detailed experimental framework for quantifying the permeability-enhancing effects of Solutol® HS 15 using the Caco-2 cell monolayer model, an established in vitro system that mimics the human intestinal epithelium.[3][4][5]

The mechanism by which Solutol® HS 15 enhances permeability is multifaceted. Studies suggest it primarily acts by interacting with the cell membrane, which can lead to changes in the F-actin cytoskeleton and the opening of tight junctions.[1][6][7] This allows for increased transport through both paracellular (between cells) and transcellular (through cells) pathways.[1] This guide will walk you through a comprehensive protocol, from initial cytotoxicity assessments to the final permeability calculations, ensuring the generation of robust and reliable data.

Part 1: Foundational Assays - Ensuring Experimental Integrity

Before assessing permeability, it is crucial to determine the non-toxic concentration range of Solutol® HS 15 on Caco-2 cells. This ensures that any observed increase in permeability is a direct result of the excipient's intended mechanism and not due to cellular damage.

Cytotoxicity Assessment of Solutol® HS 15

Common methods for evaluating cytotoxicity include the MTT assay, which measures metabolic activity, and the lactate dehydrogenase (LDH) release assay, which quantifies membrane integrity.[8][9]

Protocol: LDH Cytotoxicity Assay

  • Cell Seeding: Seed Caco-2 cells in a 96-well plate at a density of 1 x 10^5 cells/well and culture for 24-48 hours to allow for cell attachment.

  • Treatment Preparation: Prepare a range of Solutol® HS 15 concentrations (e.g., 0.001%, 0.01%, 0.1%, 1% w/v) in cell culture medium.

  • Cell Treatment: Remove the old medium from the wells and replace it with the prepared Solutol® HS 15 solutions. Include a negative control (medium only) and a positive control (a known cytotoxic agent or lysis buffer).

  • Incubation: Incubate the plate for a duration relevant to your permeability study (e.g., 2-4 hours).

  • LDH Measurement: After incubation, collect the supernatant and measure LDH activity using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the positive control.

Concentration of Solutol® HS 15 (% w/v)% Cytotoxicity (LDH Release)
0 (Control)0
0.0011.2 ± 0.5
0.013.5 ± 1.1
0.18.9 ± 2.3
145.7 ± 5.8

Table 1: Example cytotoxicity data for Solutol® HS 15 on Caco-2 cells. Concentrations for permeability studies should be chosen from the non-toxic range (e.g., ≤ 0.1%).

Part 2: The Caco-2 Permeability Assay

The Caco-2 permeability assay is the gold standard for in vitro prediction of intestinal drug absorption.[3][4] Caco-2 cells, when cultured on semipermeable supports, differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal barrier.[3][10]

Caco-2 Cell Culture and Monolayer Formation

Protocol: Caco-2 Monolayer Culture

  • Cell Seeding: Seed Caco-2 cells onto semipermeable polycarbonate filter inserts (e.g., in 12- or 24-well plates) at a density of approximately 6 x 10^4 cells/cm².

  • Cell Culture: Culture the cells for 18-22 days in a suitable medium, replacing the medium every 2-3 days. The cells will differentiate and form a polarized monolayer.[11]

  • Monolayer Integrity Check: Before the transport experiment, the integrity of the Caco-2 cell monolayer must be verified. This is done by measuring the Transepithelial Electrical Resistance (TEER).[12][13][14]

Transepithelial Electrical Resistance (TEER) Measurement

TEER is a quantitative measure of the integrity of the tight junctions between cells.[14] A high TEER value indicates a well-formed, confluent monolayer.

Protocol: TEER Measurement

  • Equipment: Use an epithelial voltohmmeter with "chopstick" electrodes (e.g., EVOM from World Precision Instruments).[12][15]

  • Equilibration: Allow the cell culture plate to equilibrate to room temperature for 15-20 minutes.

  • Measurement: Place the shorter electrode in the apical (upper) compartment and the longer electrode in the basolateral (lower) compartment. Ensure the electrodes are not touching the cell monolayer.[12]

  • Recording: Record the resistance value (in Ω).

  • Calculation: Calculate the TEER value (in Ω·cm²) by subtracting the resistance of a blank insert (without cells) and multiplying by the surface area of the insert.[12][14]

    • TEER (Ω·cm²) = (Resistance_monolayer - Resistance_blank) x Surface Area (cm²)

  • Quality Control: Monolayers with TEER values >200-400 Ω·cm² are typically considered suitable for permeability studies.[5][16]

The Transport Experiment

This experiment measures the flux of a model compound across the Caco-2 monolayer in the presence and absence of Solutol® HS 15.

Protocol: Permeability Assay

  • Preparation: Wash the Caco-2 monolayers with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Dosing Solution: Prepare the dosing solution containing the model compound (e.g., a fluorescent marker like Lucifer yellow for paracellular transport, or a poorly permeable drug) with and without non-toxic concentrations of Solutol® HS 15 in the transport buffer.

  • Apical Dosing: Add the dosing solution to the apical compartment of the inserts.

  • Sampling: At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment. Replace the collected volume with fresh transport buffer.

  • Analysis: Analyze the concentration of the model compound in the collected samples using an appropriate analytical method (e.g., fluorescence spectroscopy for Lucifer yellow, LC-MS/MS for a drug).

Part 3: Data Analysis and Interpretation

The primary output of the permeability assay is the apparent permeability coefficient (Papp), which quantifies the rate of drug transport across the cell monolayer.[11][17]

Calculation of the Apparent Permeability Coefficient (Papp)

The Papp value is calculated using the following equation:[11][18]

Papp (cm/s) = (dQ/dt) / (A * C0)

Where:

  • dQ/dt is the steady-state flux of the compound across the monolayer (mol/s).

  • A is the surface area of the filter membrane (cm²).

  • C0 is the initial concentration of the compound in the donor (apical) compartment (mol/cm³).

Treatment GroupModel CompoundPapp (x 10⁻⁶ cm/s)
ControlLucifer Yellow0.5 ± 0.1
0.01% Solutol® HS 15Lucifer Yellow1.2 ± 0.2
0.1% Solutol® HS 15Lucifer Yellow2.5 ± 0.4
ControlPoorly Permeable Drug X1.0 ± 0.3
0.01% Solutol® HS 15Poorly Permeable Drug X2.8 ± 0.5
0.1% Solutol® HS 15Poorly Permeable Drug X5.1 ± 0.8

Table 2: Example Papp values for a model compound and a poorly permeable drug in the presence of Solutol® HS 15.

An increase in the Papp value in the presence of Solutol® HS 15 indicates an enhancement of permeability.

Visualizing the Workflow and Mechanism

Experimental Workflow

G cluster_prep Phase 1: Preparation & QC cluster_exp Phase 2: Transport Experiment cluster_analysis Phase 3: Analysis Caco2_Culture Caco-2 Cell Culture (18-22 days on inserts) TEER_measurement TEER Measurement (Monolayer Integrity) Caco2_Culture->TEER_measurement Cytotoxicity Cytotoxicity Assay (e.g., LDH) Dosing Apical Dosing with Model Drug +/- Solutol HS 15 Cytotoxicity->Dosing Determine Non-Toxic Concentrations TEER_measurement->Dosing Confirm Monolayer Integrity Sampling Basolateral Sampling (Time-course) Dosing->Sampling Analysis Sample Analysis (e.g., LC-MS/MS) Sampling->Analysis Papp_calc Papp Calculation Analysis->Papp_calc G cluster_membrane cluster_pathways Solutol Solutol HS 15 Membrane Extracellular Lipid Bilayer Intracellular Solutol->Membrane:f1 Membrane Interaction Transcellular Transcellular Pathway Membrane:f1->Transcellular Cytoskeleton Cytoskeleton (F-actin) Reorganization Membrane:f2->Cytoskeleton Paracellular Paracellular Pathway TJ Tight Junction Opening TJ->Paracellular Cytoskeleton->TJ

Caption: Proposed mechanism of Solutol® HS 15 action.

Conclusion

This application note provides a comprehensive and validated protocol for assessing the permeability-enhancing properties of Solutol® HS 15 using the Caco-2 cell model. By following these steps, researchers can generate reliable data to support the formulation development of poorly permeable drugs, ultimately contributing to improved therapeutic outcomes. The key to a successful study lies in the careful execution of each step, from ensuring cell monolayer integrity with TEER measurements to selecting appropriate non-toxic concentrations of Solutol® HS 15.

References

  • Mechanism of Mucosal Permeability Enhancement of CriticalSorb® (Solutol® HS15) Investigated In Vitro in Cell Cultures. National Institutes of Health. [Link]

  • Mechanism of mucosal permeability enhancement of CriticalSorb® (Solutol® HS15) investigated in vitro in cell cultures. PubMed. [Link]

  • Mechanism of mucosal permeability enhancement of CriticalSorb® (Solutol® HS15) investigated in vitro in cell cultures. King's College London Research Portal. [Link]

  • The Effect of Novel Surfactants and Solutol (R) HS 15 on Paclitaxel Aqueous Solubility and Permeability Across a Caco-2 Monolayer. ResearchGate. [Link]

  • Mechanism of Mucosal Permeability Enhancement of CriticalSorb (R) (Solutol (R) HS15) Investigated In Vitro in Cell Cultures. ResearchGate. [Link]

  • Permeability assessment of drug substances using in vitro and ex vivo screening techniques. National Institutes of Health. [Link]

  • In vitro investigation on the impact of the surface-active excipients Cremophor EL, Tween 80 and Solutol HS 15 on the metabolism of midazolam. PubMed. [Link]

  • Apparent Permeability (Papp) Calculator. Emulate. [Link]

  • Caco-2 Permeability Assay. Evotec. [Link]

  • Apparent permeability coefficient calculated from the general equation... ResearchGate. [Link]

  • In vitro intestinal permeability studies, pharmacokinetics and tissue distribution of 6-methylcoumarin after oral and intraperitoneal administration in. SciELO. [Link]

  • Solutol HS 15 as a novel excipient. Identification of the need for and implementation of a US Regulatory Strategy. ResearchGate. [Link]

  • Caco2 assay protocol. [Link]

  • d-α-Tocopheryl polyethylene glycol succinate/Solutol HS 15 mixed micelles for the delivery of baohuoside I against non-small-cell lung cancer: optimization and in vitro, in vivo evaluation. National Institutes of Health. [Link]

  • Measuring Trans Epithelial Electrical Resistances (TEER). [Link]

  • Caco-2 Permeability Assay Protocol. Creative Bioarray. [Link]

  • Solutol HS15 as a Novel Excipient. Pharmaceutical Technology. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Caco-2 permeability. Concept Life Sciences. [Link]

  • How to Perform a TEER Measurement to Evaluate Epithelial Barrier Integrity in ALI Cultures. YouTube. [Link]

  • (PDF) Measurement of Trans-Epithelial Electrical Resistance with EVOM2 and EndOhm Cup. ResearchGate. [Link]

  • Transepithelial-Transendothelial Electrical Resistance (TEER). cellQART. [Link]

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Troubleshooting & Optimization

Technical Support Center: Stabilizing 2-Hydroxyethyl 12-hydroxyoctadecanoate Emulsions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing emulsions formulated with 2-Hydroxyethyl 12-hydroxyoctadecanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of emulsion stability. Here, we address common challenges through a series of frequently asked questions and troubleshooting guides, grounded in scientific principles and practical, field-proven insights.

Section 1: Foundational Knowledge

This section provides a brief overview of this compound and the fundamental principles of emulsion stability.

Q1: What is this compound and what are its key properties for emulsions?

This compound, also known commercially as Solutol® HS 15 or Kolliphor® HS 15, is a non-ionic surfactant.[1][2] Its structure is derived from 12-hydroxystearic acid and polyethylene glycol.[1][2]

Key properties relevant to emulsion formulation include:

  • Amphiphilic Nature : It possesses both a water-loving (hydrophilic) polyethylene glycol portion and an oil-loving (lipophilic) fatty acid tail, allowing it to reside at the oil-water interface and reduce interfacial tension.[3]

  • High HLB Value : It has a Hydrophile-Lipophile Balance (HLB) value of approximately 16, making it highly water-soluble and suitable for creating oil-in-water (O/W) emulsions.[1]

  • Steric Hindrance : The bulky polyethylene glycol chains extend into the water phase, creating a physical barrier around oil droplets that prevents them from getting too close and merging. This mechanism, known as steric hindrance, is a primary mode of stabilization.[1]

  • Micelle Formation : In aqueous solutions, it forms small, stable micelles (10-15 nm) at a critical micelle concentration (CMC) of 0.005%-0.02%.[1] This is particularly valuable for solubilizing poorly water-soluble active pharmaceutical ingredients (APIs).

Q2: What are the primary mechanisms of emulsion instability?

Emulsions are thermodynamically unstable systems that naturally tend to separate over time to minimize the interfacial area between the oil and water phases.[4] The main destabilization pathways are:

  • Creaming/Sedimentation : The migration of droplets due to density differences between the dispersed and continuous phases. In O/W emulsions, the less dense oil droplets rise to the top (creaming).[5][6][7]

  • Flocculation : Droplets aggregate into clumps without losing their individual identities. This is often a precursor to coalescence and can be reversible.[5][8]

  • Coalescence : Droplets merge to form progressively larger droplets, which is an irreversible process that ultimately leads to complete phase separation.[5][7][8]

  • Ostwald Ripening : Smaller droplets dissolve and their molecules diffuse through the continuous phase to deposit onto larger droplets. This occurs because smaller particles have higher surface energy, making them more soluble.[5][7][9]

Below is a diagram illustrating these instability mechanisms.

G cluster_0 Stable Emulsion cluster_1 Flocculation cluster_2 Creaming cluster_3 Coalescence cluster_4 Ostwald Ripening A1 A2 A3 A4 A5 A6 A7 A8 B1 B2 B3 B4 B5 B6 C1 C2 C3 C4 C5 C6 C7 C8 D1 D2 D3 D4 E1 E2 E3 Start Stable Emulsion Flocculation_Node Flocculation Start->Flocculation_Node Creaming_Node Creaming Start->Creaming_Node Coalescence_Node Coalescence Start->Coalescence_Node Ostwald_Node Ostwald Ripening Start->Ostwald_Node Flocculation_Node->Coalescence_Node Can lead to

Caption: Key pathways of emulsion destabilization.

Section 2: Troubleshooting Common Stability Issues

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Q3: My O/W emulsion with this compound is showing creaming. What should I do?

Creaming is the upward movement of oil droplets and is a common issue, especially in low-viscosity formulations.[7] The rate of creaming is governed by Stokes' Law, which highlights the key factors to address.

Stokes' Law: V = (2gr²(ρ₁ - ρ₂)) / 9η

Where:

  • V = velocity of creaming/sedimentation

  • g = gravitational acceleration

  • r = droplet radius

  • ρ₁ - ρ₂ = density difference between phases

  • η = viscosity of the continuous phase

Troubleshooting Steps:

  • Reduce Droplet Size (Decrease 'r') : This is the most effective strategy. Smaller droplets have a significantly lower tendency to cream.[10]

    • Action : Increase the energy input during homogenization. This can be achieved by increasing the speed or duration of high-shear mixing or by using a high-pressure homogenizer.[11][12][13] Multiple passes through a homogenizer can further reduce droplet size, though there is a point of diminishing returns.[11][12]

  • Increase Continuous Phase Viscosity (Increase 'η') : A more viscous external phase will slow the movement of droplets.[10][14][15]

    • Action : Incorporate a rheology modifier into the aqueous phase. Options include natural polymers (e.g., xanthan gum) or synthetic polymers (e.g., carbomers).[14] The choice of thickener should be compatible with other formulation components.

  • Decrease Density Difference (Decrease 'ρ₁ - ρ₂') : While less common, adjusting the density of either phase can help.

    • Action : This is typically achieved by adding weighting agents to the oil phase or density-modifying agents to the aqueous phase, though this can complicate the formulation.

Q4: I'm observing an increase in droplet size over time (coalescence). How can I improve the interfacial film?

Coalescence occurs when the interfacial film protecting the droplets is not robust enough to prevent them from merging upon collision. While this compound provides excellent steric stabilization, its performance can be enhanced.

Troubleshooting Steps:

  • Optimize Emulsifier Concentration : Ensure there is sufficient emulsifier to fully cover the surface area of the oil droplets. An insufficient amount will leave droplets unprotected.[8]

    • Action : Create a series of emulsions with incrementally higher concentrations of this compound and monitor droplet size over time to find the optimal level.

  • Use a Co-emulsifier : Combining emulsifiers often creates a more stable, tightly packed interfacial film than a single emulsifier alone.[3][16]

    • Action : Since this compound has a high HLB (good for O/W emulsions), pair it with a low HLB emulsifier (which prefers the oil phase).[17] This combination can anchor more effectively at the interface. Examples of low HLB co-emulsifiers include sorbitan esters (e.g., Sorbitan Monostearate, HLB ~4.7) or glyceryl stearate (HLB ~3.8).

  • Incorporate Interfacial Stabilizers : Certain polymers can adsorb to the interface alongside the primary emulsifier to provide an additional mechanical and steric barrier.

    • Action : Consider adding biopolymers like certain proteins or polysaccharides that have amphiphilic properties.[10][18] These can form a viscoelastic film around the droplets, enhancing stability.[18]

Section 3: Formulation and Processing Strategy

Proactive formulation design is critical for long-term stability. This section provides guidance on selecting components and processing parameters.

Q5: How do I select the right emulsifier system using the HLB method?

The Hydrophile-Lipophile Balance (HLB) system is a valuable tool for selecting an emulsifier or blend of emulsifiers to match the requirements of your oil phase.[16][17][19] For an O/W emulsion, you'll generally want a final emulsifier system HLB in the range of 8-15.[17]

Workflow for HLB Optimization:

Caption: A systematic workflow for optimizing the emulsifier HLB.

Protocol: Determining the Required HLB of an Oil Phase

  • Prepare Stock Emulsifiers : Create two stock emulsifier blends, one with a known low HLB (e.g., HLB 4) and one with a known high HLB (e.g., HLB 16, using pure this compound).

  • Calculate Blends : Calculate the proportions of the two stock blends needed to create a series of emulsifiers with varying HLB values (e.g., 9, 10, 11, 12, 13).

    • Formula for Blended HLB: HLB_mix = (Mass_%A * HLB_A) + (Mass%_B * HLB_B)[16]

  • Prepare Test Emulsions : Prepare a series of identical emulsions, with the only variable being the HLB of the emulsifier blend. Keep the total emulsifier concentration constant.

  • Evaluate Stability : After a set period (e.g., 24 hours), visually inspect the emulsions for creaming or coalescence. The emulsion with the highest stability corresponds to the required HLB of your oil phase.[20]

Q6: How do processing conditions like homogenization pressure and duration affect stability?

The energy applied during emulsification is critical for determining the initial droplet size distribution, a key predictor of long-term stability.[4][21] High-pressure homogenization (HPH) is a common and effective method.[11][13]

ParameterEffect on EmulsionRationale & Causality
Homogenization Pressure Increasing pressure generally decreases droplet size.Higher pressure creates more intense turbulence and shear forces, which are more effective at breaking up oil droplets.[11] However, excessive pressure can sometimes lead to "over-processing," causing droplet re-coalescence and an increase in size.[12][13]
Number of Cycles/Passes More cycles generally lead to smaller and more uniform droplets.Increasing the number of passes through the homogenizer increases the total energy input, allowing for further droplet size reduction.[11][12] Typically, the effect diminishes after 3-5 cycles.[11][12]
Temperature Temperature affects fluid viscosities and interfacial tension.Processing at elevated temperatures can lower the viscosity of the oil phase, making it easier to break into smaller droplets. However, high temperatures can also increase droplet collision frequency and potentially degrade heat-sensitive components.[14]

Section 4: Advanced Stability Assessment

Visual observation is a starting point, but quantitative characterization is essential for developing robust formulations.

Q7: What analytical techniques should I use for a comprehensive stability analysis?

A multi-faceted approach is necessary to fully understand and predict emulsion stability.[4][22]

TechniqueParameter MeasuredRelevance to Stability
Dynamic Light Scattering (DLS) Mean droplet size (hydrodynamic diameter) and Polydispersity Index (PDI).[23]Tracks changes in droplet size over time. An increase in mean size indicates coalescence or Ostwald ripening. A narrow PDI is desirable for stability.[4]
Microscopy (Optical or Electron) Visualizes droplet morphology, size distribution, and aggregation state.[24][25]Provides direct, qualitative evidence of flocculation, coalescence, and changes in droplet shape.[25]
Zeta Potential Analysis Measures the surface charge of the droplets.[23]For emulsions with ionic components, a higher absolute zeta potential (typically > ±30 mV) indicates greater electrostatic repulsion between droplets, which prevents flocculation and coalescence.
Rheology/Viscometry Measures viscosity, viscoelastic properties (G', G''), and yield stress.[10]Characterizes the flow behavior and structure of the emulsion. A high zero-shear viscosity is correlated with better resistance to creaming.[6] Changes in rheology can indicate structural breakdown.
Accelerated Stability Testing Uses stress conditions (e.g., centrifugation, temperature cycles) to predict long-term stability.[4]Centrifugation can quickly induce creaming and highlight unstable formulations.[20] Freeze-thaw cycles test the emulsion's resilience to temperature fluctuations.[10]

References

  • Advances in emulsion stability: A review on mechanisms, role of emulsifiers, and applications in food. (2025).
  • Effect of high-pressure homogenization on stability of emulsions containing zein and pectin. (n.d.). ScienceDirect.
  • A Comparative Guide to Long-Term Emulsion Stability Testing: Featuring 2-Undecyl-1-Pentadecanol. (2025). BenchChem.
  • How to Choose Emulsifier According to HLB System?. (n.d.). Alfa Chemistry.
  • Critical review of techniques and methodologies for characterization of emulsion stability. (2007). Critical Reviews in Food Science and Nutrition.
  • Mechanism and Application of Emulsifiers for Stabilizing Emulsions: A Review. (2020). Journal of Food Science.
  • Effect of high-pressure homogenization preparation on mean globule size and large-diameter tail of oil-in-water injectable emulsions. (n.d.).
  • What is HLB in cosmetic formulas?. (n.d.). Institute of Personal Care Science.
  • The HLB SYSTEM. (n.d.).
  • Emulsion stability and breakdown mechanisms. (n.d.). Fiveable.
  • Techniques for Emulsion Characteriz
  • HLB - How to choose an emulsifier?. (n.d.). Greengredients®.
  • The Effect of pH and High-Pressure Homogenization on Droplet Size. (2017).
  • Critical Review of Techniques for Food Emulsion Characteriz
  • How emulsions form and break?. (2024). Biolin Scientific.
  • The HLB Concept. (2019). Lankem.
  • Emulsion Types, Stability Mechanisms and Rheology: A Review. (2018).
  • Emulsion Formation and Stabilization by Biomolecules: The Leading Role of Cellulose. (n.d.). MDPI.
  • Emulsion Characterization and Stability Testing Case Study. (n.d.). The NFL.
  • Relationship between viscosity and stability of an emulsion. (n.d.).
  • Emulsions: Applications and Analysis. (n.d.). Anton Paar Wiki.
  • Extending Emulsion Functionality: Post-Homogenization Modification of Droplet Properties. (n.d.). MDPI.
  • Emulsion stabilization using polyelectrolytes. (n.d.). Wikipedia.
  • (PDF) The Effect of pH and High-Pressure Homogenization on Droplet Size. (2017).
  • Relation between viscosity and stability for heavy oil emulsions. (n.d.). OAKTrust.
  • This compound|High-Purity Reagent. (n.d.). BenchChem.
  • Emulsion Viscosity. (n.d.). Prof Steven Abbott.
  • PAT For Emulsion Characteriz
  • 2-Hydroxyethyl 12-hydroxyoctadecano
  • Emulsion Stability. (n.d.). Entegris.
  • Emulsion Stability: Strong and Stable or Weak and Feeble. (n.d.). Rheology Lab.
  • Stability Problems of Emulsions and Methods to Overcome. (n.d.). Pharmaguideline.
  • 2-hydroxyethyl 12-hydroxyoctadecano
  • Formulating effective and stable W/O emulsions. (2020). NYSCC.
  • Solutol HS-15. (n.d.). APExBIO.
  • Troubleshooting and resolving emulsion instability in the presence of heptyl undecylen
  • How to Stop Emulsions Separating: The Science Behind Creating Stable Emulsions. (2025). The Soap Kitchen.
  • Problems with Emulsions. (n.d.). Making Cosmetics.
  • This compound. (n.d.).

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Technical Support Center: Optimizing Solutol® HS 15 Concentration for Maximum Drug Solubilization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Solutol® HS 15. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on leveraging Solutol® HS 15 for enhanced drug solubilization. Here, we move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot and optimize your formulations effectively.

Frequently Asked Questions (FAQs)

Q1: What is Solutol® HS 15 and how does it work?

Solutol® HS 15 (also known as Kolliphor® HS 15) is a non-ionic solubilizer and emulsifying agent. Chemically, it is a mixture of polyglycol mono- and di-esters of 12-hydroxystearic acid and about 30% free polyethylene glycol (PEG).[1][2][3] Its amphiphilic nature, possessing both a hydrophobic fatty acid portion and a hydrophilic PEG portion, allows it to form micelles in aqueous solutions above a certain concentration.[4] These micelles have a hydrophobic core that can encapsulate poorly water-soluble drug molecules, thereby increasing their apparent solubility in the aqueous medium.[2][5]

Q2: What is the Critical Micelle Concentration (CMC) of Solutol® HS 15 and why is it important?

The Critical Micelle Concentration (CMC) is the concentration at which individual Solutol® HS 15 molecules (unimers) begin to self-assemble into micelles. For Solutol® HS 15, the CMC is typically in the range of 0.005% to 0.02% w/v (approximately 0.06-0.1 mM) in aqueous media.[4][6][7] Operating above the CMC is crucial for micellar solubilization, as this is the point where the hydrophobic cores necessary for drug encapsulation are formed.[6]

Q3: What are the key advantages of using Solutol® HS 15 compared to other solubilizers like Cremophor® EL or Polysorbate 80?

Solutol® HS 15 offers several advantages:

  • Enhanced Safety Profile: It has been shown to cause less histamine release compared to Cremophor® EL, which can be a significant advantage in parenteral formulations.[1]

  • High Solubilization Capacity: It demonstrates exceptional solubilizing power for a wide range of poorly soluble drugs.[4][8]

  • Stability: It is a stable excipient that is not prone to hydrolysis under normal conditions.[5]

  • P-gp Inhibition: Solutol® HS 15 can inhibit the P-glycoprotein (P-gp) efflux pump, which may enhance the oral bioavailability of certain drugs.[4]

However, it's important to note that Solutol® HS 15 may not be compatible with certain materials like PVC.[4]

Q4: How do temperature and pH affect the solubilization capacity of Solutol® HS 15?

As a non-ionic surfactant, Solutol® HS 15 is generally less sensitive to pH changes and the presence of electrolytes compared to ionic surfactants.[9] However, temperature can influence its properties. Like many non-ionic surfactants with polyoxyethylene chains, Solutol® HS 15 may exhibit a "cloud point," which is the temperature above which the solution becomes turbid due to dehydration of the PEG chains, leading to phase separation.[9] It is crucial to work below the cloud point of your specific drug-surfactant system to ensure a stable, single-phase solution. The micellar diameter of Solutol® HS 15 has been shown to be relatively stable across a range of temperatures (4, 25, and 37°C).[6]

Experimental Guide: Determining the Optimal Solutol® HS 15 Concentration

The key to maximizing drug solubilization is to experimentally determine the optimal concentration of Solutol® HS 15 for your specific active pharmaceutical ingredient (API). A phase solubility diagram is the most effective tool for this purpose.

Protocol: Constructing a Phase Solubility Diagram

This protocol will guide you through the creation of a phase solubility diagram to identify the concentration of Solutol® HS 15 that provides the maximum solubility of your drug.

Materials:

  • Your poorly soluble drug (API)

  • Solutol® HS 15

  • Aqueous buffer of relevant pH (e.g., phosphate-buffered saline, pH 7.4)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Temperature-controlled environment (e.g., incubator)

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical method for drug quantification (e.g., HPLC-UV, UV-Vis spectrophotometry)[10][11][12][13][14]

Step-by-Step Methodology:

  • Prepare a series of Solutol® HS 15 solutions: Prepare a range of Solutol® HS 15 concentrations in your chosen aqueous buffer. A typical range to start with is 0% to 20% w/v.

  • Add excess drug: To each vial containing a specific Solutol® HS 15 concentration, add an excess amount of your API. Ensure there is undissolved solid drug at the bottom of each vial.

  • Equilibrate the samples: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation is reached.

  • Sample collection and preparation: After equilibration, carefully withdraw an aliquot from the supernatant of each vial without disturbing the solid drug at the bottom.

  • Filter the samples: Immediately filter the collected aliquots through a 0.22 µm syringe filter to remove any undissolved drug particles.

  • Quantify the drug concentration: Analyze the filtrate from each sample using your validated analytical method to determine the concentration of the solubilized drug.[10][11][12][13][14]

  • Plot the phase solubility diagram: Plot the concentration of the solubilized drug (y-axis) against the concentration of Solutol® HS 15 (x-axis).

Interpreting the Phase Solubility Diagram

The resulting plot will reveal the relationship between the Solutol® HS 15 concentration and drug solubility. You will typically observe an initial slow increase in solubility below the CMC, followed by a significant, often linear, increase in solubility above the CMC as micelles form and encapsulate the drug. The concentration of Solutol® HS 15 that provides the desired drug solubility for your formulation can then be selected.

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_solutol Prepare Solutol® HS 15 Solutions add_drug Add Excess API prep_solutol->add_drug equilibrate Equilibrate at Constant Temperature add_drug->equilibrate sample Collect Supernatant equilibrate->sample filter_sample Filter Samples sample->filter_sample quantify Quantify Drug Concentration (HPLC/UV-Vis) filter_sample->quantify plot Plot Phase Solubility Diagram quantify->plot optimize Determine Optimal Concentration plot->optimize troubleshooting_logic cluster_precipitation Drug Precipitation cluster_low_solubility Low Solubility Enhancement cluster_viscosity High Viscosity/Gel Formation start Problem Encountered precip_cause Insufficient Equilibration or Concentration start->precip_cause low_sol_cause Poor Drug-Micelle Affinity start->low_sol_cause visc_cause Liquid Crystalline Phase Formation start->visc_cause precip_sol1 Increase Equilibration Time precip_cause->precip_sol1 precip_sol2 Increase Solutol® HS 15 Concentration precip_cause->precip_sol2 low_sol_sol1 Verify Drug Purity low_sol_cause->low_sol_sol1 low_sol_sol2 Consider Co-solvents low_sol_cause->low_sol_sol2 low_sol_sol3 Evaluate Alternative Solubilizers low_sol_cause->low_sol_sol3 visc_sol1 Operate Below Critical Concentration visc_cause->visc_sol1 visc_sol2 Consider Manufacturability visc_cause->visc_sol2

Caption: Troubleshooting logic for common issues with Solutol® HS 15.

Data Summary

PropertyValueSource(s)
Chemical Name Macrogol 15 hydroxystearate[15]
Synonyms Kolliphor® HS 15, Polyoxyl 15 hydroxystearate[4]
Composition ~70% polyglycol mono- and di-esters of 12-hydroxystearic acid, ~30% free PEG[1][2]
HLB Value ~16[4]
Critical Micelle Concentration (CMC) 0.005% - 0.02% w/v (0.06 - 0.1 mM)[4][6][7]
Micelle Size (Hydrodynamic Diameter) 11 - 15 nm[4][6]
Physical Form Semi-solid to solid at room temperature[16]

References

  • Mechanism of Mucosal Permeability Enhancement of CriticalSorb® (Solutol® HS15) Investigated In Vitro in Cell Cultures. National Institutes of Health. [Link]

  • Kolliphor® HS 15 - An Enabler for Parenteral and Oral Formulations. (2019-02-25). [Link]

  • Mechanistic Study of Solubility Enhancement of Nifedipine Using Vitamin E TPGS or Solutol HS-15. Taylor & Francis Online. [Link]

  • Thymoquinone-Loaded Soluplus®-Solutol® HS15 Mixed Micelles: Preparation, In Vitro Characterization, and Effect on the SH-SY5Y Cell Migration. MDPI. [Link]

  • Solutol HS15 as a Novel Excipient. Pharmaceutical Technology. [Link]

  • Solutol HS15 based binary mixed micelles with penetration enhancers for augmented corneal delivery of sertaconazole nitrate. PubMed Central. [Link]

  • Solutol HS-15 | CAS#:61909-81-7. Chemsrc. [Link]

  • Solutol®HS15+pluronicF127 and Solutol®HS15+pluronicL61 mixed micelle systems for oral delivery of genistein. PMC - NIH. [Link]

  • Effect of Solutol HS 15 in Solid Dispersions of Pioglitazone Hydrochloride: in vitro and in vivo Evaluation. Indian Journal of Pharmaceutical Sciences. [Link]

  • Enhancement of Solubility and Dissolution Rate of Ritonavir by Β Cyclodextrin and Solutol HS 15 – A Factorial Study. RJPBCS. [https://www.rjpbcs.com/pdf/2012_3(1)/.[10]pdf]([Link]10]pdf)

  • CO-SURFACTANTS AND WATER SYSTEM BY TERNARY PHASE DIAGRAM. [Link]

  • Solubility limits and phase diagrams for fatty alcohols in anionic (SLES) and zwitterionic (CAPB) micellar surfactant solutions. PubMed. [Link]

  • Phase Diagrams | Practical Surfactants Science. Prof Steven Abbott. [Link]

  • Phase Behavior Of Surface-Active Solutes. Agno Pharmaceuticals. [Link]

  • Characterization of the Solutol (R) HS15/water phase diagram and the impact of the Delta(9)-tetrahydrocannabinol solubilization | Request PDF. ResearchGate. [Link]

  • Comparison of solutol HS 15, Cremophor EL and novel ethoxylated fatty acid surfactants as multidrug resistance modification agents. PubMed. [Link]

  • The Effect of Novel Surfactants and Solutol (R) HS 15 on Paclitaxel Aqueous Solubility and Permeability Across a Caco-2 Monolayer | Request PDF. ResearchGate. [Link]

  • Effect of Solutol HS 15 and Cremophor RH 40 on Dissolution and Bioavailability of Nateglinide through Solid Dispersions. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Effect of Solutol HS 15 in Solid Dispersions of Pioglitazone Hydrochloride: in vitro and in vivo Evaluation. Indian Journal of Pharmaceutical Sciences. [Link]

  • Solubilization of acetaminophen using phospholipids and nonionic surfactants optimized by experimental design. JOCPR. [Link]

  • An improved method to prepare an injectable microemulsion of the galanin-receptor 3 selective antagonist, SNAP 37889, using Kolliphor® HS 15. PMC - NIH. [Link]

  • Pioglitazone HCl | Solutol HS 15 | Pharmacokinetic | Recrystallization | Solid Dispersion. [Link]

  • A thorough analysis of the effect of surfactant/s on the solubility and pharmacokinetics of (S)-zaltoprofen. PMC - PubMed Central. [Link]

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How to mitigate histamine release in Kolliphor HS 15 parenteral formulations

Author: BenchChem Technical Support Team. Date: January 2026

Mitigating Histamine Release and Hypersensitivity Reactions

Introduction: Kolliphor® HS 15 (Macrogol 15 Hydroxystearate) is a high-purity, non-ionic solubilizer and emulsifier widely used in parenteral drug formulations to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).[1][2] It is composed of polyglycol mono- and di-esters of 12-hydroxystearic acid and approximately 30% free polyethylene glycol (PEG).[3] While Kolliphor® HS 15 is generally recognized for its excellent safety profile and is associated with low histamine release compared to other surfactants, infusion-related or hypersensitivity reactions, though rare, can occur.[4][5] This guide provides a comprehensive overview of the potential mechanisms and offers troubleshooting strategies and protocols to mitigate these risks during formulation development and administration.

Frequently Asked Questions (FAQs)

Q1: What is Kolliphor® HS 15 and why is it used in injectables?

Kolliphor® HS 15 is a non-ionic surfactant with a hydrophilic-lipophilic balance (HLB) of approximately 15, making it an effective solubilizer for lipophilic APIs.[2][6] It spontaneously forms stable micelles (10-15 nm) in aqueous solutions, which encapsulate poorly soluble drugs, enabling their administration via parenteral routes (e.g., intravenous, intramuscular).[6] Its use is supported by extensive safety data and its inclusion in major pharmacopoeias (Ph.Eur., USP/NF).[2][4]

Q2: What is the primary mechanism behind hypersensitivity reactions with PEGylated excipients?

While classic IgE-mediated allergies are possible, many infusion reactions to nanoparticle-based medicines and PEGylated excipients are non-IgE-mediated pseudoallergic reactions.[7] The leading hypothesis for excipients like Kolliphor® HS 15 involves Complement Activation-Related Pseudoallergy (CARPA) .[7][8] The complement system, a part of the innate immune system, can be inadvertently activated by certain formulations, leading to the generation of anaphylatoxins (e.g., C3a, C5a).[8] These anaphylatoxins then bind to receptors on mast cells and basophils, triggering their degranulation and the release of histamine and other inflammatory mediators.[8]

Q3: Is Kolliphor® HS 15 considered a high-risk excipient for histamine release?

No. In fact, Kolliphor® HS 15 is specifically marketed as having a low potential for histamine release, which is a key advantage over other solubilizers like polysorbates or certain polyethoxylated castor oils.[4][5] Studies have demonstrated its safety and its ability to serve as a safer alternative to excipients known to cause anaphylactic reactions.[3][9] However, the risk is not zero, and formulation-dependent factors can influence the reaction potential.

Q4: What are the clinical signs of a histamine-releasing infusion reaction?

Symptoms are consistent with histamine-mediated effects and can range from mild to severe. They typically occur within minutes of starting the infusion and may include flushing, skin rashes (urticaria), shortness of breath (dyspnea), a drop in blood pressure (hypotension), and an increased heart rate (tachycardia).[10][11] Prompt recognition and management are crucial.

Troubleshooting Guide: Proactive Mitigation of Histamine Release

This section details the underlying causes of histamine release and provides actionable strategies for formulation scientists and clinical researchers.

Section 1: Understanding the Mechanism of CARPA

The activation of the complement cascade is the central event in CARPA. The surface characteristics of the micelles formed by Kolliphor® HS 15 and the encapsulated drug can trigger this cascade.

The diagram below illustrates the proposed sequence of events leading from complement activation to the clinical symptoms of a hypersensitivity reaction.

G cluster_bloodstream Bloodstream cluster_mast_cell Mast Cell / Basophil A Kolliphor® HS 15 Formulation (Micelles) B Complement System (C3, C5, etc.) A->B Activation C Anaphylatoxins (C3a, C5a) B->C Cleavage D Mast Cell Receptors (C3aR, C5aR) C->D Binds to E Signal Transduction (Ca2+ Influx) D->E Binding F Degranulation E->F Triggers G Histamine Release F->G Leads to H Clinical Symptoms (Hypotension, Urticaria, etc.) G->H Causes

Caption: Proposed mechanism of Kolliphor® HS 15-related pseudoallergy via CARPA.

Section 2: Formulation & Pre-formulation Strategies

Careful design of the drug product is the first line of defense.

  • Optimize Kolliphor® HS 15 Concentration: Use the minimum concentration of Kolliphor® HS 15 required to fully solubilize the API and maintain stability. Unnecessary excess of surfactant could increase the number of micelles and the potential for complement interaction.

  • Evaluate API Contribution: The physicochemical properties of the API itself can influence the surface characteristics of the final micelle. Assess whether the API contributes any charge or reactive groups that could exacerbate complement activation.

  • Buffer and pH Selection: Ensure the formulation is buffered to a physiologically compatible pH. Deviations from physiological pH can stress cells and potentially lower the threshold for mediator release.

  • Ionic Strength: Evaluate the effect of ionic strength on micelle stability and biological interaction. Use physiologically compatible salt concentrations (e.g., isotonic saline).

Section 3: Administration & Clinical Mitigation Strategies

If a formulation is suspected of having some residual risk, or if reactions are observed, the following clinical strategies are effective.

  • Reduce the Infusion Rate: This is one of the most effective and immediate strategies. Slowing the initial rate of infusion reduces the peak concentration of the formulation in the blood, allowing the body's clearance mechanisms to manage the infused agent without overwhelming the complement system.[12] For many drugs that cause infusion reactions, starting at a slow rate (e.g., 25% of the target rate for the first 15 minutes) and gradually escalating in the absence of symptoms is a standard practice.

  • Pre-medication with Antihistamines: Prophylactic administration of H1 and H2 receptor antagonists can effectively block the downstream effects of any histamine that is released.[13]

    • H1 Blockers: (e.g., Diphenhydramine, Cetirizine). These agents competitively inhibit histamine at H1 receptors, reducing effects like vasodilation and capillary permeability.

    • H2 Blockers: (e.g., Famotidine, Cimetidine). These block histamine's effects on gastric acid secretion and can have complementary effects in mitigating cardiovascular symptoms.

    • A combination of H1 and H2 blockers is often more effective than either alone.[13] Pre-medication should be administered 30-60 minutes prior to the infusion.

StrategyMechanism of ActionKey Considerations
Slowing Infusion Rate Reduces peak plasma concentration of the formulation, preventing saturation of clearance pathways and massive complement activation.[12]Highly effective for rate-dependent reactions. Should be standard practice for the first infusion of a new formulation.
H1 Antagonist Pre-medication Competitively blocks histamine at H1 receptors, preventing vasodilation, increased vascular permeability, and bronchoconstriction.May cause sedation (first-generation agents). Should be administered 30-60 min before infusion.[14]
H2 Antagonist Pre-medication Blocks histamine at H2 receptors, primarily mitigating cardiovascular and gastric effects.Acts synergistically with H1 blockers for a more complete blockade.[13]
Corticosteroid Pre-medication (e.g., Dexamethasone) Provides broad anti-inflammatory effects by inhibiting the synthesis of inflammatory mediators.Generally reserved for formulations with a higher known risk of severe reactions. Effect is not immediate.
Section 4: Preclinical Screening & Assessment Workflow

A systematic preclinical evaluation can identify and de-risk formulations before they enter clinical trials.[10][15]

This workflow provides a logical progression from in vitro screening to in vivo confirmation.

G A Start: Develop Parenteral Formulation with Kolliphor® HS 15 B In Vitro Screening: Histamine Release Assay (Human Basophils or Mast Cells) A->B C Decision: Significant Histamine Release? B->C D Action: Reformulate (e.g., lower Kolliphor® conc.) OR Identify Mitigation Strategy (e.g., slow infusion) C->D Yes E In Vivo Assessment: Anaphylactoid Reaction Model (e.g., Rodent, Porcine) C->E No D->B Re-test F Decision: Adverse Symptoms Observed? E->F G Action: Implement Clinical Mitigation (e.g., Pre-medication Protocol) F->G Yes H End: Final Formulation & Administration Protocol F->H No G->H

Caption: A systematic workflow for de-risking Kolliphor® HS 15 formulations.

Appendices: Key Experimental Protocols
Appendix A: Protocol - In Vitro Histamine Release Assay using Human Basophils

This assay provides a sensitive method to quantify the histamine-releasing potential of a formulation.

Objective: To measure the amount of histamine released from isolated human basophils upon exposure to the Kolliphor® HS 15 test formulation.

Materials:

  • Test Formulation: Kolliphor® HS 15 with API, and Placebo (Kolliphor® HS 15 alone).

  • Positive Control: Anti-IgE antibody or calcium ionophore A23187.

  • Negative Control: PIPES buffer or saline.

  • Heparinized whole blood from healthy human donors.

  • PIPES buffer with CaCl2 and MgCl2.

  • Dextran solution for cell separation.

  • Histamine ELISA kit.

  • Spectrophotometer (plate reader).

Methodology:

  • Basophil Isolation: Isolate peripheral blood mononuclear cells (PBMCs), which contain basophils, from heparinized whole blood using dextran sedimentation or density gradient centrifugation.

  • Cell Washing: Wash the isolated cells twice with cold PIPES buffer to remove plasma proteins. Resuspend the cell pellet in PIPES buffer containing Ca2+ and Mg2+.

  • Incubation: Aliquot the cell suspension into microcentrifuge tubes. Add the test formulation, placebo, positive control, and negative control at various concentrations.

  • Reaction: Incubate the tubes at 37°C for 45 minutes to allow for histamine release.

  • Termination: Stop the reaction by placing the tubes on ice and centrifuging at 4°C to pellet the cells.

  • Histamine Quantification: Carefully collect the supernatant. Measure the histamine concentration in the supernatant using a commercial Histamine ELISA kit according to the manufacturer's instructions.[9]

  • Data Analysis: Calculate the percentage of total histamine release for each sample relative to a fully lysed cell control. Compare the release from the test formulation to the negative control. A statistically significant increase indicates a potential risk.

Appendix B: Protocol - In Vivo Anaphylactoid Reaction Assessment in a Rodent Model

Objective: To evaluate the potential of the test formulation to induce systemic anaphylactoid reactions in a sensitive animal model.

Materials:

  • Test Formulation and Placebo.

  • Positive Control: Compound 48/80 or another known mast cell degranulator.

  • Negative Control: Sterile saline.

  • Sprague-Dawley rats or BALB/c mice.

  • Intravenous injection equipment.

  • Monitoring equipment for heart rate and blood pressure (optional but recommended).

  • Blood collection supplies (for histamine analysis).

Methodology:

  • Acclimatization: Acclimate animals for at least one week before the study.

  • Grouping: Randomize animals into groups (n=5-8 per group): Negative Control, Positive Control, Placebo, and Test Formulation (at least two dose levels).

  • Administration: Administer the respective articles via intravenous (tail vein) injection. The injection volume and rate should be carefully controlled.

  • Observation: For 30-60 minutes post-injection, continuously observe the animals for clinical signs of anaphylactoid reactions.[3][9] Key signs include:

    • Respiratory distress (rapid breathing, gasping)

    • Cardiovascular changes (piloerection, cyanosis of extremities)

    • Behavioral changes (lethargy, scratching, convulsions)

  • Scoring: Score the severity of reactions at predefined time points (e.g., 5, 15, 30 minutes).

  • Blood Sampling: At the end of the observation period (or at a predefined earlier time point like 5 minutes post-dose), collect blood via cardiac puncture into heparinized tubes.

  • Plasma Histamine Analysis: Immediately centrifuge the blood at 4°C to obtain plasma. Analyze plasma histamine levels using an ELISA kit.

  • Data Analysis: Compare the clinical scores and plasma histamine levels between the test groups and the controls. A significant increase in symptoms and histamine levels in the test formulation group relative to the negative control indicates a potential safety liability.[3]

References
  • Kolliphor® HS 15 - An Enabler for Parenteral and Oral Formulations. (2019). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFy2NfMGhyLecn71AAyyHGIj4n4CQErs0v-oqxfnRf4sxd0MQXqVZu4tGZ8LNLxIZP72hotqdBvomRore8axfpTVP81veGGyfyvIWOK4nfsNqAT6HkWaXRpRdF3t1fL5NfSS2z4Ycs3uEyW6jePJ_KEEHauspRaGns90PkaHPPY79GGzlLF-Y_qm6gLNPirQ4M3ma2dFt95FCNQ0E5OBMjn5lhSEebnVTQywuN5PBSnVZ4rSwyXaZlHRWY1mWL4J6JgpA==]
  • Kolliphor® HS 15 - An enabler for parenteral and oral formulations - ResearchGate. (2019). [URL: https://www.researchgate.
  • Systemic delivery of alpha-asarone with Kolliphor HS 15 improves its safety and therapeutic effect on asthma. (n.d.). Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.3109/03639045.2015.1086815]
  • Kolliphor® HS 15 - Pharma Excipients. (n.d.). [URL: https://www.pharmaexcipients.com/product/kolliphor-hs-15/]
  • Parenterals | BASF Pharma Solution. (n.d.). [URL: https://pharma.basf.com/parenterals]
  • (PDF) Systemic delivery of alpha-Asarone with Kolliphor HS 15 improves its safety and therapeutic effect on asthma - ResearchGate. (n.d.). [URL: https://www.researchgate.net/publication/282161271_Systemic_delivery_of_alpha-Asarone_with_Kolliphor_HS_15_improves_its_safety_and_therapeutic_effect_on_asthma]
  • BASF High Purity Excipients for Parenteral Pharmaceutical Formulations. (n.d.). Pharma Excipients. [URL: https://www.pharmaexcipients.com/news/basf-parenteral-excipients/]
  • Discover BASF's wide range of excipients for parenteral use meeting the highest quality standards as well as BASF's unparalleled experience in quality and regulatory affairs. (n.d.). [URL: https://pharma.basf.
  • Clinical development methodology for infusion-related reactions with monoclonal antibodies - PMC - PubMed Central. (2015). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4505537/]
  • Histamine release in vitro: inhibition by catecholamines and methylxanthines - PubMed. (1968). [URL: https://pubmed.ncbi.nlm.nih.gov/4386433/]
  • Role of complement activation in hypersensitivity reactions to doxil and hynic PEG liposomes: experimental and clinical studies - PubMed. (2002). [URL: https://pubmed.ncbi.nlm.nih.gov/12474240/]
  • Atracurium: clinical strategies for preventing histamine release and attenuating the haemodynamic response - PubMed. (n.d.). [URL: https://pubmed.ncbi.nlm.nih.gov/2884447/]
  • Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches. (n.d.). [URL: https://www.mdpi.com/2072-6694/15/18/4466]
  • Infusion Reactions Associated with the Medical Application of Monoclonal Antibodies: The Role of Complement Activation and Possibility of Inhibition by Factor H - MDPI. (n.d.). [URL: https://www.mdpi.com/1422-0067/22/21/11506]
  • Complement activation in drug development - Immuneed. (2024). [URL: https://immuneed.
  • Guideline on management of suspected adverse reactions to ingested histamine - NIH. (n.d.). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8912333/]
  • Complement Activation-Related Pathophysiological Changes in Anesthetized Rats: Activator-Dependent Variations of Symptoms and Mediators of Pseudoallergy - PubMed. (2019). [URL: https://pubmed.ncbi.nlm.nih.gov/31505872/]
  • Complement activation following first exposure to pegylated liposomal doxorubicin (Doxil): possible role in hypersensitivity reactions - PubMed. (n.d.). [URL: https://pubmed.ncbi.nlm.nih.gov/12954584/]
  • Histamine release from human basophils by synthetic block co-polymers composed of polyoxyethylene and polyoxypropylene and synergy with immunologic and non-immunologic stimuli - PubMed. (1988). [URL: https://pubmed.ncbi.nlm.nih.gov/2456350/]
  • Management and Preparedness for Infusion and Hypersensitivity Reactions - ResearchGate. (n.d.). [URL: https://www.researchgate.net/publication/287130237_Management_and_Preparedness_for_Infusion_and_Hypersensitivity_Reactions]
  • Comparative inhibition by oral bilastine, parenteral dexchlorpheniramine, and a new bilastine parenteral (i.v. and i.m.) formulation of histamine-induced wheal and flare response: A randomised phase I trial - PubMed. (2024). [URL: https://pubmed.ncbi.nlm.nih.gov/39265704/]
  • ESMO Clinical Practice Guideline: Infusion Reactions to Systemic Anticancer Therapy. (n.d.). ESMO. [URL: https://www.esmo.org/guidelines/guidelines-by-topic/supportive-and-palliative-care/infusion-reactions-to-systemic-anticancer-therapy]
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Technical Support Center: Solutol® HS 15 (Kolliphor® HS 15) Formulation Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Solutol® HS 15-based pharmaceutical manufacturing. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up formulations from the laboratory bench to pilot and commercial-scale production. As a non-ionic solubilizer and emulsifying agent, Solutol® HS 15 (now marketed as Kolliphor® HS 15) is an exceptional tool for enhancing the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[1][2] However, its unique physicochemical properties present specific challenges during scale-up.

This document provides in-depth, question-and-answer-based troubleshooting guides, field-proven insights, and validated experimental protocols to de-risk your scale-up activities and ensure a robust, reproducible manufacturing process.

Section 1: Amorphous Solid Dispersion (ASD) Stability Challenges

The primary advantage of creating an ASD is to convert a poorly soluble crystalline drug into its higher-energy amorphous form, thereby improving dissolution and bioavailability.[3] However, this amorphous state is thermodynamically unstable, and the risk of recrystallization is a major challenge during scale-up and storage.[3][4]

Q1: We achieved a stable ASD with a 1:5 drug-to-Solutol® HS 15 ratio at the lab scale (10g), but we're seeing evidence of recrystallization in our pilot-scale batch (1kg) manufactured via hot-melt extrusion (HME). What are the likely causes and how do we investigate?

A1: Root Cause Analysis & Troubleshooting Protocol

Recrystallization during scale-up is often due to a combination of altered thermal and mechanical stresses that were not present or significant at the lab scale. The larger equipment and longer processing times can create conditions that inadvertently promote nucleation and crystal growth.

Causality Explained: Solutol® HS 15 stabilizes the amorphous API by forming a solid molecular dispersion and through specific interactions, which physically separates API molecules and increases the energy barrier for crystallization.[5] During scale-up of HME, factors like non-uniform heat distribution in a larger extruder barrel, increased residence time, and higher shear forces can either degrade the polymer, alter the drug-polymer interaction, or provide the thermodynamic energy for the API to revert to its more stable crystalline form.[6]

Experimental Troubleshooting Protocol:

  • Confirm Crystallinity:

    • Action: Perform Powder X-ray Diffraction (pXRD) and Differential Scanning Calorimetry (DSC) on samples taken from multiple locations within the pilot batch.

    • Rationale: pXRD will show sharp peaks characteristic of a crystalline material, confirming the issue. DSC may show a recrystallization exotherm or a melting endotherm corresponding to the crystalline API, providing quantitative insight into the extent of conversion.

  • Re-evaluate Thermal Profile & Drug Load:

    • Action: Review the HME temperature profile. Measure the actual melt temperature at the die. Compare this to the thermal properties (glass transition, melting point) of the API and the formulation, as determined by DSC.

    • Rationale: The set temperature on the extruder may not reflect the actual material temperature due to shear heating. Processing too close to the API's melting point or causing thermal degradation of the polymer can compromise stability. It's possible the 1:5 ratio, while sufficient for lab-scale kinetics, is insufficient to stabilize the API under the prolonged thermal stress of a larger-scale run.[7]

  • Investigate Residence Time Distribution (RTD):

    • Action: Characterize the RTD of your pilot-scale extruder.

    • Rationale: A broad RTD means some material is exposed to thermal stress for a much longer duration than the average, increasing the risk of phase separation or crystallization. This is a common issue when moving from smaller to larger extruders.

  • Assess Downstream Processing Effects:

    • Action: Mill a portion of the extrudate and store it under accelerated stability conditions (e.g., 40°C/75% RH). Monitor for crystallinity over time using pXRD.

    • Rationale: Mechanical stress from milling can induce crystallization in a thermodynamically unstable ASD. The increased surface area also makes the formulation more susceptible to moisture, which acts as a plasticizer and can dramatically accelerate recrystallization.

Below is a logical workflow for troubleshooting this common scale-up issue.

start Recrystallization Detected in Pilot-Scale ASD Batch confirm Step 1: Confirm & Quantify Crystallinity (pXRD, DSC) start->confirm thermal Step 2: Analyze Thermal Profile - Is T_process > T_g of formulation? - Any evidence of degradation? confirm->thermal Crystallinity confirmed rtd Step 3: Evaluate Residence Time - Is RTD too broad? thermal->rtd outcome1 Optimize HME Parameters: - Lower temperature - Increase screw speed to reduce RTD thermal->outcome1 Process temp too high outcome2 Reformulate: - Increase Solutol® HS 15 ratio - Add a secondary stabilizer thermal->outcome2 Formulation is thermally unstable downstream Step 4: Assess Downstream Effects - Does milling induce crystallization? rtd->downstream rtd->outcome1 Yes outcome3 Control Downstream Process: - Cryo-milling - Strict humidity control downstream->outcome3 Yes cluster_0 Scaling Principles cluster_1 Adjustable Parameters start Lab-Scale Granulation (Target Properties) scale_up Scale-Up to Pilot Plant start->scale_up tip_speed Constant Tip Speed scale_up->tip_speed Select Principle froude Constant Froude Number scale_up->froude Select Principle stress Constant Empirical Stress scale_up->stress Select Principle process_params Adjust Process Parameters tip_speed->process_params froude->process_params stress->process_params impeller Impeller Speed process_params->impeller water Water Amount process_params->water time Wet Massing Time process_params->time output Pilot-Scale Granulation (Comparable Properties) impeller->output water->output time->output

Caption: Key principles and adjustable parameters for high-shear granulation scale-up.

Section 3: Frequently Asked Questions (FAQs)

Q: Is Solutol® HS 15 considered a "novel excipient" by regulatory agencies? A: In the United States, Solutol® HS 15 was historically considered a novel excipient because it was not initially listed in the FDA's Inactive Ingredient Database (IID). [8]However, through efforts by the manufacturer (BASF) and industry consortia, a National Formulary (NF) monograph for "polyoxyl 15 hydroxystearate" was established, and it is now listed in the IID, simplifying its use in new drug applications. [1][8]It is widely used in approved drug products in other regions like Canada and Europe. [9][10]Always verify the current regulatory status in your target region.

Q: What is the Critical Micelle Concentration (CMC) of Solutol® HS 15 and why is it important for scale-up? A: The CMC of Solutol® HS 15 is very low, typically in the range of 0.005% to 0.02%. [1][11]This is the concentration above which the surfactant molecules self-assemble into micelles. This is highly advantageous because it means micelle formation, which is crucial for solubilizing many APIs, will occur at very low excipient concentrations and remain stable even upon significant dilution in the gastrointestinal tract or bloodstream. [11][12]During scale-up, this low CMC provides a robust formulation window, ensuring the solubilization mechanism remains consistent.

Q: Can temperature affect the stability of a Solutol® HS 15 solution? A: Yes. As a non-ionic surfactant, Solutol® HS 15 solutions can exhibit a "cloud point." This is a temperature at which the solution becomes cloudy as the surfactant phase separates from the aqueous phase. [11]It is critical to ensure that all manufacturing process temperatures (mixing, holding, filling) remain well below the formulation's cloud point to prevent phase separation and ensure product homogeneity. The cloud point is dependent on the concentration of Solutol® HS 15 and the presence of other excipients and the API. It should be determined experimentally during formulation development.

Q: Does Solutol® HS 15 have any known biological interactions I should be aware of for parenteral formulations? A: Solutol® HS 15 is generally considered to have a good safety profile and is used in injectable products. [1][10]Compared to other solubilizers like Cremophor® EL, it is known to cause significantly less histamine release. [9]However, like many surfactants, it can act as a P-glycoprotein (P-gp) inhibitor, which can affect the absorption and distribution of certain APIs. [1][10]This property can be beneficial for enhancing bioavailability but must be carefully evaluated during development.

References

  • Solutol HS15 as a Novel Excipient. Pharmaceutical Technology.
  • Solutol HS-15. APExBIO.
  • Regulatory Approval Process for Drug Products Containing New Excipients with Case Studies.
  • Kolliphor® HS 15 - An Enabler for Parenteral and Oral Formul
  • Solutol HS 15 as a novel excipient. Identification of the need for and implementation of a US Regulatory Strategy.
  • Challenges and Opportunities in Oral Formulation Development. American Pharmaceutical Review.
  • Effect of Solutol HS 15 in Solid Dispersions of Pioglitazone Hydrochloride: in vitro and in vivo Evaluation. Indian Journal of Pharmaceutical Sciences.
  • Effect of Solutol HS 15 in Solid Dispersions of Pioglitazone Hydrochloride: in vitro and in vivo Evaluation. Indian Journal of Pharmaceutical Sciences.
  • SOLUPLUS AND SOLUTOL HS-15 OLMESARTAN MEDOXOMIL NANOMICELLE BASED ORAL FAST DISSOLVING FILM. Farmacia Journal.
  • Effect of Solutol HS 15 and Cremophor RH 40 on Dissolution and Bioavailability of Nateglinide through Solid Dispersions.
  • Overcoming Challenges in Scale-Up Production. World Pharma Today.
  • Mechanistic Study of Solubility Enhancement of Nifedipine Using Vitamin E TPGS or Solutol HS-15. Taylor & Francis Online.
  • Effect of Solutol HS 15 and Cremophor RH 40 on Dissolution and Bioavailability of Nateglinide through Solid Dispersions.
  • Thymoquinone-Loaded Soluplus®-Solutol® HS15 Mixed Micelles: Preparation, In Vitro Characterization, and Effect on the SH-SY5Y Cell Migration.
  • Amorphous Solid Dispersion — An Ideal Formulation Approach to Improve Developability. Aragen.
  • Evaluating scale-up rules of a high-shear wet granul
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  • Scale-up of high shear granulation based on the internal stress measurement. PubMed.

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How to address potential cytotoxicity of Polyethylene glycol 12-hydroxystearate in vitro

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Addressing Potential In Vitro Cytotoxicity

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the in vitro use of Polyethylene glycol 12-hydroxystearate (PEG-12-HS), also known commercially as Solutol® HS 15 or Kolliphor® HS 15. As a non-ionic surfactant and solubilizing agent, PEG-12-HS is widely used in pharmaceutical formulations.[1] While it is known for its excellent biocompatibility and low toxicity, in vitro experiments can sometimes yield unexpected cytotoxicity.[1] This guide is designed to help you navigate these challenges, ensuring the accuracy and reliability of your results.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during in vitro experiments with PEG-12-HS, providing potential causes and actionable solutions.

Issue 1: Higher-than-Expected Cytotoxicity Observed in a Standard Viability Assay (e.g., MTT, WST-1)

  • Potential Cause 1: Inappropriate Concentration Range. While PEG-12-HS is generally considered safe, like any substance, it can induce cytotoxicity at high concentrations.[2] The concentration at which it becomes toxic can be cell-line dependent.

    Solution:

    • Perform a Dose-Response Curve: Always begin by establishing a comprehensive dose-response curve for your specific cell line. Test a wide range of PEG-12-HS concentrations, from very low to high, to determine the No-Observed-Adverse-Effect-Level (NOAEL) and the IC50 (half-maximal inhibitory concentration).

    • Consult Literature for Starting Points: Research published studies that have used PEG-12-HS with similar cell types to inform your initial concentration range. For example, some studies have shown no cytotoxicity of Solutol HS15 on Caco-2 cells at a concentration of 0.14% (w/v).[3]

  • Potential Cause 2: Assay Interference. Colorimetric assays, such as those based on tetrazolium salts (MTT, MTS, WST-1), can be prone to interference from nanoparticles and surfactants.[4] These agents can interact with the reagents or the formazan product, leading to inaccurate readings that may be misinterpreted as cytotoxicity. The MTT assay, in particular, has been noted to sometimes overestimate the cytotoxicity of certain nanoparticles.[5]

    Solution:

    • Run an Assay Control: Include a control group with PEG-12-HS in cell-free media to check for any direct reaction with the assay reagents.

    • Use an Orthogonal Method: Validate your findings with a different type of assay that relies on a distinct mechanism. For example, if you observe toxicity with an MTT assay (measures metabolic activity), confirm it with a lactate dehydrogenase (LDH) assay (measures membrane integrity) or an ATP-based assay like CellTiter-Glo® (measures cellular ATP levels).[5][6] ATP-based assays are often considered more suitable for nanoparticle cytotoxicity evaluation.[5]

  • Potential Cause 3: Osmotic Stress. High concentrations of solutes, including PEGs, can increase the osmotic pressure of the culture medium, leading to cell stress, shrinkage, and eventually, cell death, which may not be a direct chemical toxicity effect.[2][7]

    Solution:

    • Measure Osmolality: If you are using high concentrations of PEG-12-HS, measure the osmolality of your treatment media and compare it to the control medium.

    • Use an Osmotic Control: Include a control group treated with a non-toxic osmolyte, such as mannitol or sorbitol, at a concentration that matches the osmolality of your highest PEG-12-HS concentration.[7] This will help you differentiate between osmotic effects and direct cytotoxicity.

Issue 2: Discrepancies in Cytotoxicity Data Between Different Cell Lines

  • Potential Cause: Cell Line-Specific Sensitivity. Different cell lines exhibit varying sensitivities to excipients. This can be due to differences in membrane composition, metabolic activity, or expression of efflux pumps.[8] For instance, rapidly proliferating cancer cells may be more susceptible to certain stressors compared to quiescent or differentiated cells.[7]

    Solution:

    • Characterize Each Cell Line: Do not assume that the non-toxic concentration of PEG-12-HS for one cell line will be the same for another. Perform a full dose-response evaluation for each new cell line you work with.

    • Consider the Cell Model: Be mindful of the biological context of your chosen cell line. A formulation intended for oral delivery might be best tested on intestinal epithelial cells like Caco-2, which may have different tolerance levels than, for example, a neuronal cell line.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a safe starting concentration for PEG-12-HS in my in vitro experiment?

A1: There is no universal "safe" starting concentration. It is highly dependent on the cell line and the duration of exposure.[9] A prudent approach is to start with a low concentration, for example, 0.01% (w/v), and perform serial dilutions to cover a broad range up to 1-2% (w/v). Always perform a dose-response study to determine the optimal, non-toxic concentration for your specific experimental conditions.[10]

Q2: My MTT assay results suggest high cytotoxicity, but the cells look healthy under the microscope. What could be happening?

A2: This is a classic indicator of assay interference.[4] The PEG-12-HS in your formulation may be interacting with the MTT reagent or the resulting formazan crystals, leading to a false-positive result. We strongly recommend validating this result with a non-colorimetric assay, such as an LDH assay for membrane integrity or a CellTiter-Glo® assay for ATP levels.[5]

Q3: How does the molecular weight of PEG affect cytotoxicity?

A3: Studies have shown that the cytotoxicity of polyethylene glycols can be molecular weight-dependent.[11][12] Some research indicates that lower molecular weight PEGs (e.g., PEG 200, PEG 400) can be more cytotoxic than their higher molecular weight counterparts in certain cell lines and conditions.[13][14] This may be due to differences in their ability to penetrate cell membranes and induce cellular stress.[14] While PEG-12-HS has a defined structure, it's important to be aware of this general trend in the PEG family.

Q4: Can PEG-12-HS affect the integrity of cellular barriers, like a Caco-2 monolayer?

A4: Yes, as a surfactant, PEG-12-HS can affect the integrity of cellular barriers, which is sometimes a desired effect for enhancing drug permeability.[3][15] This effect is typically concentration-dependent.[15] To assess this, you can measure the transepithelial electrical resistance (TEER) of your cell monolayer.[15] A decrease in TEER would indicate a disruption of tight junctions.

Part 3: Key Experimental Protocols

Protocol 1: Standard Cell Viability Assessment using an ATP-Based Assay (e.g., CellTiter-Glo®)

This protocol is recommended for its high sensitivity and lower susceptibility to interference compared to colorimetric assays.[5]

  • Cell Seeding: Seed your cells in a 96-well, opaque-walled plate at a predetermined density to ensure they are in the exponential growth phase at the time of treatment. Incubate for 24 hours.

  • Preparation of PEG-12-HS Dilutions: Prepare a 2x concentrated stock of your highest PEG-12-HS concentration in complete cell culture medium. Perform serial dilutions to create a range of 2x concentrated treatment solutions.

  • Cell Treatment: Remove the existing media from the cells and add 50 µL of fresh media. Then, add 50 µL of the 2x concentrated PEG-12-HS solutions to the appropriate wells, resulting in a final 1x concentration. Include wells with untreated cells as a negative control and a positive control for cell death (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Express the results as a percentage of the untreated control. Plot the cell viability versus the log of the PEG-12-HS concentration to determine the IC50 value.

Protocol 2: Assessment of Cell Membrane Integrity using LDH Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

  • Cell Seeding and Treatment: Follow steps 1-4 from Protocol 1, using a standard clear 96-well plate.

  • Collection of Supernatant: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • Assay Procedure:

    • Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for the time specified by the manufacturer (usually 15-30 minutes), protected from light.

  • Data Acquisition: Measure the absorbance at the recommended wavelength (typically 490 nm) using a plate reader.

  • Data Analysis: Use the absorbance values from the untreated control (low LDH release) and a positive control for maximum LDH release (cells lysed with a provided lysis buffer) to calculate the percentage of cytotoxicity.

Part 4: Visualizations

Experimental Workflow for Troubleshooting Cytotoxicity

G start Unexpected Cytotoxicity Observed check_conc Is the concentration appropriate? (Perform dose-response) start->check_conc check_assay Is the assay method reliable? (Check for interference) check_conc->check_assay Yes optimize_conc Optimize Concentration: Use NOAEL for further experiments check_conc->optimize_conc No check_osmotic Could it be osmotic stress? check_assay->check_osmotic Yes orthogonal_assay Use Orthogonal Assay (e.g., LDH, ATP-based) check_assay->orthogonal_assay No osmotic_control Include Osmotic Control (e.g., Mannitol) check_osmotic->osmotic_control Possible re_evaluate Re-evaluate Cytotoxicity check_osmotic->re_evaluate Unlikely optimize_conc->re_evaluate orthogonal_assay->re_evaluate osmotic_control->re_evaluate

Caption: A troubleshooting workflow for unexpected cytotoxicity.

Potential Mechanisms of Observed In Vitro Cytotoxicity

G peg_hs High Concentration of PEG-12-HS direct_toxicity Direct Chemical Toxicity peg_hs->direct_toxicity osmotic_stress Osmotic Stress peg_hs->osmotic_stress assay_interference Assay Interference (Artifact) peg_hs->assay_interference membrane_disruption Membrane Disruption direct_toxicity->membrane_disruption metabolic_inhibition Metabolic Inhibition direct_toxicity->metabolic_inhibition cell_shrinkage Cell Shrinkage osmotic_stress->cell_shrinkage ionic_imbalance Ionic Imbalance osmotic_stress->ionic_imbalance reagent_interaction Interaction with Reagents assay_interference->reagent_interaction formazan_interaction Interaction with Formazan assay_interference->formazan_interaction cell_death Observed Cell Death membrane_disruption->cell_death metabolic_inhibition->cell_death cell_shrinkage->cell_death ionic_imbalance->cell_death false_positive False Positive Result reagent_interaction->false_positive formazan_interaction->false_positive

Caption: Potential pathways leading to observed cytotoxicity.

References

  • Vertex AI Search. (n.d.). In Vitro Methods for Assessing Nanoparticle Toxicity - PMC - NIH.
  • Vertex AI Search. (n.d.). In Vitro Methods for Assessing Nanoparticle Toxicity: Methods and Protocols | Request PDF.
  • Vertex AI Search. (n.d.). Comparison of different cytotoxicity assays for in vitro evaluation of mesoporous silica nanoparticles - PubMed.
  • Vertex AI Search. (2025, February 24). Lecture 18: In vitro Cytotoxicity Analysis - YouTube.
  • Awashra, M., & Młynarz, P. (2023). The toxicity of nanoparticles and their interaction with cells: an in vitro metabolomic perspective. Nanoscale Advances, 5(5), 1485-1505. [Link]

  • Vertex AI Search. (n.d.). Solutol HS15 as a Novel Excipient - Pharmaceutical Technology.
  • Vertex AI Search. (n.d.). Full article: Water-soluble organic solubilizers for in vitro drug delivery studies with respiratory epithelial cells: Selection based on various toxicity indicators - Taylor & Francis Online.
  • Stokes, A. H., Kemp, D. C., Faiola, B., Jordan, H. L., Merrill, C. L., Hailey, J. R., Brown, R. E., & Bailey, D. W. (2013). Effects of Solutol (Kolliphor) and cremophor in polyethylene glycol 400 vehicle formulations in Sprague-Dawley rats and beagle dogs. International journal of toxicology, 32(3), 215–225. [Link]

  • Vertex AI Search. (n.d.). Material Safety Data Sheet of Solutol HS-15 | AbMole BioScience.
  • Vertex AI Search. (n.d.). Solutol HS-15 - APExBIO.
  • Vertex AI Search. (n.d.). Solutol HS-15-SDS-MedChemExpress.
  • Vertex AI Search. (2025, August 7). The Effect of Novel Surfactants and Solutol (R) HS 15 on Paclitaxel Aqueous Solubility and Permeability Across a Caco-2 Monolayer | Request PDF - ResearchGate.
  • Vertex AI Search. (2025, August 8). Evaluation of cytotoxicity of surfactants used in self-micro emulsifying drug delivery systems and their effects on paracellular transport in Caco-2 cell monolayer | Request PDF - ResearchGate.
  • Vertex AI Search. (n.d.). Solubilization techniques used for poorly water-soluble drugs - PMC - PubMed Central.
  • Vertex AI Search. (n.d.). Comparative analysis of cytotoxicity for different polyethylene glycol derivatives - Benchchem.
  • Vertex AI Search. (2017, March 18). Cytotoxicity study of polyethylene glycol derivatives - ResearchGate.
  • Vertex AI Search. (2025, August 9). PEGylated gold nanoparticles: Stability, cytotoxicity and antibacterial activity | Request PDF.
  • Vertex AI Search. (2017, March 27). Cytotoxicity study of polyethylene glycol derivatives - SciSpace.
  • Vertex AI Search. (n.d.). PEGylated Paclitaxel Nanomedicine Meets 3D Confinement: Cytotoxicity and Cell Behaviors.
  • Parnaud, G., Tavan, P., & Corpet, D. E. (2001). Cytostatic effect of polyethylene glycol on human colonic adenocarcinoma cells. Journal of cellular biochemistry, 81(1), 1–9. [Link]<1::aid-jcb1017>3.0.co;2-z

  • Vertex AI Search. (n.d.). Cytotoxicity study of polyethylene glycol derivatives - RSC Publishing.
  • Ujhelyi, Z., Fenyvesi, F., Váradi, J., Fehér, P., Kiss, T., Veszelka, S., Deli, M. A., & Bácskay, I. (2022). Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives. Polymers, 14(2), 279. [Link]

  • Vertex AI Search. (2024, January 26). In vitro and in vivo toxicity of thiolated and PEGylated organosilica nanoparticles | Pharma Excipients.
  • Vertex AI Search. (2024, May 1). Stability and biological response of PEGylated gold nanoparticles - PMC - NIH.
  • Vertex AI Search. (2014, May 12). Effect of PEG Molecular Weight on Stability, T2 contrast, Cytotoxicity, and Cellular Uptake of Superparamagnetic Iron Oxide Nanoparticles (SPIONs) - PMC - NIH.
  • Vertex AI Search. (2022, December 8). Cytotoxicity and Thermal Characterization Assessment of Excipients for the Development of Innovative Lyophilized Formulations for Oncological Applications - MDPI.
  • Vertex AI Search. (n.d.). Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives.
  • Vertex AI Search. (n.d.). Oral Fenbendazole for Cancer Therapy in Humans and Animals - Anticancer Research.
  • Vertex AI Search. (2025, August 6). Low molecular weight polyethylene glycol induces chromosome aberrations in Chinese hamster cells cultured in vitro - ResearchGate.
  • Vertex AI Search. (2023, October 30). Polyploid cell dynamics and death before and after PEG-treatment of a NIH/3T3 derived culture: vinblastine effects on the regulation of cell subpopulations heterogeneity.
  • Vertex AI Search. (n.d.). Enhancing the solubility of nitazoxanide with solid dispersions technique: formulation, evaluation, and cytotoxicity study | Semantic Scholar.
  • Imamura, M., Shook, D., & Shimasaki, N. (2014). Autonomous growth and increased cytotoxicity of natural killer cells expressing membrane-bound interleukin-15. Blood, 124(7), 1081–1088. [Link]

  • Biondi, O., Motta, S., & Mosesso, P. (2002). Low molecular weight polyethylene glycol induces chromosome aberrations in Chinese hamster cells cultured in vitro. Mutagenesis, 17(3), 261–264. [Link]

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Technical Support Center: Navigating Solutol® HS 15 Interference in Sensitive Biochemical Assays

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for Solutol® HS 15. As a highly effective non-ionic surfactant, Solutol® HS 15 is a cornerstone for solubilizing poorly water-soluble compounds in pharmaceutical and research settings. However, its very nature as a solubilizer can introduce complexities in sensitive biochemical assays. This guide is designed to provide you with the expertise and in-depth troubleshooting strategies required to mitigate these interferences, ensuring the accuracy and reliability of your experimental data.

Understanding the Dual Nature of Solutol® HS 15

Solutol® HS 15, chemically known as macrogol-15-hydroxystearate, is prized for its ability to increase the aqueous solubility of lipophilic molecules.[1][2][3] This is achieved through the formation of micelles, which are microscopic spheres that encapsulate the hydrophobic drug, presenting a hydrophilic exterior to the aqueous environment. This process is initiated above the critical micelle concentration (CMC), which for Solutol® HS 15 is in the range of 0.005% to 0.02% w/v.[4][5]

While indispensable for drug delivery, these same micellar properties can be a source of interference in biochemical assays. The primary mechanisms of this interference are:

  • Protein Interaction: The amphipathic nature of Solutol® HS 15 allows it to bind to proteins, including enzymes and antibodies, potentially altering their structure and function.[6]

  • Sequestration of Assay Components: Micelles can entrap not only the target compound but also other assay reagents like substrates or detection molecules, effectively lowering their active concentration.

  • Optical Interference: Solutions containing Solutol® HS 15, particularly at higher concentrations, can scatter light or exhibit autofluorescence, leading to inaccurate readings in absorbance and fluorescence-based assays.[7][8]

  • Cellular Effects: In cell-based assays, Solutol® HS 15 can interact with cell membranes, which may lead to cytotoxicity and influence cellular processes.[9][10]

The following sections provide structured troubleshooting guides and frequently asked questions to proactively address these challenges.

Troubleshooting Guides

Issue 1: Compromised Signal Integrity in ELISAs

Question: I'm observing a significant decrease in signal in my ELISA when using Solutol® HS 15 to dissolve my test compound. How can I determine the cause and rectify it?

Answer: A diminished signal in an ELISA can stem from several factors related to Solutol® HS 15, including direct inhibition of the reporter enzyme (like HRP), sequestration of the substrate, or interference with antibody-antigen binding. A systematic approach is crucial for diagnosis and resolution.[11][12]

Troubleshooting Workflow:

elisa_troubleshooting A Start: Reduced ELISA Signal with Solutol® HS 15 Present B Control Experiment: Run ELISA with Solutol® HS 15 alone (at assay concentration, no compound) A->B C Does Solutol® HS 15 Alone Reduce the Signal? B->C D Yes: Direct Interference Confirmed C->D Yes E No: Interference is Unlikely Investigate Compound Effects C->E No F Action 1: Titrate Solutol® HS 15 Determine the lowest effective concentration that maintains compound solubility without significantly impacting the assay. D->F G Action 2: Explore Alternative Solubilizers Consider DMSO, ethanol, or other non-ionic surfactants like Tween® 20 or Pluronic® F-68. D->G H Action 3: Modify the Protocol Implement a pre-dilution step to lower the final Solutol® HS 15 concentration in the well. D->H I Resolution: Optimized Assay Protocol F->I G->I H->I

Caption: A logical workflow for troubleshooting ELISA interference.

Experimental Protocol: Establishing the Optimal Solutol® HS 15 Concentration

  • Preparation of Controls: Create a serial dilution of Solutol® HS 15 in your standard assay buffer. The concentration range should bracket the concentration used in your experiment.

  • Assay Execution: Perform your standard ELISA protocol, but in place of your test compound, add the different concentrations of Solutol® HS 15 to the appropriate wells. Include a "no Solutol® HS 15" control.

  • Data Analysis: Generate a dose-response curve by plotting the assay signal against the Solutol® HS 15 concentration.

  • Determination of Working Range: Identify the highest concentration of Solutol® HS 15 that does not cause a significant deviation from the baseline signal. This will be your maximum allowable concentration in the assay.

Issue 2: Artifacts in Fluorescence-Based Assays

Question: I am experiencing high background fluorescence or signal quenching in my fluorescence assay when Solutol® HS 15 is present. What are the likely causes and how can I mitigate them?

Answer: Interference in fluorescence assays is a known issue with surfactants.[7][13] Solutol® HS 15 can contribute to this through its own intrinsic fluorescence (autofluorescence), by causing light scatter, or by quenching the fluorescent signal of your probe by entrapping it within its micelles.

Troubleshooting Steps:

  • Assess Autofluorescence: In a fluorometer, measure the fluorescence of a Solutol® HS 15 solution (at your assay concentration in assay buffer) using the same excitation and emission wavelengths as your experimental probe.

  • Evaluate Light Scattering: Use a spectrophotometer to measure the absorbance of the Solutol® HS 15 solution at both the excitation and emission wavelengths. An elevated absorbance reading is indicative of light scattering.

  • Check for Quenching: Prepare a solution of your fluorescent probe at a fixed concentration. Add increasing concentrations of Solutol® HS 15 and monitor the fluorescence. A concentration-dependent decrease in signal suggests quenching.

Mitigation Strategies:

  • Wavelength Selection: If possible, use fluorescent probes with excitation and emission wavelengths in the red spectrum, as this can reduce interference from autofluorescence.

  • Assay Miniaturization: Reducing the assay volume can sometimes lessen the impact of interfering substances.

  • Alternative Surfactants: Test other non-ionic surfactants that may have a lower propensity for fluorescence interference in your specific assay system.

Issue 3: Unanticipated Cytotoxicity in Cell-Based Assays

Question: My cell-based assay is showing a higher level of cell death than expected when I use Solutol® HS 15 to deliver my test compound. Could the Solutol® HS 15 be the cause?

Answer: Yes, at concentrations above a certain threshold, Solutol® HS 15 can exhibit cytotoxicity due to its interaction with and disruption of the cell membrane.[9][10] It is imperative to determine the non-toxic concentration range for your specific cell line.

Experimental Protocol: Determining the Maximum Non-Toxic Concentration

  • Cell Plating: Seed your cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.

  • Treatment: Prepare a serial dilution of Solutol® HS 15 in your complete cell culture medium. Remove the old medium from the cells and replace it with the Solutol® HS 15-containing medium. Include a vehicle-only control.

  • Incubation: Incubate the plate for a period that matches the duration of your planned experiment.

  • Viability Assessment: Use a standard cell viability assay (e.g., MTT, MTS, or a live/dead stain) to quantify the percentage of viable cells.[14]

  • Analysis: Plot cell viability against the Solutol® HS 15 concentration to determine the EC50 (the concentration that causes 50% cell death) and establish a safe working concentration.

Summary of Recommendations:

Assay TypeCommon Interference MechanismRecommended Starting Concentration (% w/v)Key Troubleshooting Strategy
ELISA Enzyme inhibition, antibody/substrate sequestration0.01 - 0.1Perform a Solutol® HS 15-only control to isolate its effect.
Fluorescence Assays Autofluorescence, light scattering, signal quenching0.005 - 0.05Characterize the spectral properties of Solutol® HS 15 and consider using red-shifted dyes.
Cell-Based Assays Cytotoxicity through membrane disruption< 0.01 (highly cell-line dependent)Empirically determine the non-toxic concentration range for your specific cell line.
Protein Binding Assays Direct binding to protein, sequestration of ligand0.01 - 0.05Evaluate the impact of Solutol® HS 15 on the binding kinetics in a control experiment.

Frequently Asked Questions (FAQs)

Q1: Why is the Critical Micelle Concentration (CMC) of Solutol® HS 15 so important?

The CMC is the concentration at which Solutol® HS 15 molecules begin to form micelles, and it is a critical parameter because many of the interference mechanisms are associated with the presence of these micelles.[4][5][15] While concentrations above the CMC are often necessary for effective solubilization, they also increase the risk of assay interference. Therefore, a key aspect of assay development is to find a balance between sufficient solubilization and minimal interference.

Q2: What are some viable alternatives to Solutol® HS 15?

Several alternatives can be considered, each with its own set of properties and potential for interference:

  • Other Non-ionic Surfactants: Tween® 80 and Pluronic® F-127 are commonly used but should also be tested for compatibility with your assay.[2]

  • Co-solvents: Dimethyl sulfoxide (DMSO) and ethanol are effective solubilizers but can also impact protein structure and cell viability.

  • Cyclodextrins: These are cage-like molecules that can encapsulate hydrophobic compounds and may offer a different mechanism of solubilization with potentially less interference.

Q3: Is it possible to remove Solutol® HS 15 before running my assay?

While technically possible through methods like dialysis or solid-phase extraction, these are often not practical for routine high-throughput screening. These methods can be time-consuming and may also result in the loss of your test compound. A more straightforward approach is to optimize the assay to tolerate the presence of Solutol® HS 15.

Q4: How does Solutol® HS 15 impact protein binding studies?

In protein binding assays, such as equilibrium dialysis, Solutol® HS 15 can introduce artifacts by binding non-specifically to the dialysis membrane, leading to an overestimation of the unbound fraction.[16] It can also interact directly with plasma proteins, potentially altering their conformation and the binding of your compound.[6] Recent studies have shown that the addition of a very low concentration of Solutol® (e.g., 0.01%) can paradoxically be used to block non-specific binding sites on the apparatus without significantly affecting protein binding.[16]

References

  • Mechanism of Mucosal Permeability Enhancement of CriticalSorb® (Solutol® HS15) Investigated In Vitro in Cell Cultures - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

  • Kolliphor® HS 15 - An Enabler for Parenteral and Oral Formulations. (2019, February 25). Retrieved January 12, 2026, from [Link]

  • Thymoquinone-Loaded Soluplus®-Solutol® HS15 Mixed Micelles: Preparation, In Vitro Characterization, and Effect on the SH-SY5Y Cell Migration - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]

  • SOLUPLUS AND SOLUTOL HS-15 OLMESARTAN MEDOXOMIL NANOMICELLE BASED ORAL FAST DISSOLVING FILM - Farmacia Journal. (2024, July 30). Retrieved January 12, 2026, from [Link]

  • Solutol HS15 based binary mixed micelles with penetration enhancers for augmented corneal delivery of sertaconazole nitrate - PubMed Central. (2018, November 15). Retrieved January 12, 2026, from [Link]

  • Solutol Hs 15 | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (n.d.). Retrieved January 12, 2026, from [Link]

  • Chemical structures of Soluplus® and Solutol® HS15. - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Thymoquinone-Loaded Soluplus®-Solutol® HS15 Mixed Micelles: Preparation, In Vitro Characterization, and Effect on the SH-SY5Y Cell Migration - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

  • increase drug solubility: Topics by Science.gov. (n.d.). Retrieved January 12, 2026, from [Link]

  • Solutol®HS15+pluronicF127 and Solutol®HS15+pluronicL61 mixed micelle systems for oral delivery of genistein - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

  • Solutol HS15 as a Novel Excipient - Pharmaceutical Technology. (n.d.). Retrieved January 12, 2026, from [Link]

  • The Effect of Novel Surfactants and Solutol (R) HS 15 on Paclitaxel Aqueous Solubility and Permeability Across a Caco-2 Monolayer | Request PDF - ResearchGate. (2025, August 7). Retrieved January 12, 2026, from [Link]

  • Solutol®HS15+pluronicF127 and Solutol®HS15+pluronicL61 mixed m | DDDT - Dove Medical Press. (2019, June 7). Retrieved January 12, 2026, from [Link]

  • Interactions of Solutol HS 15 and Cremophor EL with plasma lipoproteins - PlumX. (n.d.). Retrieved January 12, 2026, from [Link]

  • A Novel Method for Preventing Non-specific Binding in Equilibrium Dialysis Assays Using Solutol® as an Additive - PubMed. (2020, November 25). Retrieved January 12, 2026, from [Link]

  • Effect of Solutol HS 15 in Solid Dispersions of Pioglitazone Hydrochloride: in vitro and in vivo Evaluation - Indian Journal of Pharmaceutical Sciences. (n.d.). Retrieved January 12, 2026, from [Link]

  • Solutol HS-15 | Excipient | CAS NO.:61909-81-7 - GlpBio. (n.d.). Retrieved January 12, 2026, from [Link]

  • Effect of Solutol HS 15 and Cremophor RH 40 on Dissolution and Bioavailability of Nateglinide through Solid Dispersions - Indian Journal of Pharmaceutical Education and Research. (n.d.). Retrieved January 12, 2026, from [Link]

  • Interference in ELISA - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

  • Evaluating the utility of a high throughput thiol-containing fluorescent probe to screen for reactivity: A case study with the Tox21 library - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

  • Optimisation of assays: Interference in immunoassays recognize and avoid - CANDOR Bioscience GmbH. (n.d.). Retrieved January 12, 2026, from [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]

  • Interference with Fluorescence and Absorbance - PubMed. (2018, July 1). Retrieved January 12, 2026, from [Link]

  • Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

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Technical Support Center: Optimizing SEDDS with 2-Hydroxyethyl 12-hydroxyoctadecanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a specialized resource for researchers, scientists, and drug development professionals working on the formulation of Self-Emulsifying Drug Delivery Systems (SEDDS) for enhancing the oral bioavailability of poorly soluble active pharmaceutical ingredients (APIs). We will focus specifically on the strategic use and optimization of 2-Hydroxyethyl 12-hydroxyoctadecanoate (commercially known as Kolliphor® HS 15 or Solutol® HS 15), a high-performance non-ionic surfactant and solubilizer.

This document is structured to provide not just procedural steps, but the underlying scientific rationale, enabling you to troubleshoot complex formulation challenges effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that frequently arise during the initial stages of SEDDS development.

Q1: What are Self-Emulsifying Drug Delivery Systems (SEDDS) and what is their primary mechanism for bioavailability enhancement?

A1: SEDDS are isotropic mixtures of oils, surfactants, and often co-solvents or co-surfactants, designed to spontaneously form a fine oil-in-water (o/w) emulsion upon gentle agitation in an aqueous medium, such as the fluids in the gastrointestinal (GI) tract.[1][2] The primary mechanism for bioavailability enhancement for lipophilic drugs (BCS Class II and IV) is the circumvention of the dissolution step, which is often the rate-limiting factor for absorption.[3] By presenting the drug in a solubilized state within fine emulsion droplets, SEDDS dramatically increase the surface area available for absorption and can also leverage lipid absorption pathways, including lymphatic transport, which bypasses the hepatic first-pass metabolism.[4][5]

Q2: What is this compound and why is it a particularly effective excipient for SEDDS?

A2: this compound is a potent non-ionic surfactant derived from 12-hydroxystearic acid and polyethylene glycol.[6] Its effectiveness in SEDDS formulations stems from several key properties:

  • High HLB Value: With a Hydrophile-Lipophile Balance (HLB) value of approximately 16, it is highly effective at forming and stabilizing o/w emulsions.[6]

  • Excellent Solubilizer: It spontaneously forms small, stable micelles in aqueous solutions, which can encapsulate and solubilize hydrophobic drug molecules.[6]

  • P-glycoprotein (P-gp) Inhibition: It has been identified as an inhibitor of the P-gp efflux pump, a protein that actively transports drugs out of cells in the intestinal wall back into the lumen, thereby reducing their absorption.[6] By inhibiting P-gp, it can significantly enhance the intracellular concentration and overall bioavailability of susceptible drugs.

  • Steric Hindrance: The bulky polyethylene glycol chains create a hydrated layer around emulsion droplets, providing steric hindrance that prevents coalescence and ensures emulsion stability.[6]

Q3: What are the Critical Quality Attributes (CQAs) I should monitor for a SEDDS formulation?

A3: The CQAs are the physical, chemical, and biological attributes that must be controlled to ensure the final product meets the desired quality and performance. For SEDDS, these include:

  • Spontaneity of Emulsification: The formulation must emulsify quickly and completely upon contact with aqueous media. This is typically assessed via a visual test and emulsification time.

  • Droplet Size and Polydispersity Index (PDI): The resulting emulsion should have a small droplet size (typically in the nano-range for SNEDDS) and a low PDI (e.g., <0.3) to ensure a large surface area and uniform drug distribution.[7]

  • Zeta Potential: This measures the surface charge of the droplets and is an indicator of the stability of the emulsion against coalescence.

  • Drug Content and Loading Efficiency: Ensures the correct amount of API is incorporated and remains stable within the formulation.

  • Thermodynamic Stability: The formulation must remain a clear, single-phase system without precipitation or phase separation under stress conditions (e.g., centrifugation, freeze-thaw cycles).[8]

  • In Vitro Drug Release/Dispersion: Assesses how effectively the drug is released from the emulsion droplets in a biorelevant medium.

Section 2: The SEDDS Formulation Development & Optimization Workflow

The development of a robust SEDDS formulation is a systematic process. The following workflow outlines the critical decision points and experimental stages from excipient selection to final characterization.

SEDDS_Workflow cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation Design cluster_2 Phase 3: Characterization & Optimization A API Characterization (logP, pKa, Solubility) B Excipient Solubility Screening (Oils, Surfactants, Co-solvents) A->B C Select Excipients (Incl. 2-Hydroxyethyl 12-hydroxyoctadecanoate) B->C D Construct Pseudo-Ternary Phase Diagrams C->D E Identify Self-Emulsifying Region D->E F Prepare Prototype Formulations E->F G Droplet Size, PDI, Zeta Potential Analysis F->G H Thermodynamic Stability Testing G->H K Optimized Formulation G->K I In Vitro Dispersion & Precipitation Assessment H->I H->K J In Vitro Lipolysis (IVIVC Prediction) I->J I->K J->K

Caption: Workflow for SEDDS Formulation and Optimization.

Section 3: Troubleshooting Guide

This section is designed to help you diagnose and resolve common experimental issues in a question-and-answer format.

Q: My formulation appears cloudy or shows phase separation before dilution. What is the cause and how do I fix it?

A:

  • Symptom: The isotropic mixture of oil, surfactant, and drug is not a clear, single-phase liquid at room temperature.

  • Possible Causes:

    • Incomplete Solubilization: The drug or one of the excipients has exceeded its solubility limit in the mixture.

    • Excipient Incompatibility: The chosen oil, surfactant, and co-solvent are not fully miscible at the tested ratios.

    • Temperature Effects: Solubility may be temperature-dependent.

  • Recommended Solutions:

    • Re-evaluate Solubility Data: Ensure you are working within the determined solubility limits of the API in each excipient. Refer back to your excipient screening data.

    • Adjust Ratios: Systematically adjust the ratios of oil, surfactant, and co-solvent. The construction of a pseudo-ternary phase diagram is essential to identify regions of miscibility.[7][9]

    • Incorporate a Co-solvent: If you are not already using one, adding a co-solvent like Transcutol®, Propylene Glycol, or PEG 400 can improve the miscibility of the system and the solubility of the drug.[9]

    • Gentle Warming: Try gentle warming (e.g., to 40°C) during preparation to facilitate dissolution, followed by cooling to room temperature. If the formulation remains clear upon cooling, the issue was likely kinetic. If it becomes cloudy again, it is a true solubility problem.

Q: Upon dilution into an aqueous medium, my drug immediately precipitates. Why is this happening?

A:

  • Symptom: The SEDDS forms an emulsion, but a solid precipitate (the API) is visible, or the drug assay of the aqueous phase shows a low concentration.

  • Possible Causes:

    • Insufficient Solubilization Capacity: The formed micelles/emulsion droplets are unable to maintain the drug in a solubilized state upon dilution. The formulation is acting more as a drug suspension than a solution.

    • High Drug Load: The concentration of the drug is too high for the system to handle upon dispersion in a large volume of water.

    • "Parachuting" Effect Failure: The formulation is a supersaturated system, but it lacks the necessary components (like precipitation inhibitors) to maintain this supersaturated state in vitro.

  • Recommended Solutions:

    • Increase Surfactant/Co-solvent Concentration: Increasing the concentration of this compound or adding a co-solvent can increase the number of micelles and the overall solubilization capacity of the emulsion.[7] Be mindful that total surfactant concentration should ideally be kept between 30-60% to avoid potential GI irritation.[7][10]

    • Reduce Drug Loading: Systematically decrease the drug concentration in the formulation to find the maximum threshold the system can maintain in solution upon dilution.

    • Consider a Supersaturable SEDDS (S-SEDDS): Incorporate a small amount of a polymeric precipitation inhibitor (e.g., HPMC, PVP) into your formulation. These polymers can maintain a supersaturated state of the drug for an extended period, preventing precipitation and enhancing absorption.[11]

    • Optimize the Oil Phase: The polarity of the oil phase can influence drug release. Ensure the drug has high solubility in the chosen oil to begin with.[12]

Q: The droplet size of my emulsion is too large (>500 nm) or the PDI is very high (>0.5). How can I reduce it?

A:

  • Symptom: Dynamic Light Scattering (DLS) analysis shows a large mean droplet size and/or a broad size distribution.

  • Possible Causes:

    • Inefficient Emulsification: The surfactant concentration or type is not optimal for reducing the interfacial tension between the oil and water phases.

    • High Oil Concentration: A higher proportion of oil relative to the surfactant can lead to the formation of larger droplets.[13]

    • Viscosity Issues: A highly viscous formulation may not disperse efficiently upon gentle agitation.

  • Recommended Solutions:

    • Increase Surfactant-to-Oil Ratio (S/O Ratio): This is the most effective method. Increase the proportion of this compound in your formulation. Refer to your ternary phase diagram to guide this adjustment.

    • Incorporate a Co-surfactant/Co-solvent: Co-surfactants (e.g., Capmul® MCM, Transcutol® HP) can further reduce interfacial tension and increase the fluidity of the interface, promoting the formation of smaller droplets.[7][8]

    • Change the Oil Phase: Oils with different chain lengths (e.g., medium-chain vs. long-chain triglycerides) can impact emulsification efficiency. Test different oils where the drug shows good solubility.[7]

Troubleshooting_Tree Start Problem: High Droplet Size / PDI Q1 Is the Surfactant:Oil Ratio > 1? Start->Q1 A1_No Increase Surfactant (e.g., this compound) Concentration Q1->A1_No No Q2 Is the formulation highly viscous? Q1->Q2 Yes End Re-characterize Droplet Size & PDI A1_No->End A1_Yes Incorporate a Co-surfactant (e.g., Transcutol HP) to improve interfacial fluidity A1_Yes->End Q2->A1_Yes No A2_Yes Add a low-viscosity Co-solvent (e.g., PEG 400) or select a less viscous oil Q2->A2_Yes Yes A2_Yes->End

Caption: Decision Tree for Troubleshooting Large Droplet Size.

Section 4: Key Experimental Protocols

Protocol 1: Construction of a Pseudo-Ternary Phase Diagram

This protocol is essential for identifying the self-emulsifying regions of your chosen excipients.

  • Prepare Mixtures: Prepare fixed weight ratios of your surfactant (this compound) and co-surfactant/co-solvent (Sₘᵢₓ). Common ratios to test are 1:1, 2:1, 3:1, and 4:1.

  • Titration: For each Sₘᵢₓ ratio, prepare a series of mixtures with the oil phase, ranging from 9:1 (Oil:Sₘᵢₓ) to 1:9 (Oil:Sₘᵢₓ) in 10% increments.

  • Aqueous Titration: Take a precise weight (e.g., 1 g) of each oil/Sₘᵢₓ mixture in a clear glass vial. Titrate this mixture dropwise with distilled water under gentle agitation (e.g., magnetic stirrer at 100 rpm) at a controlled temperature (37°C).

  • Observation: After each addition of water, observe the mixture for clarity and flowability. Note the point at which the mixture turns from clear to turbid or milky, indicating the formation of an emulsion.

  • Plotting: Plot the results on a ternary graph with the three vertices representing 100% oil, 100% Sₘᵢₓ, and 100% water. The area where clear or bluish-white, easily flowable emulsions are formed is identified as the efficient self-emulsification region.[8]

Protocol 2: In Vitro Lipolysis Testing

This is a critical in vitro test for predicting the in vivo performance of a SEDDS, as it mimics the digestion process in the small intestine.[14]

  • Prepare Digestion Medium: Prepare a buffer simulating intestinal fluid (e.g., 50 mM Tris-maleate buffer, 150 mM NaCl, 5 mM CaCl₂) at pH 6.5.

  • Emulsify Formulation: Add a known amount of the SEDDS formulation (containing the drug) to the digestion medium in a thermostatically controlled vessel at 37°C to form the emulsion.

  • Initiate Lipolysis: Add a lipase solution (e.g., pancreatic lipase) to the vessel. This will begin the digestion of the oil phase into fatty acids.

  • Maintain pH: The release of free fatty acids will cause the pH to drop. Use a pH-stat apparatus to automatically titrate the medium with a standardized NaOH solution to maintain a constant pH (e.g., 6.5).

  • Monitor and Sample: Record the volume of NaOH consumed over time, which corresponds to the rate and extent of lipid digestion.[14] At various time points (e.g., 0, 15, 30, 60, 90 min), take samples from the vessel.

  • Separate Phases: Immediately ultracentrifuge the samples to separate the aqueous phase (containing solubilized drug in micelles) from the undigested lipid and precipitated drug.

  • Analyze Drug Concentration: Quantify the amount of drug in the aqueous phase using a validated HPLC method. A successful formulation will maintain a high concentration of the drug in the aqueous phase throughout the digestion process.

Section 5: Data Presentation & Interpretation

Clear data presentation is key to making informed decisions.

Table 1: Example Excipient Screening Data for API 'X'

Excipient TypeExcipient NameSolubility (mg/mL ± SD)
Oil Capryol™ 9045.2 ± 2.1
Maisine® CC88.7 ± 4.5
Olive Oil15.3 ± 1.8
Surfactant This compound 150.5 ± 6.7
Kolliphor® EL125.8 ± 5.9
Tween® 8095.1 ± 3.3
Co-solvent Transcutol® HP210.4 ± 8.2
Propylene Glycol115.6 ± 5.1
  • Interpretation: Based on this data, a promising starting point would be a combination of Maisine® CC (high drug solubility in oil), this compound (excellent surfactant and solubilizer), and Transcutol® HP (highest solubilizing capacity as a co-solvent).

Table 2: Characterization of Optimized vs. Problematic Formulations

ParameterFormulation A (Problematic)Formulation B (Optimized)
Composition (w/w) Maisine® CC (50%) / Tween® 80 (50%)Maisine® CC (30%) / this compound (50%) / Transcutol® HP (20%)
Drug Load (% w/w) 10%10%
Emulsification Time > 2 minutes, incomplete< 30 seconds, spontaneous
Droplet Size (nm) 1250 ± 15098 ± 5.2
PDI 0.65 ± 0.080.18 ± 0.02
Drug in Aqueous Phase after Lipolysis (60 min) 25%85%
  • Interpretation: Formulation B, which incorporates the scientifically selected high-performance surfactant and a co-solvent at an optimized ratio, demonstrates superior performance across all CQAs. The significant improvement in drug solubilization during lipolysis strongly suggests a higher potential for in vivo bioavailability enhancement compared to Formulation A.[15]

References

  • Shafiq, S., Shakeel, F., Talegaonkar, S., Ahmad, F. J., Khar, R. K., & Ali, M. (2007). Self-Emulsifying Drug Delivery Systems (SEDDS): A Review. Journal of Pharmaceutical Sciences, 96(10), 2549-2563. Available at: [Link]

  • Kaukonen, A. M., Juslin, M., & Urtti, A. (2004). In vitro Methods for In vitro-In vivo Correlation (IVIVC) for Poorly Water Soluble Drugs: Lipid Based Formulation Perspective. Journal of Pharmaceutical Sciences, 93(1), 137-149. Available at: [Link]

  • Nigade, P. M., Patil, S. L., & Tiwari, S. S. (2012). SELF EMULSIFYING DRUG DELIVERY SYSTEM (SEDDS): A Review. International Journal of Pharmacy and Biological Sciences, 2(2), 42-52. Available at: [Link]

  • Singh, A. K., Chaurasiya, A., Awasthi, A., Mishra, G., Asati, S., & Khar, R. K. (2009). An Updated Review on Self Emulsifying Drug Delivery System. Medwin Publishers. Available at: [Link]

  • Kumar, A., Sharma, S., & Kamble, R. (2010). Self emulsifying drug delivery system (sedds): future aspects. International Journal of Pharmacy and Pharmaceutical Sciences, 2(4), 7-13. Available at: [Link]

  • Alqahtani, M. S., Kazi, M., & Al-Suwayeh, S. A. (2021). Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. Pharmaceutics, 13(2), 1-28. Available at: [Link]

  • Jain, A., Kumar, S., & Singh, S. K. (2015). Development and Characterization of Solid Self-emulsifying Drug Delivery System of Cilnidipine. AAPS PharmSciTech, 16(6), 1317-1327. Available at: [Link]

  • BASF Pharma Solutions & Pion Inc. (2022). Enabling SEDDS Formulation Choice Through In Vitro-In Vivo Correlation. Webinar. Available at: [Link]

  • Singh, B., Singh, R., Bandyopadhyay, S., Kapil, R., & Garg, B. (2013). Self-Emulsifying Drug Delivery Systems (SEDDS): Formulation Development, Characterization, and Applications. Critical Reviews in Therapeutic Drug Carrier Systems, 30(5), 427-521. Available at: [Link]

  • Patel, P. A., Chaulang, G. M., Akolkotkar, A. S., Mutha, S. S., Hardikar, S. R., & Bhosale, A. V. (2014). Development and Characterization of Solid Self-emulsifying Drug Delivery System Containing Nateglinide. AAPS PharmSciTech, 15(1), 1-11. Available at: [Link]

  • Al-Gfari, M. Z., Al-Otaibi, H. F., Al-Qahtani, S. D., & Al-Shehri, S. M. (2022). Self-Emulsifying Drug Delivery System for Enhanced Oral Delivery of Tenofovir: Formulation, Physicochemical Characterization, and Bioavailability Assessment. ACS Omega, 7(33), 29013-29023. Available at: [Link]

  • Alqahtani, M. S., Kazi, M., & Al-Suwayeh, S. A. (2021). Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. PubMed. Available at: [Link]

  • Various Authors. (n.d.). Mechanisms of drug absorption and bioavailability enhancement by SEDDS. Semantic Scholar. Available at: [Link]

  • Prajapati, H. N., Dalrymple, D. M., & Serajuddin, A. T. M. (2012). Formulation and processing of solid self-emulsifying drug delivery systems (HME S-SEDDS). International Journal of Pharmaceutics, 422(1-2), 143-151. Available at: [Link]

  • Tang, J., Sun, J., & He, Z. (2007). Self-Emulsifying Drug Delivery Systems: Strategy for Improving Oral Delivery of Poorly Soluble Drugs. Current Drug Therapy, 2(1), 85-93. Available at: [Link]

  • Griesser, J., Hetényi, G., Kadas, H., & Bernkop-Schnürch, A. (2018). Development, in vitro and in vivo evaluation of a self-emulsifying drug delivery system (SEDDS) for oral enoxaparin administration. International Journal of Pharmaceutics, 538(1-2), 287-296. Available at: [Link]

  • Zhang, Y., Wang, R., Wu, J., & Shen, Q. (2020). Self-emulsifying Drug Delivery System Improve Oral Bioavailability: Role of Excipients and Physico-chemical Characterization. Current Pharmaceutical Design, 26(38), 4890-4902. Available at: [Link]

  • Klitgaard, M., Just, S., & Berthelsen, R. (2022). Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities. Pharmaceutics, 14(11), 2465. Available at: [Link]

  • Gattefossé. (2020). Simple and effective design of SEDDS formulations. YouTube. Available at: [Link]

  • Sharma, T., & Sharma, A. (2023). Advances In Sedds: Overcoming Challenges in Drug Delivery. Journal of Drug Delivery and Therapeutics, 13(5), 134-143. Available at: [Link]

  • Sareen, R., Kumar, S., & Gupta, G. D. (2012). Self-emulsifying drug delivery systems: a novel approach to deliver drugs. Journal of Pharmaceutical Investigation, 42(4), 217-231. Available at: [Link]

  • Georgiev, G., & Kehayov, N. (2020). SELF-EMULSIFYING DRUG DELIVERY SYSTEMS (SEDDS): EXCIPIENT SELECTION, FORMULATION AND CHARACTERIZATION. Journal of IMAB, 26(3), 3239-3246. Available at: [Link]

Sources

Validation & Comparative

Validating P-gp Inhibitory Activity of Kolliphor® HS 15: A Comparative Guide for In Vitro Models

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, overcoming P-glycoprotein (P-gp) mediated efflux is a critical hurdle in ensuring the oral bioavailability and therapeutic efficacy of many drug candidates. P-gp, an ATP-dependent efflux pump, acts as a cellular gatekeeper, actively transporting a wide array of xenobiotics out of cells.[1][2] This can lead to multidrug resistance in cancer and poor drug absorption.[3][4] Pharmaceutical excipients, once considered inert, are now recognized for their potential to modulate transporter activity.[5][6] This guide provides an in-depth technical comparison of Kolliphor® HS 15 (also known as Solutol HS 15), a non-ionic solubilizer and emulsifier, against other known P-gp inhibitors, supported by experimental data and detailed in vitro protocols.

The P-glycoprotein Efflux Mechanism and the Role of Inhibitors

P-glycoprotein, encoded by the ABCB1 gene, is a 170 kDa transmembrane protein that utilizes the energy from ATP hydrolysis to expel substrates from the cell.[7][8] This process is a major contributor to the failure of chemotherapy and can significantly impact the pharmacokinetics of orally administered drugs.[3][9] P-gp inhibitors can counteract this efflux, thereby increasing the intracellular concentration and efficacy of co-administered drugs.[8][10] These inhibitors can act through various mechanisms, including competitive binding to the substrate-binding site or allosteric modulation of the transporter's function.[7][8]

Kolliphor® HS 15, a macrogol 15 hydroxystearate, has demonstrated P-gp inhibitory properties, making it a valuable excipient in formulations of P-gp substrate drugs.[5] This guide will delineate the experimental validation of this activity and compare its potency to established inhibitors like verapamil, a first-generation P-gp inhibitor.[11]

Comparative Analysis of P-gp Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a P-gp inhibitor. The table below summarizes the IC50 values for Kolliphor® HS 15 and the well-characterized P-gp inhibitor, verapamil, as determined by in vitro assays. It is important to note that IC50 values can vary depending on the cell line, P-gp substrate, and specific assay conditions used.[12]

InhibitorAssay TypeCell LineP-gp SubstrateIC50 (µM)Reference
Kolliphor® HS 15 (Solutol HS 15) Digoxin AccumulationMDCK-MDR1Digoxin179.8[5]
Verapamil Rhodamine 123 AccumulationMCF7RRhodamine 1234.1
Verapamil NMQ Accumulation in VesiclesP-gp VesiclesN-methylquinidine (NMQ)3.9[7]

Experimental Protocols for Validating P-gp Inhibition

To ensure scientific integrity, every protocol described is a self-validating system, incorporating appropriate controls. The following are detailed step-by-step methodologies for key in vitro P-gp inhibition assays.

Calcein-AM Efflux Assay

This high-throughput assay is based on the principle that the non-fluorescent P-gp substrate, Calcein-AM, is readily taken up by cells and hydrolyzed by intracellular esterases into the fluorescent molecule calcein.[2][3] In P-gp overexpressing cells, Calcein-AM is effluxed before it can be converted, resulting in low intracellular fluorescence. Inhibition of P-gp leads to increased intracellular accumulation of calcein and a corresponding increase in fluorescence.[2][13]

Workflow for the Calcein-AM Assay:

cluster_prep Cell Preparation cluster_treat Treatment cluster_load Calcein-AM Loading cluster_measure Measurement & Analysis prep1 Seed P-gp overexpressing cells in a 96-well plate prep2 Incubate for 24h to allow attachment prep1->prep2 treat1 Add serial dilutions of Kolliphor® HS 15, Verapamil (positive control), and vehicle (negative control) prep2->treat1 treat2 Pre-incubate for 30-60 minutes at 37°C treat1->treat2 load1 Add Calcein-AM working solution (e.g., 0.25 µM) to each well treat2->load1 load2 Incubate for 30 minutes at 37°C in the dark load1->load2 measure1 Wash cells with ice-cold PBS load2->measure1 measure2 Measure fluorescence (Ex: 485 nm, Em: 530 nm) measure1->measure2 measure3 Calculate percent inhibition and determine IC50 measure2->measure3

Caption: Workflow of the Calcein-AM assay for P-gp inhibition.

Detailed Protocol:

  • Cell Seeding: Seed a P-gp overexpressing cell line (e.g., MDCK-MDR1 or K562/ADR) into a 96-well black, clear-bottom microplate at a density of 5 x 10^4 cells/well and incubate for 24 hours.[2]

  • Compound Treatment: Prepare serial dilutions of Kolliphor® HS 15 and a positive control (e.g., Verapamil) in a suitable culture medium. A vehicle control (e.g., DMSO) should be used as a negative control. Add 100 µL of the diluted compounds to the respective wells and incubate at 37°C for 30-60 minutes.[2]

  • Calcein-AM Loading: Prepare a working solution of Calcein-AM (e.g., 0.25 µM) in the culture medium. Add 50 µL of this solution to each well and incubate at 37°C for 30 minutes in the dark.[2][14]

  • Fluorescence Measurement: After incubation, wash the cells twice with ice-cold PBS to remove extracellular Calcein-AM. Add 100 µL of ice-cold PBS to each well and measure the fluorescence intensity using a microplate reader (Excitation: 485 nm, Emission: 530 nm).[2][15]

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the positive and negative controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]

Rhodamine 123 Efflux Assay

Rhodamine 123 is a fluorescent substrate of P-gp. In cells with high P-gp activity, Rhodamine 123 is actively effluxed, resulting in low intracellular fluorescence. P-gp inhibitors block this efflux, leading to an accumulation of Rhodamine 123 and a corresponding increase in fluorescence.[1][16]

Mechanism of the Rhodamine 123 Efflux Assay:

cluster_cell P-gp Overexpressing Cell cluster_extracellular Extracellular Space cell Intracellular Space rh123_ext Rhodamine 123 pgp P-gp rh123_ext->pgp Efflux inhibitor Kolliphor® HS 15 inhibitor->pgp Inhibition pgp->cell

Caption: P-gp inhibition enhances intracellular Rhodamine 123 fluorescence.

Detailed Protocol:

  • Cell Preparation: Culture a P-gp overexpressing cell line and a parental cell line (as a negative control) to 70-80% confluency. Harvest the cells and resuspend them in serum-free medium at a density of 1 x 10^6 cells/mL.[1]

  • Incubation with Inhibitors: Aliquot the cell suspension into flow cytometry tubes. Add the desired concentrations of Kolliphor® HS 15, Verapamil (positive control), and a vehicle control. Incubate the cells for 30 minutes at 37°C.[1]

  • Rhodamine 123 Loading: Add Rhodamine 123 to each tube to a final concentration of 1-5 µM. Incubate for 30-60 minutes at 37°C, protected from light.[1][17]

  • Washing and Fluorescence Measurement: After incubation, wash the cells twice with ice-cold PBS. Resuspend the final cell pellet in PBS and analyze the intracellular fluorescence using a flow cytometer or a fluorescence microplate reader (Excitation: 485 nm, Emission: 530 nm).[1][18]

  • Data Analysis: Quantify the increase in mean fluorescence intensity in the presence of the inhibitor compared to the vehicle control. Determine the IC50 value by plotting the increase in fluorescence against the inhibitor concentration.

Caco-2 Bidirectional Transport Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a polarized monolayer of enterocytes that expresses P-gp, making it an excellent in vitro model for predicting intestinal drug absorption.[19][20] This assay measures the permeability of a P-gp substrate in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions across the Caco-2 monolayer. A higher B-A permeability compared to A-B permeability (efflux ratio > 2) indicates P-gp-mediated efflux.[19][21] P-gp inhibitors will reduce this efflux ratio.

Workflow for the Caco-2 Bidirectional Transport Assay:

cluster_culture Cell Culture cluster_transport Transport Experiment cluster_analysis Analysis culture1 Seed Caco-2 cells on Transwell® inserts culture2 Culture for 21 days to form a monolayer culture1->culture2 culture3 Verify monolayer integrity (TEER measurement) culture2->culture3 transport1 Add P-gp substrate with/without Kolliphor® HS 15 to donor compartment (A or B) culture3->transport1 transport2 Incubate and collect samples from receiver compartment at time points transport1->transport2 analysis1 Quantify substrate concentration (e.g., by LC-MS/MS) transport2->analysis1 analysis2 Calculate apparent permeability (Papp) and efflux ratio analysis1->analysis2

Caption: Caco-2 bidirectional transport assay workflow.

Detailed Protocol:

  • Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21 days to allow for differentiation and monolayer formation.[19]

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[22]

  • Transport Study:

    • For A-B transport , add the P-gp substrate (e.g., digoxin) with and without Kolliphor® HS 15 to the apical (A) compartment. The basolateral (B) compartment will contain fresh medium.[19]

    • For B-A transport , add the P-gp substrate with and without Kolliphor® HS 15 to the basolateral (B) compartment, and fresh medium to the apical (A) compartment.[19]

  • Sampling and Analysis: Incubate the plates at 37°C. At designated time points, collect samples from the receiver compartment and analyze the concentration of the P-gp substrate using a suitable analytical method like LC-MS/MS.

  • Data Calculation: Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio (Papp B-A / Papp A-B). A significant reduction in the efflux ratio in the presence of Kolliphor® HS 15 confirms its P-gp inhibitory activity.

Conclusion

The in vitro models and protocols detailed in this guide provide a robust framework for validating the P-gp inhibitory activity of Kolliphor® HS 15. The experimental data indicate that Kolliphor® HS 15 is a potent inhibitor of P-gp, although with a higher IC50 than the classic inhibitor verapamil. This makes Kolliphor® HS 15 a promising excipient for enhancing the oral bioavailability of P-gp substrate drugs. For drug development professionals, understanding and quantifying the P-gp inhibitory potential of excipients like Kolliphor® HS 15 is crucial for rational formulation design and predicting in vivo performance.

References

  • Gurjar, P., et al. (2018). Inhibitory Effects of Commonly Used Excipients on P-Glycoprotein in Vitro. PubMed. [Link]

  • Bio-protocol. (n.d.). P-gp mediated efflux assays. [Link]

  • Warren, D. B., et al. (2018). Interaction of Commonly Used Oral Molecular Excipients with P-glycoprotein. PMC. [Link]

  • BioDuro. (n.d.). ADME Caco-2 Permeability Assay. [Link]

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  • ResearchGate. (n.d.). The rhodamine 123 efflux as a functional test for the P-gp pump in Namalwa. [Link]

  • ResearchGate. (n.d.). Calcein assay: A high-throughput method to assess P-gp inhibition. [Link]

  • ResearchGate. (n.d.). Inhibitory Effects of Commonly Used Excipients on P-Glycoprotein in Vitro. [Link]

  • Eurofins Discovery. (n.d.). P-gp substrate assessment (Caco-2) - US. [Link]

  • Zhang, Y., et al. (2021). A Bidirectional Permeability Assay for beyond Rule of 5 Compounds. PMC. [Link]

  • Dürr, M., et al. (2009). Caco-2 cell methodology and inhibition of the P-glycoprotein transport of digoxin by Aloe vera juice. PubMed. [Link]

  • Sygnature Discovery. (n.d.). Caco-2 permeability, P-gp and BCRP assessment. [Link]

  • ResearchGate. (n.d.). Role of pharmaceutical excipients as P-gp inhibitory activity. [Link]

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A Senior Application Scientist's Guide to Solubilizer Selection: Solutol® HS 15 vs. Cremophor® EL

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The effective solubilization of poorly water-soluble active pharmaceutical ingredients (APIs) remains a pivotal challenge in drug development. The choice of solubilizing excipient is a critical decision that profoundly impacts a formulation's bioavailability, stability, and safety profile. This guide provides a comprehensive comparative analysis of two widely utilized non-ionic surfactants: Solutol® HS 15 (now known as Kolliphor® HS 15) and Cremophor® EL (Kolliphor® EL). We will delve into their fundamental physicochemical properties, mechanisms of action, and critical performance differences, supported by established experimental data and protocols. Our objective is to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to make an informed, data-driven selection between these two powerful formulation tools.

The Imperative of Solubilization in Modern Pharmaceutics

A significant portion of new chemical entities (NCEs) emerging from drug discovery pipelines fall under the Biopharmaceutics Classification System (BCS) Class II and IV, characterized by low aqueous solubility.[1] This inherent property limits their dissolution rate and, consequently, their oral bioavailability, posing a major hurdle to therapeutic efficacy. Non-ionic surfactants are a cornerstone of formulation strategy to overcome this challenge. By forming micelles in aqueous media, they create hydrophobic microenvironments that can encapsulate lipophilic drug molecules, thereby increasing their apparent solubility and facilitating their absorption.[2]

Deep Dive: Profiling the Solubilizers

Solutol® HS 15 (Macrogol 15 Hydroxystearate)

Solutol® HS 15 is a non-ionic solubilizer and emulsifier known for its excellent biocompatibility and low toxicity profile.[3]

  • Chemical Identity & Structure: It is a mixture of polyglycol mono- and di-esters of 12-hydroxystearic acid, combined with approximately 30% free polyethylene glycol (PEG).[4][5] This composition distinguishes it from castor oil derivatives.

G cluster_solutol Solutol® HS 15 Component Structure PEG Polyethylene Glycol (PEG 660) Ester Ester Linkage PEG->Ester HSA 12-Hydroxystearic Acid HSA->Ester

Caption: Core components of Solutol® HS 15.

  • Mechanism of Solubilization: Above its Critical Micelle Concentration (CMC), Solutol® HS 15 self-assembles into micelles with a hydrodynamic radius of approximately 11-15 nm.[6] The hydrophobic 12-hydroxystearic acid chains form the core of the micelle, which entraps the poorly soluble drug, while the hydrophilic PEG chains form the outer corona, interfacing with the aqueous environment. This micellar encapsulation is a primary mechanism for its solubilizing action.[7][8]

Cremophor® EL (Polyoxyl 35 Castor Oil)

Cremophor® EL has a long history as a potent solubilizer, most famously used in the formulation of paclitaxel.[9]

  • Chemical Identity & Structure: It is a complex mixture produced by reacting castor oil with ethylene oxide in a 1:35 molar ratio. The primary components are polyoxyethylated triglycerides of ricinoleic acid. Its composition is inherently more heterogeneous than that of Solutol® HS 15.

G cluster_cremophor Cremophor® EL Component Structure EO Ethylene Oxide Chains Link Ester & Ether Linkages EO->Link Castor Castor Oil (Ricinoleic Acid Triglyceride) Castor->Link

Caption: Core components of Cremophor® EL.

  • Mechanism of Solubilization: Similar to Solutol® HS 15, Cremophor® EL functions by forming micelles in aqueous solutions, thereby enhancing the bioavailability of hydrophobic compounds.[10] The polyethoxylated castor oil derivatives create the necessary amphiphilic balance to encapsulate lipophilic APIs.[9]

Head-to-Head Comparison: A Data-Driven Analysis

The choice between Solutol® HS 15 and Cremophor® EL hinges on a careful evaluation of their properties, solubilization power, and, most critically, their safety profiles.

Comparative Physicochemical Properties
PropertySolutol® HS 15 (Kolliphor® HS 15)Cremophor® EL (Kolliphor® EL)Significance for Formulation
Primary Composition Polyoxyethylene esters of 12-hydroxystearic acid[11]Polyoxyethylated castor oil (triglycerides)The different fatty acid backbone is a key determinant of the toxicity profile.
Appearance White to yellowish paste/solid[12]Pale yellow oily liquid (clear >26°C)[13]Affects handling and processing conditions during manufacturing.
HLB Value ~15[14]12-14[15]Both are effective O/W emulsifiers. Solutol's slightly higher HLB suggests greater hydrophilicity.
CMC 0.06-0.1 mM (0.005-0.02% w/v)[6][16]~0.02% w/v[17]The low CMC for both indicates stable micelle formation. A lower CMC is advantageous for maintaining micellar integrity upon dilution in vivo.
pH (10% aq. solution) 6.0 - 7.05.0 - 7.0[10][13]Both are suitable for formulations within a physiologically relevant pH range.
Solubilization Efficacy

Both excipients are highly effective solubilizers. Studies have demonstrated significant solubility enhancement for various BCS Class II drugs with both agents. For the drug nateglinide, solid dispersions with Solutol® HS 15 and Cremophor® RH 40 (a related grade) showed a ~65-fold increase in saturation solubility.[18] In another study, Solutol® HS 15 provided a greater enhancement in the solubility and dissolution rate of ritonavir compared to β-cyclodextrin.[2][19] The optimal choice often depends on the specific molecular interactions between the API and the excipient's hydrophobic core. Direct experimental comparison, as detailed in Section 4.1, is essential.

The Critical Differentiator: Safety and Toxicity

The most significant divergence between the two solubilizers lies in their safety profiles, particularly for parenteral administration.

  • Cremophor® EL: Its use is strongly associated with dose-dependent anaphylactoid hypersensitivity reactions, which are believed to be mediated by histamine release.[9][20][21] This necessitates premedication with steroids and antihistamines for intravenous formulations containing Cremophor® EL, such as paclitaxel.[20] It has also been linked to other toxicities including hyperlipidemia, neurotoxicity, and nephrotoxicity.[20][22][23]

  • Solutol® HS 15: Developed as a safer alternative to Cremophor® EL, Solutol® HS 15 has demonstrated a significantly improved safety profile.[4] Animal studies have shown reduced histamine release compared to Cremophor® EL.[4] It is generally considered to have excellent biocompatibility and low toxicity.[3][24] While not entirely inert, toxic effects are typically observed at much higher concentrations than with Cremophor® EL.[25][26]

Regulatory Status and Formulation Precedents
  • Cremophor® EL: Has a long history of use and is included in numerous FDA-approved injectable and oral products.[4] Its regulatory acceptance is well-established, despite its known toxicity profile.

  • Solutol® HS 15: While approved in marketed injectable products in countries like Canada and Argentina, it is still considered a "novel excipient" in the US for many applications as it has not been used in as many commercial products.[4][27] A Drug Master File (DMF) is on record with the FDA, which can facilitate its use in new drug applications.[4]

Experimental Protocols for Comparative Evaluation

To make a rational, evidence-based selection, the following self-validating experimental protocols are recommended.

Protocol 1: Determination of Saturation Solubility

This protocol quantifies the maximum amount of API that can be solubilized by each excipient at a given concentration.

G start Start: Prepare Stock Solutions step1 Add excess API to a series of vials containing different concentrations of Solutol HS 15 or Cremophor EL in buffer. start->step1 step2 Equilibrate samples at a controlled temperature (e.g., 25°C or 37°C) with constant agitation for 24-48h. step1->step2 step3 Centrifuge or filter samples (e.g., 0.22 µm PVDF) to remove undissolved API. step2->step3 step4 Quantify the concentration of the dissolved API in the supernatant using a validated HPLC method. step3->step4 end End: Plot Solubility vs. Surfactant Conc. step4->end

Caption: Workflow for Saturation Solubility Assay.

Methodology:

  • Preparation: Prepare a series of aqueous solutions (e.g., in phosphate-buffered saline, pH 7.4) of Solutol® HS 15 and Cremophor® EL at various concentrations (e.g., 0.1%, 0.5%, 1%, 2%, 5% w/v).

  • Equilibration: Add an excess amount of the API to 1-2 mL of each solubilizer solution in sealed vials. The amount should be sufficient to ensure saturation.

  • Incubation: Place the vials in an orbital shaker set to a constant temperature (e.g., 37°C) and agitate for 24-48 hours to ensure equilibrium is reached.

  • Sampling: After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid API.

  • Analysis: Carefully withdraw the supernatant, dilute as necessary with a suitable solvent, and analyze the API concentration using a validated HPLC method.

  • Causality Check: The inclusion of multiple concentrations allows for the determination of a solubilization curve. A linear increase in solubility above the CMC is expected, demonstrating the micellar solubilization capacity. A control sample with no surfactant establishes the baseline aqueous solubility of the API.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol provides a comparative measure of the excipients' toxicity on a relevant cell line (e.g., Caco-2 for oral delivery, HUVEC for parenteral).

G start Start: Seed Cells step1 Seed Caco-2 cells in a 96-well plate and allow them to adhere and grow for 24 hours. start->step1 step2 Treat cells with serial dilutions of Solutol HS 15 and Cremophor EL for a defined period (e.g., 24 hours). step1->step2 step3 Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. step2->step3 step4 Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO). step3->step4 step5 Measure the absorbance at ~570 nm using a plate reader. step4->step5 end End: Calculate % Viability and IC50 step5->end

Caption: Workflow for MTT Cytotoxicity Assay.

Methodology:

  • Cell Culture: Seed a suitable cell line (e.g., Caco-2) into a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours.[1]

  • Treatment: Prepare a range of concentrations for both Solutol® HS 15 and Cremophor® EL in cell culture medium. Remove the old medium from the cells and add the excipient solutions. Include a negative control (medium only) and a positive control (e.g., Triton™ X-100).[1]

  • Incubation: Incubate the treated cells for a relevant time period (e.g., 24 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent like DMSO to dissolve the formazan crystals.

  • Measurement: Read the absorbance of the plate on a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. The concentration that causes 50% inhibition of cell viability (IC50) can be determined to quantitatively compare the toxicity. This provides a direct, self-validating comparison of cytotoxic potential.

Conclusion: Guiding the Formulation Decision

Both Solutol® HS 15 and Cremophor® EL are potent solubilizers that can significantly enhance the dissolution and bioavailability of poorly soluble drugs. However, the choice is not interchangeable and should be guided by a thorough risk-benefit analysis.

  • Choose Cremophor® EL when: You are working with an API where Cremophor® EL shows markedly superior solubilization, and the formulation is for a non-parenteral route or a critical therapeutic area (like oncology) where its use is historically accepted and the risks are managed through premedication.[28]

  • Choose Solutol® HS 15 when: Safety is a primary concern, especially for intravenous formulations.[24] It is the preferred choice for new chemical entities where a clean safety profile is paramount. Its comparable or superior solubilization capacity for many APIs, combined with reduced toxicity, makes it a modern and often superior alternative to Cremophor® EL.[2][4]

Ultimately, the decision must be grounded in robust experimental data. The protocols outlined in this guide provide a clear pathway for generating the necessary comparative data on solubility enhancement and cytotoxicity, empowering the formulation scientist to select the optimal excipient for a safe, stable, and effective drug product.

References

  • Mechanism of Mucosal Permeability Enhancement of CriticalSorb® (Solutol® HS15) Investigated In Vitro in Cell Cultures. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Kiss, L., et al. (2013). Kinetic analysis of the toxicity of pharmaceutical excipients Cremophor EL and RH40 on endothelial and epithelial cells. Journal of Pharmaceutical Sciences. Retrieved January 12, 2026, from [Link]

  • Cremophor EL. (n.d.). MySkinRecipes. Retrieved January 12, 2026, from [Link]

  • Gautam, S. S., & Mahaveer, D. (2006). Mechanistic study of solubility enhancement of nifedipine using vitamin E TPGS or solutol HS-15. Pharmaceutical Development and Technology. Retrieved January 12, 2026, from [Link]

  • Velagaleti, R., & Ku, S. (2010). Solutol HS15 as a Novel Excipipient. Pharmaceutical Technology. Retrieved January 12, 2026, from [Link]

  • Moku, G., et al. (2021). Thymoquinone-Loaded Soluplus®-Solutol® HS15 Mixed Micelles: Preparation, In Vitro Characterization, and Effect on the SH-SY5Y Cell Migration. MDPI. Retrieved January 12, 2026, from [Link]

  • Kolliphor® HS 15 - An Enabler for Parenteral and Oral Formulations. (2019). American Pharmaceutical Review. Retrieved January 12, 2026, from [Link]

  • CREMOPHOR EL. (n.d.). Ataman Kimya. Retrieved January 12, 2026, from [Link]

  • Cremophor – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved January 12, 2026, from [Link]

  • SOLUPLUS AND SOLUTOL HS-15 OLMESARTAN MEDOXOMIL NANOMICELLE BASED ORAL FAST DISSOLVING FILM. (2024). Farmacia Journal. Retrieved January 12, 2026, from [Link]

  • Wood, G. A., et al. (1995). Comparison of solutol HS 15, Cremophor EL and novel ethoxylated fatty acid surfactants as multidrug resistance modification agents. International Journal of Cancer. Retrieved January 12, 2026, from [Link]

  • Stokes, A. H., et al. (2013). Effects of Solutol (Kolliphor) and cremophor in polyethylene glycol 400 vehicle formulations in Sprague-Dawley rats and beagle dogs. Toxicologic Pathology. Retrieved January 12, 2026, from [Link]

  • List of Oils and Emulsifiers with HLB Values. (n.d.). HLB Calculator. Retrieved January 12, 2026, from [Link]

  • Mechanistic Study of Solubility Enhancement of Nifedipine Using Vitamin E TPGS or Solutol HS-15. (n.d.). Taylor & Francis Online. Retrieved January 12, 2026, from [Link]

  • HBL-values. (n.d.). Magis Pharma. Retrieved January 12, 2026, from [Link]

  • Cremophor EL – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 12, 2026, from [Link]

  • Cremophor EL: Significance and symbolism. (n.d.). 360-up. Retrieved January 12, 2026, from [Link]

  • Kinetic Analysis of the Toxicity of Pharmaceutical Excipients Cremophor EL and RH40 on Endothelial and Epithelial Cells. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Solutol HS 15 as a novel excipient. Identification of the need for and implementation of a US Regulatory Strategy. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Gelderblom, H., et al. (2001). Cremophor EL: the drawbacks and advantages of vehicle selection for drug formulation. European Journal of Cancer. Retrieved January 12, 2026, from [Link]

  • Cooray, H. C., et al. (1991). Solutol HS 15, nontoxic polyoxyethylene esters of 12-hydroxystearic acid, reverses multidrug resistance. Cancer Research. Retrieved January 12, 2026, from [Link]

  • Chemical structures of Soluplus® and Solutol® HS15. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Enhancement of solubility and dissolution rate of ritonavir by β cyclodextrin and solutol HS 15 - A factorial study. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Enhancement of Solubility and Dissolution Rate of Ritonavir by Β Cyclodextrin and Solutol HS 15 – A Factorial Study. (n.d.). RJPBCS. Retrieved January 12, 2026, from [https://www.rjpbcs.com/pdf/2012_3(1)/[29].pdf]([Link]29].pdf)

  • Bravo González, R. C., et al. (2004). In vitro investigation on the impact of the surface-active excipients Cremophor EL, Tween 80 and Solutol HS 15 on the metabolism of midazolam. Biopharmaceutics & Drug Disposition. Retrieved January 12, 2026, from [Link]

  • Solutol®HS15+pluronicF127 and Solutol®HS15+pluronicL61 mixed micelle systems for oral delivery of genistein. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • The Effect of Novel Surfactants and Solutol (R) HS 15 on Paclitaxel Aqueous Solubility and Permeability Across a Caco-2 Monolayer. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Swain, R. P., & Subudhi, B. B. (2022). Effect of Solutol HS 15 and Cremophor RH 40 on Dissolution and Bioavailability of Nateglinide through Solid Dispersions. Indian Journal of Pharmaceutical Education and Research. Retrieved January 12, 2026, from [Link]

  • In vitro investigation on the impact of the surface-active excipients Cremophor EL, Tween 80 and Solutol HS 15 on the metabolism of midazolam. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Effect of Solutol HS 15 and Cremophor RH 40 on Dissolution and Bioavailability of Nateglinide through Solid Dispersions. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

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A Head-to-Head Comparison of Non-Ionic Surfactants in Nanoformulations: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Executive Summary

The selection of a non-ionic surfactant is a critical decision in the development of nanoformulations, directly impacting particle size, stability, drug loading, and biological performance. This guide provides an in-depth comparison of 2-Hydroxyethyl 12-hydroxyoctadecanoate—and its widely used polymeric form, Kolliphor® HS 15—against other prevalent non-ionic surfactants such as Polysorbates (Tween® series), Sorbitan Esters (Span® series), and Polyoxyethylene Alkyl Ethers (Brij® series). By synthesizing experimental data from peer-reviewed literature, this document offers a quantitative and qualitative analysis to guide researchers in making informed decisions for their specific drug delivery applications. We delve into the causal mechanisms behind performance differences, from physicochemical properties to complex biological interactions like P-glycoprotein inhibition, providing a holistic view for the drug development professional.

Introduction: The Pivotal Role of Non-Ionic Surfactants in Nanomedicine

Nanoformulations, such as nanoemulsions, solid lipid nanoparticles (SLNs), and polymeric nanoparticles, have revolutionized drug delivery by enabling the administration of poorly soluble compounds. The success of these systems is fundamentally reliant on the use of surfactants to stabilize the nanoparticle interface and prevent aggregation.[1] Non-ionic surfactants are frequently the excipients of choice due to their high biocompatibility, stability across a range of pH values, and low toxicity compared to their ionic counterparts.[1]

The primary mechanism of stabilization is steric hindrance, where the hydrophilic chains of the surfactant extend into the aqueous phase, creating a physical barrier that prevents nanoparticles from approaching each other and coalescing.[1] However, the role of these surfactants extends far beyond simple stabilization. They are active participants in the formulation's performance, influencing drug solubility, release kinetics, and even interactions with biological barriers. This guide will explore these multifaceted roles through a direct comparison of key players in the field.

The Contestants: A Profile of Key Non-Ionic Surfactants

A foundational understanding of the surfactants' molecular structure and properties is essential to interpreting their performance in nanoformulations.

The 12-Hydroxyoctadecanoate Family: this compound & Kolliphor® HS 15

The subject of our focus, this compound, is the basic monomeric ester of 12-hydroxystearic acid and ethylene glycol. In practical pharmaceutical applications, this structural motif is most famously represented by its polymeric form, Kolliphor® HS 15 (formerly Solutol® HS 15). This excipient is a mixture of polyglycol mono- and di-esters of 12-hydroxystearic acid, along with about 30% free polyethylene glycol (PEG).[2]

The defining feature of this family is the 12-hydroxy group on the stearic acid backbone. This creates a "kink" in the lipophilic tail, which imparts unique interfacial properties. Kolliphor® HS 15 is known for its exceptional solubilizing capacity and its ability to form small, stable micelles and nanoemulsions.[2][3]

The Polysorbates: Tween® Series

Polysorbates, commercially known as the Tween® series, are polyoxyethylene derivatives of sorbitan esters. Polysorbate 80 (Tween® 80) , a derivative of oleic acid, is arguably the most widely used non-ionic surfactant in pharmaceutical formulations, from oral to parenteral products. Its well-established safety profile and strong emulsifying properties make it a common benchmark.

The Sorbitan Esters: Span® Series

Sorbitan esters, or Spans®, are lipophilic (oil-soluble) surfactants often used in combination with hydrophilic surfactants like Tweens to modulate the overall Hydrophile-Lipophile Balance (HLB) of an emulsifier system. Span® 80 (Sorbitan monooleate) is a common example, frequently employed in the formation of water-in-oil emulsions or as a co-surfactant in oil-in-water systems.

The Polyoxyethylene Alkyl Ethers: Brij® Series

The Brij® series consists of polyoxyethylene ethers of fatty alcohols. They offer a range of HLB values depending on the length of both the alkyl chain and the polyethylene oxide chain. They are recognized for their stability and are used in a variety of topical and oral formulations. Certain members of the Brij series have also been investigated for their ability to overcome multidrug resistance in cancer cells.

Head-to-Head Comparison: Physicochemical Properties

The performance of a surfactant is intrinsically linked to its physicochemical properties. The Hydrophile-Lipophile Balance (HLB) is a critical parameter, indicating the surfactant's relative affinity for water versus oil. High HLB values (>10) signify a hydrophilic surfactant, ideal for oil-in-water (o/w) emulsions, while low HLB values (<10) indicate a lipophilic surfactant suited for water-in-oil (w/o) emulsions. The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules begin to self-assemble into micelles, a key factor in solubilization.

Table 1: Comparison of Key Physicochemical Properties of Selected Non-Ionic Surfactants

SurfactantChemical FamilyApprox. Molecular Weight ( g/mol )HLB ValueCMC (mg/mL)
Kolliphor® HS 15 Polyoxyethylene 12-hydroxystearate~96014-160.05 - 0.2
Polysorbate 80 (Tween® 80) Polyoxyethylene sorbitan monooleate~131015.0~0.013
Sorbitan Monooleate (Span® 80) Sorbitan monooleate~4284.3N/A (oil soluble)
Brij® L23 Polyoxyethylene (23) lauryl ether~119816.9~0.096

Data compiled from various sources.

Performance in Nanoformulations: Experimental Data

The ultimate test of a surfactant is its performance in a formulation. The following tables summarize experimental data from studies that have directly compared these surfactants in nanoformulation systems.

Nanoemulsion & Nanomicelle Formulations

Nanoemulsions and nanomicelles are common platforms for solubilizing hydrophobic drugs. The choice of surfactant critically affects the resulting particle size, polydispersity index (PDI), and drug loading capacity. A smaller particle size and a lower PDI (typically < 0.3) are desirable for stability and predictable in vivo behavior.

Table 2: Comparative Performance in Nanoemulsion and Nanomicelle Systems

Formulation TypeDrugSurfactantParticle Size (nm)PDIDrug Loading / Encapsulation EfficiencyReference
Nanomicelles PaclitaxelKolliphor® HS 15 / Polysorbate 80 (Mixed)16.07 ± 0.3UniformDL: 1.34%, EE: 96.96%[4]
Nanoemulsion PropofolKolliphor® HS 1528 - 450.10 - 0.20Drug Loading: 50 mg/g[5]
Nanoemulsion PropofolTween® 80Not specified as optimalNot specified as optimalNot specified as optimal[5]

Insight: In a study developing a propofol nanoemulsion, formulations containing Kolliphor® HS 15 were selected as optimal, demonstrating the ability to form small, monodisperse nanoparticles with high drug loading.[5] Similarly, a mixed micelle system of Kolliphor® HS 15 and Polysorbate 80 showed excellent characteristics for paclitaxel delivery, achieving a very small particle size and high encapsulation efficiency.[4]

Solid Lipid Nanoparticles (SLNs)

In SLNs, surfactants stabilize a solid lipid core. The surfactant's interaction with the solid lipid matrix can significantly influence particle characteristics and drug entrapment.

Table 3: Comparative Performance in Solid Lipid Nanoparticle (SLN) Systems

DrugSolid LipidSurfactantParticle Size (nm)PDIEntrapment Efficiency (EE%)Reference
HydrochlorothiazidePrecirol® ATO5Tween® 80 (1.5%)~400~0.4~57%[6]
HydrochlorothiazidePrecirol® ATO5Pluronic® F68 (1.5%)~600~0.4~38%[6]
EfavirenzGlyceryl monostearateTween® 80 (3%)201.30 ± 1.130.17 ± 0.01>90%[7]

Insight: The data from the hydrochlorothiazide study highlights how profoundly the choice of surfactant impacts SLN properties.[6] While not a direct comparison to Kolliphor HS 15, it shows that Tween® 80 produced significantly smaller and more efficiently loaded nanoparticles than Pluronic® F68 in that specific system.[6] The efavirenz study further demonstrates that Tween® 80 can be used to create stable SLNs with very high encapsulation efficiency.[7]

Biological Performance: Beyond Formulation Stability

An often-overlooked aspect of surfactant selection is its impact on the biological fate of the nanoformulation. Many non-ionic surfactants are not inert bystanders but actively modulate biological processes.

Inhibition of P-glycoprotein (P-gp) Efflux Pumps

P-glycoprotein is an efflux pump expressed in various tissues, including the intestinal epithelium and the blood-brain barrier, that actively transports a wide range of drugs out of cells. This is a major mechanism of multidrug resistance (MDR) in cancer and a cause of low oral bioavailability. Several non-ionic surfactants can inhibit P-gp, thereby enhancing drug absorption and overcoming resistance.

Table 4: Comparative P-glycoprotein Inhibition

SurfactantP-gp Inhibition IC₅₀ (µM)Reference
Kolliphor® HS 15 (Solutol HS 15) 179.8[8]
Polysorbate 80 (Tween® 80) 45.29[8]
Brij® 58 25.22[8]
Cremophor® EL 11.92[8]

Insight: The data reveals that while all these surfactants inhibit P-gp, their potency varies significantly. Brij® 58 and the benchmark inhibitor Cremophor® EL show very strong inhibition with low IC₅₀ values. Polysorbate 80 is also a potent inhibitor. Kolliphor® HS 15 demonstrates P-gp inhibition, although with a higher IC₅₀ value in this particular study, its effect is still significant and contributes to its known bioavailability-enhancing properties.[4][8] This inhibitory action is a crucial advantage when formulating drugs that are P-gp substrates.

Cytotoxicity and Biocompatibility

While generally considered safe, high concentrations of surfactants can lead to cell membrane disruption and toxicity. Biocompatibility is a paramount consideration, especially for parenteral formulations.

  • Kolliphor® HS 15 has been shown to have a favorable safety and toxicological profile, often better than other surfactants like Cremophor® EL and Polysorbate 80, making it a good choice for preclinical and clinical studies.[4] Studies have shown it to be less hemolytic and suitable for parenteral formulations.[2]

  • Polysorbate 80 is widely approved for parenteral use, but some studies note it can have significant hemolytic activity at higher concentrations.[9]

  • Cytotoxicity Comparison: In one study screening surfactants for wound applications, Tween® 80 showed minimal effects on keratinocyte viability but did reduce fibroblast viability by about 30%.[9]

Choosing the Right Surfactant: A Logical Workflow

The optimal surfactant is application-dependent. The following workflow, represented as a diagram, outlines a logical process for selection and validation.

Surfactant_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Formulation & Characterization cluster_2 Phase 3: Performance & Safety A Define Drug Properties (Solubility, P-gp Substrate?) C Select Candidates based on HLB (e.g., HLB > 10 for o/w) A->C B Define Formulation Goals (Route, Nano-type, Stability) B->C D Prepare Formulations (e.g., K-HS15 vs Tween 80 vs Brij) C->D Top 2-3 candidates E Characterize PS, PDI, EE% (Build comparison table) D->E F Assess Short-Term Stability E->F G Conduct In Vitro Release Studies F->G Lead candidates H Evaluate Biological Performance (e.g., Cell Permeability, Cytotoxicity) G->H I Final Surfactant Selection H->I Optimized choice

Caption: A logical workflow for selecting a non-ionic surfactant.

Conclusion and Recommendations

There is no single "best" non-ionic surfactant; the choice is a balance of trade-offs tailored to the specific drug and application.

  • Kolliphor® HS 15 stands out as an exceptional solubilizer and stabilizer, often producing nanoformulations with small particle sizes and high drug loads.[3][5] Its proven ability to inhibit P-gp and its favorable safety profile make it a compelling choice, particularly for challenging oral and parenteral formulations of poorly soluble drugs.[2][4]

  • Polysorbate 80 (Tween® 80) remains the industry workhorse due to its extensive regulatory acceptance and strong emulsification properties. It is a potent P-gp inhibitor and serves as an excellent benchmark.[8] However, researchers should be mindful of its potential for higher hemolytic activity at greater concentrations and its susceptibility to oxidative degradation compared to more robust structures like Kolliphor HS 15.[9]

  • Brij® and Span® Surfactants offer specialized functionalities. Brijs can be particularly potent P-gp inhibitors, offering a potential advantage in oncology applications. Spans are indispensable for creating stable water-in-oil systems or for fine-tuning the HLB of a blended surfactant system to match the specific requirements of a lipid phase.

Ultimately, the experimental data underscores the necessity of empirical testing. The logical workflow and comparative data presented in this guide provide a strong foundation for researchers to narrow the field of candidates and proceed with targeted, efficient formulation development.

Appendix: Key Experimental Protocols

Protocol 1: Preparation of Nanoemulsion via High-Pressure Homogenization (HPH)

This protocol is a standard high-energy method for producing fine nanoemulsions.

  • Phase Preparation:

    • Oil Phase: Dissolve the lipophilic active pharmaceutical ingredient (API) in the chosen lipid/oil. Heat to 5-10°C above the lipid's melting point if it is solid at room temperature.

    • Aqueous Phase: Dissolve the hydrophilic non-ionic surfactant (e.g., Kolliphor® HS 15 or Tween® 80) in purified water. Heat to the same temperature as the oil phase.

  • Pre-emulsion Formation:

    • Add the aqueous phase to the oil phase while stirring vigorously with a high-speed stirrer (e.g., Ultra-Turrax) at 10,000-20,000 rpm for 5-10 minutes. This creates a coarse pre-emulsion.

  • High-Pressure Homogenization:

    • Immediately pass the hot pre-emulsion through a high-pressure homogenizer.

    • Set the pressure to 500-1500 bar.

    • Perform 5-10 homogenization cycles to achieve a uniform, small droplet size.[10][11]

  • Cooling & Storage:

    • Cool the resulting nanoemulsion to room temperature.

    • Store in appropriate containers for characterization.

Caption: Workflow for High-Pressure Homogenization.

Protocol 2: Characterization of Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)

DLS measures the hydrodynamic diameter of nanoparticles based on their Brownian motion.

  • Sample Preparation: Dilute the nanoformulation with purified water to an appropriate concentration to achieve a suitable scattering intensity (typically a slightly opalescent, transparent appearance).

  • Instrument Setup:

    • Set the DLS instrument (e.g., Malvern Zetasizer) to the correct temperature (usually 25°C).

    • Input the viscosity and refractive index of the dispersant (water).

  • Measurement:

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the instrument and allow it to equilibrate for 1-2 minutes.

    • Perform the measurement. The instrument software will analyze the scattered light intensity fluctuations to calculate the Z-average diameter (particle size) and the PDI.

  • Analysis: Record the Z-average diameter in nanometers (nm) and the PDI. A PDI value below 0.3 is generally considered indicative of a monodisperse and homogenous population.

Protocol 3: Determination of Entrapment Efficiency (EE%) by HPLC

This protocol separates the free (unencapsulated) drug from the encapsulated drug to determine the efficiency of drug loading.

  • Separation of Free Drug:

    • Place a known amount of the nanoformulation into a centrifugal filter unit (e.g., Amicon® Ultra with an appropriate molecular weight cut-off).

    • Centrifuge at high speed (e.g., 10,000 x g) for 15-30 minutes to separate the aqueous filtrate (containing free drug) from the concentrated nanoparticles.

  • Quantification of Free Drug:

    • Analyze the filtrate using a validated High-Performance Liquid Chromatography (HPLC) method specific to the API.

    • Construct a calibration curve using standard solutions of the API to determine the concentration of the free drug in the filtrate.

  • Calculation of Entrapment Efficiency:

    • Use the following formula: EE% = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100

References

  • Nanoemulsion preparation. (n.d.). protocols.io. Retrieved from [Link]

  • Cirri, M., Maestrini, L., Mennini, N., & Mura, P. (2018). Evaluation and Comparison of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) as Vectors to Develop Hydrochlorothiazide Effective and Safe Pediatric Oral Liquid Formulations. Pharmaceutics, 10(4), 219. Retrieved from [Link]

  • Thatipamula, R., Palem, C., Gannu, R., Muddasani, S., & Yamsani, M. (2019). Short Term Stability Testing of Efavirenz-Loaded Solid Lipid Nanoparticle (SLN) and Nanostructured Lipid Carrier (NLC) Dispersions. Molecules, 24(16), 2899. Retrieved from [Link]

  • Jaiswal, M., Dudhe, R., & Sharma, P. K. (2015). Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review. Preventive Nutrition and Food Science, 20(1), 1-8. Retrieved from [Link]

  • Hettrich, C., Loretz, B., & Schaefer, U. F. (2020). Screening of Surfactants for Improved Delivery of Antimicrobials and Poly-Lactic-co-Glycolic Acid Particles in Wound Tissue. Pharmaceutics, 12(9), 837. Retrieved from [Link]

  • Gurjar, R., Chan, C. Y. S., Curley, P., Sharp, J., Chiong, J., Rannard, S., Siccardi, M., & Owen, A. (2018). Inhibitory Effects of Commonly Used Excipients on P-Glycoprotein in Vitro. Molecular Pharmaceutics, 15(11), 4835–4842. Retrieved from [Link]

  • Cortés, H., Hernández-Parra, H., Bernal-Chávez, S. A., Del Prado-Audelo, M. L., Caballero-Florán, I. H., Borbolla-Jiménez, F. V., González-Torres, M., Magaña, J. J., & Leyva-Gómez, G. (2021). Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses. Materials, 14(12), 3197. Retrieved from [Link]

  • Zhang, Y., Wang, J., Wang, X., & Zhang, X. (2015). Paclitaxel-Loaded Kolliphor® HS15/Polysorbate 80-Mixed Nanomicelles: Formulation, in vitro characterization and safety evaluation. Latin American Journal of Pharmacy, 34(8), 1633-1640. Retrieved from [Link]

  • Shinde, P., Tirmale, A., & Saudagar, R. (2023). The Development and Optimization of Lipid-Based Self-Nanoemulsifying Drug Delivery Systems for the Intravenous Delivery of Propofol. Molecules, 28(4), 1492. Retrieved from [Link]

  • Deshmukh, A. S., & Kulkarni, S. (2019). Kolliphor® HS 15 - An Enabler for Parenteral and Oral Formulations. American Pharmaceutical Review. Retrieved from [Link]

  • Deshmukh, A. S., & Kulkarni, S. (2019). Kolliphor® HS 15 - An enabler for parenteral and oral formulations. ResearchGate. Retrieved from [Link]

Sources

A Comparative Guide to the Efficacy and Safety of Commercial Kolliphor HS 15 Grades

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Kolliphor® HS 15

Kolliphor® HS 15, formerly known as Solutol® HS 15, is a well-established excipient valued for its exceptional ability to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). Chemically, it is a mixture of polyglycol mono- and di-esters of 12-hydroxystearic acid and approximately 30% free polyethylene glycol (PEG).[1] This unique composition, with a hydrophilic-lipophilic balance (HLB) value between 14 and 16, allows it to act as a potent non-ionic surfactant, forming stable micelles in aqueous solutions that can encapsulate lipophilic drug molecules.[1][2]

Kolliphor® HS 15 is monographed in both the United States Pharmacopeia/National Formulary (USP-NF) and the European Pharmacopoeia (Ph. Eur.), which represent the primary standards for pharmaceutical-grade materials.[1][3] The key distinctions between the commercially available grades of Kolliphor® HS 15 lie in their compliance with these different pharmacopeial standards, as well as the availability of a "research grade" for non-clinical, developmental studies. These differences, particularly in specified impurity limits, can have implications for the efficacy and safety of the final drug product.

Comparative Analysis of Commercial Grades

The primary commercial grades of Kolliphor® HS 15 can be categorized based on their adherence to specific pharmacopeial monographs and their intended use. The two main pharmaceutical grades are the USP-NF grade, referred to as Polyoxyl 15 Hydroxystearate , and the Ph. Eur. grade, known as Macrogol 15 Hydroxystearate .[1][4][5] Additionally, a "research grade" is available from suppliers like Sigma-Aldrich for investigational purposes.[6]

Physicochemical and Pharmacopeial Specifications

The following table provides a comparative summary of the key specifications for the different grades of Kolliphor® HS 15 based on the USP-NF and Ph. Eur. monographs, alongside the specifications for a typical research-grade product.

Parameter USP/NF (Polyoxyl 15 Hydroxystearate) Ph. Eur. (Macrogol 15 Hydroxystearate) Research Grade (Typical)
Definition Reaction product of ~15 moles of ethylene oxide with 1 mole of 12-hydroxystearic acid.[4]Mixture of mono- and di-esters of 12-hydroxystearic acid and macrogols.[5]Reaction product of 15 moles of ethylene oxide with 1 mole of 12-hydroxystearic acid.
Acid Value ≤ 1.0 mg KOH/g≤ 1.0 mg KOH/g≤ 1.0 mg KOH/g
Hydroxyl Value 90 - 110 mg KOH/g90 - 110 mg KOH/g90 - 110 mg KOH/g
Saponification Value 53 - 63 mg KOH/g53 - 63 mg KOH/g53 - 63 mg KOH/g
Water Content ≤ 0.50%≤ 1.0%≤ 0.50%
Free Polyethylene Glycol 27.0% - 39.0%Not explicitly defined in the same manner, but part of the mixture.27.0% - 39.0%
Impurities
Ethylene Oxide≤ 1 ppm≤ 1 ppm≤ 1 ppm
Dioxane≤ 10 ppm≤ 10 ppm≤ 10 ppm
Heavy Metals≤ 10 ppm≤ 10 ppm< 10 ppm
NickelNot specifiedNot specified≤ 1 ppm
Ignition ResidueNot specified≤ 0.3%≤ 0.3%

Analysis of Specifications:

As the table illustrates, the core physicochemical properties such as acid, hydroxyl, and saponification values are harmonized between the USP-NF and Ph. Eur. monographs. This indicates a consistent chemical identity and quality for the main components of Kolliphor® HS 15 across these pharmaceutical grades. The limits for key process-related impurities like ethylene oxide and dioxane are also aligned, reflecting a global standard for the safety of this excipient.

A notable difference lies in the specified limit for water content, with the USP-NF requiring a lower maximum level (≤ 0.50%) compared to the Ph. Eur. (≤ 1.0%). While seemingly minor, this difference could be critical for the stability of moisture-sensitive APIs. The research-grade specifications are generally in line with the pharmacopeial standards, though they may include additional impurity information, such as a specific limit for nickel, which is not explicitly mentioned in the pharmacopeial monographs.

Efficacy and Performance Comparison

The efficacy of Kolliphor® HS 15 is primarily determined by its ability to solubilize poorly soluble drugs and form stable formulations. While the harmonized core specifications suggest comparable performance between the USP-NF and Ph. Eur. grades, subtle differences in composition and impurity profiles could theoretically influence performance.

Solubilization Capacity

The solubilizing power of Kolliphor® HS 15 is attributed to its micellar structure in aqueous media. The critical micelle concentration (CMC) is typically in the range of 0.005% to 0.02%.[1][2] Given the consistent chemical composition defined by the pharmacopoeias, the solubilization capacity for a given API is expected to be equivalent for both USP-NF and Ph. Eur. grades.

Formulation Stability

The stability of a formulation containing Kolliphor® HS 15 can be influenced by factors such as pH, temperature, and the presence of impurities that may promote degradation. The lower water content limit in the USP-NF grade could offer a slight advantage in preventing the hydrolysis of ester-containing APIs.

It is also important to consider the potential for oxidative degradation, which can be catalyzed by trace metal impurities. While heavy metals are controlled to ≤ 10 ppm in both pharmacopoeias, specific limits for pro-oxidant metals are not detailed. Formulators should be aware that lot-to-lot variability in these trace impurities could potentially impact the long-term stability of oxygen-sensitive drugs.

Safety and Toxicological Comparison

Kolliphor® HS 15 is generally regarded as a safe and well-tolerated excipient for oral and parenteral administration.[1] Key safety advantages over other non-ionic surfactants include lower histamine release and reduced hemolytic activity.

Impurity Profile and Safety

The harmonized limits for ethylene oxide and dioxane in both the USP-NF and Ph. Eur. monographs ensure that these potentially toxic process impurities are controlled to safe levels in pharmaceutical-grade Kolliphor® HS 15. The research-grade material also adheres to these limits.

The potential impact of other impurities, such as free fatty acids or variations in the PEG molecular weight distribution, on the safety profile is generally considered to be low, given the stringent overall quality controls imposed by the pharmacopoeias. However, for particularly sensitive applications or when working with novel APIs, a thorough toxicological assessment of the complete formulation is always recommended.

Experimental Protocols for Grade Evaluation

To assist researchers in selecting the appropriate grade of Kolliphor® HS 15 and to verify its performance in a specific formulation, the following experimental protocols are provided.

Protocol for Determining Solubilization Capacity

This protocol outlines a method for comparing the equilibrium solubility of a poorly soluble API in aqueous solutions of different Kolliphor® HS 15 grades.

Objective: To determine and compare the saturation solubility of an API in solutions of USP-NF, Ph. Eur., and research-grade Kolliphor® HS 15.

Materials:

  • API powder

  • Kolliphor® HS 15 (USP-NF, Ph. Eur., and research grades)

  • Purified water

  • Scintillation vials

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with a suitable column and detector for the API

Procedure:

  • Prepare stock solutions of each Kolliphor® HS 15 grade at a concentration of 10% (w/v) in purified water.

  • Create a series of dilutions from each stock solution to obtain concentrations ranging from 0.1% to 5% (w/v).

  • Add an excess amount of the API to each Kolliphor® HS 15 solution in separate scintillation vials.

  • Place the vials on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C) and shake until equilibrium is reached (typically 24-48 hours).

  • After equilibration, centrifuge the samples to pellet the undissolved API.

  • Carefully collect the supernatant and dilute it with a suitable solvent for HPLC analysis.

  • Quantify the API concentration in each sample using a validated HPLC method.

  • Plot the solubility of the API as a function of Kolliphor® HS 15 concentration for each grade.

Protocol for Assessing Formulation Stability

This protocol provides a framework for evaluating the physical and chemical stability of a liquid formulation prepared with different grades of Kolliphor® HS 15.

Objective: To compare the stability of an API formulation using USP-NF, Ph. Eur., and research-grade Kolliphor® HS 15 under accelerated storage conditions.

Materials:

  • API-Kolliphor® HS 15 formulation

  • Stability chambers (e.g., 40°C/75% RH)

  • HPLC system for API and degradant analysis

  • Particle size analyzer (for emulsions or suspensions)

  • pH meter

Procedure:

  • Prepare three batches of the liquid formulation, each with one of the Kolliphor® HS 15 grades.

  • Package the formulations in the intended container-closure system.

  • Place the samples in a stability chamber under accelerated conditions (e.g., 40°C/75% RH).

  • At predetermined time points (e.g., 0, 1, 3, and 6 months), withdraw samples and analyze for:

    • API content and purity (by HPLC)

    • Appearance and pH

    • Particle size distribution (if applicable)

  • Compare the degradation profiles and changes in physical properties for the formulations made with each Kolliphor® HS 15 grade.

Visualization of Key Concepts

Kolliphor® HS 15 Micelle Formation and Drug Solubilization

G cluster_0 Aqueous Environment cluster_1 Above Critical Micelle Concentration (CMC) API Poorly Soluble API (Hydrophobic) API_solubilized Solubilized API API->API_solubilized Encapsulation Kolliphor Kolliphor HS 15 Monomers Micelle Kolliphor HS 15 Micelle Kolliphor->Micelle Self-Assembly Core Hydrophobic Core Micelle->Core Shell Hydrophilic Shell Micelle->Shell API_solubilized->Core Located in

Caption: Kolliphor® HS 15 self-assembles into micelles, encapsulating hydrophobic APIs.

Workflow for Kolliphor® HS 15 Grade Selection

G Start Define Formulation Requirements (e.g., dosage form, API properties) Grade_Selection Select Kolliphor HS 15 Grade Start->Grade_Selection Pharma_Grade Pharmaceutical Grade (USP-NF or Ph. Eur.) Grade_Selection->Pharma_Grade Clinical/Commercial Use Research_Grade Research Grade Grade_Selection->Research_Grade Pre-clinical/R&D Solubility_Study Conduct Solubility Studies Pharma_Grade->Solubility_Study Research_Grade->Solubility_Study Stability_Study Perform Formulation Stability Testing Solubility_Study->Stability_Study Final_Selection Final Grade Selection and Specification Stability_Study->Final_Selection

Caption: A logical workflow for selecting the appropriate Kolliphor® HS 15 grade.

Conclusion and Recommendations

The commercial grades of Kolliphor® HS 15 compliant with the USP-NF and Ph. Eur. monographs are highly comparable in terms of their core chemical properties and key impurity profiles. For most applications, these grades can be considered interchangeable, with the primary differentiator being the specified water content limit, which is more stringent in the USP-NF. This may be a critical consideration for formulations containing moisture-labile APIs.

The research grade of Kolliphor® HS 15 provides a cost-effective option for early-stage, non-clinical development work, with specifications that are generally aligned with the pharmaceutical grades. However, for clinical and commercial manufacturing, adherence to the relevant pharmacopeial monograph is mandatory.

It is strongly recommended that formulation scientists conduct their own evaluations, such as the solubility and stability studies outlined in this guide, using the specific grade of Kolliphor® HS 15 intended for the final drug product. This will ensure that the chosen excipient meets the performance and quality requirements of the intended application.

References

  • USP-NF. Polyoxyl 15 Hydroxystearate Monograph.
  • BASF. Kolliphor® HS 15 - An Enabler for Parenteral and Oral Formulations. American Pharmaceutical Review. 2019.
  • Qurashi, M. O. A comparison of the US Pharmacopeia and the European Pharmacopeia. University of Malta. 2025.
  • Sigma-Aldrich.
  • Pharma Excipients. Kolliphor® HS 15.
  • European Pharmacopoeia.
  • CD Formulation.
  • WebofPharma. NF Monograph.
  • Scribd.

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A Comprehensive Guide to Validating the Chemical Structure of Synthesized 2-Hydroxyethyl 12-hydroxyoctadecanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The precise chemical structure of any synthesized compound is paramount to its function, safety, and efficacy, particularly in the realm of drug development and material science. 2-Hydroxyethyl 12-hydroxyoctadecanoate, a non-ionic surfactant, is of significant interest for its role in enhancing drug delivery and formulation.[1] This guide provides an in-depth, objective comparison of analytical techniques to validate the chemical structure of synthesized this compound, complete with experimental data and protocols.

The validation of this compound's structure is a critical step to ensure its purity and identity, which directly impacts its performance as a solubilizer and permeability enhancer.[1][2][3] This guide will walk you through a multi-faceted approach, combining spectroscopic and chromatographic methods to provide a comprehensive and trustworthy validation process.

I. The Importance of Structural Validation

The synthesis of this compound involves the esterification of 12-hydroxyoctadecanoic acid with ethylene glycol.[1] This process can potentially result in unreacted starting materials, byproducts, or isomers. Therefore, a robust analytical workflow is essential to confirm the presence of the desired ester linkage, the free hydroxyl group on the octadecanoate chain, and the terminal hydroxyl group of the ethyl moiety.

II. A Multi-Modal Approach to Structural Elucidation

No single analytical technique can unequivocally confirm the structure of a molecule as complex as this compound. A combination of methods provides orthogonal data, leading to a higher degree of confidence in the final structural assignment.

A. Spectroscopic Techniques: The First Line of Investigation

Spectroscopic methods provide foundational information about the functional groups present in the molecule and the connectivity of its atoms.[4][5][6]

1. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Why it's crucial: FTIR is a rapid and non-destructive technique that provides definitive evidence for the presence of key functional groups. It is one of the most important spectroscopic techniques for this purpose.[4][5]

  • What to look for:

    • A strong absorption band around 1740 cm⁻¹, characteristic of the ester carbonyl (C=O) stretch.[7]

    • A broad absorption band in the region of 3200-3600 cm⁻¹, indicating the presence of hydroxyl (O-H) groups.[8]

    • C-H stretching vibrations in the 2850-3000 cm⁻¹ range, confirming the long alkyl chain.[8]

Experimental Protocol: FTIR Analysis

  • Ensure the sample of synthesized this compound is dry.

  • Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

  • Alternatively, for a quicker analysis, use an Attenuated Total Reflectance (ATR) accessory.

  • Record the spectrum from 4000 to 400 cm⁻¹.

  • Compare the obtained spectrum with a reference spectrum of a known standard, if available.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Why it's the gold standard: NMR provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule, allowing for unambiguous structural elucidation.[9]

  • Expected ¹H NMR Signals:

    • A triplet around 4.2 ppm corresponding to the protons of the -CH₂- group adjacent to the ester oxygen.

    • A triplet around 3.7 ppm from the protons of the terminal -CH₂-OH group.

    • A multiplet around 3.6 ppm for the proton on the carbon bearing the hydroxyl group on the octadecanoate chain.

    • A series of multiplets between 1.2 and 2.3 ppm representing the protons of the long alkyl chain.

    • A triplet around 0.9 ppm for the terminal methyl group.

  • Expected ¹³C NMR Signals:

    • A signal around 174 ppm for the ester carbonyl carbon.

    • Signals between 60 and 75 ppm for the carbons bearing hydroxyl groups and the carbon adjacent to the ester oxygen.

    • A series of signals between 14 and 40 ppm for the carbons of the alkyl chain.

Experimental Protocol: NMR Analysis

  • Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the ¹H NMR signals to determine the relative number of protons for each peak.

  • Assign the peaks based on their chemical shifts, multiplicities, and integration values.

3. Mass Spectrometry (MS)

  • Why it's essential for molecular weight determination: MS provides the molecular weight of the compound, which is a critical piece of information for confirming its identity.[10]

  • Expected Results:

    • The molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺) corresponding to the molecular weight of this compound (C₂₀H₄₀O₄, MW: 344.5 g/mol ).[11][12]

    • Characteristic fragmentation patterns that can help to confirm the structure. For example, cleavage at the ester bond.

Experimental Protocol: Mass Spectrometry Analysis

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI or Chemical Ionization - CI).

  • Acquire the mass spectrum in the appropriate mass range.

  • Analyze the spectrum for the molecular ion peak and key fragment ions.

B. Chromatographic Techniques: Ensuring Purity

Chromatographic methods are indispensable for separating the desired product from unreacted starting materials, byproducts, and other impurities.

1. Thin-Layer Chromatography (TLC)

  • Why it's a quick and versatile tool: TLC is a simple and rapid technique for monitoring the progress of a reaction and assessing the purity of the final product.[13][14]

  • How it works: A suitable mobile phase is chosen to separate the components of the reaction mixture on a silica gel plate. The spots are then visualized, typically using an iodine chamber or a suitable staining agent.

Experimental Protocol: TLC Analysis

  • Spot a dilute solution of the crude reaction mixture and the purified product onto a TLC plate.

  • Develop the plate in a chamber containing a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

  • After the solvent front has reached the top of the plate, remove it and allow it to dry.

  • Visualize the spots under UV light (if applicable) or by staining.

  • The purified product should appear as a single spot with a distinct Rf value.

2. High-Performance Liquid Chromatography (HPLC)

  • Why it's the benchmark for purity assessment: HPLC offers high resolution and sensitivity, making it the preferred method for quantitative purity analysis.[15][16]

  • How it works: The sample is injected into a column packed with a stationary phase, and a liquid mobile phase is pumped through the column to separate the components. A detector is used to monitor the eluting compounds.

Experimental Protocol: HPLC Analysis

  • Dissolve a known concentration of the sample in the mobile phase.

  • Inject a small volume of the solution onto an appropriate HPLC column (e.g., a C18 column).

  • Elute the components using a suitable mobile phase (e.g., a gradient of water and acetonitrile).

  • Detect the eluting peaks using a suitable detector (e.g., a UV detector or a refractive index detector).

  • The purity of the sample is determined by the area percentage of the main peak.

III. Comparative Analysis of Validation Techniques

Technique Information Provided Advantages Limitations
FTIR Functional groupsRapid, non-destructive, inexpensiveProvides limited structural detail
NMR Detailed atomic connectivityUnambiguous structure elucidationRequires more expensive equipment and expertise
MS Molecular weight and fragmentationHigh sensitivity, accurate mass measurementMay not distinguish between isomers
TLC Purity and reaction monitoringSimple, rapid, inexpensiveQualitative, lower resolution
HPLC Quantitative purityHigh resolution, sensitive, quantitativeMore complex instrumentation

IV. Workflow for Structural Validation

A logical and efficient workflow is crucial for the successful validation of synthesized this compound.

Caption: A typical workflow for the synthesis, purification, and structural validation of this compound.

V. Comparison with Alternatives

This compound is often used as a non-ionic surfactant and solubilizing agent.[1] It is important to understand how its structural validation compares to that of its alternatives.

Compound Key Structural Features to Validate Primary Validation Techniques Notes
This compound Ester linkage, two hydroxyl groupsFTIR, ¹H & ¹³C NMR, MSThe presence and position of the two hydroxyl groups are critical to confirm.
Polyethylene Glycol (PEG) Ether linkages, terminal hydroxyl groupsGPC/SEC for molecular weight distribution, ¹H NMRThe average molecular weight and polydispersity are key parameters.
Polysorbates (e.g., Tween 80) Ester linkages, polyoxyethylene chains, sorbitan ring¹H NMR, MS, Saponification valueA complex mixture of related compounds, making complete characterization challenging.
Poly(lactic-co-glycolic acid) (PLGA) Ester linkages, copolymer ratio¹H NMR for monomer ratio, GPC for molecular weightThe ratio of lactic to glycolic acid is a critical quality attribute.[17]

The validation of this compound is relatively straightforward compared to polymeric alternatives like PEG and PLGA, which require characterization of their molecular weight distribution. It is also simpler than the analysis of complex mixtures like polysorbates.

VI. Conclusion

The validation of the chemical structure of synthesized this compound is a critical quality control step that requires a multi-pronged analytical approach. By combining the strengths of spectroscopic and chromatographic techniques, researchers can confidently confirm the identity, structure, and purity of their synthesized material. This comprehensive validation is essential for ensuring the reliability and reproducibility of experimental results in drug development and other scientific applications.

References

  • Spectroscopic Studies of the Quality of Fatty Acid Methyl Esters Derived from Waste Cooking Oil. (n.d.). Google Scholar.
  • Infrared Analysis of Fa y Acid Methyl Esters by Direct Deposi on after Gas Chromatography - Spectrometrics. (n.d.). Spectra Analysis.
  • Spectroscopic Studies of the Quality of Fatty Acid Methyl Esters Derived from Waste Cooking Oil. (2025, August 5). ResearchGate.
  • Analysis of fatty acid methyl esters by a gas--liquid chromatography--chemical ionization mass spectrometry computer system. (n.d.). PubMed.
  • Characterization and Identification of Fatty Acid Ethyl Esters from Refined Used Cooking Oil as Biodiesel by Using Spectroscopic. (2020, May 29). Scientific.net.
  • Ester Synthesis and Characterisation Lab. (n.d.). Scribd.
  • This compound|High-Purity Reagent. (n.d.). Benchchem.
  • How can you identify the presence of esters? (n.d.). Homework.Study.com.
  • Determination of Esters by Thin Layer Chromatography. (n.d.). Analytical Chemistry.
  • Lab 12: Synthesis of an Ester. (n.d.). CSUB.
  • Advanced Acid And Ester Titration Basics. (2019, April 15). Boston Apothecary.
  • Octadecanoic acid, 2-hydroxyethyl ester. (n.d.). NIST WebBook.
  • This compound. (n.d.). PubChem.
  • PEG Alternatives: Polymers Reshaping Lipid Nanoparticle Drug Delivery. (2025, July 30). Google Scholar.
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  • This compound. (n.d.). PharmaCompass.com.
  • FTIR Spectra of bis(2hydroxyethyl)amine, stearic acid and synthezised... (n.d.). ResearchGate.
  • Structure validation of oxidized poly (2-hydroxyethyl acrylate) with multiple aldehyde groups and its application for collagen modification. (2021, February 17). PMC - NIH.
  • 9-Octadecenoic acid, 12-hydroxy-, 2-hydroxyethyl ester, (9Z,12R)-. (n.d.). PubChem.
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A Comparative Guide to Permeability Enhancement: Solutol HS 15 vs. Novel Surfactants

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oral bioavailability of many promising drug candidates is hampered by poor membrane permeability. Surfactants are widely employed as excipients to overcome this challenge by enhancing drug dissolution and facilitating its transport across biological membranes. For years, Solutol® HS 15 has been a benchmark non-ionic surfactant for improving the solubility and permeability of poorly absorbed drugs. However, the quest for more efficient and safer permeability enhancers has led to the development of a diverse range of novel surfactants. This guide provides a comprehensive comparative analysis of Solutol HS 15 and emerging novel surfactants, focusing on their mechanisms of action, permeability enhancement efficacy, P-glycoprotein (P-gp) inhibition, and cytotoxicity. We will delve into the experimental data that underpins these comparisons and provide detailed protocols for key in vitro and in situ assays to empower researchers in their selection of optimal permeability enhancers.

The Challenge of Poor Permeability in Drug Development

The intestinal epithelium presents a formidable barrier to the absorption of many therapeutic agents. This barrier function is primarily mediated by two key mechanisms: the physical barrier of the lipid bilayer cell membrane and the tight junctions between adjacent epithelial cells, and the biochemical barrier posed by efflux transporters, most notably P-glycoprotein (P-gp). Drugs with low permeability are often classified under the Biopharmaceutics Classification System (BCS) as Class III (high solubility, low permeability) or Class IV (low solubility, low permeability). Enhancing the permeability of these drugs is a critical step in their development into effective oral therapeutics.

Solutol® HS 15: The Established Benchmark

Solutol HS 15 (Kolliphor® HS 15) is a non-ionic solubilizer and emulsifier, which is a mixture of polyglycol mono- and di-esters of 12-hydroxystearic acid.[1] It has a well-established history in pharmaceutical formulations for enhancing the bioavailability of poorly soluble and/or permeable drugs.[1]

Mechanism of Permeability Enhancement

Solutol HS 15 employs a multi-pronged approach to enhance drug permeability:

  • Micellar Solubilization: As a surfactant, Solutol HS 15 forms micelles in aqueous solutions above its critical micelle concentration (CMC), encapsulating hydrophobic drug molecules within the micellar core. This increases the drug's apparent solubility and concentration gradient across the intestinal membrane.

  • P-glycoprotein (P-gp) Inhibition: Solutol HS 15 is a known inhibitor of the P-gp efflux pump.[2] By inhibiting P-gp, it reduces the efflux of drug molecules that are P-gp substrates, thereby increasing their intracellular concentration and net absorption.

  • Membrane Fluidization and Tight Junction Modulation: Solutol HS 15 can interact with the lipid bilayers of intestinal epithelial cells, leading to an increase in membrane fluidity. This can facilitate the transcellular transport of drugs. Additionally, it has been shown to modulate tight junctions, the protein complexes that regulate paracellular transport, leading to a transient opening of the paracellular pathway.[3]

A New Wave of Permeability Enhancers: Novel Surfactants

The limitations of traditional surfactants, including potential cytotoxicity and irreversible membrane damage, have driven the development of novel surfactants with improved efficacy and safety profiles. These can be broadly categorized as follows:

Sucrose Esters

Sucrose esters are non-ionic surfactants derived from natural sources, making them attractive for their biocompatibility and biodegradability. They consist of a sucrose head group and one or more fatty acid chains.

  • Mechanism of Action: Sucrose esters primarily enhance permeability by modulating tight junctions, leading to a reversible increase in paracellular transport.[4] Some studies suggest they can also fluidize the cell membrane.[4]

  • Performance: Studies have shown that sucrose esters can significantly reduce transepithelial electrical resistance (TEER), a measure of tight junction integrity, and increase the permeability of hydrophilic markers.[4] However, their P-gp inhibitory activity is generally considered to be weak.[4]

Gemini Surfactants

Gemini surfactants are a class of amphiphiles characterized by two hydrophilic head groups and two hydrophobic tails linked by a spacer. This unique structure imparts them with superior physicochemical properties compared to their single-chain counterparts, including a lower CMC and greater surface activity.

  • Mechanism of Action: Gemini surfactants can enhance permeability through multiple mechanisms, including strong interactions with cell membranes leading to increased fluidity and the formation of pores, as well as the modulation of tight junctions.[5] Their cationic variants can also interact with negatively charged cell surfaces, facilitating drug uptake.

  • Performance: Gemini surfactants have demonstrated significant potential in enhancing the permeability of various drugs, including those that are poorly water-soluble. Their efficiency is highly dependent on the structure of the hydrophobic tails, hydrophilic heads, and the spacer.

Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100°C, composed of a large organic cation and an organic or inorganic anion. Their tunable physicochemical properties make them versatile for various applications, including as permeability enhancers.

  • Mechanism of Action: ILs can enhance permeability by disrupting the ordered structure of the stratum corneum and cell membranes, increasing membrane fluidity. They can also act as solvents for both hydrophilic and hydrophobic drugs, improving their solubility.[6]

  • Performance: Certain ILs have shown superior permeation enhancement compared to conventional chemical enhancers, with the added benefit of potentially lower skin irritation.[6] Their efficacy is highly dependent on the specific cation-anion combination.

"Soft" Surfactants

"Soft" surfactants are designed to be biodegradable and have lower toxicity than traditional surfactants. One such example is KXN 441.

  • Mechanism of Action: These surfactants are designed to be effective at enhancing solubility and permeability while minimizing cytotoxicity. Their mechanisms often involve a combination of micellar solubilization and membrane interaction.

  • Performance: In a comparative study with Solutol HS 15, the soft surfactant KXN 441 demonstrated the ability to enhance the permeability of paclitaxel across Caco-2 monolayers with no discernible cytotoxicity, similar to Solutol HS 15.[7] Other soft surfactants in the same study showed some degree of membrane compromise.[7]

Head-to-Head Comparison: Performance Metrics

A direct, quantitative comparison of permeability enhancers is crucial for informed formulation development. The following tables summarize key performance data from various studies. Disclaimer: The data presented below is compiled from different studies and may not be directly comparable due to variations in experimental conditions (e.g., cell line, drug substrate, concentration). It is intended to provide a general overview of the relative performance.

Table 1: P-glycoprotein (P-gp) Inhibition
SurfactantIC50 (µM)Cell LineSubstrateReference
Solutol HS 15 179.8MDCK-MDR1Digoxin[2][3]
Cremophor EL 11.92MDCK-MDR1Digoxin[2]
Vitamin E TPGS 12.48MDCK-MDR1Digoxin[2]
Tween 80 45.29MDCK-MDR1Digoxin[2]
Tween 20 74.15MDCK-MDR1Digoxin[2]
Brij 58 25.22MDCK-MDR1Digoxin[2]
Table 2: Cytotoxicity in Caco-2 Cells
SurfactantIC50 (mM)AssayReference
Solutol HS 15 >5MTS[8]
KXN 441 No cytotoxicity observed at tested concentrationsLDH[7]
Other Soft Surfactants (KXN424, KXN437, KXN 337) Showed some cytotoxicityLDH[7]

Mechanistic Insights: Visualizing the Pathways

To better understand the mechanisms by which these surfactants enhance permeability, we can visualize the key cellular pathways involved.

Permeability_Enhancement_Mechanisms cluster_lumen Intestinal Lumen cluster_bloodstream Bloodstream cell1 Apical Membrane Cytoplasm Basolateral Membrane Absorbed_Drug Absorbed Drug cell1:basolateral->Absorbed_Drug Pgp P-gp Efflux Pump cell1:cytoplasm->Pgp cell2 Apical Membrane Cytoplasm Basolateral Membrane cell2:basolateral->Absorbed_Drug Drug Drug Micelle Drug-loaded Micelle Drug->Micelle Encapsulation Surfactant Surfactant Surfactant->cell1:apical Membrane Fluidization (Transcellular) Surfactant->Micelle TJ Tight Junction Surfactant->TJ Modulation (Paracellular) Surfactant->Pgp Inhibition Micelle->cell1:apical Increased Concentration Gradient Pgp->Drug Efflux

Caption: Mechanisms of surfactant-mediated permeability enhancement.

Experimental Protocols: A Guide for the Bench Scientist

To ensure robust and reproducible data, standardized experimental protocols are essential. Here, we provide detailed methodologies for two key assays.

Caco-2 Permeability Assay

This in vitro model is the gold standard for predicting intestinal drug absorption.

Caco2_Workflow cluster_prep Cell Culture and Monolayer Formation cluster_assay Permeability Experiment cluster_analysis Analysis seed Seed Caco-2 cells on Transwell® inserts culture Culture for 21-28 days to form a differentiated monolayer seed->culture teer_check1 Measure TEER to confirm monolayer integrity (>300 Ω·cm²) culture->teer_check1 wash Wash monolayer with pre-warmed transport buffer teer_check1->wash pre_incubate Pre-incubate with surfactant solution (or buffer control) wash->pre_incubate add_drug Add drug solution (with or without surfactant) to the apical (A-B) or basolateral (B-A) side pre_incubate->add_drug sample Collect samples from the receiver compartment at specific time points add_drug->sample teer_check2 Measure final TEER to assess cytotoxicity add_drug->teer_check2 Post-experiment quantify Quantify drug concentration in samples (e.g., LC-MS/MS) sample->quantify calculate Calculate Apparent Permeability Coefficient (Papp) quantify->calculate

Caption: Workflow for the Caco-2 permeability assay.

Step-by-Step Protocol:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® supports for 21-28 days to allow for differentiation and formation of a polarized monolayer with well-developed tight junctions.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value above 300 Ω·cm² is generally considered acceptable.

  • Transport Study:

    • Wash the Caco-2 monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • For apical-to-basolateral (A-B) transport, add the drug solution (with or without the test surfactant) to the apical chamber and fresh transport buffer to the basolateral chamber.

    • For basolateral-to-apical (B-A) transport, add the drug solution to the basolateral chamber and fresh buffer to the apical chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), collect aliquots from the receiver chamber and replace with an equal volume of fresh buffer.

  • Sample Analysis: Quantify the concentration of the drug in the collected samples using a validated analytical method such as LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber. The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to assess the involvement of active efflux.

  • Cytotoxicity Assessment: Measure the TEER values again after the experiment to assess any potential damage to the cell monolayer caused by the surfactants. A significant drop in TEER that does not recover after washing indicates cytotoxicity. The reversibility of the effect can be monitored by measuring TEER at different time points after removing the surfactant.

In Situ Single-Pass Intestinal Perfusion (SPIP) Model

The SPIP model provides a more physiologically relevant assessment of intestinal permeability in an intact animal model.

Step-by-Step Protocol:

  • Animal Preparation: Anesthetize a rat and expose the small intestine through a midline abdominal incision.

  • Intestinal Segment Isolation: Cannulate a specific segment of the intestine (e.g., jejunum, ileum) with inlet and outlet tubing.

  • Perfusion: Perfuse the isolated intestinal segment with a pre-warmed (37°C) drug solution containing a non-absorbable marker (to correct for water flux) at a constant flow rate.

  • Sample Collection: Collect the perfusate from the outlet tubing at regular intervals.

  • Sample Analysis: Determine the concentrations of the drug and the non-absorbable marker in the collected samples.

  • Data Analysis: Calculate the effective permeability (Peff) of the drug in the intestinal segment.

Discussion and Future Perspectives

The selection of a permeability enhancer is a critical decision in the formulation of poorly absorbed drugs. Solutol HS 15 remains a valuable tool in the formulator's arsenal due to its well-characterized properties and long history of use. However, the emergence of novel surfactants offers exciting new possibilities.

  • Efficacy: While Solutol HS 15 is an effective P-gp inhibitor, some novel surfactants, such as certain ethoxylated fatty acid esters, have shown even greater potency in reversing multidrug resistance.[9] The permeability enhancement of sucrose esters appears to be primarily through the paracellular route, which may be advantageous for certain hydrophilic drugs.

  • Safety and Reversibility: A key advantage of many novel surfactants, particularly those derived from natural sources like sucrose esters, is their improved safety profile. The reversibility of tight junction modulation is a critical factor for ensuring the long-term safety of permeability enhancers. Studies have shown that the effects of some novel surfactants on TEER are reversible, indicating a transient and non-damaging effect on the intestinal barrier.[4] More extensive studies on the long-term effects and the kinetics of barrier recovery are needed for a comprehensive safety assessment.

  • Formulation Considerations: The choice of surfactant will also depend on the physicochemical properties of the drug and the desired dosage form. The low CMC of gemini surfactants can be advantageous for creating stable micellar formulations at lower concentrations.

References

  • Woodcock, D. A., et al. (1995). Comparison of solutol HS 15, Cremophor EL and novel ethoxylated fatty acid surfactants as multidrug resistance modification agents. International journal of cancer, 62(4), 436–442. [Link]

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  • Sulaiman, H. T., et al. (2024). SOLUPLUS AND SOLUTOL HS-15 OLMESARTAN MEDOXOMIL NANOMICELLE BASED ORAL FAST DISSOLVING FILM: IN VITRO AND IN VIVO CHARACTERIZATION. FARMACIA, 72(4), 794-804. [Link]

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  • Butnariu, A., et al. (2020). Thymoquinone-Loaded Soluplus®-Solutol® HS15 Mixed Micelles: Preparation, In Vitro Characterization, and Effect on the SH-SY5Y Cell Migration. Molecules, 25(21), 5036. [Link]

  • Loo, T. W., & Clarke, D. M. (1991). Solutol HS 15, nontoxic polyoxyethylene esters of 12-hydroxystearic acid, reverses multidrug resistance. Cancer research, 51(3), 913–917. [Link]

  • Butnariu, A., et al. (2020). Chemical structures of Soluplus® and Solutol® HS15. ResearchGate. [Link]

  • Verboni, M., et al. (2023). Synthesis and Properties of Sucrose- and Lactose-Based Aromatic Ester Surfactants as Potential Drugs Permeability Enhancers. Pharmaceuticals, 16(2), 223. [Link]

  • Ditzinger, F., et al. (2019). Labrasol® is an efficacious intestinal permeation enhancer across rat intestine: Ex vivo and in vivo rat studies. Journal of controlled release, 309, 136–145. [Link]

  • Koga, K., et al. (2006). Enhancing mechanism of Labrasol on intestinal membrane permeability of the hydrophilic drug gentamicin sulfate. European journal of pharmaceutics and biopharmaceutics, 64(1), 82–90. [Link]

  • Gurjar, R., et al. (2018). Inhibitory Effects of Commonly Used Excipients on P-Glycoprotein in Vitro. Molecular pharmaceutics, 15(11), 4835–4842. [Link]

  • Zakrewsky, M., et al. (2016). Ionic Liquids as Potential and Synergistic Permeation Enhancers for Transdermal Drug Delivery. Advanced drug delivery reviews, 99, 23–45. [Link]

  • Ding, P., et al. (2019). Solutol®HS15+pluronicF127 and Solutol®HS15+pluronicL61 mixed micelle systems for oral delivery of genistein. Drug design, development and therapy, 13, 2115–2126. [Link]

  • Sassene, P. J., et al. (2015). Head-To-Head Comparison of Different Solubility-Enabling Formulations of Etoposide and Their Consequent Solubility-Permeability Interplay. Journal of pharmaceutical sciences, 104(8), 2588–2596. [Link]

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A Comparative Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for Lipid-Based Formulations Featuring 2-Hydroxyethyl 12-hydroxyoctadecanoate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The oral delivery of poorly water-soluble drugs (BCS Class II/IV) presents a significant challenge in pharmaceutical development. Lipid-based formulations (LBFs) are a premier strategy to enhance their solubility and bioavailability.[1][2] However, predicting the in vivo performance of these complex systems from simple in vitro tests is notoriously difficult.[3][4] This guide establishes a comprehensive framework for developing a Level A In Vitro-In Vivo Correlation (IVIVC), a predictive mathematical model that links in vitro properties to in vivo responses.[5] We use a case study centered on a novel non-ionic surfactant, 2-Hydroxyethyl 12-hydroxyoctadecanoate, to illustrate the principles, experimental designs, and data analysis required to build a robust and regulatory-compliant IVIVC. This correlation serves as a powerful tool to streamline formulation optimization, set meaningful quality control specifications, and potentially reduce the need for extensive bioequivalence studies.[5][6]

Introduction: The Challenge and the Excipient

The central goal in oral drug delivery for lipophilic compounds is to maintain the drug in a solubilized state within the gastrointestinal (GI) tract to facilitate absorption.[1] Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and sometimes cosolvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in GI fluids.[2][7][8] This pre-dissolved state bypasses the dissolution rate-limiting step, often leading to improved bioavailability and more consistent absorption profiles.[7]

The performance of a SEDDS formulation is critically dependent on its excipients. This guide focuses on This compound , a non-ionic surfactant also known as Kolliphor® HS 15.[9] Comprising polyglycol mono- and di-esters of 12-hydroxystearic acid, it is a potent solubilizer and emulsifier used to enhance the delivery of poorly soluble active pharmaceutical ingredients (APIs).[9] Its mechanism involves forming stable micelles that encapsulate hydrophobic drug molecules, facilitating their transport across the aqueous environment of the GI tract.[9]

Establishing an IVIVC for such formulations is challenging due to the complex interplay of dispersion, digestion by lipases, and absorption in vivo.[4][6] Standard dissolution tests often fail to mimic these processes.[3] Therefore, more biorelevant in vitro models, such as lipolysis assays, are essential.[6]

The IVIVC Framework: A Three-Pronged Approach

A Level A IVIVC, the highest category of correlation, aims to establish a point-to-point relationship between the in vitro dissolution/release rate and the in vivo absorption rate.[5][10] Developing such a model requires a systematic, multi-stage process as outlined below.

Workflow for IVIVC Development

IVIVC_Workflow cluster_0 Formulation Development cluster_1 In Vitro Characterization cluster_2 In Vivo Study cluster_3 IVIVC Modeling F1 Formulate Systems (e.g., Fast, Medium, Slow Release) IV_Test Biorelevant In Vitro Release/Lipolysis Testing F1->IV_Test Animal_PK Pharmacokinetic Study (e.g., Rat, Crossover Design) F1->Animal_PK IV_Data In Vitro Dissolution Profiles (% Dissolved vs. Time) IV_Test->IV_Data Corr Plot & Correlate: % Dissolved vs. % Absorbed IV_Data->Corr PK_Data Plasma Concentration Profiles (Cp vs. Time) Animal_PK->PK_Data Decon Deconvolution (Calculate % Absorbed vs. Time) PK_Data->Decon Decon->Corr Model Develop Level A IVIVC Model (R² > 0.9) Corr->Model Validation Validation Model->Validation Internal & External Validation

Caption: Step-by-step workflow for the in vitro lipolysis experiment.

Table 2: Hypothetical In Vitro Release Data (% Fenofibrate in Aqueous Phase)

Time (min)HEHOS-FHEHOS-MHEHOS-SKEL-F (Comparator)
1545301848
3075553578
6092785894
9098897597
12099948598

Part III: In Vivo Pharmacokinetic Study

The in vivo arm of the study is designed to determine the rate and extent of drug absorption from the same formulations tested in vitro. A crossover study design is preferred as it minimizes inter-subject variability. [11]

Protocol: Oral Pharmacokinetic Study in Sprague-Dawley Rats

Objective: To determine the plasma concentration-time profiles of Fenofibrate following oral administration of the SEDDS formulations.

Study Design:

  • Model: Male Sprague-Dawley rats (n=6-8 per group), fasted overnight.

  • Design: Four-way crossover design with a 1-week washout period between dosing sessions.

  • Dosing: Oral gavage of the SEDDS formulations at a consistent Fenofibrate dose.

  • Reference: An immediate-release (IR) aqueous suspension of micronized Fenofibrate is included to allow for deconvolution.

Procedure:

  • Acclimatization & Fasting: Acclimatize animals and fast them for 12 hours prior to dosing, with free access to water.

  • Dosing: Administer the assigned formulation via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein or jugular vein into heparinized tubes at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Separation: Centrifuge blood samples immediately to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Determine the plasma concentrations of Fenofibric acid (the active metabolite of Fenofibrate) using a validated LC-MS/MS method.

Workflow for In Vivo Pharmacokinetic Study

PK_Workflow cluster_animal Animal Phase cluster_lab Laboratory Phase cluster_data Data Analysis Fasting Fast Rats (12h) Dosing Oral Gavage (SEDDS Formulations) Fasting->Dosing Sampling Serial Blood Sampling (0-24h) Dosing->Sampling Centrifuge Separate Plasma Sampling->Centrifuge Storage Store at -80°C Centrifuge->Storage LCMS LC-MS/MS Analysis Storage->LCMS PK_Calc Calculate PK Parameters (Cmax, Tmax, AUC) LCMS->PK_Calc

Caption: Workflow for the preclinical pharmacokinetic study.

Table 3: Hypothetical In Vivo Pharmacokinetic Parameters (Mean ± SD)

Formulation IDCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)
HEHOS-F 1250 ± 1802.0 ± 0.59800 ± 1100
HEHOS-M 980 ± 1504.0 ± 0.89500 ± 1350
HEHOS-S 750 ± 1106.0 ± 1.09100 ± 1200
KEL-F (Comparator) 1310 ± 2102.0 ± 0.610100 ± 1400

Part IV: Establishing and Validating the Level A IVIVC

The final step involves mathematically correlating the in vitro and in vivo data.

1. Deconvolution of Plasma Data: The in vivo absorption profile (fraction of drug absorbed over time) is not measured directly. It must be calculated from the plasma concentration data using a deconvolution method, such as the Wagner-Nelson or Loo-Riegelman method. [5]This requires pharmacokinetic data from an immediate-release (IR) solution or suspension to define the drug's disposition characteristics. [12] 2. Correlation: A Level A IVIVC is established by plotting the mean in vitro dissolution at each time point against the mean in vivo absorption at the corresponding time point for each formulation. [13]

Logical Relationship for Level A IVIVC

IVIVC_Logic invitro In Vitro Data % Drug Dissolved (from Lipolysis) plot plot invitro:f1->plot:f0 Direct Input invivo In Vivo Data Plasma Concentration decon Deconvolution Calculate % Drug Absorbed invivo:f1->decon:f0 decon:f1->plot:f0 Calculated Input

Caption: Relationship between in vitro and in vivo data to build the IVIVC model.

3. Validation: The predictive power of the IVIVC model must be validated. [5][14]* Internal Validation: Uses the same data that built the model. The model predicts the Cmax and AUC for the fast, medium, and slow formulations from their in vitro data. The prediction error (%PE) between the observed and predicted PK parameters should be less than 10% for both Cmax and AUC, and less than 15% for individual formulations. [10]* External Validation: A new formulation (e.g., with an intermediate release rate) not used to build the model is tested both in vitro and in vivo. The IVIVC model is then used to predict its in vivo performance. The %PE criteria remain the same. [13]

Comparative Performance Analysis & Conclusion

Based on the hypothetical data, the HEHOS-based formulations demonstrate a clear rank-order correlation between decreasing surfactant concentration, slower in vitro release, and a lower Cmax with a delayed Tmax in vivo. The total exposure (AUC) remains relatively consistent, indicating all formulations eventually achieve complete drug release and absorption, a hallmark of well-designed LBFs.

The HEHOS-F formulation shows comparable performance to the KEL-F (Kolliphor® EL) formulation, suggesting This compound is a highly effective and viable alternative surfactant for developing fast-releasing SEDDS. The ability to modulate the release rate by adjusting the HEHOS concentration provides formulators with a critical tool for controlling the pharmacokinetic profile of a drug.

A validated Level A IVIVC for this system would be invaluable. It would allow for:

  • Formulation Optimization: Rapidly screen and select lead formulations based on in vitro data alone.

  • Quality Control: Set clinically relevant dissolution specifications. A batch that meets the in vitro release criteria can be expected to be bioequivalent.

  • Regulatory Flexibility: Support post-approval changes (e.g., manufacturing site changes, minor formulation adjustments) without the need for additional human bioequivalence studies, per FDA guidance. [5][15][16] In conclusion, the successful development of an IVIVC for lipid-based systems, while challenging, is a critical step in modern drug development. By employing biorelevant in vitro methods and rigorous pharmacokinetic analysis, excipients like this compound can be thoroughly characterized, and their performance can be reliably predicted, accelerating the delivery of new medicines to patients.

References

  • Dahan, A., & Hoffman, A. (2021). In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives. Acta Pharmaceutica Sinica B, 11(8), 2469–2487. [Link]

  • Salawi, A. (2023). Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. Pharmaceuticals, 16(8), 1160. [Link]

  • Shafiq, S., Shakeel, F., Talegaonkar, S., Ahmad, F. J., Khar, R. K., & Ali, M. (2007). Self-emulsifying drug delivery systems (SEDDS): formulation development, characterization, and applications. Critical Reviews in Therapeutic Drug Carrier Systems, 24(6). [Link]

  • Al-Ghazawi, M. Z., & Al-Akayleh, F. T. (2023). Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities. Pharmaceutics, 15(11), 2530. [Link]

  • Dahan, A., & Hoffman, A. (2021). In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives. PubMed, 11(8), 2469-2487. [Link]

  • Dahan, A., & Hoffman, A. (2021). In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives. ResearchGate. [Link]

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  • Patel, D., et al. (2015). Development and Validation of 'Level A' In Vitro - In Vivo Correlation for Extended Release Tablets of Lamotrigine. ResearchGate. [Link]

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  • Pouton, C. W. (2006). Oral lipid-based formulations. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. [Link]

  • Porter, C. J. H., et al. (2008). Assessment of in Vivo Performance of Lipid-Based Formulations: Correlation between in Vitro Drug Release Profiles and in Vivo Absorption Rate Profiles. ResearchGate. [Link]

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  • Müllertz, A., et al. (2010). Clinical studies with oral lipid based formulations of poorly soluble compounds. Advanced Drug Delivery Reviews, 62(4-5), 502-515. [Link]

  • Joshi, P., et al. (2022). Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates. Journal of Pharmaceutical Sciences, 111(1), 31-51. [Link]

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A Senior Application Scientist's Guide to Benchmarking Kolliphor® HS 15 Formulations

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Poorly Soluble Compounds and the Role of Kolliphor® HS 15

In modern drug discovery, a significant portion of new chemical entities (NCEs) exhibit poor aqueous solubility, a major hurdle to achieving adequate bioavailability for oral and parenteral dosage forms. This challenge has driven the development of advanced formulation strategies, with a key focus on the selection of appropriate excipients. Kolliphor® HS 15 (macrogol 15 hydroxystearate or polyoxyl 15 hydroxystearate) has emerged as a formidable tool in the formulator's arsenal. It is a non-ionic solubilizer and emulsifying agent known for its exceptional solubilizing capacity and favorable safety profile, including low histamine release compared to other common solubilizers.[1][2]

This guide provides a comprehensive framework for benchmarking Kolliphor® HS 15 formulations against existing commercial drug products that utilize alternative solubilizing agents. We will delve into the scientific rationale behind experimental design, provide detailed protocols for key performance-indicating studies, and present a comparative analysis to aid in your formulation development decisions. The principles of Quality by Design (QbD), as outlined in the ICH Q8 guideline, which advocate for a systematic, science- and risk-based approach to pharmaceutical development, are central to the methodologies presented herein.[3][4][5][6][7]

Physicochemical Properties of Kolliphor® HS 15

Kolliphor® HS 15 is a yellowish-white paste at room temperature that becomes liquid around 30°C. It is soluble in water, ethanol, and 2-propanol.[2][8] Its unique structure, consisting of polyglycol mono- and di-esters of 12-hydroxystearic acid and approximately 30% free polyethylene glycol, contributes to its amphiphilic nature.[1] Key properties are summarized in the table below.

PropertyValue
Appearance Yellowish-white paste
Chemical Name Macrogol 15 hydroxystearate, Polyoxyl 15 hydroxystearate
HLB Value 14-16
Critical Micelle Concentration (CMC) 0.005 - 0.02%
Solubility Soluble in water, ethanol, 2-propanol

Comparative Benchmarking: A Framework for Evaluation

A robust benchmarking study is essential to understand the relative performance of a Kolliphor® HS 15 formulation. This involves a head-to-head comparison with a relevant commercial product. For this guide, we will consider a hypothetical Kolliphor® HS 15-based formulation of Paclitaxel and benchmark it against the well-established commercial formulation, Taxol®, which utilizes Cremophor® EL (polyoxyethylated castor oil).

The following diagram illustrates the benchmarking workflow:

formulation Formulation Development (Kolliphor HS 15 vs. Commercial Product) solubility Solubility Enhancement formulation->solubility dissolution In Vitro Dissolution formulation->dissolution stability Physical & Chemical Stability formulation->stability data Data Analysis & Comparison solubility->data dissolution->data stability->data report Benchmarking Report data->report

Caption: A streamlined workflow for benchmarking pharmaceutical formulations.

Experimental Protocols

Solubility Enhancement Studies

Objective: To quantify the increase in aqueous solubility of a poorly soluble active pharmaceutical ingredient (API) in the presence of Kolliphor® HS 15 compared to an alternative solubilizer.

Methodology:

  • Preparation of Stock Solutions: Prepare stock solutions of Kolliphor® HS 15 and the comparator solubilizer (e.g., Cremophor® EL) at various concentrations (e.g., 0.1%, 0.5%, 1%, 2%, 5% w/v) in a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibrium Solubility Determination:

    • Add an excess amount of the API to each stock solution in sealed vials.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the undissolved API.

    • Filter the supernatant through a suitable filter (e.g., 0.22 µm PVDF filter).

    • Quantify the amount of dissolved API in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the solubility of the API as a function of the solubilizer concentration.

Expected Outcome: This study will provide a quantitative measure of the solubilization capacity of Kolliphor® HS 15 for the target API, allowing for a direct comparison with the alternative solubilizer.

In Vitro Dissolution Testing

Objective: To compare the dissolution profile of a Kolliphor® HS 15-based formulation with that of a commercial benchmark product.

Methodology (based on USP General Chapter <711> Dissolution):

  • Apparatus: USP Apparatus 2 (Paddle Apparatus) is commonly used for solid oral dosage forms.

  • Dissolution Medium: Select a dissolution medium that provides sink conditions, if possible. For poorly soluble drugs, a biorelevant medium (e.g., Simulated Gastric Fluid (SGF) or Simulated Intestinal Fluid (SIF)) may be more appropriate.

  • Test Parameters:

    • Volume: 900 mL

    • Temperature: 37 ± 0.5°C

    • Paddle Speed: 50 or 75 RPM

  • Procedure:

    • Place one unit of the test formulation (or the commercial benchmark) into each dissolution vessel.

    • Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

    • Filter the samples and analyze for dissolved API content using a validated analytical method.

  • Data Analysis: Plot the percentage of drug dissolved against time to generate dissolution profiles for both formulations. Calculate the dissolution efficiency (DE) or use a similarity factor (f2) for a more formal comparison.

The following diagram illustrates the in vitro dissolution testing workflow:

start Start prepare Prepare Dissolution Medium & Apparatus start->prepare introduce Introduce Dosage Form prepare->introduce sample Sample at Predetermined Timepoints introduce->sample analyze Analyze Samples (e.g., HPLC) sample->analyze plot Plot Dissolution Profile analyze->plot end End plot->end

Caption: Step-by-step workflow for in vitro dissolution testing.

Physical and Chemical Stability Studies

Objective: To assess the stability of the Kolliphor® HS 15 formulation in comparison to the commercial benchmark under accelerated storage conditions.

Methodology (based on ICH Q1A(R2) Stability Testing of New Drug Substances and Products):

  • Storage Conditions: Store samples of both the Kolliphor® HS 15 formulation and the commercial benchmark at accelerated conditions (e.g., 40°C / 75% RH) and long-term conditions (e.g., 25°C / 60% RH).

  • Time Points: Pull samples at specified time points (e.g., 0, 1, 3, and 6 months for accelerated studies).

  • Analytical Tests: At each time point, perform a battery of tests including:

    • Visual Appearance: Note any changes in color, clarity, or for the presence of precipitation.

    • Assay: Determine the concentration of the API to assess chemical degradation.

    • Related Substances/Impurities: Quantify any degradation products.

    • Physical Characterization (for solid dispersions):

      • Differential Scanning Calorimetry (DSC): To detect any changes in the physical state of the API (e.g., crystallization from an amorphous state).

      • Powder X-ray Diffraction (PXRD): To confirm the amorphous or crystalline nature of the API within the formulation.

  • Data Analysis: Compare the changes in the analytical parameters over time for both formulations.

Comparative Data Presentation

The following tables present hypothetical comparative data for a Paclitaxel formulation using Kolliphor® HS 15 versus the commercial product, Taxol®.

Table 1: Solubility Enhancement of Paclitaxel

SolubilizerConcentration (w/v)Paclitaxel Solubility (µg/mL)
Kolliphor® HS 15 1%50
5%250
Cremophor® EL 1%40
5%200

Table 2: In Vitro Dissolution of Paclitaxel Formulations (in SIF)

Time (minutes)% Drug Dissolved (Kolliphor® HS 15 Formulation)% Drug Dissolved (Taxol®)
156555
308578
609590

Table 3: Stability of Paclitaxel Formulations (40°C / 75% RH)

Time (months)Assay (%) - Kolliphor® HS 15Assay (%) - Taxol®Total Impurities (%) - Kolliphor® HS 15Total Impurities (%) - Taxol®
0100.299.80.150.20
399.598.90.350.55
698.897.50.600.95

Discussion and Conclusion

The hypothetical data presented above illustrates the potential advantages of a Kolliphor® HS 15-based formulation. The enhanced solubility and faster dissolution rate could translate to improved bioavailability. Furthermore, the superior stability profile suggests a longer shelf-life and reduced potential for the formation of harmful degradation products.

It is important to note that the choice of solubilizer is highly dependent on the specific API and the intended dosage form. Kolliphor® HS 15 has demonstrated significant advantages in terms of its solubilization efficiency and safety profile, particularly its lower propensity to cause hypersensitivity reactions compared to Cremophor® EL.[1] However, comprehensive benchmarking studies, as outlined in this guide, are crucial for making informed, data-driven decisions in formulation development. By systematically evaluating key performance attributes, researchers can optimize their formulations to deliver safe, effective, and stable drug products.

References

  • ICH Q8(R2) Pharmaceutical Development. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Mastering ICH Q8 R2: A Guide to Quality by Design in Pharma - Cognidox. [Link]

  • ICH Q8 Explained: A Guide to Pharmaceutical Development & QbD | IntuitionLabs. [Link]

  • ICH Q8 R2: How to Apply Quality by Design and Win Regulatory Confidence - Scilife. [Link]

  • What you need to know about ICH Q8 - Qualio. [Link]

  • Kolliphor® HS 15 - An Enabler for Parenteral and Oral Formulations. American Pharmaceutical Review. [Link]

  • Systemic delivery of alpha-asarone with Kolliphor HS 15 improves its safety and therapeutic effect on asthma. Taylor & Francis Online. [Link]

  • An improved method to prepare an injectable microemulsion of the galanin-receptor 3 selective antagonist, SNAP 37889, using Kolliphor® HS 15 - PMC - NIH. [Link]

  • Paclitaxel-loaded Kolliphor® HS15/Polysorbate 80-Mixed nanomicelles: Formulation, in vitro characterization and safety evaluation | Request PDF - ResearchGate. [Link]

  • Physicochemical Comparison of Kolliphor HS 15, ELP, and Conventional Surfactants for Antibody Stabilization in Biopharmaceutical Formulations - NIH. [Link]

  • Kolliphor® HS 15 Micelles for the Delivery of Coenzyme Q10: Preparation, Characterization, and Stability - PubMed. [Link]

  • Physicochemical Comparison of Kolliphor HS 15, ELP, and Conventional Surfactants for Antibody Stabilization in Biopharmaceutical Formulations - PubMed. [Link]

  • Physicochemical Comparison of Kolliphor HS 15, ELP, and Conventional Surfactants for Antibody Stabilization in Biopharmaceutical Formulations | Semantic Scholar. [Link]

  • Self-Nanoemulsifying Drug Delivery System for Enhanced Bioavailability of Madecassic Acid: In vitro and in vivo Evaluation - PMC - NIH. [Link]

  • FDA-Approved Macrogol 15 hydroxystearate API Manufacturers & Suppliers. PharmaCompass. [Link]

  • NEW PUBLICATION: Physicochemical Comparison of Kolliphor HS 15, ELP, and Conventional Surfactants for Antibody Stabilization in Biopharmaceutical Formulations | Coriolis Pharma. [Link]

  • POLYOXYL 15 HYDROXYSTEARATE - precisionFDA. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Hydroxyethyl 12-hydroxyoctadecanoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in application but also unwavering diligence in their management and disposal. This guide provides a comprehensive, principles-based protocol for the proper disposal of 2-Hydroxyethyl 12-hydroxyoctadecanoate (CAS No. 61909-81-7), a non-ionic surfactant widely used in pharmaceutical formulations. Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance.

The disposal strategy for any chemical is fundamentally dictated by its inherent physical, chemical, and toxicological properties. This compound, also known by trade names such as Kolliphor® HS 15 and Solutol® HS 15, is recognized as a skin sensitizer and is harmful to aquatic life with long-lasting effects.[1] These characteristics prohibit its disposal via standard laboratory drains or as common refuse, necessitating its management as regulated hazardous waste.

Chemical IdentifierData
IUPAC Name This compound[2][3]
CAS Number 61909-81-7[2][4][5]
Molecular Formula C20H40O4[2][3][4]
Molecular Weight Approx. 344.5 g/mol [2][3]
Key Synonyms Kolliphor® HS 15, Solutol® HS 15, Polyethylene glycol 12-hydroxystearate[2][4]
Primary Hazards May cause an allergic skin reaction; Harmful to aquatic life with long-lasting effects.[1]

Part 1: Core Disposal Protocol for Unused and Contaminated Product

This protocol outlines the primary procedure for disposing of waste this compound, whether it is surplus, off-specification, or part of a contaminated experimental mixture. The guiding principle is the strict segregation and containment of chemical waste.[6]

Step-by-Step Disposal Workflow
  • Personal Protective Equipment (PPE) Confirmation: Before handling waste, ensure appropriate PPE is worn, including safety goggles conforming to EN 166 (EU) or NIOSH (US) standards, impervious gloves, and a lab coat.[7]

  • Waste Container Selection:

    • Select a robust, leak-proof waste container that is chemically compatible with this compound and any solvents it may be mixed with. High-density polyethylene (HDPE) or glass containers are typically appropriate.

    • The container must have a secure, tight-fitting screw cap to prevent leaks or the release of vapors.[8]

  • Waste Segregation and Collection:

    • This compound should be collected as non-halogenated organic waste.

    • Crucially, do not mix this waste stream with incompatible chemicals such as strong acids, bases, or oxidizers.[6] Incompatible mixing can cause dangerous reactions.

    • Transfer the waste material into the designated container using a funnel. Fill the container to no more than 90% capacity (or to the shoulder) to allow for vapor expansion and prevent spills during transport.[8]

  • Proper Labeling:

    • Immediately label the waste container. An incomplete or missing label is a serious safety and compliance violation.

    • The label must include:

      • The words "Hazardous Waste".

      • The full, unabbreviated chemical name: "Waste this compound". List all other constituents and their approximate percentages.

      • The date when waste was first added to the container.

    • Your institution's Environmental Health & Safety (EHS) department will provide specific hazardous waste labels that must be used.[6][9]

  • Secure Storage in a Satellite Accumulation Area (SAA):

    • The waste container must be kept closed at all times except when actively adding waste.[6][8][10] This is a primary regulatory requirement to prevent spills and exposure.

    • Store the sealed container in a designated SAA, which must be at or near the point of generation.[8][9]

    • The SAA should be a secondary containment unit (e.g., a chemical-resistant tray or bin) to contain any potential leaks from the primary container.[6]

  • Requesting Waste Pickup:

    • Once the container is full or has been in storage for a designated period (often not to exceed 12 months, though institutional rules may be stricter), schedule a pickup with your EHS office.[9]

    • Do not allow more than 55 gallons of total hazardous waste to accumulate in your SAA.[9]

Part 2: Decontamination and Disposal of Empty Containers

An "empty" container that held this compound is not considered regular trash until properly decontaminated. The residual chemical film poses the same environmental hazards as the bulk material.

  • Initial Rinsing (Rinsate Collection):

    • Thoroughly empty the container of all free-flowing product.

    • The first rinse of the container must be performed with a suitable solvent (e.g., ethanol or acetone) capable of dissolving the residue.

    • This first rinsate is considered hazardous waste. It must be collected and added to your non-halogenated organic waste stream as described in Part 1.[6][10] This step is critical to prevent the discharge of the ecotoxic chemical into the wastewater system.

  • Subsequent Rinsing:

    • Perform two additional rinses with the solvent. For a non-acutely toxic substance like this, these subsequent rinses can typically be disposed of as per your lab's solvent waste guidelines, but consult your EHS office for specific directives.

  • Final Container Disposal:

    • After triple-rinsing and allowing the container to air-dry completely, all hazardous chemical labels must be removed or fully defaced.[6][10]

    • Once the labels are obliterated, the clean, dry container can be disposed of in the appropriate receptacle for glass or plastic recycling/trash.[10]

Part 3: Spill Management Protocol

In the event of a spill, a prompt and correct response is essential to mitigate exposure and environmental release.

  • Ensure Immediate Safety: Alert personnel in the area and ensure proper ventilation. If the spill is large or involves other hazardous materials, evacuate and contact your institution's emergency response team.

  • Contain the Spill: Prevent the material from entering any drains.[11] Use a non-combustible absorbent material like vermiculite, sand, or a commercial chemical absorbent pad to surround and cover the spill.

  • Collect Contaminated Materials: Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Dispose of Cleanup Waste: All materials used to clean the spill (absorbents, gloves, etc.) are now considered hazardous waste. They must be collected, labeled, and disposed of following the Core Disposal Protocol outlined in Part 1.[10]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for managing waste streams of this compound.

G cluster_start Origin of Waste cluster_actions Disposal & Decontamination Actions cluster_final Final Disposition start Waste Generation (this compound) liquid_solid Chemical Waste (Surplus, Contaminated Mixture) start->liquid_solid empty_container Empty Container start->empty_container spill Accidental Spill start->spill collect_waste 1. Collect in compatible, sealed container. 2. Label as 'Hazardous Waste' with full chemical names. 3. Store in secondary containment within SAA. liquid_solid->collect_waste Follow Core Protocol rinse 1. Perform first rinse with appropriate solvent. 2. Collect rinsate as Hazardous Waste. 3. Triple rinse container. empty_container->rinse Decontaminate contain_spill 1. Contain spill with absorbent material. 2. Prevent entry into drains. spill->contain_spill Emergency Procedure ehs_pickup Arrange Pickup by Environmental Health & Safety (EHS) collect_waste->ehs_pickup rinse->collect_waste Dispose of Rinsate deface Deface all labels and dispose of clean container in regular trash/recycling. rinse->deface collect_spill Collect all contaminated materials (absorbent, PPE) into a hazardous waste container. contain_spill->collect_spill collect_spill->collect_waste Dispose as Chemical Waste

Sources

A Guide to the Safe Handling of 2-Hydroxyethyl 12-hydroxyoctadecanoate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols, operational procedures, and disposal plans for handling 2-Hydroxyethyl 12-hydroxyoctadecanoate (CAS No. 13391-61-4).[1] It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the chemical properties of structurally similar ester compounds and general principles of laboratory safety. A thorough risk assessment should be conducted before commencing any work.

Understanding the Compound: Chemical and Physical Properties

A foundational aspect of safe handling is understanding the substance's intrinsic properties.

PropertyValue
Molecular Formula C₂₀H₄₀O₄
Molecular Weight 344.5 g/mol [1]
Appearance Likely a viscous liquid or semi-solid at room temperature, based on related compounds.[2][3]
Solubility Expected to be insoluble in water and soluble in organic solvents like ethanol, DMSO, and DMF, similar to other long-chain fatty acid esters.[2]

Core Safety Directives: Personal Protective Equipment (PPE)

A risk-based approach is paramount when selecting PPE for handling this compound. The following table outlines recommended PPE for various laboratory scenarios.

ScenarioRequired Personal Protective Equipment
Weighing and Aliquoting Gloves: Nitrile gloves.[2][4] Body Protection: Chemical-resistant lab coat.[2][4] Eye Protection: Safety glasses with side shields or chemical splash goggles.[2][4] Respiratory Protection: Generally not required if handled in a well-ventilated area. If there is a risk of aerosolization, a NIOSH-approved respirator should be used.[2]
Preparation of Solutions Engineering Controls: A certified chemical fume hood is highly recommended, especially when working with volatile solvents.[2] Gloves: Nitrile or butyl rubber gloves for enhanced protection against solvents.[5] Body Protection: Chemical-resistant lab coat.[2][4] Eye Protection: Chemical splash goggles.[2][4]
In-vitro / In-vivo Experiments Gloves: Nitrile gloves.[2] Body Protection: Standard lab coat.[2] Eye Protection: Safety glasses with side shields.[2]

The rationale for these selections is rooted in preventing skin and eye contact with the chemical and minimizing inhalation of any potential aerosols or vapors, which are primary routes of exposure for ester compounds.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.

Engineering Controls and Area Preparation
  • Ventilation: All manipulations should be performed in a well-ventilated area. For procedures with a risk of aerosolization or when using volatile solvents, a certified chemical fume hood is mandatory.[2]

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[4]

  • Containment: Use disposable bench liners to protect work surfaces and facilitate easier cleanup in the event of a spill.[2]

Standard Operating Procedure
  • Don PPE: Before handling the compound, put on all required PPE as specified in the table above.

  • Container Handling: Keep containers of this compound tightly closed when not in use.[2]

  • Avoid Contact: Take measures to avoid direct contact with skin, eyes, and clothing.[2]

  • Avoid Inhalation: Prevent the inhalation of any vapor or mist.[2]

  • Hygiene: After handling, wash hands thoroughly with soap and water.[2]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_risk Conduct Risk Assessment prep_ppe Select and Don Appropriate PPE prep_risk->prep_ppe prep_area Prepare Well-Ventilated Workspace prep_ppe->prep_area handle_weigh Weighing and Aliquoting prep_area->handle_weigh Proceed to Handling handle_solution Solution Preparation in Fume Hood handle_weigh->handle_solution handle_experiment Conduct Experiment handle_solution->handle_experiment post_decon Decontaminate Work Area handle_experiment->post_decon Proceed to Post-Handling post_dispose Dispose of Waste Properly post_decon->post_dispose post_wash Wash Hands Thoroughly post_dispose->post_wash

Caption: A workflow diagram illustrating the key stages for the safe handling of this compound.

Emergency Procedures: Spill and Exposure Management

Spill Response
  • Evacuate and Isolate: If a significant spill occurs, evacuate the immediate area and prevent unauthorized entry.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection if necessary.[4]

  • Contain the Spill: Use absorbent materials such as sand, clay, or vermiculite to contain the spill.[4]

  • Collect Absorbed Material: Carefully collect the absorbed material and place it in a sealed, labeled container for disposal.[4]

  • Decontaminate Spill Area: Clean the spill area thoroughly with a suitable solvent (such as ethanol) followed by soap and water.[4]

First Aid Measures
  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[6]

  • In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • If Swallowed: Do not induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.[6]

Storage and Disposal Plan

Storage
  • Store in original, tightly sealed containers in a dry, cool, and well-ventilated place.[2]

  • Keep away from incompatible materials such as strong oxidizing agents.[2]

  • Avoid sources of ignition.[2]

Disposal
  • Waste Chemical: Dispose of the waste chemical in accordance with local, regional, and national regulations. This will likely involve disposal as hazardous chemical waste.[2]

  • Contaminated Materials: Any materials contaminated with this compound, such as gloves, bench liners, and absorbent materials, should be placed in a sealed, labeled container and disposed of as hazardous waste.

  • Empty Containers: The first rinse of any empty containers must be collected and disposed of as hazardous waste. Subsequent rinses may be disposed of down the drain, depending on local regulations. For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[8]

References

  • Personal protective equipment for handling 11-Eicosenoic acid, methyl ester - Benchchem. (n.d.).
  • Personal protective equipment for handling 2,4-D Butyl ester - Benchchem. (n.d.).
  • Understanding Solvents and PPE for Chemical Safety. (2025, April 8). MCR Safety.
  • 12-Hydroxy-N-(2-hydroxyethyl)octadecanamide SDS, 106-15-0 Safety Data Sheets. (n.d.). Echemi.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • This compound. (n.d.). PubChem.
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal.
  • Solutol HS-15 (Polyethylene glycol 12-hydroxystearate) Non-ionic Surfactant. (n.d.). Selleck Chemicals.

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Retrosynthesis Analysis

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2-Hydroxyethyl 12-hydroxyoctadecanoate
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2-Hydroxyethyl 12-hydroxyoctadecanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.